Caspofungin
Description
This compound is an Echinocandin Antifungal.
This compound is an antimycotic echinocandin lipopeptide, semisynthetically derived from a fermentation product of the fungus Glarea lozoyensis. This compound inhibits 1,3-beta-glucan synthase, resulting in decreased synthesis of beta(1,3)-D-glucan (an essential component of the fungal cell wall), weakening of the fungal cell wall, and fungal cell wall rupture. This agent is active against Aspergillus and Candida species.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and has 4 approved and 10 investigational indications.
A cyclic lipopeptide echinocandin and beta-(1,3)-D-glucan synthase inhibitor that is used to treat internal or systemic MYCOSES.
See also: Anidulafungin (related); Micafungin (related); this compound Acetate (active moiety of).
Propriétés
Key on ui mechanism of action |
Caspofungin inhibits the synthesis of beta-(1,3)-D-glucan, an essential component of the cell wall of Aspergillus species and Candida species. beta-(1,3)-D-glucan is not present in mammalian cells. The primary target is beta-(1,3)-glucan synthase. Caspofungin inhibits the synthesis of beta(1,3)-d-glucan, an integral component of the fungal cell wall that is not present in mammalian cells. Caspofungin acetate ... /belongs to a class of drugs/ referred to as echinocandins, which inhibit the formation of beta(1,3)-D-glucans in the fungal cell wall. Resistance is conferred by mutations in the FKS1 gene, which codes for a large subunit of (1,3)beta-glucan synthase. /Caspofungin acetate/ Caspofungin acetate, the active ingredient of cancidas, inhibits the synthesis of alpha(1,3)-D-glucan, an essential component of the cell wall of susceptible Aspergillus species and Candida species. (1,3)-D-glucan is not present in mammalian cells. Caspofungin has shown activity against Candida species and in regions of active cell growth of the hyphae of Aspergillus fumigatus. /Caspofungin acetate/ |
|---|---|
Numéro CAS |
162808-62-0 |
Formule moléculaire |
C52H88N10O15 |
Poids moléculaire |
1093.3 g/mol |
Nom IUPAC |
(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
Clé InChI |
JYIKNQVWKBUSNH-WVDDFWQHSA-N |
SMILES isomérique |
CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |
SMILES canonique |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Key on ui application |
Caspofungin is an antifungal drug, and used for the treatment of esophageal candidiasis and invasive aspergillosis in patients who are refractory to or intolerant of other therapies. |
Point d'ébullition |
1408.1ºC at 760mmHg |
melting_point |
N/A |
Autres numéros CAS |
162808-62-0 179463-17-3 |
Description physique |
Solid |
Solubilité |
Mol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol; slightly sol in ethanol /Acetate/ Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2) |
Stockage |
−20°C |
Synonymes |
Cancidas caspofungin caspofungin acetate Caspofungin MSD L 743,872 L 743872 L-743,872 L-743872 L743,872 L743872 MK 0991 MK-0991 MK0991 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Caspofungin on Fungal Cell Wall Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caspofungin, the first approved agent in the echinocandin class of antifungals, represents a significant advancement in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1] Its unique mechanism of action, which targets the fungal cell wall, provides a high degree of selective toxicity as the components it inhibits are absent in mammalian cells.[2][3] This guide provides a detailed examination of the molecular interactions, cellular consequences, and compensatory fungal responses associated with this compound activity. We delve into its core mechanism—the non-competitive inhibition of (1,3)-β-D-glucan synthase—and explore the subsequent activation of the cell wall integrity pathway and the paradoxical growth effects observed at high drug concentrations. Quantitative data on enzyme inhibition, in vitro susceptibility, and cell wall composition are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development in this domain.
Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
The primary mechanism of this compound is the potent and specific inhibition of (1,3)-β-D-glucan synthase, an essential enzyme complex responsible for synthesizing β-(1,3)-D-glucan.[3][4] This polysaccharide is a critical structural polymer of the fungal cell wall, providing it with shape and osmotic stability.[5]
The (1,3)-β-D-glucan synthase complex is a transmembrane enzyme composed of a catalytic subunit, Fks1p, and a regulatory subunit, Rho1p.[5] this compound acts by non-competitively inhibiting the Fks1p subunit.[2][5] This non-competitive binding disrupts the polymerization of UDP-glucose into linear chains of β-(1,3)-D-glucan on the extracellular side of the plasma membrane.[3][5] The depletion of β-(1,3)-D-glucan severely compromises the structural integrity of the cell wall, rendering the fungal cell unable to withstand internal turgor pressure. This ultimately leads to cell lysis and death, a fungicidal effect observed against most Candida species.[3][5] In filamentous fungi like Aspergillus, where growth is apical, the effect is primarily concentrated at the hyphal tips and branch points, resulting in a fungistatic action.[2]
Fungal Response to Cell Wall Stress: The Cell Wall Integrity (CWI) Pathway
Fungi are not passive targets; they possess robust signaling networks to counteract cell wall damage. When this compound inhibits glucan synthesis, the resulting cell wall stress activates the Cell Wall Integrity (CWI) pathway.[6][7] This is a compensatory survival mechanism that attempts to remodel the cell wall.
Activation of the CWI pathway leads to a significant upregulation of chitin (B13524) synthesis.[8][9] Chitin, another structural polysaccharide, is cross-linked into the cell wall to reinforce it in the absence of sufficient β-(1,3)-D-glucan.[8] This response is mediated by a MAP kinase cascade, which ultimately activates transcription factors, such as Cas5 in C. albicans, that regulate the expression of chitin synthase genes (CHS).[10][11] While this response can promote drug tolerance, it also highlights potential targets for synergistic drug combinations, such as combining this compound with a chitin synthase inhibitor.[12]
The Paradoxical Effect of this compound
A notable in vitro phenomenon is the "paradoxical effect" (also known as the Eagle effect), where some fungal isolates exhibit continued or renewed growth at this compound concentrations significantly above the minimal inhibitory concentration (MIC).[13][14] This effect is not considered true resistance, as the cells remain susceptible upon re-testing at lower concentrations.[14]
The molecular mechanisms are complex but are thought to involve the hyperactivation of stress response pathways, including the CWI and calcineurin pathways, at high drug concentrations.[7][12] This can lead to an overproduction of chitin, which may partially restore cell wall integrity.[8][12] In Aspergillus fumigatus, this effect has been linked to regenerative intrahyphal growth following initial hyphal tip lysis.[13][15] While the clinical relevance of this in vitro finding is debated, it is a critical consideration in pharmacological studies.
Quantitative Analysis of this compound's Effects
The activity of this compound can be quantified through various metrics, including its inhibitory concentration against fungal isolates, its direct effect on enzyme kinetics, and the resulting changes in cell wall composition.
In Vitro Susceptibility Data
Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values are standard measures of antifungal potency. This compound generally exhibits potent activity against Candida and Aspergillus species.
| Fungal Species | Drug | IC50 Range (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | This compound | - | 0.03 - 2 | [16] |
| Candida glabrata | This compound | 0.17 - 2.4 | 0.06 - >8 | [17][18] |
| Candida parapsilosis | This compound | - | 0.25 - 4 | [16] |
| Candida tropicalis | This compound | - | 0.06 - 2 | [16] |
| Aspergillus fumigatus | This compound | <0.001 (enzyme) | 0.125 - 1 | [5][19] |
| Aspergillus flavus | This compound | - | <0.5 | [5] |
| Aspergillus terreus | This compound | - | <0.5 | [5] |
Note: Values can vary based on testing methodology (e.g., broth microdilution standard) and isolate-specific resistance mechanisms.
Alterations in Fungal Cell Wall Composition
Treatment with this compound leads to a measurable shift in the polysaccharide content of the fungal cell wall. The expected decrease in β-(1,3)-glucan is accompanied by a compensatory increase in chitin.
| Fungal Species | Condition | β-(1,3)-Glucan Fold Change | Chitin Fold Change | Reference(s) |
| C. albicans | Paradoxical Growth (16 µg/mL CAS) | ↓ 2.7 to 7.8-fold | ↑ 4.0 to 6.6-fold | [8] |
| C. tropicalis | Paradoxical Growth (16 µg/mL CAS) | ↓ 2.7 to 7.8-fold | ↑ 4.0 to 6.6-fold | [8] |
| C. parapsilosis | Paradoxical Growth (16 µg/mL CAS) | ↓ 2.7 to 7.8-fold | ↑ 4.0 to 6.6-fold | [8] |
| C. glabrata | CAS Exposure | Increased Chitin | Increased Chitin | [11] |
| A. fumigatus | CAS Exposure | Decreased Glucan | Increased Chitin/Chitosan | [20] |
Key Experimental Methodologies
Reproducible and standardized protocols are essential for studying this compound's mechanism of action. Below are detailed methodologies for three key experimental assays.
Protocol: (1,3)-β-D-Glucan Synthase (GS) Activity Assay (Microsomal)
This assay measures the in vitro activity of the GS enzyme from a microsomal fraction of fungal cells and its inhibition by this compound.
-
Preparation of Microsomal Fraction:
-
Grow fungal cells (e.g., C. albicans) to mid-exponential phase in appropriate liquid media.
-
Harvest cells by centrifugation and wash with a buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors and a stabilizing agent like Brij-35.[21]
-
Mechanically disrupt cells using glass beads or a French press.
-
Perform differential centrifugation: first, a low-speed spin to remove whole cells and debris, followed by a high-speed ultracentrifugation (~100,000 x g) to pellet the microsomal membranes.
-
Resuspend the microsomal pellet in a storage buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a microtiter plate containing: assay buffer (e.g., 50 mM Tris-HCl, pH 7.75), an activator (e.g., GTPγS), and the substrate UDP-[¹⁴C]-Glucose.[21]
-
Add varying concentrations of this compound or a vehicle control to respective wells.
-
Initiate the reaction by adding the microsomal protein preparation (e.g., 100 µg).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[21]
-
-
Quantification of Product:
-
Stop the reaction by adding ethanol (B145695) or trichloroacetic acid.
-
Transfer the reaction mixture to a glass fiber filter to trap the insoluble [¹⁴C]-glucan product.
-
Wash the filter multiple times with ethanol to remove unreacted UDP-[¹⁴C]-Glucose.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate enzyme activity based on the incorporation of the radiolabel and determine the IC50 of this compound by plotting activity versus drug concentration.
-
Protocol: Fungal Cell Wall Polysaccharide Quantification
This method determines the relative amounts of key polysaccharides (glucan, chitin) in the fungal cell wall, allowing for the assessment of changes induced by this compound.
-
Cell Wall Isolation:
-
Culture fungal cells with and without this compound.
-
Harvest cells and wash thoroughly with distilled water.
-
Mechanically break cells with glass beads in a buffer.
-
Wash the resulting homogenate repeatedly with NaCl and water, centrifuging at low speed between washes to pellet the dense cell wall fraction.
-
Lyophilize the purified cell walls to obtain a dry weight.
-
-
Acid Hydrolysis:
-
Take a known dry weight of cell wall material (e.g., 10 mg).
-
Perform a two-step acid hydrolysis. First, hydrolyze with 72% sulfuric acid at room temperature, then dilute to 1 M sulfuric acid and heat at 100°C for several hours.[22][23] This process breaks down the polysaccharides into their constituent monosaccharides (glucose from glucan, glucosamine (B1671600) from chitin).
-
-
Monosaccharide Quantification:
-
Neutralize the hydrolyzed sample.
-
Separate and quantify the released monosaccharides using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[22][23]
-
Run monosaccharide standards (glucose, glucosamine) to create a calibration curve for quantification.
-
Calculate the original amount of each polysaccharide in the cell wall based on the quantity of its corresponding monomer.
-
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate, following standards such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
Culture the fungal isolate on an agar (B569324) plate to ensure purity and viability.
-
Prepare a cell suspension in sterile saline and adjust its turbidity using a spectrophotometer to a standardized concentration (e.g., 0.5 McFarland standard).
-
Further dilute this suspension in a standardized test medium (e.g., RPMI 1640 buffered with MOPS) to achieve the final target inoculum density.[24][25]
-
-
Drug Dilution and Inoculation:
-
In a 96-well microtiter plate, perform serial twofold dilutions of this compound in the test medium to create a range of concentrations (e.g., 0.03 to 16 µg/mL).[26]
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.[25]
-
Read the MIC, which is defined as the lowest concentration of this compound that causes a significant diminution of growth (e.g., optically clear or a prominent reduction in turbidity) compared to the positive control well. For this compound, this is often a qualitative endpoint of reduced growth rather than complete inhibition.
-
References
- 1. This compound: a review of its use in the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Attenuation of the Activity of this compound at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. journals.asm.org [journals.asm.org]
- 13. This compound-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Pharmacodynamics of Anidulafungin and this compound against Candida glabrata Isolates, Including Strains with Decreased this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Susceptibility in Aspergillus and Non-Aspergillus Molds: Inhibition of Glucan Synthase and Reduction of β-d-1,3 Glucan Levels in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. microbiologyresearch.org [microbiologyresearch.org]
- 22. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]
- 23. A simple method for quantitative determination of polysaccharides in fungal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound Disk Diffusion Breakpoints and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Mechanism of Action of Caspofungin on Fungal Cell Wall Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caspofungin, the first approved agent in the echinocandin class of antifungals, represents a significant advancement in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1] Its unique mechanism of action, which targets the fungal cell wall, provides a high degree of selective toxicity as the components it inhibits are absent in mammalian cells.[2][3] This guide provides a detailed examination of the molecular interactions, cellular consequences, and compensatory fungal responses associated with this compound activity. We delve into its core mechanism—the non-competitive inhibition of (1,3)-β-D-glucan synthase—and explore the subsequent activation of the cell wall integrity pathway and the paradoxical growth effects observed at high drug concentrations. Quantitative data on enzyme inhibition, in vitro susceptibility, and cell wall composition are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development in this domain.
Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
The primary mechanism of this compound is the potent and specific inhibition of (1,3)-β-D-glucan synthase, an essential enzyme complex responsible for synthesizing β-(1,3)-D-glucan.[3][4] This polysaccharide is a critical structural polymer of the fungal cell wall, providing it with shape and osmotic stability.[5]
The (1,3)-β-D-glucan synthase complex is a transmembrane enzyme composed of a catalytic subunit, Fks1p, and a regulatory subunit, Rho1p.[5] this compound acts by non-competitively inhibiting the Fks1p subunit.[2][5] This non-competitive binding disrupts the polymerization of UDP-glucose into linear chains of β-(1,3)-D-glucan on the extracellular side of the plasma membrane.[3][5] The depletion of β-(1,3)-D-glucan severely compromises the structural integrity of the cell wall, rendering the fungal cell unable to withstand internal turgor pressure. This ultimately leads to cell lysis and death, a fungicidal effect observed against most Candida species.[3][5] In filamentous fungi like Aspergillus, where growth is apical, the effect is primarily concentrated at the hyphal tips and branch points, resulting in a fungistatic action.[2]
Fungal Response to Cell Wall Stress: The Cell Wall Integrity (CWI) Pathway
Fungi are not passive targets; they possess robust signaling networks to counteract cell wall damage. When this compound inhibits glucan synthesis, the resulting cell wall stress activates the Cell Wall Integrity (CWI) pathway.[6][7] This is a compensatory survival mechanism that attempts to remodel the cell wall.
Activation of the CWI pathway leads to a significant upregulation of chitin synthesis.[8][9] Chitin, another structural polysaccharide, is cross-linked into the cell wall to reinforce it in the absence of sufficient β-(1,3)-D-glucan.[8] This response is mediated by a MAP kinase cascade, which ultimately activates transcription factors, such as Cas5 in C. albicans, that regulate the expression of chitin synthase genes (CHS).[10][11] While this response can promote drug tolerance, it also highlights potential targets for synergistic drug combinations, such as combining this compound with a chitin synthase inhibitor.[12]
The Paradoxical Effect of this compound
A notable in vitro phenomenon is the "paradoxical effect" (also known as the Eagle effect), where some fungal isolates exhibit continued or renewed growth at this compound concentrations significantly above the minimal inhibitory concentration (MIC).[13][14] This effect is not considered true resistance, as the cells remain susceptible upon re-testing at lower concentrations.[14]
The molecular mechanisms are complex but are thought to involve the hyperactivation of stress response pathways, including the CWI and calcineurin pathways, at high drug concentrations.[7][12] This can lead to an overproduction of chitin, which may partially restore cell wall integrity.[8][12] In Aspergillus fumigatus, this effect has been linked to regenerative intrahyphal growth following initial hyphal tip lysis.[13][15] While the clinical relevance of this in vitro finding is debated, it is a critical consideration in pharmacological studies.
Quantitative Analysis of this compound's Effects
The activity of this compound can be quantified through various metrics, including its inhibitory concentration against fungal isolates, its direct effect on enzyme kinetics, and the resulting changes in cell wall composition.
In Vitro Susceptibility Data
Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values are standard measures of antifungal potency. This compound generally exhibits potent activity against Candida and Aspergillus species.
| Fungal Species | Drug | IC50 Range (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | This compound | - | 0.03 - 2 | [16] |
| Candida glabrata | This compound | 0.17 - 2.4 | 0.06 - >8 | [17][18] |
| Candida parapsilosis | This compound | - | 0.25 - 4 | [16] |
| Candida tropicalis | This compound | - | 0.06 - 2 | [16] |
| Aspergillus fumigatus | This compound | <0.001 (enzyme) | 0.125 - 1 | [5][19] |
| Aspergillus flavus | This compound | - | <0.5 | [5] |
| Aspergillus terreus | This compound | - | <0.5 | [5] |
Note: Values can vary based on testing methodology (e.g., broth microdilution standard) and isolate-specific resistance mechanisms.
Alterations in Fungal Cell Wall Composition
Treatment with this compound leads to a measurable shift in the polysaccharide content of the fungal cell wall. The expected decrease in β-(1,3)-glucan is accompanied by a compensatory increase in chitin.
| Fungal Species | Condition | β-(1,3)-Glucan Fold Change | Chitin Fold Change | Reference(s) |
| C. albicans | Paradoxical Growth (16 µg/mL CAS) | ↓ 2.7 to 7.8-fold | ↑ 4.0 to 6.6-fold | [8] |
| C. tropicalis | Paradoxical Growth (16 µg/mL CAS) | ↓ 2.7 to 7.8-fold | ↑ 4.0 to 6.6-fold | [8] |
| C. parapsilosis | Paradoxical Growth (16 µg/mL CAS) | ↓ 2.7 to 7.8-fold | ↑ 4.0 to 6.6-fold | [8] |
| C. glabrata | CAS Exposure | Increased Chitin | Increased Chitin | [11] |
| A. fumigatus | CAS Exposure | Decreased Glucan | Increased Chitin/Chitosan | [20] |
Key Experimental Methodologies
Reproducible and standardized protocols are essential for studying this compound's mechanism of action. Below are detailed methodologies for three key experimental assays.
Protocol: (1,3)-β-D-Glucan Synthase (GS) Activity Assay (Microsomal)
This assay measures the in vitro activity of the GS enzyme from a microsomal fraction of fungal cells and its inhibition by this compound.
-
Preparation of Microsomal Fraction:
-
Grow fungal cells (e.g., C. albicans) to mid-exponential phase in appropriate liquid media.
-
Harvest cells by centrifugation and wash with a buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors and a stabilizing agent like Brij-35.[21]
-
Mechanically disrupt cells using glass beads or a French press.
-
Perform differential centrifugation: first, a low-speed spin to remove whole cells and debris, followed by a high-speed ultracentrifugation (~100,000 x g) to pellet the microsomal membranes.
-
Resuspend the microsomal pellet in a storage buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a microtiter plate containing: assay buffer (e.g., 50 mM Tris-HCl, pH 7.75), an activator (e.g., GTPγS), and the substrate UDP-[¹⁴C]-Glucose.[21]
-
Add varying concentrations of this compound or a vehicle control to respective wells.
-
Initiate the reaction by adding the microsomal protein preparation (e.g., 100 µg).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[21]
-
-
Quantification of Product:
-
Stop the reaction by adding ethanol or trichloroacetic acid.
-
Transfer the reaction mixture to a glass fiber filter to trap the insoluble [¹⁴C]-glucan product.
-
Wash the filter multiple times with ethanol to remove unreacted UDP-[¹⁴C]-Glucose.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate enzyme activity based on the incorporation of the radiolabel and determine the IC50 of this compound by plotting activity versus drug concentration.
-
Protocol: Fungal Cell Wall Polysaccharide Quantification
This method determines the relative amounts of key polysaccharides (glucan, chitin) in the fungal cell wall, allowing for the assessment of changes induced by this compound.
-
Cell Wall Isolation:
-
Culture fungal cells with and without this compound.
-
Harvest cells and wash thoroughly with distilled water.
-
Mechanically break cells with glass beads in a buffer.
-
Wash the resulting homogenate repeatedly with NaCl and water, centrifuging at low speed between washes to pellet the dense cell wall fraction.
-
Lyophilize the purified cell walls to obtain a dry weight.
-
-
Acid Hydrolysis:
-
Take a known dry weight of cell wall material (e.g., 10 mg).
-
Perform a two-step acid hydrolysis. First, hydrolyze with 72% sulfuric acid at room temperature, then dilute to 1 M sulfuric acid and heat at 100°C for several hours.[22][23] This process breaks down the polysaccharides into their constituent monosaccharides (glucose from glucan, glucosamine from chitin).
-
-
Monosaccharide Quantification:
-
Neutralize the hydrolyzed sample.
-
Separate and quantify the released monosaccharides using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[22][23]
-
Run monosaccharide standards (glucose, glucosamine) to create a calibration curve for quantification.
-
Calculate the original amount of each polysaccharide in the cell wall based on the quantity of its corresponding monomer.
-
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate, following standards such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
Culture the fungal isolate on an agar plate to ensure purity and viability.
-
Prepare a cell suspension in sterile saline and adjust its turbidity using a spectrophotometer to a standardized concentration (e.g., 0.5 McFarland standard).
-
Further dilute this suspension in a standardized test medium (e.g., RPMI 1640 buffered with MOPS) to achieve the final target inoculum density.[24][25]
-
-
Drug Dilution and Inoculation:
-
In a 96-well microtiter plate, perform serial twofold dilutions of this compound in the test medium to create a range of concentrations (e.g., 0.03 to 16 µg/mL).[26]
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.[25]
-
Read the MIC, which is defined as the lowest concentration of this compound that causes a significant diminution of growth (e.g., optically clear or a prominent reduction in turbidity) compared to the positive control well. For this compound, this is often a qualitative endpoint of reduced growth rather than complete inhibition.
-
References
- 1. This compound: a review of its use in the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Attenuation of the Activity of this compound at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. journals.asm.org [journals.asm.org]
- 13. This compound-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Pharmacodynamics of Anidulafungin and this compound against Candida glabrata Isolates, Including Strains with Decreased this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Susceptibility in Aspergillus and Non-Aspergillus Molds: Inhibition of Glucan Synthase and Reduction of β-d-1,3 Glucan Levels in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. microbiologyresearch.org [microbiologyresearch.org]
- 22. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]
- 23. A simple method for quantitative determination of polysaccharides in fungal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound Disk Diffusion Breakpoints and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
The Genesis of a New Antifungal Era: A Technical Guide to the Discovery and Semi-Synthetic Origin of Caspofungin Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and development of caspofungin acetate (B1210297) (brand name CANCIDAS®), a pioneering member of the echinocandin class of antifungal agents. This compound represents a significant milestone in antifungal therapy, offering a unique mechanism of action that targets the fungal cell wall, a structure absent in mammalian cells. This document details the journey from the initial discovery of its natural precursor to the intricate semi-synthetic process that yields the final active pharmaceutical ingredient, supported by quantitative data, experimental protocols, and pathway visualizations.
Discovery of the Natural Precursor: Pneumocandin B0
The story of this compound begins with the discovery of the pneumocandins, a family of naturally occurring lipophilic cyclic peptides.[1] In a dedicated research program, scientists isolated these compounds from the fermentation broth of the fungus Glarea lozoyensis.[1][2] The initial screening efforts identified pneumocandin B0 as a promising candidate due to its potent antifungal activity.[3] However, in the wild-type strain of G. lozoyensis, pneumocandin B0 was a minor fermentation product, necessitating significant process development to enhance its yield for commercial viability.[3][4]
Mechanism of Action: Targeting the Fungal Cell Wall
This compound's efficacy stems from its highly specific mechanism of action: the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[5][6] This enzyme is a critical component in the biosynthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the cell walls of many pathogenic fungi, including Aspergillus and Candida species.[5][7] By disrupting the synthesis of this vital polymer, this compound compromises the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[5] This targeted action confers a high degree of selective toxicity, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.[5][7] this compound exhibits fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[5][8]
Figure 1: Mechanism of Action of this compound.
Fermentation and Semi-Synthesis: From Fungus to Drug
The commercial production of this compound is a multi-step process that begins with the fermentation of a high-yielding strain of Glarea lozoyensis to produce pneumocandin B0, followed by a three-step semi-synthetic conversion to this compound.[1][9]
Fermentation of Glarea lozoyensis
Initial fermentation of the wild-type G. lozoyensis produced pneumocandin A0 as the major component, with pneumocandin B0 being a minor product.[3] Through a combination of classical mutagenesis and optimization of the fermentation medium, a mutant strain (ATCC 74030) was developed that exclusively produces pneumocandin B0.[4][10] This was a critical step in making the commercial production of this compound feasible.[2] Genetic analysis later revealed that the exclusive production of pneumocandin B0 was due to mutations in the GLOXY4 gene, which is involved in the biosynthesis of a precursor for pneumocandin A0.[3][4]
Figure 2: Discovery and Production Workflow for this compound Acetate.
Semi-Synthetic Conversion
The conversion of pneumocandin B0 to this compound involves a three-step chemical synthesis.[9] This process modifies the cyclic peptide core to enhance its pharmacological properties. The key transformation is the introduction of an aminoethylamino side chain.[11] An efficient synthesis route reports an overall yield of approximately 45% from pneumocandin B0.[9][12]
Figure 3: Semi-Synthetic Conversion of Pneumocandin B0 to this compound.
Quantitative Data
Table 1: In Vitro Susceptibility of this compound Against Fungal Pathogens
| Organism | MIC Range (μg/mL) | Reference(s) |
| Candida albicans | 0.015 – 16 | [13] |
| Candida krusei | 0.03 – 8 | [13] |
| Aspergillus fumigatus | 0.06 - >16 | [14][15] |
| Aspergillus flavus | ≤0.09 - 118.5 | [15] |
| Aspergillus niger | 1.3 (GM) | [15] |
MIC values can vary based on testing methodology and specific isolates.
Table 2: Pharmacokinetic Properties of this compound Acetate
| Parameter | Value | Reference(s) |
| Protein Binding | ~97% | [7] |
| Metabolism | Slow hydrolysis and N-acetylation | [7][13] |
| Half-life | 9-11 hours | [7] |
| Excretion | Urine (41%) and feces (35%) | [7] |
| Bioavailability | 100% (Intravenous use only) | [13] |
| Clearance | ~12 mL/min | [7] |
Experimental Protocols
Screening for β-(1,3)-D-Glucan Synthase Inhibitors
A representative protocol for identifying inhibitors of β-(1,3)-D-glucan synthase involves the use of fungal microsome preparations and a radiolabeled substrate.
-
Microsome Preparation: Harvest fungal cells (e.g., C. albicans) in the exponential growth phase. Prepare cell extracts by mechanical disruption (e.g., bead beater) and recover microsome membranes through centrifugation.[16]
-
Enzyme Assay: The standard glucan synthase assay is conducted in a buffer containing bovine serum albumin. The reaction mixture includes the microsome preparation, the test compound (dissolved in DMSO), and a radiolabeled substrate such as UDP-[¹⁴C]-glucose.[16]
-
Incubation and Quenching: Incubate the reaction mixtures at 30°C for a defined period (e.g., 2 hours). Quench the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).[16]
-
Quantification: Collect the acid-insoluble material (the synthesized glucan polymer) by filtration. Wash the filter with water and measure the radioactivity using a scintillation counter.[16]
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined as the concentration of the test compound that inhibits the formation of the TCA-insoluble product by 50% compared to a control without the inhibitor.[16]
Fermentation of Glarea lozoyensis for Pneumocandin B0 Production
The following is a representative fermentation medium and conditions for the production of pneumocandin B0.
-
Medium Composition: A typical fermentation medium contains a carbon source, a nitrogen source, and mineral salts. For example: 80 g/L mannitol, 20 g/L glucose, 20 g/L peptone, and 2.5 g/L K₂HPO₄ in distilled water.[17]
-
Inoculation and Culture Conditions: Inoculate the sterile medium with a high-yielding strain of G. lozoyensis. Maintain the fermentation at a controlled temperature, typically between 23.5°C and 25°C, as higher temperatures can inhibit growth and production.[10] Maintain aeration and agitation to ensure optimal growth and secondary metabolite production.
-
Extraction and Analysis: At the end of the fermentation period, extract the pneumocandin B0 from the broth. For example, a 1 mL aliquot of the whole broth can be extracted with 4 mL of ethyl alcohol.[17] Analyze the concentration of pneumocandin B0 in the supernatant using High-Performance Liquid Chromatography (HPLC).[17]
Semi-Synthesis of this compound from Pneumocandin B0
The following outlines the key steps in a reported semi-synthetic route.
-
Formation of Phenylthioaminal Intermediate: React pneumocandin B0 with thiophenol under acidic conditions to stereoselectively form the phenylthioaminal intermediate.[9][12]
-
Reduction of the Primary Amide: Perform a chemoselective reduction of the primary amide on the glutamine residue of the intermediate using a borane-dimethyl sulfide (B99878) complex in dry THF at 0°C.[9][12]
-
Introduction of the Ethylenediamine Side Chain: Substitute the phenylthio group with 1,2-diaminoethane (ethylenediamine) to yield this compound.[9][12]
-
Purification and Salt Formation: Purify the resulting this compound, typically using chromatographic methods, and then form the diacetate salt to improve stability and solubility for formulation.[12]
MIC Determination via Broth Microdilution
The minimum inhibitory concentration (MIC) of this compound against various fungal isolates can be determined using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Medium Preparation: Use a standardized medium such as RPMI 1640.[18]
-
Drug Dilution: Prepare serial twofold dilutions of this compound in the microdilution plate wells.[15]
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate to be tested.
-
Incubation: Inoculate the microdilution plates and incubate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24 or 48 hours).[14]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control well. This can be assessed visually or spectrophotometrically.[18] For this compound, the endpoint is often defined as the minimum effective concentration (MEC), which is the lowest concentration that leads to the growth of small, rounded, compact hyphae as opposed to the long, filamentous hyphae seen in the control.
References
- 1. Discovery and development of first in class antifungal this compound (CANCIDAS®)--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug this compound Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Echinocandins: production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PROCESS FOR THE PREPARATION OF this compound - Patent 3620462 [data.epo.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Influences of Methodological Variables on Susceptibility Testing of this compound against Candida Species and Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Interaction of this compound Acetate with Voriconazole against Clinical Isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 18. Interlaboratory Comparison of Results of Susceptibility Testing with this compound against Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a New Antifungal Era: A Technical Guide to the Discovery and Semi-Synthetic Origin of Caspofungin Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and development of caspofungin acetate (brand name CANCIDAS®), a pioneering member of the echinocandin class of antifungal agents. This compound represents a significant milestone in antifungal therapy, offering a unique mechanism of action that targets the fungal cell wall, a structure absent in mammalian cells. This document details the journey from the initial discovery of its natural precursor to the intricate semi-synthetic process that yields the final active pharmaceutical ingredient, supported by quantitative data, experimental protocols, and pathway visualizations.
Discovery of the Natural Precursor: Pneumocandin B0
The story of this compound begins with the discovery of the pneumocandins, a family of naturally occurring lipophilic cyclic peptides.[1] In a dedicated research program, scientists isolated these compounds from the fermentation broth of the fungus Glarea lozoyensis.[1][2] The initial screening efforts identified pneumocandin B0 as a promising candidate due to its potent antifungal activity.[3] However, in the wild-type strain of G. lozoyensis, pneumocandin B0 was a minor fermentation product, necessitating significant process development to enhance its yield for commercial viability.[3][4]
Mechanism of Action: Targeting the Fungal Cell Wall
This compound's efficacy stems from its highly specific mechanism of action: the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[5][6] This enzyme is a critical component in the biosynthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the cell walls of many pathogenic fungi, including Aspergillus and Candida species.[5][7] By disrupting the synthesis of this vital polymer, this compound compromises the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[5] This targeted action confers a high degree of selective toxicity, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.[5][7] this compound exhibits fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[5][8]
Figure 1: Mechanism of Action of this compound.
Fermentation and Semi-Synthesis: From Fungus to Drug
The commercial production of this compound is a multi-step process that begins with the fermentation of a high-yielding strain of Glarea lozoyensis to produce pneumocandin B0, followed by a three-step semi-synthetic conversion to this compound.[1][9]
Fermentation of Glarea lozoyensis
Initial fermentation of the wild-type G. lozoyensis produced pneumocandin A0 as the major component, with pneumocandin B0 being a minor product.[3] Through a combination of classical mutagenesis and optimization of the fermentation medium, a mutant strain (ATCC 74030) was developed that exclusively produces pneumocandin B0.[4][10] This was a critical step in making the commercial production of this compound feasible.[2] Genetic analysis later revealed that the exclusive production of pneumocandin B0 was due to mutations in the GLOXY4 gene, which is involved in the biosynthesis of a precursor for pneumocandin A0.[3][4]
Figure 2: Discovery and Production Workflow for this compound Acetate.
Semi-Synthetic Conversion
The conversion of pneumocandin B0 to this compound involves a three-step chemical synthesis.[9] This process modifies the cyclic peptide core to enhance its pharmacological properties. The key transformation is the introduction of an aminoethylamino side chain.[11] An efficient synthesis route reports an overall yield of approximately 45% from pneumocandin B0.[9][12]
Figure 3: Semi-Synthetic Conversion of Pneumocandin B0 to this compound.
Quantitative Data
Table 1: In Vitro Susceptibility of this compound Against Fungal Pathogens
| Organism | MIC Range (μg/mL) | Reference(s) |
| Candida albicans | 0.015 – 16 | [13] |
| Candida krusei | 0.03 – 8 | [13] |
| Aspergillus fumigatus | 0.06 - >16 | [14][15] |
| Aspergillus flavus | ≤0.09 - 118.5 | [15] |
| Aspergillus niger | 1.3 (GM) | [15] |
MIC values can vary based on testing methodology and specific isolates.
Table 2: Pharmacokinetic Properties of this compound Acetate
| Parameter | Value | Reference(s) |
| Protein Binding | ~97% | [7] |
| Metabolism | Slow hydrolysis and N-acetylation | [7][13] |
| Half-life | 9-11 hours | [7] |
| Excretion | Urine (41%) and feces (35%) | [7] |
| Bioavailability | 100% (Intravenous use only) | [13] |
| Clearance | ~12 mL/min | [7] |
Experimental Protocols
Screening for β-(1,3)-D-Glucan Synthase Inhibitors
A representative protocol for identifying inhibitors of β-(1,3)-D-glucan synthase involves the use of fungal microsome preparations and a radiolabeled substrate.
-
Microsome Preparation: Harvest fungal cells (e.g., C. albicans) in the exponential growth phase. Prepare cell extracts by mechanical disruption (e.g., bead beater) and recover microsome membranes through centrifugation.[16]
-
Enzyme Assay: The standard glucan synthase assay is conducted in a buffer containing bovine serum albumin. The reaction mixture includes the microsome preparation, the test compound (dissolved in DMSO), and a radiolabeled substrate such as UDP-[¹⁴C]-glucose.[16]
-
Incubation and Quenching: Incubate the reaction mixtures at 30°C for a defined period (e.g., 2 hours). Quench the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).[16]
-
Quantification: Collect the acid-insoluble material (the synthesized glucan polymer) by filtration. Wash the filter with water and measure the radioactivity using a scintillation counter.[16]
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined as the concentration of the test compound that inhibits the formation of the TCA-insoluble product by 50% compared to a control without the inhibitor.[16]
Fermentation of Glarea lozoyensis for Pneumocandin B0 Production
The following is a representative fermentation medium and conditions for the production of pneumocandin B0.
-
Medium Composition: A typical fermentation medium contains a carbon source, a nitrogen source, and mineral salts. For example: 80 g/L mannitol, 20 g/L glucose, 20 g/L peptone, and 2.5 g/L K₂HPO₄ in distilled water.[17]
-
Inoculation and Culture Conditions: Inoculate the sterile medium with a high-yielding strain of G. lozoyensis. Maintain the fermentation at a controlled temperature, typically between 23.5°C and 25°C, as higher temperatures can inhibit growth and production.[10] Maintain aeration and agitation to ensure optimal growth and secondary metabolite production.
-
Extraction and Analysis: At the end of the fermentation period, extract the pneumocandin B0 from the broth. For example, a 1 mL aliquot of the whole broth can be extracted with 4 mL of ethyl alcohol.[17] Analyze the concentration of pneumocandin B0 in the supernatant using High-Performance Liquid Chromatography (HPLC).[17]
Semi-Synthesis of this compound from Pneumocandin B0
The following outlines the key steps in a reported semi-synthetic route.
-
Formation of Phenylthioaminal Intermediate: React pneumocandin B0 with thiophenol under acidic conditions to stereoselectively form the phenylthioaminal intermediate.[9][12]
-
Reduction of the Primary Amide: Perform a chemoselective reduction of the primary amide on the glutamine residue of the intermediate using a borane-dimethyl sulfide complex in dry THF at 0°C.[9][12]
-
Introduction of the Ethylenediamine Side Chain: Substitute the phenylthio group with 1,2-diaminoethane (ethylenediamine) to yield this compound.[9][12]
-
Purification and Salt Formation: Purify the resulting this compound, typically using chromatographic methods, and then form the diacetate salt to improve stability and solubility for formulation.[12]
MIC Determination via Broth Microdilution
The minimum inhibitory concentration (MIC) of this compound against various fungal isolates can be determined using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Medium Preparation: Use a standardized medium such as RPMI 1640.[18]
-
Drug Dilution: Prepare serial twofold dilutions of this compound in the microdilution plate wells.[15]
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate to be tested.
-
Incubation: Inoculate the microdilution plates and incubate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24 or 48 hours).[14]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control well. This can be assessed visually or spectrophotometrically.[18] For this compound, the endpoint is often defined as the minimum effective concentration (MEC), which is the lowest concentration that leads to the growth of small, rounded, compact hyphae as opposed to the long, filamentous hyphae seen in the control.
References
- 1. Discovery and development of first in class antifungal this compound (CANCIDAS®)--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug this compound Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Echinocandins: production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PROCESS FOR THE PREPARATION OF this compound - Patent 3620462 [data.epo.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Influences of Methodological Variables on Susceptibility Testing of this compound against Candida Species and Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Interaction of this compound Acetate with Voriconazole against Clinical Isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 18. Interlaboratory Comparison of Results of Susceptibility Testing with this compound against Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of a Potent Antifungal: A Technical Guide to the Preclinical Pharmacokinetics and Tissue Distribution of Caspofungin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and tissue distribution of caspofungin, a first-in-class echinocandin antifungal agent. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes, this document serves as a critical resource for researchers and professionals involved in the development and understanding of antifungal therapies.
Executive Summary
This compound exhibits a unique pharmacokinetic profile characterized by low plasma clearance and a long terminal half-life across various preclinical species.[1] Its disposition is primarily driven by distribution into tissues rather than rapid metabolism or excretion.[1][2] This extensive tissue distribution, particularly in key organs like the liver and kidneys, is a crucial factor in its efficacy against invasive fungal infections.[2][3] This guide delves into the specifics of these phenomena, presenting data from key preclinical models to illuminate the behavior of this compound in a biological system.
Pharmacokinetic Profile of this compound in Preclinical Models
This compound's journey through the body is marked by a multiphasic decline in plasma concentrations, indicating a rapid initial distribution phase followed by a slower elimination phase.[1] The drug is highly bound to plasma proteins, approximately 97%, which influences its distribution.[4][5]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound following a single intravenous dose in various preclinical models.
| Species | Dose (mg/kg) | AUC (μg·h/mL) | Cmax (μg/mL) | Terminal Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Reference |
| Mouse | 5 | N/A | N/A | 44.7 | 1.05 | N/A | [1] |
| Rat | 2 | N/A | N/A | 59.7 | 0.29 | N/A | [1] |
| Rabbit | 1 | N/A | 20.02 ± 1.18 | 26-31 | N/A | N/A | [6] |
| Rabbit | 3 | N/A | N/A | 26-31 | N/A | N/A | [6] |
| Rabbit | 5 | N/A | N/A | 11.7 | 0.74 | N/A | [1] |
| Rabbit | 6 | N/A | 123.4 ± 5.17 | 26-31 | N/A | N/A | [6] |
| Monkey | 5 | N/A | N/A | 45.6 | 0.33 | N/A | [1] |
N/A: Data not available in the cited sources.
Tissue Distribution: Where the Drug Goes
Following intravenous administration, this compound distributes widely throughout the body.[2] The highest concentrations are consistently found in the liver, kidney, lung, and spleen.[2][7] This extensive uptake into tissues is the predominant mechanism influencing its plasma clearance.[8]
Quantitative Tissue Distribution Data in Rats
The table below presents the tissue-to-plasma concentration ratios of radioactivity at various time points after a single intravenous dose of [3H]this compound in rats.
| Tissue | 0.5 h | 2 h | 24 h | 288 h (12 days) | Reference |
| Liver | 5.8 | 12.1 | 55.6 | 13.7 | [2] |
| Kidney | 4.9 | 6.5 | 11.8 | 3.9 | [2] |
| Lung | 2.5 | 3.0 | 4.1 | 1.1 | [2] |
| Spleen | 2.1 | 3.4 | 8.5 | 3.3 | [2] |
| Heart | N/A | N/A | N/A | N/A | [9] |
| Brain | N/A | N/A | ~0.1 | N/A | [9] |
Data represents the ratio of tissue radioactivity concentration to plasma radioactivity concentration.
Experimental Protocols in Preclinical Studies
Understanding the methodologies employed in these preclinical studies is paramount for interpreting the data accurately.
Animal Models
A variety of animal models have been utilized to study the pharmacokinetics and tissue distribution of this compound. These include:
-
Mice: Male CD-1 mice are commonly used.[1]
-
Rats: Sprague-Dawley derived male rats are a frequent choice.[10]
-
Rabbits: New Zealand White rabbits have been used in several studies.[6]
-
Monkeys: Cynomolgus monkeys have also been part of preclinical evaluations.[1]
Dosing and Administration
In the majority of preclinical studies, this compound is administered as a single intravenous (IV) bolus or infusion.[1][6] For tissue distribution studies, radiolabeled [3H]this compound is often used to track the drug and its metabolites.[2]
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose to characterize the plasma concentration-time profile.[1][6]
-
Tissue Harvesting: For tissue distribution studies, animals are euthanized at various time points, and organs are excised, weighed, and homogenized for analysis.[2]
-
Analytical Methods: The concentration of this compound in plasma and tissue homogenates is typically determined using high-performance liquid chromatography (HPLC) with fluorescence detection or a competitive radioimmunoassay.[1][11]
Visualizing the Processes
Diagrams are essential for conceptualizing the complex workflows and relationships in pharmacokinetic studies.
Caption: A typical experimental workflow for a preclinical pharmacokinetic and tissue distribution study of this compound.
Caption: Key factors influencing the disposition of this compound in preclinical models.
Metabolism and Excretion
This compound is slowly metabolized in the liver through peptide hydrolysis and N-acetylation.[4][12] It also undergoes spontaneous chemical degradation into an open-ring peptide.[12] The resulting metabolites are eliminated through both urine and feces.[1][13] Importantly, the rate of metabolism is slow, and distribution into tissues is the primary driver of the initial decrease in plasma concentrations.[1][2]
Conclusion
The preclinical data for this compound consistently demonstrate a pharmacokinetic profile dominated by extensive tissue distribution. This characteristic is fundamental to its mechanism of action and efficacy, as it allows the drug to reach and persist at the sites of infection.[3] The slow clearance and long half-life further contribute to its favorable profile, supporting once-daily dosing regimens.[14] This technical guide provides a foundational understanding of this compound's behavior in preclinical models, offering valuable insights for researchers and clinicians working to optimize antifungal therapy.
References
- 1. Disposition of this compound, a Novel Antifungal Agent, in Mice, Rats, Rabbits, and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition of this compound: Role of Distribution in Determining Pharmacokinetics in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of this compound in a murine model of systemic candidiasis: importance of persistence of this compound in tissues to understanding drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An in-vitro comparative study of the binding of this compound and micafungin to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tissue Penetration of Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Single- and Multiple-Dose Pharmacokinetics of this compound in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of a Potent Antifungal: A Technical Guide to the Preclinical Pharmacokinetics and Tissue Distribution of Caspofungin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and tissue distribution of caspofungin, a first-in-class echinocandin antifungal agent. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes, this document serves as a critical resource for researchers and professionals involved in the development and understanding of antifungal therapies.
Executive Summary
This compound exhibits a unique pharmacokinetic profile characterized by low plasma clearance and a long terminal half-life across various preclinical species.[1] Its disposition is primarily driven by distribution into tissues rather than rapid metabolism or excretion.[1][2] This extensive tissue distribution, particularly in key organs like the liver and kidneys, is a crucial factor in its efficacy against invasive fungal infections.[2][3] This guide delves into the specifics of these phenomena, presenting data from key preclinical models to illuminate the behavior of this compound in a biological system.
Pharmacokinetic Profile of this compound in Preclinical Models
This compound's journey through the body is marked by a multiphasic decline in plasma concentrations, indicating a rapid initial distribution phase followed by a slower elimination phase.[1] The drug is highly bound to plasma proteins, approximately 97%, which influences its distribution.[4][5]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound following a single intravenous dose in various preclinical models.
| Species | Dose (mg/kg) | AUC (μg·h/mL) | Cmax (μg/mL) | Terminal Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Reference |
| Mouse | 5 | N/A | N/A | 44.7 | 1.05 | N/A | [1] |
| Rat | 2 | N/A | N/A | 59.7 | 0.29 | N/A | [1] |
| Rabbit | 1 | N/A | 20.02 ± 1.18 | 26-31 | N/A | N/A | [6] |
| Rabbit | 3 | N/A | N/A | 26-31 | N/A | N/A | [6] |
| Rabbit | 5 | N/A | N/A | 11.7 | 0.74 | N/A | [1] |
| Rabbit | 6 | N/A | 123.4 ± 5.17 | 26-31 | N/A | N/A | [6] |
| Monkey | 5 | N/A | N/A | 45.6 | 0.33 | N/A | [1] |
N/A: Data not available in the cited sources.
Tissue Distribution: Where the Drug Goes
Following intravenous administration, this compound distributes widely throughout the body.[2] The highest concentrations are consistently found in the liver, kidney, lung, and spleen.[2][7] This extensive uptake into tissues is the predominant mechanism influencing its plasma clearance.[8]
Quantitative Tissue Distribution Data in Rats
The table below presents the tissue-to-plasma concentration ratios of radioactivity at various time points after a single intravenous dose of [3H]this compound in rats.
| Tissue | 0.5 h | 2 h | 24 h | 288 h (12 days) | Reference |
| Liver | 5.8 | 12.1 | 55.6 | 13.7 | [2] |
| Kidney | 4.9 | 6.5 | 11.8 | 3.9 | [2] |
| Lung | 2.5 | 3.0 | 4.1 | 1.1 | [2] |
| Spleen | 2.1 | 3.4 | 8.5 | 3.3 | [2] |
| Heart | N/A | N/A | N/A | N/A | [9] |
| Brain | N/A | N/A | ~0.1 | N/A | [9] |
Data represents the ratio of tissue radioactivity concentration to plasma radioactivity concentration.
Experimental Protocols in Preclinical Studies
Understanding the methodologies employed in these preclinical studies is paramount for interpreting the data accurately.
Animal Models
A variety of animal models have been utilized to study the pharmacokinetics and tissue distribution of this compound. These include:
-
Mice: Male CD-1 mice are commonly used.[1]
-
Rats: Sprague-Dawley derived male rats are a frequent choice.[10]
-
Rabbits: New Zealand White rabbits have been used in several studies.[6]
-
Monkeys: Cynomolgus monkeys have also been part of preclinical evaluations.[1]
Dosing and Administration
In the majority of preclinical studies, this compound is administered as a single intravenous (IV) bolus or infusion.[1][6] For tissue distribution studies, radiolabeled [3H]this compound is often used to track the drug and its metabolites.[2]
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose to characterize the plasma concentration-time profile.[1][6]
-
Tissue Harvesting: For tissue distribution studies, animals are euthanized at various time points, and organs are excised, weighed, and homogenized for analysis.[2]
-
Analytical Methods: The concentration of this compound in plasma and tissue homogenates is typically determined using high-performance liquid chromatography (HPLC) with fluorescence detection or a competitive radioimmunoassay.[1][11]
Visualizing the Processes
Diagrams are essential for conceptualizing the complex workflows and relationships in pharmacokinetic studies.
Caption: A typical experimental workflow for a preclinical pharmacokinetic and tissue distribution study of this compound.
Caption: Key factors influencing the disposition of this compound in preclinical models.
Metabolism and Excretion
This compound is slowly metabolized in the liver through peptide hydrolysis and N-acetylation.[4][12] It also undergoes spontaneous chemical degradation into an open-ring peptide.[12] The resulting metabolites are eliminated through both urine and feces.[1][13] Importantly, the rate of metabolism is slow, and distribution into tissues is the primary driver of the initial decrease in plasma concentrations.[1][2]
Conclusion
The preclinical data for this compound consistently demonstrate a pharmacokinetic profile dominated by extensive tissue distribution. This characteristic is fundamental to its mechanism of action and efficacy, as it allows the drug to reach and persist at the sites of infection.[3] The slow clearance and long half-life further contribute to its favorable profile, supporting once-daily dosing regimens.[14] This technical guide provides a foundational understanding of this compound's behavior in preclinical models, offering valuable insights for researchers and clinicians working to optimize antifungal therapy.
References
- 1. Disposition of this compound, a Novel Antifungal Agent, in Mice, Rats, Rabbits, and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition of this compound: Role of Distribution in Determining Pharmacokinetics in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of this compound in a murine model of systemic candidiasis: importance of persistence of this compound in tissues to understanding drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. An in-vitro comparative study of the binding of this compound and micafungin to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tissue Penetration of Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Single- and Multiple-Dose Pharmacokinetics of this compound in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Fungicidal Power of Caspofungin: A Technical Guide to Its Molecular Target in Candida albicans
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular target of caspofungin in the opportunistic fungal pathogen Candida albicans. It details the mechanism of action, the downstream cellular consequences of target inhibition, and the experimental methodologies used to elucidate these processes. This document is intended to serve as a valuable resource for researchers in mycology, infectious diseases, and antifungal drug development.
Executive Summary
This compound, a member of the echinocandin class of antifungal agents, exerts its potent fungicidal activity against Candida albicans by specifically targeting and inhibiting a crucial enzyme involved in cell wall biosynthesis. This selective toxicity, targeting a structure absent in mammalian cells, underpins its clinical efficacy and favorable safety profile. This guide will dissect the molecular interactions, the resultant cellular stress responses, and the experimental frameworks used to investigate this well-defined drug-target relationship.
The Molecular Target: β-(1,3)-D-Glucan Synthase
The primary molecular target of this compound in Candida albicans is the enzyme β-(1,3)-D-glucan synthase . This enzyme is an integral membrane protein complex responsible for the synthesis of β-(1,3)-D-glucan, a major structural polysaccharide of the fungal cell wall that constitutes 30-60% of its dry weight.[1] This polymer is essential for maintaining the shape, rigidity, and osmotic integrity of the fungal cell.[2]
This compound acts as a non-competitive inhibitor of this enzyme complex.[2][3] The specific component of the β-(1,3)-D-glucan synthase complex that this compound binds to is the catalytic subunit, Fks1p , which is encoded by the FKS1 gene.[1][3][4] By binding to Fks1p, this compound disrupts the synthesis of β-(1,3)-D-glucan, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis and death.[1][2]
Quantitative Analysis of this compound Activity
The in vitro activity of this compound against C. albicans and its inhibitory effect on β-(1,3)-D-glucan synthase have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Susceptibility of Candida albicans to this compound (MIC Values)
| Reporting Standard | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| CLSI | 11,550 | 0.0079 - 0.25 | - | - | [5] |
| CLSI | 5,346 | - | - | 0.06 | [6] |
| CLSI | 171 | 0.03 - 0.25 | - | 0.25 | [4] |
| EUCAST | 487 | 0.03 - 8 | - | - | [1] |
| NCCLS | 486 | - | - | - | [7] |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the testing methodology (e.g., CLSI - Clinical and Laboratory Standards Institute, EUCAST - European Committee on Antimicrobial Susceptibility Testing), the specific isolates tested, and the medium used.
Table 2: Inhibition of β-(1,3)-D-Glucan Synthase by this compound
| Parameter | Value | Conditions | Reference |
| IC50 | ~100 ng/mL | Aspergillus fumigatus (as a model) | [8] |
| IC50 | >500-fold increase in resistant mutants | C. albicans with FKS1 mutations | [9] |
Note: IC50 (Half-maximal inhibitory concentration) values for the enzyme can vary depending on the purity of the enzyme preparation and assay conditions.
Cellular Response to this compound Inhibition
The inhibition of β-(1,3)-D-glucan synthesis by this compound triggers a cascade of cellular stress responses in C. albicans. These compensatory mechanisms are crucial for the fungal cell's attempt to survive the cell wall damage.
Activation of the Cell Wall Integrity (CWI) Pathway
The primary response to cell wall stress is the activation of the Cell Wall Integrity (CWI) pathway . This signaling cascade is initiated by cell surface sensors that detect cell wall thinning. The signal is then transduced through a series of protein kinases, ultimately leading to the phosphorylation and activation of the MAP kinase Mkc1 .[10][11] Activated Mkc1 translocates to the nucleus and regulates the expression of genes involved in cell wall remodeling and repair.[10][11]
Compensatory Chitin (B13524) Synthesis
A key consequence of the CWI pathway activation is the upregulation of chitin synthesis. Chitin is another critical structural polysaccharide in the fungal cell wall. By increasing chitin production, C. albicans attempts to compensate for the loss of β-(1,3)-D-glucan and reinforce the weakened cell wall.[12][13] This compensatory mechanism is a hallmark of the fungal response to echinocandins.
The Paradoxical Effect
At high concentrations, this compound can exhibit a "paradoxical effect," where its fungicidal activity is attenuated, and some growth is observed.[3][14][15] This phenomenon is not due to the acquisition of stable resistance mutations but is thought to be a result of the complex interplay of stress response pathways.[14] The paradoxical growth is often associated with significant alterations in cell wall composition, including a dramatic increase in chitin content.[16]
Experimental Protocols
The identification and characterization of this compound's molecular target have been achieved through a combination of genetic, biochemical, and microbiological assays. This section provides an overview of the key experimental methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against C. albicans is a fundamental measure of its in vitro activity. The broth microdilution method is the standard procedure.
Protocol: Broth Microdilution MIC Assay (CLSI M27-A3)
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in 96-well microtiter plates containing RPMI 1640 medium buffered with MOPS.
-
Inoculum Preparation: Prepare a standardized inoculum of C. albicans from a fresh culture to a final concentration of 0.5 x 103 to 2.5 x 103 cells/mL.
-
Inoculation: Inoculate the microtiter plates with the fungal suspension. Include a drug-free well as a growth control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant diminution (≥50%) of growth compared to the drug-free control.[6]
β-(1,3)-D-Glucan Synthase Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on its molecular target.
Protocol: Microsomal β-(1,3)-D-Glucan Synthase Assay
-
Microsome Preparation:
-
Grow C. albicans cells to mid-exponential phase.
-
Harvest and wash the cells.
-
Mechanically disrupt the cells (e.g., with glass beads) in a buffer containing a detergent (e.g., Brij-35) to stabilize the enzyme.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched in membrane-bound enzymes like glucan synthase.
-
-
Enzyme Assay:
-
The standard reaction mixture contains buffer (e.g., 80 mM Tris-HCl, pH 7.75), an activator (e.g., GTPγS), the substrate UDP-glucose (radiolabeled or non-radiolabeled), and the microsomal enzyme preparation.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate at 30°C for a defined period (e.g., 45-75 minutes).
-
-
Quantification of Glucan Product:
-
Radiolabeled Assay: Stop the reaction and collect the radiolabeled glucan product on a filter. Quantify the radioactivity using a scintillation counter.
-
Fluorescence Assay: Use non-radiolabeled UDP-glucose. After the reaction, quantify the produced glucan by adding aniline (B41778) blue, a fluorochrome that specifically binds to β-(1,3)-glucans, and measuring the fluorescence.[17]
-
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each this compound concentration and determine the IC50 value.
Identification of FKS1 Mutations
Mutations in the FKS1 gene are the primary mechanism of acquired resistance to this compound in C. albicans. These mutations are typically clustered in specific "hot spot" regions of the gene.
Protocol: PCR Amplification and Sequencing of FKS1 Hot Spots
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the C. albicans isolate of interest.
-
Primer Design: Design PCR primers that flank the known hot spot regions of the FKS1 gene.
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template to amplify the FKS1 hot spot regions.
-
Purification of PCR Products: Purify the amplified DNA fragments to remove primers and other reaction components.
-
Sanger Sequencing: Sequence the purified PCR products in both the forward and reverse directions.
-
Sequence Analysis: Align the obtained sequences with the wild-type FKS1 sequence from a reference strain to identify any nucleotide changes that result in amino acid substitutions.[18][19][20]
Conclusion
The molecular target of this compound in Candida albicans is unequivocally the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme. The inhibition of this essential enzyme leads to a cascade of events, including cell wall stress, activation of compensatory signaling pathways, and ultimately, fungal cell death. A thorough understanding of this drug-target interaction, the cellular responses it elicits, and the experimental methodologies used to study these phenomena is critical for the continued development of novel antifungal strategies and for monitoring and overcoming the emergence of resistance. This guide provides a foundational resource for professionals engaged in these vital research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. himedialabs.com [himedialabs.com]
- 3. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Evaluation of Etest method for determining this compound (MK-0991) susceptibilities of 726 clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Assessing Resistance to the Echinocandin Antifungal Drug this compound in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug this compound through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional regulation of the this compound-induced cell wall damage response in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-induced β(1,3)-glucan exposure in Candida albicans is driven by increased chitin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies of the paradoxical effect of this compound at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of the paradoxical effect of this compound in therapy of candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paradoxical Growth of Candida albicans in the Presence of this compound Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quick Detection of FKS1 Mutations Responsible for Clinical Echinocandin Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 20. journals.asm.org [journals.asm.org]
Unmasking the Fungicidal Power of Caspofungin: A Technical Guide to Its Molecular Target in Candida albicans
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular target of caspofungin in the opportunistic fungal pathogen Candida albicans. It details the mechanism of action, the downstream cellular consequences of target inhibition, and the experimental methodologies used to elucidate these processes. This document is intended to serve as a valuable resource for researchers in mycology, infectious diseases, and antifungal drug development.
Executive Summary
This compound, a member of the echinocandin class of antifungal agents, exerts its potent fungicidal activity against Candida albicans by specifically targeting and inhibiting a crucial enzyme involved in cell wall biosynthesis. This selective toxicity, targeting a structure absent in mammalian cells, underpins its clinical efficacy and favorable safety profile. This guide will dissect the molecular interactions, the resultant cellular stress responses, and the experimental frameworks used to investigate this well-defined drug-target relationship.
The Molecular Target: β-(1,3)-D-Glucan Synthase
The primary molecular target of this compound in Candida albicans is the enzyme β-(1,3)-D-glucan synthase . This enzyme is an integral membrane protein complex responsible for the synthesis of β-(1,3)-D-glucan, a major structural polysaccharide of the fungal cell wall that constitutes 30-60% of its dry weight.[1] This polymer is essential for maintaining the shape, rigidity, and osmotic integrity of the fungal cell.[2]
This compound acts as a non-competitive inhibitor of this enzyme complex.[2][3] The specific component of the β-(1,3)-D-glucan synthase complex that this compound binds to is the catalytic subunit, Fks1p , which is encoded by the FKS1 gene.[1][3][4] By binding to Fks1p, this compound disrupts the synthesis of β-(1,3)-D-glucan, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis and death.[1][2]
Quantitative Analysis of this compound Activity
The in vitro activity of this compound against C. albicans and its inhibitory effect on β-(1,3)-D-glucan synthase have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Susceptibility of Candida albicans to this compound (MIC Values)
| Reporting Standard | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| CLSI | 11,550 | 0.0079 - 0.25 | - | - | [5] |
| CLSI | 5,346 | - | - | 0.06 | [6] |
| CLSI | 171 | 0.03 - 0.25 | - | 0.25 | [4] |
| EUCAST | 487 | 0.03 - 8 | - | - | [1] |
| NCCLS | 486 | - | - | - | [7] |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the testing methodology (e.g., CLSI - Clinical and Laboratory Standards Institute, EUCAST - European Committee on Antimicrobial Susceptibility Testing), the specific isolates tested, and the medium used.
Table 2: Inhibition of β-(1,3)-D-Glucan Synthase by this compound
| Parameter | Value | Conditions | Reference |
| IC50 | ~100 ng/mL | Aspergillus fumigatus (as a model) | [8] |
| IC50 | >500-fold increase in resistant mutants | C. albicans with FKS1 mutations | [9] |
Note: IC50 (Half-maximal inhibitory concentration) values for the enzyme can vary depending on the purity of the enzyme preparation and assay conditions.
Cellular Response to this compound Inhibition
The inhibition of β-(1,3)-D-glucan synthesis by this compound triggers a cascade of cellular stress responses in C. albicans. These compensatory mechanisms are crucial for the fungal cell's attempt to survive the cell wall damage.
Activation of the Cell Wall Integrity (CWI) Pathway
The primary response to cell wall stress is the activation of the Cell Wall Integrity (CWI) pathway . This signaling cascade is initiated by cell surface sensors that detect cell wall thinning. The signal is then transduced through a series of protein kinases, ultimately leading to the phosphorylation and activation of the MAP kinase Mkc1 .[10][11] Activated Mkc1 translocates to the nucleus and regulates the expression of genes involved in cell wall remodeling and repair.[10][11]
Compensatory Chitin Synthesis
A key consequence of the CWI pathway activation is the upregulation of chitin synthesis. Chitin is another critical structural polysaccharide in the fungal cell wall. By increasing chitin production, C. albicans attempts to compensate for the loss of β-(1,3)-D-glucan and reinforce the weakened cell wall.[12][13] This compensatory mechanism is a hallmark of the fungal response to echinocandins.
The Paradoxical Effect
At high concentrations, this compound can exhibit a "paradoxical effect," where its fungicidal activity is attenuated, and some growth is observed.[3][14][15] This phenomenon is not due to the acquisition of stable resistance mutations but is thought to be a result of the complex interplay of stress response pathways.[14] The paradoxical growth is often associated with significant alterations in cell wall composition, including a dramatic increase in chitin content.[16]
Experimental Protocols
The identification and characterization of this compound's molecular target have been achieved through a combination of genetic, biochemical, and microbiological assays. This section provides an overview of the key experimental methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against C. albicans is a fundamental measure of its in vitro activity. The broth microdilution method is the standard procedure.
Protocol: Broth Microdilution MIC Assay (CLSI M27-A3)
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in 96-well microtiter plates containing RPMI 1640 medium buffered with MOPS.
-
Inoculum Preparation: Prepare a standardized inoculum of C. albicans from a fresh culture to a final concentration of 0.5 x 103 to 2.5 x 103 cells/mL.
-
Inoculation: Inoculate the microtiter plates with the fungal suspension. Include a drug-free well as a growth control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant diminution (≥50%) of growth compared to the drug-free control.[6]
β-(1,3)-D-Glucan Synthase Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on its molecular target.
Protocol: Microsomal β-(1,3)-D-Glucan Synthase Assay
-
Microsome Preparation:
-
Grow C. albicans cells to mid-exponential phase.
-
Harvest and wash the cells.
-
Mechanically disrupt the cells (e.g., with glass beads) in a buffer containing a detergent (e.g., Brij-35) to stabilize the enzyme.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched in membrane-bound enzymes like glucan synthase.
-
-
Enzyme Assay:
-
The standard reaction mixture contains buffer (e.g., 80 mM Tris-HCl, pH 7.75), an activator (e.g., GTPγS), the substrate UDP-glucose (radiolabeled or non-radiolabeled), and the microsomal enzyme preparation.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate at 30°C for a defined period (e.g., 45-75 minutes).
-
-
Quantification of Glucan Product:
-
Radiolabeled Assay: Stop the reaction and collect the radiolabeled glucan product on a filter. Quantify the radioactivity using a scintillation counter.
-
Fluorescence Assay: Use non-radiolabeled UDP-glucose. After the reaction, quantify the produced glucan by adding aniline blue, a fluorochrome that specifically binds to β-(1,3)-glucans, and measuring the fluorescence.[17]
-
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each this compound concentration and determine the IC50 value.
Identification of FKS1 Mutations
Mutations in the FKS1 gene are the primary mechanism of acquired resistance to this compound in C. albicans. These mutations are typically clustered in specific "hot spot" regions of the gene.
Protocol: PCR Amplification and Sequencing of FKS1 Hot Spots
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the C. albicans isolate of interest.
-
Primer Design: Design PCR primers that flank the known hot spot regions of the FKS1 gene.
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template to amplify the FKS1 hot spot regions.
-
Purification of PCR Products: Purify the amplified DNA fragments to remove primers and other reaction components.
-
Sanger Sequencing: Sequence the purified PCR products in both the forward and reverse directions.
-
Sequence Analysis: Align the obtained sequences with the wild-type FKS1 sequence from a reference strain to identify any nucleotide changes that result in amino acid substitutions.[18][19][20]
Conclusion
The molecular target of this compound in Candida albicans is unequivocally the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme. The inhibition of this essential enzyme leads to a cascade of events, including cell wall stress, activation of compensatory signaling pathways, and ultimately, fungal cell death. A thorough understanding of this drug-target interaction, the cellular responses it elicits, and the experimental methodologies used to study these phenomena is critical for the continued development of novel antifungal strategies and for monitoring and overcoming the emergence of resistance. This guide provides a foundational resource for professionals engaged in these vital research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. himedialabs.com [himedialabs.com]
- 3. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Evaluation of Etest method for determining this compound (MK-0991) susceptibilities of 726 clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Assessing Resistance to the Echinocandin Antifungal Drug this compound in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug this compound through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional regulation of the this compound-induced cell wall damage response in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-induced β(1,3)-glucan exposure in Candida albicans is driven by increased chitin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies of the paradoxical effect of this compound at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of the paradoxical effect of this compound in therapy of candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paradoxical Growth of Candida albicans in the Presence of this compound Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quick Detection of FKS1 Mutations Responsible for Clinical Echinocandin Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 20. journals.asm.org [journals.asm.org]
Caspofungin's Spectrum of Activity: A Technical Guide for Researchers
Abstract
Caspofungin, the first licensed echinocandin antifungal, represents a significant advancement in the management of invasive fungal infections. Its unique mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, provides a targeted approach to disrupting the fungal cell wall, a structure absent in mammalian cells. This technical guide provides an in-depth overview of this compound's spectrum of activity against key pathogenic fungi, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways. It is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.
Introduction
The rise of invasive fungal infections, coupled with the emergence of resistance to conventional antifungal agents, has underscored the need for novel therapeutic strategies. This compound, a semi-synthetic lipopeptide, addresses this need by targeting an essential component of the fungal cell wall.[1] This document details its activity against a range of clinically relevant yeasts and molds, providing a comprehensive resource for the scientific community.
Mechanism of Action
This compound exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[2][3] This enzyme is critical for the synthesis of β-(1,3)-D-glucan, a major structural polymer in the cell wall of many pathogenic fungi.[1][4] The inhibition of this process leads to a loss of cell wall integrity, osmotic instability, and ultimately cell death, resulting in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][3] The selective toxicity of this compound is attributed to the absence of β-(1,3)-D-glucan in mammalian cells.[3]
Caption: this compound's mechanism of action targeting β-(1,3)-D-glucan synthesis.
Spectrum of Activity: Quantitative Data
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for filamentous fungi.
Activity against Candida Species
This compound demonstrates potent activity against a broad range of Candida species, including those resistant to azoles and amphotericin B.[4][5] Its activity is generally fungicidal against Candida.[2]
| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 0.015 - 16 | 0.25 | 0.5 - 1 | [5][6][7] |
| Candida glabrata | ≤0.03 - 8 | 0.06 | 0.25 - 0.5 | [4][8][9] |
| Candida tropicalis | ≤0.03 - 8 | 0.06 | 0.25 - 0.5 | [4][8][9] |
| Candida parapsilosis | 0.06 - 8 | - | 1 | [6][8] |
| Candida krusei | 0.03 - 8 | - | 0.25 - 1 | [4][6][8] |
| Candida guilliermondii | 0.12 - >8 | - | 1 | [4][8] |
| Candida dubliniensis | ≤0.03 - 1 | - | 0.5 | [4][9] |
Note: MIC values can vary based on testing methodology (CLSI vs. EUCAST) and specific laboratory protocols.[10]
Activity against Aspergillus Species
Against Aspergillus species, this compound's effect is primarily fungistatic.[2] The MEC, which describes the lowest concentration leading to the formation of aberrant, stunted hyphal growth, is the standard measure of its activity.
| Species | MIC Range (µg/mL) | MEC Range (µg/mL) | Reference(s) |
| Aspergillus fumigatus | <0.5 - >16 | 0.03 - 1 | [4][11][12] |
| Aspergillus flavus | <0.5 - >16 | 0.03 - 0.5 | [4][11] |
| Aspergillus niger | <0.5 - >16 | 0.03 - 0.5 | [4][11] |
| Aspergillus terreus | <0.5 - >16 | 0.03 - 0.5 | [4][11] |
Note: A "paradoxical effect" or "Eagle effect" has been observed with Aspergillus fumigatus, where some isolates exhibit renewed growth at this compound concentrations above the MEC.[13][14] This phenomenon is linked to a stress response involving chitin (B13524) synthesis.[14]
Activity against Other Pathogenic Fungi
This compound has demonstrated activity against the cystic form of Pneumocystis jirovecii, a fungus that lacks ergosterol (B1671047) and is therefore resistant to many other antifungals.[15][16] However, it has limited to no activity against Cryptococcus neoformans, Trichosporon spp., and zygomycetes.[4]
Experimental Protocols
Standardized methodologies for antifungal susceptibility testing are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.
Broth Microdilution Assay for Yeasts (CLSI M27-A3)
This method is the reference standard for determining the MIC of antifungal agents against yeasts.
Caption: Workflow for CLSI M27-A3 broth microdilution assay.
-
Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar (B569324) for 24 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium.[9]
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.[9]
-
Inoculation: The diluted yeast suspension is added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]
-
Incubation: Plates are incubated at 35°C for 24 to 48 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control well.[10]
Broth Microdilution Assay for Filamentous Fungi (CLSI M38-A2)
This protocol is adapted for molds and is used to determine the MEC.
-
Inoculum Preparation: Conidia are harvested from mature fungal cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer.
-
Drug Dilution and Inoculation: Similar to the yeast protocol, serial dilutions of this compound are prepared in RPMI 1640 medium in microtiter plates, followed by the addition of the conidial suspension.
-
Incubation: Plates are incubated at 35°C for 48 to 72 hours.[11]
-
MEC Determination: The MEC is determined by microscopic examination and is defined as the lowest drug concentration that produces small, compact, and highly branched hyphae compared to the long, filamentous hyphae in the drug-free control well.[11][17]
Signaling Pathways in Response to this compound
Fungal cells have evolved intricate signaling pathways to respond to cell wall stress induced by agents like this compound. In Aspergillus fumigatus, the paradoxical effect is associated with the activation of the calcineurin and Hsp90 pathways, leading to an upregulation of chitin synthesis as a compensatory mechanism.
Caption: Signaling pathway of the paradoxical effect in A. fumigatus.
Conclusion
This compound remains a cornerstone in the treatment of invasive candidiasis and aspergillosis. Its broad spectrum of activity against Candida species and its unique mode of action make it an invaluable tool for clinicians. For researchers and drug developers, a thorough understanding of its activity profile, the methodologies for its evaluation, and the fungal responses it elicits is essential for the continued development of effective antifungal strategies. This guide provides a foundational resource to support these endeavors.
References
- 1. This compound: pharmacology, safety and therapeutic potential in superficial and invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Activity of this compound (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Sensitivity of Candida albicans isolates to this compound – comparison of microdilution method and E-test procedure [termedia.pl]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Susceptibility Testing Methods for this compound against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The this compound Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. floradergisi.org [floradergisi.org]
- 16. journals.asm.org [journals.asm.org]
- 17. In vitro susceptibility testing methods for this compound against Aspergillus and Fusarium isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Caspofungin's Spectrum of Activity: A Technical Guide for Researchers
Abstract
Caspofungin, the first licensed echinocandin antifungal, represents a significant advancement in the management of invasive fungal infections. Its unique mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, provides a targeted approach to disrupting the fungal cell wall, a structure absent in mammalian cells. This technical guide provides an in-depth overview of this compound's spectrum of activity against key pathogenic fungi, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways. It is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.
Introduction
The rise of invasive fungal infections, coupled with the emergence of resistance to conventional antifungal agents, has underscored the need for novel therapeutic strategies. This compound, a semi-synthetic lipopeptide, addresses this need by targeting an essential component of the fungal cell wall.[1] This document details its activity against a range of clinically relevant yeasts and molds, providing a comprehensive resource for the scientific community.
Mechanism of Action
This compound exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[2][3] This enzyme is critical for the synthesis of β-(1,3)-D-glucan, a major structural polymer in the cell wall of many pathogenic fungi.[1][4] The inhibition of this process leads to a loss of cell wall integrity, osmotic instability, and ultimately cell death, resulting in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][3] The selective toxicity of this compound is attributed to the absence of β-(1,3)-D-glucan in mammalian cells.[3]
Caption: this compound's mechanism of action targeting β-(1,3)-D-glucan synthesis.
Spectrum of Activity: Quantitative Data
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for filamentous fungi.
Activity against Candida Species
This compound demonstrates potent activity against a broad range of Candida species, including those resistant to azoles and amphotericin B.[4][5] Its activity is generally fungicidal against Candida.[2]
| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 0.015 - 16 | 0.25 | 0.5 - 1 | [5][6][7] |
| Candida glabrata | ≤0.03 - 8 | 0.06 | 0.25 - 0.5 | [4][8][9] |
| Candida tropicalis | ≤0.03 - 8 | 0.06 | 0.25 - 0.5 | [4][8][9] |
| Candida parapsilosis | 0.06 - 8 | - | 1 | [6][8] |
| Candida krusei | 0.03 - 8 | - | 0.25 - 1 | [4][6][8] |
| Candida guilliermondii | 0.12 - >8 | - | 1 | [4][8] |
| Candida dubliniensis | ≤0.03 - 1 | - | 0.5 | [4][9] |
Note: MIC values can vary based on testing methodology (CLSI vs. EUCAST) and specific laboratory protocols.[10]
Activity against Aspergillus Species
Against Aspergillus species, this compound's effect is primarily fungistatic.[2] The MEC, which describes the lowest concentration leading to the formation of aberrant, stunted hyphal growth, is the standard measure of its activity.
| Species | MIC Range (µg/mL) | MEC Range (µg/mL) | Reference(s) |
| Aspergillus fumigatus | <0.5 - >16 | 0.03 - 1 | [4][11][12] |
| Aspergillus flavus | <0.5 - >16 | 0.03 - 0.5 | [4][11] |
| Aspergillus niger | <0.5 - >16 | 0.03 - 0.5 | [4][11] |
| Aspergillus terreus | <0.5 - >16 | 0.03 - 0.5 | [4][11] |
Note: A "paradoxical effect" or "Eagle effect" has been observed with Aspergillus fumigatus, where some isolates exhibit renewed growth at this compound concentrations above the MEC.[13][14] This phenomenon is linked to a stress response involving chitin synthesis.[14]
Activity against Other Pathogenic Fungi
This compound has demonstrated activity against the cystic form of Pneumocystis jirovecii, a fungus that lacks ergosterol and is therefore resistant to many other antifungals.[15][16] However, it has limited to no activity against Cryptococcus neoformans, Trichosporon spp., and zygomycetes.[4]
Experimental Protocols
Standardized methodologies for antifungal susceptibility testing are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.
Broth Microdilution Assay for Yeasts (CLSI M27-A3)
This method is the reference standard for determining the MIC of antifungal agents against yeasts.
Caption: Workflow for CLSI M27-A3 broth microdilution assay.
-
Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar for 24 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium.[9]
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.[9]
-
Inoculation: The diluted yeast suspension is added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]
-
Incubation: Plates are incubated at 35°C for 24 to 48 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control well.[10]
Broth Microdilution Assay for Filamentous Fungi (CLSI M38-A2)
This protocol is adapted for molds and is used to determine the MEC.
-
Inoculum Preparation: Conidia are harvested from mature fungal cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer.
-
Drug Dilution and Inoculation: Similar to the yeast protocol, serial dilutions of this compound are prepared in RPMI 1640 medium in microtiter plates, followed by the addition of the conidial suspension.
-
Incubation: Plates are incubated at 35°C for 48 to 72 hours.[11]
-
MEC Determination: The MEC is determined by microscopic examination and is defined as the lowest drug concentration that produces small, compact, and highly branched hyphae compared to the long, filamentous hyphae in the drug-free control well.[11][17]
Signaling Pathways in Response to this compound
Fungal cells have evolved intricate signaling pathways to respond to cell wall stress induced by agents like this compound. In Aspergillus fumigatus, the paradoxical effect is associated with the activation of the calcineurin and Hsp90 pathways, leading to an upregulation of chitin synthesis as a compensatory mechanism.
Caption: Signaling pathway of the paradoxical effect in A. fumigatus.
Conclusion
This compound remains a cornerstone in the treatment of invasive candidiasis and aspergillosis. Its broad spectrum of activity against Candida species and its unique mode of action make it an invaluable tool for clinicians. For researchers and drug developers, a thorough understanding of its activity profile, the methodologies for its evaluation, and the fungal responses it elicits is essential for the continued development of effective antifungal strategies. This guide provides a foundational resource to support these endeavors.
References
- 1. This compound: pharmacology, safety and therapeutic potential in superficial and invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Activity of this compound (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Sensitivity of Candida albicans isolates to this compound – comparison of microdilution method and E-test procedure [termedia.pl]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Susceptibility Testing Methods for this compound against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The this compound Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. floradergisi.org [floradergisi.org]
- 16. journals.asm.org [journals.asm.org]
- 17. In vitro susceptibility testing methods for this compound against Aspergillus and Fusarium isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Dichotomy of Caspofungin: A Technical Guide to its Fungicidal and Fungistatic Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin, a member of the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections. Its unique mechanism of action, the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall, sets it apart from other antifungal classes.[1] This mode of action leads to a fascinating duality in its activity: it is generally fungicidal against most Candida species while exhibiting fungistatic activity against Aspergillus species.[2] This guide provides an in-depth exploration of the fungicidal versus fungistatic nature of this compound, detailing the experimental methodologies used to characterize its activity and the complex signaling pathways that govern the fungal response to this critical therapeutic agent.
Fungicidal vs. Fungistatic Activity: A Quantitative Perspective
The distinction between fungicidal (lethal) and fungistatic (inhibitory) activity is crucial for predicting clinical efficacy. This is quantitatively assessed by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, with the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3] An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.
In Vitro Activity of this compound Against Candida Species
This compound demonstrates potent fungicidal activity against a broad range of Candida species, including those resistant to other antifungal agents like fluconazole.[4] The following table summarizes representative MIC and MFC values for this compound against common Candida species.
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) | MFC/MIC Ratio (Typical) | Activity |
| C. albicans | 0.008 - 4 | 0.5 | 1.0 | 0.125 - >8 | 0.5 | 2.0 | ≤4 | Fungicidal |
| C. glabrata | 0.03 - 2 | 0.25 | 0.5 | 0.25 - >8 | 1.0 | 4.0 | ≤4 | Fungicidal |
| C. tropicalis | 0.03 - 2 | 0.25 | 0.5 | 0.125 - 4 | 0.5 | 2.0 | ≤4 | Fungicidal |
| C. parapsilosis | 0.125 - 4 | 1.0 | 2.0 | 0.5 - >8 | 2.0 | 8.0 | Often >4 | Variable |
| C. krusei | 0.06 - 4 | 0.5 | 1.0 | 0.25 - >8 | 1.0 | 4.0 | ≤4 | Fungicidal |
| C. inconspicua | 0.06 - 0.25 | 0.12 | 0.25 | 0.12 - 0.5 | 0.25 | 0.5 | ≤4 | Fungicidal |
Data compiled from multiple sources.[4][5][6][7] MIC and MFC values can vary based on testing methodology and specific isolates.
In Vitro Activity of this compound Against Aspergillus Species
In contrast to its activity against Candida, this compound is primarily fungistatic against Aspergillus species. This is characterized by the inhibition of hyphal growth at the tips, leading to stunted, highly branched mycelia.[8] The determination of a true MFC for filamentous fungi is challenging; therefore, the Minimum Effective Concentration (MEC), defined as the lowest drug concentration that leads to the formation of aberrant, branched hyphae, is often reported.
| Aspergillus Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Activity |
| A. fumigatus | 0.125 - >16 | 0.25 | 0.5 | 0.03 - 0.25 | 0.06 | 0.125 | Fungistatic |
| A. flavus | 0.125 - >16 | 0.5 | 1.0 | 0.06 - 0.5 | 0.125 | 0.25 | Fungistatic |
| A. niger | 0.25 - >16 | 1.0 | 2.0 | 0.125 - 1.0 | 0.25 | 0.5 | Fungistatic |
| A. terreus | 0.125 - >16 | 0.25 | 0.5 | 0.06 - 0.5 | 0.125 | 0.25 | Fungistatic |
Data compiled from multiple sources. MIC values for Aspergillus spp. can be highly variable and method-dependent.
Experimental Protocols for Determining Fungicidal and Fungistatic Activity
Standardized methodologies are critical for the accurate and reproducible assessment of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays.[9][10]
Broth Microdilution for MIC Determination (CLSI M27-A3/EUCAST E.DEF 7.3.2)
This method is the gold standard for determining the MIC of antifungal agents against yeasts.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in sterile saline or water and adjusted to a 0.5 McFarland turbidity standard. This is further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: A serial twofold dilution of this compound is prepared in a 96-well microtiter plate containing RPMI 1640 medium.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (for CLSI) or a specified reduction in growth (for EUCAST) compared to the drug-free growth control.
Broth microdilution workflow for MIC determination.
MFC Determination
The MFC is determined as an extension of the broth microdilution assay.
-
Subculturing: Following MIC determination, an aliquot (typically 10-20 µL) from each well showing no visible growth (or significant inhibition) is subcultured onto a drug-free agar (B569324) plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: The agar plates are incubated at 35°C for 48-72 hours, or until sufficient growth is observed in the control subcultures.
-
MFC Reading: The MFC is the lowest concentration of this compound from which there is no fungal growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the subculture plate.[3]
Time-Kill Assays
Time-kill assays provide a dynamic assessment of antifungal activity over time.
-
Inoculum and Drug Preparation: A standardized fungal suspension is prepared as for the MIC assay. This is added to flasks containing pre-warmed RPMI 1640 medium with various concentrations of this compound (typically multiples of the MIC) and a drug-free control.
-
Incubation and Sampling: The flasks are incubated with agitation at 35°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each flask.[11][12]
-
Quantitative Plating: The aliquots are serially diluted and plated on drug-free agar to determine the number of viable CFU/mL.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each this compound concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Workflow for a time-kill assay.
The Paradoxical Effect of this compound
A notable phenomenon observed with this compound, particularly against Candida and Aspergillus species, is the "paradoxical effect" or "Eagle effect," where fungal growth resumes at concentrations significantly above the MIC.[13] This has been attributed to the activation of compensatory stress response pathways, primarily leading to an upregulation of chitin (B13524) synthesis, which provides structural support to the cell wall in the absence of sufficient β-(1,3)-glucan.[13]
Fungal Signaling Pathways in Response to this compound
The fungal response to the cell wall stress induced by this compound is mediated by a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of both susceptibility and tolerance.
The Cell Wall Integrity (CWI) Pathway (PKC Pathway)
The CWI pathway, governed by Protein Kinase C (PKC), is a primary response to cell wall damage.[14]
-
Sensing: Cell surface sensors (e.g., Wsc1, Mid2) detect cell wall stress.
-
Activation Cascade: This activates the GTPase Rho1, which in turn activates Pkc1. Pkc1 then initiates a MAP kinase cascade (Bck1 -> Mkk1/2 -> Mkc1/Slt2).
-
Transcriptional Response: Phosphorylated Mkc1/Slt2 translocates to the nucleus and activates transcription factors like Rlm1 and Swi4/Swi6, leading to the expression of genes involved in cell wall synthesis and repair, including chitin synthases.[4][14]
The Cell Wall Integrity (PKC) signaling pathway.
The Calcineurin Pathway
The calcium-calcineurin signaling pathway is another critical stress response pathway that is activated by this compound.
-
Calcium Influx: Cell wall stress can lead to an influx of extracellular calcium (Ca²⁺).
-
Calcineurin Activation: Increased intracellular Ca²⁺ activates calmodulin, which in turn activates the phosphatase calcineurin.
-
Crz1 Activation: Calcineurin dephosphorylates the transcription factor Crz1, allowing it to enter the nucleus.
-
Gene Expression: Nuclear Crz1 modulates the expression of genes involved in stress response and cell wall remodeling, including chitin synthases.[15][16]
The Calcineurin signaling pathway.
The Role of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that plays a crucial role in the fungal stress response and the development of antifungal drug resistance.
-
Client Protein Stabilization: Hsp90 stabilizes key client proteins, including components of the calcineurin and PKC pathways.
-
Enabling Stress Response: By maintaining the stability and function of these signaling proteins, Hsp90 enables a robust response to the stress induced by this compound.
-
Contribution to Paradoxical Effect: Inhibition of Hsp90 has been shown to abrogate the paradoxical effect of this compound, highlighting its importance in this phenomenon.
The central role of Hsp90 in the this compound stress response.
Conclusion
The differential activity of this compound against various fungal pathogens is a complex interplay of its primary mechanism of action and the sophisticated stress response networks within the fungal cell. While its fungicidal activity against most Candida species makes it a first-line therapy for candidiasis, its fungistatic nature against Aspergillus species necessitates a deeper understanding of the underlying cellular responses for optimizing its clinical use. The paradoxical effect, driven by the activation of pathways such as the CWI and calcineurin signaling, underscores the remarkable adaptability of fungi. Future research aimed at targeting these stress response pathways in combination with echinocandins may offer novel therapeutic strategies to overcome tolerance and enhance the fungicidal potential of this important class of antifungal drugs.
References
- 1. Signaling Pathways Governing the this compound Paradoxical Effect in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Minimal inhibitory concentration (MIC) of this compound and itraconazole inhibiting growth of Candida strains calculated from the linear regression equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound MIC Distribution amongst Commonly Isolated Candida Species in a Tertiary Care Centre - An Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 8. DSpace [digital.library.adelaide.edu.au]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug this compound through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles for Stress Response and Cell Wall Biosynthesis Pathways in this compound Tolerance in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Susceptibility to this compound is regulated by temperature and is dependent on calcineurin in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hsp90 Governs Dispersion and Drug Resistance of Fungal Biofilms | PLOS Pathogens [journals.plos.org]
Understanding the Dichotomy of Caspofungin: A Technical Guide to its Fungicidal and Fungistatic Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin, a member of the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections. Its unique mechanism of action, the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall, sets it apart from other antifungal classes.[1] This mode of action leads to a fascinating duality in its activity: it is generally fungicidal against most Candida species while exhibiting fungistatic activity against Aspergillus species.[2] This guide provides an in-depth exploration of the fungicidal versus fungistatic nature of this compound, detailing the experimental methodologies used to characterize its activity and the complex signaling pathways that govern the fungal response to this critical therapeutic agent.
Fungicidal vs. Fungistatic Activity: A Quantitative Perspective
The distinction between fungicidal (lethal) and fungistatic (inhibitory) activity is crucial for predicting clinical efficacy. This is quantitatively assessed by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, with the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3] An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.
In Vitro Activity of this compound Against Candida Species
This compound demonstrates potent fungicidal activity against a broad range of Candida species, including those resistant to other antifungal agents like fluconazole.[4] The following table summarizes representative MIC and MFC values for this compound against common Candida species.
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) | MFC/MIC Ratio (Typical) | Activity |
| C. albicans | 0.008 - 4 | 0.5 | 1.0 | 0.125 - >8 | 0.5 | 2.0 | ≤4 | Fungicidal |
| C. glabrata | 0.03 - 2 | 0.25 | 0.5 | 0.25 - >8 | 1.0 | 4.0 | ≤4 | Fungicidal |
| C. tropicalis | 0.03 - 2 | 0.25 | 0.5 | 0.125 - 4 | 0.5 | 2.0 | ≤4 | Fungicidal |
| C. parapsilosis | 0.125 - 4 | 1.0 | 2.0 | 0.5 - >8 | 2.0 | 8.0 | Often >4 | Variable |
| C. krusei | 0.06 - 4 | 0.5 | 1.0 | 0.25 - >8 | 1.0 | 4.0 | ≤4 | Fungicidal |
| C. inconspicua | 0.06 - 0.25 | 0.12 | 0.25 | 0.12 - 0.5 | 0.25 | 0.5 | ≤4 | Fungicidal |
Data compiled from multiple sources.[4][5][6][7] MIC and MFC values can vary based on testing methodology and specific isolates.
In Vitro Activity of this compound Against Aspergillus Species
In contrast to its activity against Candida, this compound is primarily fungistatic against Aspergillus species. This is characterized by the inhibition of hyphal growth at the tips, leading to stunted, highly branched mycelia.[8] The determination of a true MFC for filamentous fungi is challenging; therefore, the Minimum Effective Concentration (MEC), defined as the lowest drug concentration that leads to the formation of aberrant, branched hyphae, is often reported.
| Aspergillus Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Activity |
| A. fumigatus | 0.125 - >16 | 0.25 | 0.5 | 0.03 - 0.25 | 0.06 | 0.125 | Fungistatic |
| A. flavus | 0.125 - >16 | 0.5 | 1.0 | 0.06 - 0.5 | 0.125 | 0.25 | Fungistatic |
| A. niger | 0.25 - >16 | 1.0 | 2.0 | 0.125 - 1.0 | 0.25 | 0.5 | Fungistatic |
| A. terreus | 0.125 - >16 | 0.25 | 0.5 | 0.06 - 0.5 | 0.125 | 0.25 | Fungistatic |
Data compiled from multiple sources. MIC values for Aspergillus spp. can be highly variable and method-dependent.
Experimental Protocols for Determining Fungicidal and Fungistatic Activity
Standardized methodologies are critical for the accurate and reproducible assessment of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays.[9][10]
Broth Microdilution for MIC Determination (CLSI M27-A3/EUCAST E.DEF 7.3.2)
This method is the gold standard for determining the MIC of antifungal agents against yeasts.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in sterile saline or water and adjusted to a 0.5 McFarland turbidity standard. This is further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: A serial twofold dilution of this compound is prepared in a 96-well microtiter plate containing RPMI 1640 medium.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (for CLSI) or a specified reduction in growth (for EUCAST) compared to the drug-free growth control.
Broth microdilution workflow for MIC determination.
MFC Determination
The MFC is determined as an extension of the broth microdilution assay.
-
Subculturing: Following MIC determination, an aliquot (typically 10-20 µL) from each well showing no visible growth (or significant inhibition) is subcultured onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: The agar plates are incubated at 35°C for 48-72 hours, or until sufficient growth is observed in the control subcultures.
-
MFC Reading: The MFC is the lowest concentration of this compound from which there is no fungal growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the subculture plate.[3]
Time-Kill Assays
Time-kill assays provide a dynamic assessment of antifungal activity over time.
-
Inoculum and Drug Preparation: A standardized fungal suspension is prepared as for the MIC assay. This is added to flasks containing pre-warmed RPMI 1640 medium with various concentrations of this compound (typically multiples of the MIC) and a drug-free control.
-
Incubation and Sampling: The flasks are incubated with agitation at 35°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each flask.[11][12]
-
Quantitative Plating: The aliquots are serially diluted and plated on drug-free agar to determine the number of viable CFU/mL.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each this compound concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Workflow for a time-kill assay.
The Paradoxical Effect of this compound
A notable phenomenon observed with this compound, particularly against Candida and Aspergillus species, is the "paradoxical effect" or "Eagle effect," where fungal growth resumes at concentrations significantly above the MIC.[13] This has been attributed to the activation of compensatory stress response pathways, primarily leading to an upregulation of chitin synthesis, which provides structural support to the cell wall in the absence of sufficient β-(1,3)-glucan.[13]
Fungal Signaling Pathways in Response to this compound
The fungal response to the cell wall stress induced by this compound is mediated by a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of both susceptibility and tolerance.
The Cell Wall Integrity (CWI) Pathway (PKC Pathway)
The CWI pathway, governed by Protein Kinase C (PKC), is a primary response to cell wall damage.[14]
-
Sensing: Cell surface sensors (e.g., Wsc1, Mid2) detect cell wall stress.
-
Activation Cascade: This activates the GTPase Rho1, which in turn activates Pkc1. Pkc1 then initiates a MAP kinase cascade (Bck1 -> Mkk1/2 -> Mkc1/Slt2).
-
Transcriptional Response: Phosphorylated Mkc1/Slt2 translocates to the nucleus and activates transcription factors like Rlm1 and Swi4/Swi6, leading to the expression of genes involved in cell wall synthesis and repair, including chitin synthases.[4][14]
The Cell Wall Integrity (PKC) signaling pathway.
The Calcineurin Pathway
The calcium-calcineurin signaling pathway is another critical stress response pathway that is activated by this compound.
-
Calcium Influx: Cell wall stress can lead to an influx of extracellular calcium (Ca²⁺).
-
Calcineurin Activation: Increased intracellular Ca²⁺ activates calmodulin, which in turn activates the phosphatase calcineurin.
-
Crz1 Activation: Calcineurin dephosphorylates the transcription factor Crz1, allowing it to enter the nucleus.
-
Gene Expression: Nuclear Crz1 modulates the expression of genes involved in stress response and cell wall remodeling, including chitin synthases.[15][16]
The Calcineurin signaling pathway.
The Role of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that plays a crucial role in the fungal stress response and the development of antifungal drug resistance.
-
Client Protein Stabilization: Hsp90 stabilizes key client proteins, including components of the calcineurin and PKC pathways.
-
Enabling Stress Response: By maintaining the stability and function of these signaling proteins, Hsp90 enables a robust response to the stress induced by this compound.
-
Contribution to Paradoxical Effect: Inhibition of Hsp90 has been shown to abrogate the paradoxical effect of this compound, highlighting its importance in this phenomenon.
The central role of Hsp90 in the this compound stress response.
Conclusion
The differential activity of this compound against various fungal pathogens is a complex interplay of its primary mechanism of action and the sophisticated stress response networks within the fungal cell. While its fungicidal activity against most Candida species makes it a first-line therapy for candidiasis, its fungistatic nature against Aspergillus species necessitates a deeper understanding of the underlying cellular responses for optimizing its clinical use. The paradoxical effect, driven by the activation of pathways such as the CWI and calcineurin signaling, underscores the remarkable adaptability of fungi. Future research aimed at targeting these stress response pathways in combination with echinocandins may offer novel therapeutic strategies to overcome tolerance and enhance the fungicidal potential of this important class of antifungal drugs.
References
- 1. Signaling Pathways Governing the this compound Paradoxical Effect in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Minimal inhibitory concentration (MIC) of this compound and itraconazole inhibiting growth of Candida strains calculated from the linear regression equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound MIC Distribution amongst Commonly Isolated Candida Species in a Tertiary Care Centre - An Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 8. DSpace [digital.library.adelaide.edu.au]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug this compound through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles for Stress Response and Cell Wall Biosynthesis Pathways in this compound Tolerance in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Susceptibility to this compound is regulated by temperature and is dependent on calcineurin in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hsp90 Governs Dispersion and Drug Resistance of Fungal Biofilms | PLOS Pathogens [journals.plos.org]
The Core Target: A Technical Guide to β-(1,3)-D-glucan Synthase and Caspofungin's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of β-(1,3)-D-glucan synthase, the primary target of the echinocandin antifungal agent, caspofungin. We will delve into the molecular mechanisms of this compound's inhibitory action, its impact on fungal cell integrity, and the cellular stress responses it elicits. This guide consolidates quantitative data on this compound's efficacy, details key experimental protocols for its evaluation, and visualizes the complex biological pathways involved.
Introduction: The Fungal Cell Wall and the Rise of Echinocandins
The fungal cell wall is a dynamic and essential organelle, absent in mammalian cells, making it an attractive target for antifungal therapy.[1] A critical component of this wall is β-(1,3)-D-glucan, a polysaccharide that provides structural rigidity and osmotic stability.[2] this compound, a member of the echinocandin class of lipopeptide antibiotics, exerts its potent antifungal activity by specifically inhibiting the synthesis of this crucial polymer.[3][4][5][6] This targeted mechanism of action results in a favorable safety profile and fungicidal activity against many Candida species and fungistatic activity against Aspergillus species.[5][6][7]
β-(1,3)-D-glucan Synthase: The Molecular Target
The synthesis of β-(1,3)-D-glucan is catalyzed by the multi-subunit enzyme complex, β-(1,3)-D-glucan synthase. The catalytic core of this complex is the Fks protein (encoded by the FKS genes, such as FKS1, FKS2, and FKS3), a large integral membrane protein.[1][6][8] Fks proteins belong to the GT48 family of glycosyltransferases and utilize UDP-glucose as a substrate to polymerize glucose units into linear β-(1,3)-D-glucan chains, which are then extruded into the periplasmic space.[1][9]
This compound acts as a non-competitive inhibitor of β-(1,3)-D-glucan synthase.[7] It binds to the Fks1p subunit, disrupting the enzyme's catalytic function and halting the production of β-(1,3)-D-glucan.[5] This inhibition is highly specific to the fungal enzyme, contributing to the low toxicity of this compound in humans.[6][7]
Quantitative Analysis of this compound's Antifungal Activity
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50). These values vary depending on the fungal species and the presence of resistance-conferring mutations in the FKS genes.
Table 1: this compound MIC and IC50 Values for Candida Species
| Candida Species | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | This compound IC50 Range (µg/mL) | Reference(s) |
| C. albicans | 0.008 - 4 | 0.5 | 1.0 | 0.01 - 0.5 | [10][11] |
| C. glabrata | 0.06 - >8 | 0.5 | 2.0 | 0.02 - 2.4 | [10][12] |
| C. parapsilosis | 0.25 - 8 | 1.0 | 2.0 | - | [10] |
| C. tropicalis | 0.03 - 4 | 0.5 | 1.0 | - | [10] |
| C. krusei | 0.125 - 4 | 1.0 | 2.0 | - | [10] |
Note: MIC values can vary based on testing methodology (e.g., CLSI vs. EUCAST) and specific strain characteristics.
Table 2: this compound MIC and MEC Values for Aspergillus Species
| Aspergillus Species | This compound MIC Range (µg/mL) | This compound MEC Range (µg/mL) | Reference(s) |
| A. fumigatus | 0.125 - >16 | 0.03 - 2 | [5][6][7] |
| A. flavus | 0.25 - >16 | 0.06 - 1 | [7] |
| A. niger | 0.06 - 4 | 0.03 - 0.5 | [6] |
| A. terreus | 0.125 - 8 | 0.06 - 1 | [13] |
Note: For Aspergillus species, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of aberrant, compact hyphal forms, is often reported in addition to the MIC.
Consequences of β-(1,3)-D-glucan Synthase Inhibition
The inhibition of β-(1,3)-D-glucan synthesis by this compound has profound consequences for the fungal cell, leading to a loss of cell wall integrity, osmotic instability, and ultimately, cell death in susceptible fungi.[5] This disruption triggers a complex cellular stress response as the fungus attempts to compensate for the damaged cell wall.
One of the key compensatory mechanisms is the increased synthesis of chitin (B13524), another major polysaccharide component of the fungal cell wall.[9][14] This "cell wall salvage" pathway is a crucial survival response. The increased chitin content can, in some cases, contribute to the "paradoxical effect," where some fungal isolates exhibit renewed growth at supra-MIC concentrations of this compound.[14]
Treatment with this compound also leads to the "unmasking" of β-(1,3)-glucan epitopes on the fungal cell surface.[9][15][16] Normally shielded by an outer layer of mannoproteins, the exposure of these glucans can enhance recognition by the host immune system.[16]
Fungal Stress Response Signaling Pathways
The cellular damage induced by this compound activates several highly conserved signaling pathways that regulate cell wall integrity and stress adaptation.
dot
Caption: Fungal stress response pathways activated by this compound.
The Cell Wall Integrity (CWI) pathway, a MAP kinase cascade, is a primary response to cell wall damage.[4][17] Activation of the CWI pathway leads to the upregulation of genes involved in cell wall synthesis and remodeling, including chitin synthases.[4] The High Osmolarity Glycerol (HOG) and Calcineurin signaling pathways are also activated and play crucial roles in orchestrating the adaptive response to this compound-induced stress.[3][4][9]
Experimental Protocols
Accurate and reproducible in vitro testing is fundamental for the evaluation of antifungal agents and for understanding resistance mechanisms.
In Vitro β-(1,3)-D-glucan Synthase Activity Assay
This assay measures the enzymatic activity of β-(1,3)-D-glucan synthase in the presence and absence of inhibitors.
Methodology:
-
Preparation of Fungal Microsomes:
-
Grow the fungal strain of interest to the exponential phase in an appropriate liquid medium (e.g., YPAD for yeast).
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Disrupt the cells mechanically (e.g., with a bead beater) in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed to pellet the microsomal fraction, which is enriched with membrane-bound enzymes like glucan synthase.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.[18]
-
-
Glucan Synthase Reaction:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), glycerol, EDTA, KF, dithiothreitol, and GTP.[18]
-
Add the microsomal preparation (enzyme source) and the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding the substrate, UDP-[3H]glucose.[18][19]
-
Incubate the reaction at 30°C for a defined period (e.g., 2 hours).[18]
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Collect the acid-insoluble product (radiolabeled β-(1,3)-D-glucan) by filtration through glass fiber filters.
-
Wash the filters to remove unincorporated UDP-[3H]glucose.
-
Determine the amount of incorporated radioactivity using a scintillation counter.[18]
-
Calculate the percent inhibition of glucan synthase activity at each inhibitor concentration and determine the IC50 value.
-
dot
Caption: Experimental workflow for the in vitro β-(1,3)-D-glucan synthase assay.
Broth Microdilution MIC Testing (CLSI M27/M38)
This standardized method is used to determine the in vitro susceptibility of fungi to antifungal agents.
Methodology:
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.[20]
-
-
Preparation of Microdilution Plates:
-
Inoculum Preparation:
-
Grow the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud dextrose agar).
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the inoculum density to a standardized concentration (e.g., 0.5-2.5 x 103 cells/mL for yeasts) using a spectrophotometer or hemocytometer.[13]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate, resulting in a final volume of 200 µL.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.[20]
-
-
Reading and Interpretation of Results:
-
Visually or spectrophotometrically determine the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control. For this compound against Candida spp., the endpoint is typically a prominent decrease in turbidity (MIC-2).[22] For Aspergillus spp., the MEC is determined microscopically as the lowest concentration causing the formation of aberrant, compact hyphae.[7]
-
dot
Caption: Workflow for broth microdilution MIC/MEC testing.
Mechanisms of Resistance to this compound
Resistance to this compound is primarily associated with mutations in the FKS genes, particularly in two highly conserved "hot spot" regions of FKS1.[23][24] These mutations lead to amino acid substitutions in the Fks1 protein, reducing its binding affinity for this compound and consequently decreasing the drug's inhibitory effect. This results in elevated MIC values and potential clinical failure. Monitoring for the emergence of FKS mutations is crucial in clinical settings.
Conclusion and Future Directions
β-(1,3)-D-glucan synthase remains a cornerstone target for antifungal drug development due to its essentiality in fungi and its absence in humans. This compound's specific inhibition of this enzyme provides a powerful therapeutic option against a range of fungal pathogens. A thorough understanding of its mechanism of action, the fungal response to its inhibitory effects, and the molecular basis of resistance is paramount for optimizing its clinical use and for the development of next-generation antifungals. Future research will likely focus on overcoming resistance mechanisms, exploring synergistic drug combinations, and identifying novel inhibitors of β-(1,3)-D-glucan synthase with improved pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional regulation of the this compound-induced cell wall damage response in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. New Methods To Assess Susceptibilities of Aspergillus Isolates to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility Testing Methods for this compound against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced β(1,3)-glucan exposure in Candida albicans is driven by increased chitin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Pharmacodynamics of Anidulafungin and this compound against Candida glabrata Isolates, Including Strains with Decreased this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Escape of Candida from this compound Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | this compound Induced Cell Wall Changes of Candida Species Influences Macrophage Interactions [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interlaboratory Comparison of Results of Susceptibility Testing with this compound against Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing Resistance to the Echinocandin Antifungal Drug this compound in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
The Core Target: A Technical Guide to β-(1,3)-D-glucan Synthase and Caspofungin's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of β-(1,3)-D-glucan synthase, the primary target of the echinocandin antifungal agent, caspofungin. We will delve into the molecular mechanisms of this compound's inhibitory action, its impact on fungal cell integrity, and the cellular stress responses it elicits. This guide consolidates quantitative data on this compound's efficacy, details key experimental protocols for its evaluation, and visualizes the complex biological pathways involved.
Introduction: The Fungal Cell Wall and the Rise of Echinocandins
The fungal cell wall is a dynamic and essential organelle, absent in mammalian cells, making it an attractive target for antifungal therapy.[1] A critical component of this wall is β-(1,3)-D-glucan, a polysaccharide that provides structural rigidity and osmotic stability.[2] this compound, a member of the echinocandin class of lipopeptide antibiotics, exerts its potent antifungal activity by specifically inhibiting the synthesis of this crucial polymer.[3][4][5][6] This targeted mechanism of action results in a favorable safety profile and fungicidal activity against many Candida species and fungistatic activity against Aspergillus species.[5][6][7]
β-(1,3)-D-glucan Synthase: The Molecular Target
The synthesis of β-(1,3)-D-glucan is catalyzed by the multi-subunit enzyme complex, β-(1,3)-D-glucan synthase. The catalytic core of this complex is the Fks protein (encoded by the FKS genes, such as FKS1, FKS2, and FKS3), a large integral membrane protein.[1][6][8] Fks proteins belong to the GT48 family of glycosyltransferases and utilize UDP-glucose as a substrate to polymerize glucose units into linear β-(1,3)-D-glucan chains, which are then extruded into the periplasmic space.[1][9]
This compound acts as a non-competitive inhibitor of β-(1,3)-D-glucan synthase.[7] It binds to the Fks1p subunit, disrupting the enzyme's catalytic function and halting the production of β-(1,3)-D-glucan.[5] This inhibition is highly specific to the fungal enzyme, contributing to the low toxicity of this compound in humans.[6][7]
Quantitative Analysis of this compound's Antifungal Activity
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50). These values vary depending on the fungal species and the presence of resistance-conferring mutations in the FKS genes.
Table 1: this compound MIC and IC50 Values for Candida Species
| Candida Species | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | This compound IC50 Range (µg/mL) | Reference(s) |
| C. albicans | 0.008 - 4 | 0.5 | 1.0 | 0.01 - 0.5 | [10][11] |
| C. glabrata | 0.06 - >8 | 0.5 | 2.0 | 0.02 - 2.4 | [10][12] |
| C. parapsilosis | 0.25 - 8 | 1.0 | 2.0 | - | [10] |
| C. tropicalis | 0.03 - 4 | 0.5 | 1.0 | - | [10] |
| C. krusei | 0.125 - 4 | 1.0 | 2.0 | - | [10] |
Note: MIC values can vary based on testing methodology (e.g., CLSI vs. EUCAST) and specific strain characteristics.
Table 2: this compound MIC and MEC Values for Aspergillus Species
| Aspergillus Species | This compound MIC Range (µg/mL) | This compound MEC Range (µg/mL) | Reference(s) |
| A. fumigatus | 0.125 - >16 | 0.03 - 2 | [5][6][7] |
| A. flavus | 0.25 - >16 | 0.06 - 1 | [7] |
| A. niger | 0.06 - 4 | 0.03 - 0.5 | [6] |
| A. terreus | 0.125 - 8 | 0.06 - 1 | [13] |
Note: For Aspergillus species, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of aberrant, compact hyphal forms, is often reported in addition to the MIC.
Consequences of β-(1,3)-D-glucan Synthase Inhibition
The inhibition of β-(1,3)-D-glucan synthesis by this compound has profound consequences for the fungal cell, leading to a loss of cell wall integrity, osmotic instability, and ultimately, cell death in susceptible fungi.[5] This disruption triggers a complex cellular stress response as the fungus attempts to compensate for the damaged cell wall.
One of the key compensatory mechanisms is the increased synthesis of chitin, another major polysaccharide component of the fungal cell wall.[9][14] This "cell wall salvage" pathway is a crucial survival response. The increased chitin content can, in some cases, contribute to the "paradoxical effect," where some fungal isolates exhibit renewed growth at supra-MIC concentrations of this compound.[14]
Treatment with this compound also leads to the "unmasking" of β-(1,3)-glucan epitopes on the fungal cell surface.[9][15][16] Normally shielded by an outer layer of mannoproteins, the exposure of these glucans can enhance recognition by the host immune system.[16]
Fungal Stress Response Signaling Pathways
The cellular damage induced by this compound activates several highly conserved signaling pathways that regulate cell wall integrity and stress adaptation.
dot
Caption: Fungal stress response pathways activated by this compound.
The Cell Wall Integrity (CWI) pathway, a MAP kinase cascade, is a primary response to cell wall damage.[4][17] Activation of the CWI pathway leads to the upregulation of genes involved in cell wall synthesis and remodeling, including chitin synthases.[4] The High Osmolarity Glycerol (HOG) and Calcineurin signaling pathways are also activated and play crucial roles in orchestrating the adaptive response to this compound-induced stress.[3][4][9]
Experimental Protocols
Accurate and reproducible in vitro testing is fundamental for the evaluation of antifungal agents and for understanding resistance mechanisms.
In Vitro β-(1,3)-D-glucan Synthase Activity Assay
This assay measures the enzymatic activity of β-(1,3)-D-glucan synthase in the presence and absence of inhibitors.
Methodology:
-
Preparation of Fungal Microsomes:
-
Grow the fungal strain of interest to the exponential phase in an appropriate liquid medium (e.g., YPAD for yeast).
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Disrupt the cells mechanically (e.g., with a bead beater) in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed to pellet the microsomal fraction, which is enriched with membrane-bound enzymes like glucan synthase.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.[18]
-
-
Glucan Synthase Reaction:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), glycerol, EDTA, KF, dithiothreitol, and GTP.[18]
-
Add the microsomal preparation (enzyme source) and the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding the substrate, UDP-[3H]glucose.[18][19]
-
Incubate the reaction at 30°C for a defined period (e.g., 2 hours).[18]
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Collect the acid-insoluble product (radiolabeled β-(1,3)-D-glucan) by filtration through glass fiber filters.
-
Wash the filters to remove unincorporated UDP-[3H]glucose.
-
Determine the amount of incorporated radioactivity using a scintillation counter.[18]
-
Calculate the percent inhibition of glucan synthase activity at each inhibitor concentration and determine the IC50 value.
-
dot
Caption: Experimental workflow for the in vitro β-(1,3)-D-glucan synthase assay.
Broth Microdilution MIC Testing (CLSI M27/M38)
This standardized method is used to determine the in vitro susceptibility of fungi to antifungal agents.
Methodology:
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.[20]
-
-
Preparation of Microdilution Plates:
-
Inoculum Preparation:
-
Grow the fungal isolate on an appropriate agar medium (e.g., Sabouraud dextrose agar).
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the inoculum density to a standardized concentration (e.g., 0.5-2.5 x 103 cells/mL for yeasts) using a spectrophotometer or hemocytometer.[13]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate, resulting in a final volume of 200 µL.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.[20]
-
-
Reading and Interpretation of Results:
-
Visually or spectrophotometrically determine the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control. For this compound against Candida spp., the endpoint is typically a prominent decrease in turbidity (MIC-2).[22] For Aspergillus spp., the MEC is determined microscopically as the lowest concentration causing the formation of aberrant, compact hyphae.[7]
-
dot
Caption: Workflow for broth microdilution MIC/MEC testing.
Mechanisms of Resistance to this compound
Resistance to this compound is primarily associated with mutations in the FKS genes, particularly in two highly conserved "hot spot" regions of FKS1.[23][24] These mutations lead to amino acid substitutions in the Fks1 protein, reducing its binding affinity for this compound and consequently decreasing the drug's inhibitory effect. This results in elevated MIC values and potential clinical failure. Monitoring for the emergence of FKS mutations is crucial in clinical settings.
Conclusion and Future Directions
β-(1,3)-D-glucan synthase remains a cornerstone target for antifungal drug development due to its essentiality in fungi and its absence in humans. This compound's specific inhibition of this enzyme provides a powerful therapeutic option against a range of fungal pathogens. A thorough understanding of its mechanism of action, the fungal response to its inhibitory effects, and the molecular basis of resistance is paramount for optimizing its clinical use and for the development of next-generation antifungals. Future research will likely focus on overcoming resistance mechanisms, exploring synergistic drug combinations, and identifying novel inhibitors of β-(1,3)-D-glucan synthase with improved pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional regulation of the this compound-induced cell wall damage response in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. New Methods To Assess Susceptibilities of Aspergillus Isolates to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility Testing Methods for this compound against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced β(1,3)-glucan exposure in Candida albicans is driven by increased chitin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Pharmacodynamics of Anidulafungin and this compound against Candida glabrata Isolates, Including Strains with Decreased this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Escape of Candida from this compound Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | this compound Induced Cell Wall Changes of Candida Species Influences Macrophage Interactions [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interlaboratory Comparison of Results of Susceptibility Testing with this compound against Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing Resistance to the Echinocandin Antifungal Drug this compound in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Caspofungin Following CLSI Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a member of the echinocandin class of antifungal agents, which represents a significant advancement in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1][2] Unlike azoles and polyenes, this compound disrupts the integrity of the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polymer not present in mammalian cells.[3][4][5] This targeted mechanism of action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[5] The emergence of resistance to other antifungal agents has underscored the importance of accurate susceptibility testing to guide therapeutic decisions and monitor epidemiological trends.
The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for antifungal susceptibility testing to ensure inter-laboratory reproducibility and to provide a reliable basis for correlating in vitro results with clinical outcomes.[6][7][8] This document provides detailed application notes and protocols for the in vitro susceptibility testing of this compound against yeasts and molds, based on the CLSI M27-A3/M27-S3 and M38-A2 guidelines, respectively.
Principle of the Method
The CLSI broth microdilution method is the reference standard for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts and the minimum effective concentration (MEC) for molds. This method involves challenging a standardized inoculum of the fungal isolate with serial twofold dilutions of the antifungal agent in a liquid broth medium. Following incubation, the MIC or MEC is determined by observing the lowest concentration of the drug that inhibits fungal growth.
Materials and Reagents
-
This compound analytical powder
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile distilled water (for stock solution preparation)[9][10]
-
RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0[10]
-
Sterile 96-well microtiter plates
-
Sterile, disposable plasticware (pipettes, reservoirs)
-
Spectrophotometer or a Wickerham card
-
Vortex mixer
-
Incubator (35°C)
-
Microscope (for MEC determination)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus flavus ATCC 204304)[8][11][12]
Experimental Protocols
I. Protocol for Yeasts (CLSI M27-A3)
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1600 µg/mL by dissolving the powder in sterile distilled water.[9] Some protocols may use DMSO.[13]
-
The stock solution can be stored at -70°C for up to six months.
2. Preparation of this compound Dilutions:
-
Thaw the this compound stock solution and dilute it in RPMI 1640 medium to prepare a working solution.
-
Perform serial twofold dilutions of this compound in the 96-well microtiter plates to achieve a final concentration range typically from 0.008 to 8 µg/mL.
3. Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud dextrose agar (B569324) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a Wickerham card. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL per well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24 hours.
5. Reading and Interpreting Results:
-
After incubation, read the plates visually.
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[10]
II. Protocol for Molds (CLSI M38-A2)
1. Preparation of this compound Stock Solution and Dilutions:
-
Follow the same procedure as for yeasts. The final concentration range in the plate is typically 0.008 to 16 µg/mL.[14]
2. Inoculum Preparation:
-
Grow the mold isolate on potato dextrose agar at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to a 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer or using a spectrophotometer.
3. Inoculation and Incubation:
-
Inoculate the microtiter plates as described for yeasts.
-
Incubate the plates at 35°C for 48-72 hours.
4. Reading and Interpreting Results:
-
Determine the Minimum Effective Concentration (MEC) after 48 hours of incubation.[11]
-
The MEC is the lowest drug concentration at which short, stubby, and highly branched hyphae are observed microscopically, compared to the long, unbranched hyphae in the growth control well.[11]
Data Presentation
Table 1: CLSI-Based MIC Ranges of this compound for Common Candida Species
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| C. albicans | 0.0079 - 2 | 0.25 | 0.03 | [6][12][15] |
| C. glabrata | 0.031 - 0.5 | - | - | [15] |
| C. tropicalis | 0.016 - 0.5 | - | - | [15] |
| C. parapsilosis | 1 - 2 | - | - | [6] |
| C. krusei | 0.063 - 1 | - | - | [6][15] |
| C. dubliniensis | Wide modal ranges | - | - | [6] |
| C. lusitaniae | Wide modal ranges | - | - | [6] |
| C. guilliermondii | - | - | - | [6] |
| C. inconspicua | 0.06 - 0.25 | 0.25 | - | [10] |
Table 2: CLSI-Based MEC Ranges of this compound for Common Aspergillus Species
| Aspergillus Species | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference |
| A. fumigatus | ≤0.06 | 0.015 | 0.03 | [11][16] |
| A. flavus | ≤0.06 | - | - | [11][16] |
| A. niger | ≤0.06 | - | - | [11][16] |
| A. terreus | ≤0.06 | - | - | [11][16] |
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for this compound susceptibility testing.
Caption: Mechanism of action of this compound and resistance.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No fungal growth in control wells | - Inoculum viability issue- Incubation error | - Use fresh culture for inoculum preparation- Verify incubator temperature |
| Trailing endpoints (for yeasts) | - Incomplete inhibition | - Read MIC at the point of ~50% growth reduction |
| Contamination | - Non-sterile technique | - Adhere to aseptic techniques during all steps |
| Inconsistent results with QC strains | - Procedural deviation- Reagent degradation | - Review protocol steps- Prepare fresh reagents and drug solutions |
Conclusion
Standardized in vitro susceptibility testing of this compound using CLSI guidelines is crucial for clinical decision-making and resistance surveillance. Adherence to the detailed protocols outlined in this document will help ensure the generation of accurate and reproducible MIC and MEC data. This information is invaluable for guiding appropriate antifungal therapy and for the continued development of new antifungal agents. The provided workflows and diagrams serve to clarify the experimental process and the underlying biological mechanisms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Susceptibility Testing | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-health.org]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 6. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Susceptibility Testing Methods for this compound against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro susceptibility of clinical isolates of Aspergillus spp. to anidulafungin, this compound, and micafungin: a head-to-head comparison using the CLSI M38-A2 broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Susceptibility Testing of Caspofungin Following CLSI Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspofungin is a member of the echinocandin class of antifungal agents, which represents a significant advancement in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1][2] Unlike azoles and polyenes, this compound disrupts the integrity of the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polymer not present in mammalian cells.[3][4][5] This targeted mechanism of action results in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[5] The emergence of resistance to other antifungal agents has underscored the importance of accurate susceptibility testing to guide therapeutic decisions and monitor epidemiological trends.
The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for antifungal susceptibility testing to ensure inter-laboratory reproducibility and to provide a reliable basis for correlating in vitro results with clinical outcomes.[6][7][8] This document provides detailed application notes and protocols for the in vitro susceptibility testing of this compound against yeasts and molds, based on the CLSI M27-A3/M27-S3 and M38-A2 guidelines, respectively.
Principle of the Method
The CLSI broth microdilution method is the reference standard for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts and the minimum effective concentration (MEC) for molds. This method involves challenging a standardized inoculum of the fungal isolate with serial twofold dilutions of the antifungal agent in a liquid broth medium. Following incubation, the MIC or MEC is determined by observing the lowest concentration of the drug that inhibits fungal growth.
Materials and Reagents
-
This compound analytical powder
-
Dimethyl sulfoxide (DMSO) or sterile distilled water (for stock solution preparation)[9][10]
-
RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0[10]
-
Sterile 96-well microtiter plates
-
Sterile, disposable plasticware (pipettes, reservoirs)
-
Spectrophotometer or a Wickerham card
-
Vortex mixer
-
Incubator (35°C)
-
Microscope (for MEC determination)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus flavus ATCC 204304)[8][11][12]
Experimental Protocols
I. Protocol for Yeasts (CLSI M27-A3)
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1600 µg/mL by dissolving the powder in sterile distilled water.[9] Some protocols may use DMSO.[13]
-
The stock solution can be stored at -70°C for up to six months.
2. Preparation of this compound Dilutions:
-
Thaw the this compound stock solution and dilute it in RPMI 1640 medium to prepare a working solution.
-
Perform serial twofold dilutions of this compound in the 96-well microtiter plates to achieve a final concentration range typically from 0.008 to 8 µg/mL.
3. Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud dextrose agar and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a Wickerham card. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL per well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24 hours.
5. Reading and Interpreting Results:
-
After incubation, read the plates visually.
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[10]
II. Protocol for Molds (CLSI M38-A2)
1. Preparation of this compound Stock Solution and Dilutions:
-
Follow the same procedure as for yeasts. The final concentration range in the plate is typically 0.008 to 16 µg/mL.[14]
2. Inoculum Preparation:
-
Grow the mold isolate on potato dextrose agar at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to a 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer or using a spectrophotometer.
3. Inoculation and Incubation:
-
Inoculate the microtiter plates as described for yeasts.
-
Incubate the plates at 35°C for 48-72 hours.
4. Reading and Interpreting Results:
-
Determine the Minimum Effective Concentration (MEC) after 48 hours of incubation.[11]
-
The MEC is the lowest drug concentration at which short, stubby, and highly branched hyphae are observed microscopically, compared to the long, unbranched hyphae in the growth control well.[11]
Data Presentation
Table 1: CLSI-Based MIC Ranges of this compound for Common Candida Species
| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| C. albicans | 0.0079 - 2 | 0.25 | 0.03 | [6][12][15] |
| C. glabrata | 0.031 - 0.5 | - | - | [15] |
| C. tropicalis | 0.016 - 0.5 | - | - | [15] |
| C. parapsilosis | 1 - 2 | - | - | [6] |
| C. krusei | 0.063 - 1 | - | - | [6][15] |
| C. dubliniensis | Wide modal ranges | - | - | [6] |
| C. lusitaniae | Wide modal ranges | - | - | [6] |
| C. guilliermondii | - | - | - | [6] |
| C. inconspicua | 0.06 - 0.25 | 0.25 | - | [10] |
Table 2: CLSI-Based MEC Ranges of this compound for Common Aspergillus Species
| Aspergillus Species | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference |
| A. fumigatus | ≤0.06 | 0.015 | 0.03 | [11][16] |
| A. flavus | ≤0.06 | - | - | [11][16] |
| A. niger | ≤0.06 | - | - | [11][16] |
| A. terreus | ≤0.06 | - | - | [11][16] |
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for this compound susceptibility testing.
Caption: Mechanism of action of this compound and resistance.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No fungal growth in control wells | - Inoculum viability issue- Incubation error | - Use fresh culture for inoculum preparation- Verify incubator temperature |
| Trailing endpoints (for yeasts) | - Incomplete inhibition | - Read MIC at the point of ~50% growth reduction |
| Contamination | - Non-sterile technique | - Adhere to aseptic techniques during all steps |
| Inconsistent results with QC strains | - Procedural deviation- Reagent degradation | - Review protocol steps- Prepare fresh reagents and drug solutions |
Conclusion
Standardized in vitro susceptibility testing of this compound using CLSI guidelines is crucial for clinical decision-making and resistance surveillance. Adherence to the detailed protocols outlined in this document will help ensure the generation of accurate and reproducible MIC and MEC data. This information is invaluable for guiding appropriate antifungal therapy and for the continued development of new antifungal agents. The provided workflows and diagrams serve to clarify the experimental process and the underlying biological mechanisms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Susceptibility Testing | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-health.org]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 6. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Susceptibility Testing Methods for this compound against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro susceptibility of clinical isolates of Aspergillus spp. to anidulafungin, this compound, and micafungin: a head-to-head comparison using the CLSI M38-A2 broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Caspofungin Potency: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of caspofungin, a critical antifungal agent. The methodologies outlined are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data accuracy and reproducibility. This guide is intended for professionals in research and drug development engaged in the evaluation of antifungal compounds.
Introduction to this compound and MIC Testing
This compound is an echinocandin antifungal drug that exhibits its effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][3] This mechanism provides selective toxicity against fungal pathogens as this component is absent in mammalian cells.[1][2][3] Determining the MIC, the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, is a fundamental in vitro method to assess the susceptibility of a fungal isolate to an antifungal agent like this compound.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound targets the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is crucial for the polymerization of glucose into β-(1,3)-D-glucan.[2][3] Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death in susceptible fungi.[2]
Caption: this compound's inhibitory action on β-(1,3)-D-glucan synthase.
Experimental Protocols for MIC Determination
Two primary methods are widely accepted for this compound MIC testing: Broth Microdilution and Disk Diffusion.
Broth Microdilution Method (Based on CLSI M27 and EUCAST E.Def 7.3.2)
This method determines the MIC in a liquid medium and is considered the reference standard.[4][5][6]
Materials:
-
This compound powder (analytical grade)
-
Solvent for this compound (e.g., sterile distilled water or DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate for testing
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Sterile saline (0.85%) or distilled water
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
Protocol Workflow:
Caption: Workflow for the broth microdilution MIC test.
Detailed Steps:
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.[7]
-
Select five distinct colonies of approximately 1 mm in diameter.[7]
-
Suspend the colonies in 5 mL of sterile 0.85% saline or sterile distilled water.[7][8]
-
Vortex the suspension for 15 seconds.[8]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL).[7]
-
Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter wells.
-
-
This compound Dilution Series:
-
Prepare a stock solution of this compound in an appropriate solvent (refer to manufacturer's instructions).
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
-
MIC Determination:
Disk Diffusion Method (Based on CLSI M44)
This method is a simpler, qualitative or semi-quantitative alternative to broth microdilution.
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue[7][13]
-
Fungal isolate and QC strains
-
Sterile cotton swabs
-
Incubator (35°C)
Protocol:
-
Inoculum Preparation: Prepare the fungal inoculum as described for the broth microdilution method (adjusted to 0.5 McFarland standard).[7]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.[7][13]
-
Disk Application: Aseptically apply a 5 µg this compound disk to the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[7]
-
Zone Diameter Measurement: Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter.
Data Presentation and Interpretation
Quantitative data from MIC testing should be presented clearly for comparison.
Table 1: Example this compound MIC Data for Candida Species
| Isolate ID | Species | MIC (µg/mL) | Interpretation (CLSI M60) |
| Clinical Isolate 1 | C. albicans | 0.25 | Susceptible |
| Clinical Isolate 2 | C. glabrata | 0.5 | Intermediate |
| Clinical Isolate 3 | C. parapsilosis | 2 | Susceptible |
| QC Strain | C. parapsilosis ATCC 22019 | 1 | Within QC Range |
| QC Strain | C. krusei ATCC 6258 | 0.5 | Within QC Range |
Table 2: Quality Control Ranges for this compound MIC Testing
| QC Strain | Method | Expected MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | CLSI Broth Microdilution | 0.25 - 1[10] |
| C. krusei ATCC 6258 | CLSI Broth Microdilution | 0.125 - 1[14] |
Table 3: Interpretive Breakpoints for this compound (CLSI M60)
| Species | Susceptible (S) | Intermediate (I) | Resistant (R) |
| C. albicans, C. tropicalis, C. krusei | ≤0.25 µg/mL | 0.5 µg/mL | ≥1 µg/mL |
| C. glabrata | ≤0.12 µg/mL | 0.25 µg/mL | ≥0.5 µg/mL |
| C. parapsilosis | ≤2 µg/mL | 4 µg/mL | ≥8 µg/mL |
Note: Breakpoints are subject to change and the latest CLSI or EUCAST guidelines should always be consulted.[14]
Conclusion
Standardized protocols are essential for the accurate determination of this compound MICs. The broth microdilution method provides quantitative results and is the reference standard, while the disk diffusion method offers a simpler alternative. Adherence to established guidelines from CLSI and EUCAST, including the use of appropriate quality control strains and interpretive criteria, is crucial for generating reliable and comparable data in research and drug development settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Antifungal Susceptibility Testing [bio-protocol.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. himedialabs.com [himedialabs.com]
- 8. scribd.com [scribd.com]
- 9. This compound Disk Diffusion Breakpoints and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound disk diffusion breakpoints and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. himedialabs.com [himedialabs.com]
- 14. Evaluation of this compound Susceptibility Testing by the New Vitek 2 AST-YS06 Yeast Card Using a Unique Collection of FKS Wild-Type and Hot Spot Mutant Isolates, Including the Five Most Common Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Determining Caspofungin Potency: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of caspofungin, a critical antifungal agent. The methodologies outlined are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data accuracy and reproducibility. This guide is intended for professionals in research and drug development engaged in the evaluation of antifungal compounds.
Introduction to this compound and MIC Testing
This compound is an echinocandin antifungal drug that exhibits its effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][3] This mechanism provides selective toxicity against fungal pathogens as this component is absent in mammalian cells.[1][2][3] Determining the MIC, the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, is a fundamental in vitro method to assess the susceptibility of a fungal isolate to an antifungal agent like this compound.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound targets the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is crucial for the polymerization of glucose into β-(1,3)-D-glucan.[2][3] Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death in susceptible fungi.[2]
Caption: this compound's inhibitory action on β-(1,3)-D-glucan synthase.
Experimental Protocols for MIC Determination
Two primary methods are widely accepted for this compound MIC testing: Broth Microdilution and Disk Diffusion.
Broth Microdilution Method (Based on CLSI M27 and EUCAST E.Def 7.3.2)
This method determines the MIC in a liquid medium and is considered the reference standard.[4][5][6]
Materials:
-
This compound powder (analytical grade)
-
Solvent for this compound (e.g., sterile distilled water or DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate for testing
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Sterile saline (0.85%) or distilled water
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
Protocol Workflow:
Caption: Workflow for the broth microdilution MIC test.
Detailed Steps:
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.[7]
-
Select five distinct colonies of approximately 1 mm in diameter.[7]
-
Suspend the colonies in 5 mL of sterile 0.85% saline or sterile distilled water.[7][8]
-
Vortex the suspension for 15 seconds.[8]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL).[7]
-
Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter wells.
-
-
This compound Dilution Series:
-
Prepare a stock solution of this compound in an appropriate solvent (refer to manufacturer's instructions).
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
-
MIC Determination:
Disk Diffusion Method (Based on CLSI M44)
This method is a simpler, qualitative or semi-quantitative alternative to broth microdilution.
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue[7][13]
-
Fungal isolate and QC strains
-
Sterile cotton swabs
-
Incubator (35°C)
Protocol:
-
Inoculum Preparation: Prepare the fungal inoculum as described for the broth microdilution method (adjusted to 0.5 McFarland standard).[7]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.[7][13]
-
Disk Application: Aseptically apply a 5 µg this compound disk to the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[7]
-
Zone Diameter Measurement: Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter.
Data Presentation and Interpretation
Quantitative data from MIC testing should be presented clearly for comparison.
Table 1: Example this compound MIC Data for Candida Species
| Isolate ID | Species | MIC (µg/mL) | Interpretation (CLSI M60) |
| Clinical Isolate 1 | C. albicans | 0.25 | Susceptible |
| Clinical Isolate 2 | C. glabrata | 0.5 | Intermediate |
| Clinical Isolate 3 | C. parapsilosis | 2 | Susceptible |
| QC Strain | C. parapsilosis ATCC 22019 | 1 | Within QC Range |
| QC Strain | C. krusei ATCC 6258 | 0.5 | Within QC Range |
Table 2: Quality Control Ranges for this compound MIC Testing
| QC Strain | Method | Expected MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | CLSI Broth Microdilution | 0.25 - 1[10] |
| C. krusei ATCC 6258 | CLSI Broth Microdilution | 0.125 - 1[14] |
Table 3: Interpretive Breakpoints for this compound (CLSI M60)
| Species | Susceptible (S) | Intermediate (I) | Resistant (R) |
| C. albicans, C. tropicalis, C. krusei | ≤0.25 µg/mL | 0.5 µg/mL | ≥1 µg/mL |
| C. glabrata | ≤0.12 µg/mL | 0.25 µg/mL | ≥0.5 µg/mL |
| C. parapsilosis | ≤2 µg/mL | 4 µg/mL | ≥8 µg/mL |
Note: Breakpoints are subject to change and the latest CLSI or EUCAST guidelines should always be consulted.[14]
Conclusion
Standardized protocols are essential for the accurate determination of this compound MICs. The broth microdilution method provides quantitative results and is the reference standard, while the disk diffusion method offers a simpler alternative. Adherence to established guidelines from CLSI and EUCAST, including the use of appropriate quality control strains and interpretive criteria, is crucial for generating reliable and comparable data in research and drug development settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Antifungal Susceptibility Testing [bio-protocol.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. himedialabs.com [himedialabs.com]
- 8. scribd.com [scribd.com]
- 9. This compound Disk Diffusion Breakpoints and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound disk diffusion breakpoints and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. himedialabs.com [himedialabs.com]
- 14. Evaluation of this compound Susceptibility Testing by the New Vitek 2 AST-YS06 Yeast Card Using a Unique Collection of FKS Wild-Type and Hot Spot Mutant Isolates, Including the Five Most Common Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Model of Disseminated Candidiasis: Caspofungin Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disseminated candidiasis is a life-threatening fungal infection, particularly in immunocompromised individuals. The development of effective antifungal therapies requires robust preclinical evaluation in relevant animal models. This document provides detailed application notes and protocols for establishing a murine model of disseminated candidiasis and for assessing the in vivo efficacy of caspofungin, a first-in-class echinocandin antifungal agent. This model is a well-established and reproducible method that mimics human systemic infection, with the kidneys being the primary target organs[1].
This compound inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death. In vivo studies in mouse models have demonstrated that the area under the concentration-time curve (AUC)/minimum inhibitory concentration (MIC) ratio is the pharmacodynamic parameter that predicts this compound efficacy[2].
Experimental Protocols
Materials and Reagents
-
Fungal Strain: Candida albicans (e.g., SC5314, MY1055)[3][4].
-
Culture Media: Sabouraud Dextrose Agar (SDA), NGY medium[5].
-
Animals: Female BALB/c or C57BL/6 mice (6-8 weeks old)[5][6]. Immunocompromised models can be established using cyclophosphamide[7][8].
-
Antifungal Agent: this compound acetate (B1210297) (Merck Research Laboratories)[3].
-
Vehicle/Solvents: Sterile saline, sterile distilled water[3][5].
-
Anesthetics and Euthanasia Agents: As per approved institutional animal care and use committee (IACUC) protocols (e.g., CO2 inhalation)[3].
-
Reagents for Organ Homogenization and Plating: Sterile phosphate-buffered saline (PBS), tissue homogenizers.
Experimental Workflow
The following diagram illustrates the general experimental workflow for this compound efficacy testing in a mouse model of disseminated candidiasis.
Caption: Experimental workflow for in vivo this compound efficacy testing.
Protocol for Induction of Disseminated Candidiasis
-
Inoculum Preparation:
-
Streak the C. albicans strain on an SDA plate and incubate at 35°C for 24-48 hours.
-
Inoculate a single colony into NGY medium and grow overnight at 30°C with shaking[5].
-
Harvest the fungal cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline[5].
-
Count the cells using a hemocytometer and adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 cells/mL)[5]. The final inoculum size should be confirmed by quantitative culture. An inoculum of 5.64 × 10^4 CFU/mouse has been used in juvenile mice[3].
-
-
Infection:
Protocol for this compound Administration
-
Drug Preparation:
-
Solubilize this compound acetate in sterile distilled water or saline[3].
-
Prepare serial dilutions to achieve the desired final concentrations for injection.
-
-
Treatment Regimen:
-
Initiate treatment 24 hours post-infection[8]. In some models, treatment can begin as early as 5 hours or as late as 30 hours post-infection[2][3].
-
Administer this compound via intraperitoneal (i.p.) injection once daily for a specified duration, typically 7 days[3].
-
The control group should receive the vehicle (e.g., sterile distilled water) following the same administration schedule[3].
-
Protocol for Efficacy Evaluation
-
Survival Analysis:
-
Fungal Burden Determination:
-
At specified time points (e.g., day 5 or 8 post-infection), euthanize a subset of mice from each group[3].
-
Aseptically remove target organs, primarily the kidneys and brain[3][5].
-
Weigh each organ and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenates and plate them onto SDA.
-
Incubate the plates at 35°C for 48 hours and count the colony-forming units (CFU)[2].
-
Calculate the fungal burden as log10 CFU per gram of tissue.
-
-
Histopathology:
-
Fix harvested organs in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with appropriate fungal stains (e.g., Periodic acid-Schiff) to visualize fungal elements and tissue damage.
-
Data Presentation
This compound Dosing and Efficacy in Immunocompromised Mouse Models
| Mouse Model | This compound Dose (mg/kg/day) | Treatment Duration | Primary Outcome | Reference |
| Transiently Leukopenic | 0.125 - 2.0 | 7 days | 80-100% sterile kidneys at ≥0.25 mg/kg. | [7] |
| Chronically Leukopenic | 0.25 - 1.0 | 28 days | >99% reduction in kidney CFU; 70-100% sterile kidneys at ≥0.5 mg/kg. | [7][8] |
This compound Efficacy in a Juvenile Mouse Model with CNS Candidiasis
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Reduction in Kidney Fungal Burden | Reduction in Brain Fungal Burden | Reference |
| This compound | 1, 2, 4, 8 | 100 | Yes | Yes | [3][10] |
| Amphotericin B | 1 | 100 | Yes | No | [3][10] |
| Vehicle Control | - | 0 | No | No | [3][10] |
Pharmacokinetics of this compound in Mice
| Parameter | Value | Mouse Model Condition | Reference |
| Terminal Half-life (serum) | 20.2 hours | Infected | [2] |
| Terminal Half-life (serum and kidney comodeled) | 59.2 hours | Infected | [2] |
| Plasma Clearance | 0.29 - 1.05 mL/min/kg | Uninfected | [11] |
Logical Relationships in Efficacy Determination
The following diagram illustrates the logical flow for determining the efficacy of this compound in this model.
Caption: Logical flow for determining this compound efficacy.
Conclusion
The in vivo mouse model of disseminated candidiasis is a critical tool for the preclinical evaluation of antifungal agents like this compound. The protocols outlined in this document provide a standardized framework for conducting these studies. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing the development of new and improved therapies for invasive fungal infections.
References
- 1. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 2. Pharmacodynamics of this compound in a Murine Model of Systemic Candidiasis: Importance of Persistence of this compound in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Candida albicans Colonizes and Disseminates to the Gastrointestinal Tract in the Presence of the Microbiota in a Severe Combined Immunodeficient Mouse Model [frontiersin.org]
- 5. Murine model for disseminated Candidiasis [bio-protocol.org]
- 6. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection [mdpi.com]
- 7. Efficacy of the Echinocandin this compound against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Anidulafungin versus this compound in a Mouse Model of Candidiasis Caused by Anidulafungin-Susceptible Candida parapsilosis Isolates with Different Degrees of this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound in a juvenile mouse model of central nervous system candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disposition of this compound, a Novel Antifungal Agent, in Mice, Rats, Rabbits, and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Model of Disseminated Candidiasis: Caspofungin Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disseminated candidiasis is a life-threatening fungal infection, particularly in immunocompromised individuals. The development of effective antifungal therapies requires robust preclinical evaluation in relevant animal models. This document provides detailed application notes and protocols for establishing a murine model of disseminated candidiasis and for assessing the in vivo efficacy of caspofungin, a first-in-class echinocandin antifungal agent. This model is a well-established and reproducible method that mimics human systemic infection, with the kidneys being the primary target organs[1].
This compound inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death. In vivo studies in mouse models have demonstrated that the area under the concentration-time curve (AUC)/minimum inhibitory concentration (MIC) ratio is the pharmacodynamic parameter that predicts this compound efficacy[2].
Experimental Protocols
Materials and Reagents
-
Fungal Strain: Candida albicans (e.g., SC5314, MY1055)[3][4].
-
Culture Media: Sabouraud Dextrose Agar (SDA), NGY medium[5].
-
Animals: Female BALB/c or C57BL/6 mice (6-8 weeks old)[5][6]. Immunocompromised models can be established using cyclophosphamide[7][8].
-
Antifungal Agent: this compound acetate (Merck Research Laboratories)[3].
-
Vehicle/Solvents: Sterile saline, sterile distilled water[3][5].
-
Anesthetics and Euthanasia Agents: As per approved institutional animal care and use committee (IACUC) protocols (e.g., CO2 inhalation)[3].
-
Reagents for Organ Homogenization and Plating: Sterile phosphate-buffered saline (PBS), tissue homogenizers.
Experimental Workflow
The following diagram illustrates the general experimental workflow for this compound efficacy testing in a mouse model of disseminated candidiasis.
Caption: Experimental workflow for in vivo this compound efficacy testing.
Protocol for Induction of Disseminated Candidiasis
-
Inoculum Preparation:
-
Streak the C. albicans strain on an SDA plate and incubate at 35°C for 24-48 hours.
-
Inoculate a single colony into NGY medium and grow overnight at 30°C with shaking[5].
-
Harvest the fungal cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline[5].
-
Count the cells using a hemocytometer and adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 cells/mL)[5]. The final inoculum size should be confirmed by quantitative culture. An inoculum of 5.64 × 10^4 CFU/mouse has been used in juvenile mice[3].
-
-
Infection:
Protocol for this compound Administration
-
Drug Preparation:
-
Solubilize this compound acetate in sterile distilled water or saline[3].
-
Prepare serial dilutions to achieve the desired final concentrations for injection.
-
-
Treatment Regimen:
-
Initiate treatment 24 hours post-infection[8]. In some models, treatment can begin as early as 5 hours or as late as 30 hours post-infection[2][3].
-
Administer this compound via intraperitoneal (i.p.) injection once daily for a specified duration, typically 7 days[3].
-
The control group should receive the vehicle (e.g., sterile distilled water) following the same administration schedule[3].
-
Protocol for Efficacy Evaluation
-
Survival Analysis:
-
Fungal Burden Determination:
-
At specified time points (e.g., day 5 or 8 post-infection), euthanize a subset of mice from each group[3].
-
Aseptically remove target organs, primarily the kidneys and brain[3][5].
-
Weigh each organ and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenates and plate them onto SDA.
-
Incubate the plates at 35°C for 48 hours and count the colony-forming units (CFU)[2].
-
Calculate the fungal burden as log10 CFU per gram of tissue.
-
-
Histopathology:
-
Fix harvested organs in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with appropriate fungal stains (e.g., Periodic acid-Schiff) to visualize fungal elements and tissue damage.
-
Data Presentation
This compound Dosing and Efficacy in Immunocompromised Mouse Models
| Mouse Model | This compound Dose (mg/kg/day) | Treatment Duration | Primary Outcome | Reference |
| Transiently Leukopenic | 0.125 - 2.0 | 7 days | 80-100% sterile kidneys at ≥0.25 mg/kg. | [7] |
| Chronically Leukopenic | 0.25 - 1.0 | 28 days | >99% reduction in kidney CFU; 70-100% sterile kidneys at ≥0.5 mg/kg. | [7][8] |
This compound Efficacy in a Juvenile Mouse Model with CNS Candidiasis
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Reduction in Kidney Fungal Burden | Reduction in Brain Fungal Burden | Reference |
| This compound | 1, 2, 4, 8 | 100 | Yes | Yes | [3][10] |
| Amphotericin B | 1 | 100 | Yes | No | [3][10] |
| Vehicle Control | - | 0 | No | No | [3][10] |
Pharmacokinetics of this compound in Mice
| Parameter | Value | Mouse Model Condition | Reference |
| Terminal Half-life (serum) | 20.2 hours | Infected | [2] |
| Terminal Half-life (serum and kidney comodeled) | 59.2 hours | Infected | [2] |
| Plasma Clearance | 0.29 - 1.05 mL/min/kg | Uninfected | [11] |
Logical Relationships in Efficacy Determination
The following diagram illustrates the logical flow for determining the efficacy of this compound in this model.
Caption: Logical flow for determining this compound efficacy.
Conclusion
The in vivo mouse model of disseminated candidiasis is a critical tool for the preclinical evaluation of antifungal agents like this compound. The protocols outlined in this document provide a standardized framework for conducting these studies. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing the development of new and improved therapies for invasive fungal infections.
References
- 1. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 2. Pharmacodynamics of this compound in a Murine Model of Systemic Candidiasis: Importance of Persistence of this compound in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Candida albicans Colonizes and Disseminates to the Gastrointestinal Tract in the Presence of the Microbiota in a Severe Combined Immunodeficient Mouse Model [frontiersin.org]
- 5. Murine model for disseminated Candidiasis [bio-protocol.org]
- 6. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection [mdpi.com]
- 7. Efficacy of the Echinocandin this compound against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Anidulafungin versus this compound in a Mouse Model of Candidiasis Caused by Anidulafungin-Susceptible Candida parapsilosis Isolates with Different Degrees of this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound in a juvenile mouse model of central nervous system candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disposition of this compound, a Novel Antifungal Agent, in Mice, Rats, Rabbits, and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspofungin and Voriconazole Synergy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic antifungal activity of caspofungin in combination with voriconazole (B182144). The information is intended to guide researchers in the setup, execution, and interpretation of in vitro and in vivo synergy studies.
Introduction
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The development of antifungal resistance and the limited availability of new antifungal agents have led to a growing interest in combination therapy. The combination of this compound, an echinocandin that inhibits the synthesis of β-1,3-D-glucan in the fungal cell wall, and voriconazole, a triazole that inhibits ergosterol (B1671047) synthesis in the fungal cell membrane, presents a promising strategy to enhance antifungal efficacy and combat resistance. Studies suggest that the different mechanisms of action of these two agents could lead to synergistic effects.
These notes provide standardized methods for evaluating the synergistic potential of this drug combination.
Mechanism of Action and Rationale for Synergy
This compound disrupts the integrity of the fungal cell wall by inhibiting the β-1,3-D-glucan synthase enzyme. Voriconazole acts on the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the membrane. The proposed synergistic interaction stems from the simultaneous attack on two different essential fungal structures, potentially leading to increased fungal cell death and overcoming resistance mechanisms.
Figure 1: Proposed mechanism of synergistic action between this compound and voriconazole.
In Vitro Synergy Testing
Several methods are available to assess antifungal synergy in vitro, with the checkerboard microdilution and time-kill assays being the most common.
Data Presentation: In Vitro Synergy of this compound and Voriconazole
The following tables summarize findings from various studies on the in vitro synergy of this compound and voriconazole against different fungal species.
Table 1: Synergy against Aspergillus species
| Fungal Species | Number of Isolates | Method | Synergy Rate | FIC Index Range for Synergy | Reference |
| Aspergillus spp. | 48 | Checkerboard | 87.5% | <1.0 | |
| Aspergillus spp. | 26 | Checkerboard | Trend towards synergy in 18/26 isolates | Not specified | |
| Aspergillus fumigatus | 10 | Checkerboard | No synergy | 0.7 - 1.0 |
Table 2: Synergy against Candida species
| Fungal Species | Number of Isolates | Method | Synergy Rate (this compound + Voriconazole) | FIC Index Range for Synergy | Reference |
| Candida spp. | 28 | Etest (Direct Cover) | 43% (24h), 57% (48h) | Not specified | |
| Candida spp. | 28 | Etest (MIC/MIC) | 43% (24h), 61% (48h) | Not specified | |
| Candida glabrata | 15 | Etest (Direct Cover) | 67% (24h), 87% (48h) | Not specified | |
| Candida glabrata | 15 | Etest (MIC/MIC) | 73% (24h), 93% (48h) | Not specified | |
| Candida glabrata | 50 | Time-kill | 16% | Not applicable |
Interpretation of Fractional Inhibitory Concentration (FIC) Index:
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This method assesses the interaction of two antimicrobial agents over a range of concentrations.
Application Notes and Protocols for Caspofungin and Voriconazole Synergy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic antifungal activity of caspofungin in combination with voriconazole. The information is intended to guide researchers in the setup, execution, and interpretation of in vitro and in vivo synergy studies.
Introduction
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The development of antifungal resistance and the limited availability of new antifungal agents have led to a growing interest in combination therapy. The combination of this compound, an echinocandin that inhibits the synthesis of β-1,3-D-glucan in the fungal cell wall, and voriconazole, a triazole that inhibits ergosterol synthesis in the fungal cell membrane, presents a promising strategy to enhance antifungal efficacy and combat resistance. Studies suggest that the different mechanisms of action of these two agents could lead to synergistic effects.
These notes provide standardized methods for evaluating the synergistic potential of this drug combination.
Mechanism of Action and Rationale for Synergy
This compound disrupts the integrity of the fungal cell wall by inhibiting the β-1,3-D-glucan synthase enzyme. Voriconazole acts on the fungal cell membrane by inhibiting the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the membrane. The proposed synergistic interaction stems from the simultaneous attack on two different essential fungal structures, potentially leading to increased fungal cell death and overcoming resistance mechanisms.
Figure 1: Proposed mechanism of synergistic action between this compound and voriconazole.
In Vitro Synergy Testing
Several methods are available to assess antifungal synergy in vitro, with the checkerboard microdilution and time-kill assays being the most common.
Data Presentation: In Vitro Synergy of this compound and Voriconazole
The following tables summarize findings from various studies on the in vitro synergy of this compound and voriconazole against different fungal species.
Table 1: Synergy against Aspergillus species
| Fungal Species | Number of Isolates | Method | Synergy Rate | FIC Index Range for Synergy | Reference |
| Aspergillus spp. | 48 | Checkerboard | 87.5% | <1.0 | |
| Aspergillus spp. | 26 | Checkerboard | Trend towards synergy in 18/26 isolates | Not specified | |
| Aspergillus fumigatus | 10 | Checkerboard | No synergy | 0.7 - 1.0 |
Table 2: Synergy against Candida species
| Fungal Species | Number of Isolates | Method | Synergy Rate (this compound + Voriconazole) | FIC Index Range for Synergy | Reference |
| Candida spp. | 28 | Etest (Direct Cover) | 43% (24h), 57% (48h) | Not specified | |
| Candida spp. | 28 | Etest (MIC/MIC) | 43% (24h), 61% (48h) | Not specified | |
| Candida glabrata | 15 | Etest (Direct Cover) | 67% (24h), 87% (48h) | Not specified | |
| Candida glabrata | 15 | Etest (MIC/MIC) | 73% (24h), 93% (48h) | Not specified | |
| Candida glabrata | 50 | Time-kill | 16% | Not applicable |
Interpretation of Fractional Inhibitory Concentration (FIC) Index:
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This method assesses the interaction of two antimicrobial agents over a range of concentrations.
Application Notes and Protocols for Inducing and Studying Caspofungin Resistance in Laboratory Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the induction and characterization of caspofungin resistance in common laboratory fungal strains such as Candida albicans, Aspergillus fumigatus, and the model yeast Saccharomyces cerevisiae.
Introduction
This compound, an echinocandin antifungal agent, inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2][3] The emergence of resistance to this frontline antifungal poses a significant clinical challenge. Understanding the mechanisms of resistance is crucial for the development of new therapeutic strategies. The primary mechanism of high-level this compound resistance involves mutations in the FKS1 gene, which encodes the catalytic subunit of the β-(1,3)-D-glucan synthase.[4][5][6][7] However, other mechanisms, including the activation of cell wall integrity (CWI) and other stress response pathways, also contribute to reduced susceptibility and tolerance.[1][8][9][10][11]
This document outlines methods to generate this compound-resistant mutants in the laboratory and to analyze the phenotypic and genotypic changes associated with resistance.
Part 1: Induction of this compound Resistance
Two primary methods are employed to induce this compound resistance in vitro: direct selection and experimental evolution.
Protocol 1.1: Induction of Resistance by Direct Selection
This method isolates spontaneous mutants with high-level resistance in a single step.
Objective: To isolate spontaneous this compound-resistant mutants.
Materials:
-
Fungal strain of interest (e.g., Candida albicans SC5314)
-
Yeast Extract-Peptone-Dextrose (YPD) agar (B569324) and broth
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Sterile petri dishes, spreaders, and culture tubes
-
Incubator (30°C or 37°C depending on the organism)
-
Spectrophotometer
Procedure:
-
Prepare an overnight culture: Inoculate a single colony of the fungal strain into 5 mL of YPD broth and incubate overnight at 30°C with shaking.
-
Determine cell concentration: Measure the optical density (OD) of the overnight culture and/or perform cell counting using a hemocytometer to determine the cell concentration.
-
Prepare selective plates: Prepare YPD agar plates containing a high concentration of this compound. A typical concentration is 40 times the Minimum Inhibitory Concentration (MIC) of the parental strain (e.g., 4 µg/mL for C. albicans SC5314).[4]
-
Plate the culture: Spread a high density of cells (approximately 10⁸ cells) onto each selective plate.[4] Also, plate serial dilutions of the culture on non-selective YPD plates to determine the initial viable cell count.
-
Incubate: Incubate the plates at 30°C for 10-14 days.[4]
-
Isolate and confirm resistant colonies: Pick individual colonies that appear on the selective plates. To confirm the resistant phenotype, re-streak each colony on a fresh YPD plate containing the same concentration of this compound and on a non-selective YPD plate. Incubate and verify growth.
-
Calculate mutation frequency: The frequency of spontaneous resistance can be estimated by dividing the number of confirmed resistant colonies by the total number of viable cells plated. This is often a rare event, with frequencies reported to be less than 10⁻⁸ mutants per viable cell.[4]
Protocol 1.2: Induction of Resistance by Experimental Evolution
This method involves serially passaging the fungal population in the presence of gradually increasing concentrations of this compound, which can select for mutations conferring lower levels of resistance or tolerance.
Objective: To generate strains with adapted resistance to this compound over time.
Materials:
-
Fungal strain of interest
-
YPD broth
-
This compound stock solution
-
96-well microtiter plates or culture tubes
-
Incubator with shaking capabilities
Procedure:
-
Initial Susceptibility: Determine the baseline MIC of the parental strain to this compound using a standard broth microdilution assay (see Protocol 2.1).
-
Initiate Culture: Inoculate the fungal strain into YPD broth containing a sub-inhibitory concentration of this compound (e.g., 0.25x or 0.5x the MIC).
-
Serial Passage: Incubate the culture until it reaches a desired growth phase (e.g., stationary phase). Then, dilute the culture into fresh YPD broth with a slightly increased concentration of this compound.
-
Stepwise Increase: Repeat the passage every 24-48 hours, gradually increasing the this compound concentration. The increments can be arithmetic or geometric.
-
Monitor for Resistance: Periodically, isolate single colonies from the evolving population and determine their MIC to this compound to monitor the development of resistance.
-
Isolate Resistant Strains: Once a population demonstrates a significant and stable increase in MIC, isolate single colonies for further characterization.
Part 2: Characterization of this compound-Resistant Strains
Protocol 2.1: Antifungal Susceptibility Testing
Determining the MIC is the standard method for quantifying the level of resistance.
Objective: To determine the MIC of this compound for parental and resistant strains.
Materials:
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or plate reader
Procedure: This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document for yeasts.
-
Prepare Inoculum: Grow the fungal isolates on YPD agar for 24 hours. Prepare a cell suspension in sterile water and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.[12]
-
Prepare Drug Dilutions: Perform serial twofold dilutions of this compound in RPMI 1640 in the 96-well plate. The final concentration range should typically span from 0.015 to 16 µg/mL.[13] Include a drug-free well as a growth control.
-
Inoculate Plate: Add the standardized fungal inoculum to each well.
-
Incubate: Incubate the plate at 35°C for 24 hours.[12]
-
Read MIC: The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (at least 50% growth inhibition) compared to the drug-free growth control.[12][13] For Aspergillus species, a Minimum Effective Concentration (MEC), the lowest drug concentration causing abnormal hyphal growth, may be determined microscopically.[14]
| Table 1: Example MIC Data for Parental and Resistant Strains | |
| Strain | This compound MIC (µg/mL) |
| C. albicans SC5314 (Parental) | 0.125 |
| C. albicans R1 (Direct Selection) | >16 |
| C. albicans R2 (Experimental Evolution) | 4 |
Protocol 2.2: Genotypic Analysis of FKS1
Mutations in the FKS1 gene are the most common cause of high-level this compound resistance.
Objective: To amplify and sequence the "hot spot" regions of the FKS1 gene.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the FKS1 hot spot regions (typically two regions)
-
Taq DNA polymerase and PCR buffer
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the parental and resistant fungal strains.
-
PCR Amplification: Design primers to amplify the conserved "hot spot" regions of the FKS1 gene. For C. albicans, these regions often include codons around Ser645.[4][5] Perform PCR using standard protocols.
-
Verify Amplicon: Run the PCR products on an agarose (B213101) gel to confirm the correct size of the amplified fragments.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the resistant strains with the parental (wild-type) sequence to identify any nucleotide changes. Translate the nucleotide sequences to identify amino acid substitutions.
| Table 2: Common FKS1 Mutations Conferring this compound Resistance in C. albicans | |
| Amino Acid Substitution | Frequency in Resistant Mutants |
| S645P | 62% |
| S645Y | 22% |
| S645F | 8% |
| F641S | Newly identified |
| L644F | Newly identified |
| Data derived from a study of 85 spontaneous resistant mutants.[5][7] |
Part 3: Investigating Mechanisms of Resistance and Tolerance
Beyond FKS1 mutations, changes in cell wall composition and stress response signaling are key to understanding this compound resistance and tolerance.
Protocol 3.1: Assessment of Cell Wall Chitin (B13524) Content
This compound-induced cell wall stress often triggers a compensatory increase in chitin synthesis.[15][16]
Objective: To visualize and quantify changes in cell wall chitin.
Materials:
-
Parental and resistant fungal strains
-
Calcofluor White M2R stain (e.g., 1 g/L solution)[17]
-
(Optional) Evans Blue counterstain (e.g., 0.5 g/L)[17]
-
Microscope slides and coverslips
-
Fluorescence microscope with a UV filter set (Excitation ~355-380 nm)[17][18]
Procedure:
-
Prepare Cell Suspension: Grow fungal strains to the mid-log phase in YPD broth. Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Staining:
-
Microscopy: Observe the slide under a fluorescence microscope. Chitin-rich structures will fluoresce brightly (apple-green to blue), while other material will appear reddish-orange if a counterstain is used.[17][20]
-
Analysis: Compare the fluorescence intensity and localization between parental and resistant strains. Resistant or tolerant strains often show increased fluorescence, particularly at septa and bud scars, indicating higher chitin content.[16][18]
Visualization of Key Pathways and Workflows
Cell Wall Integrity (CWI) Pathway Activation
This compound-induced cell wall damage is a potent activator of the CWI pathway, a conserved signaling cascade that orchestrates a compensatory response to maintain cellular integrity.
Caption: this compound inhibition of glucan synthesis activates the Cell Wall Integrity (CWI) pathway.
Experimental Workflow for Resistance Characterization
This workflow outlines the key steps from isolating a mutant to characterizing its resistance mechanism.
Caption: A typical workflow for isolating and characterizing this compound-resistant mutants.
Concluding Remarks
The protocols and information provided here offer a robust framework for inducing and investigating this compound resistance in a laboratory setting. By combining methods for resistance induction with detailed phenotypic and genotypic characterization, researchers can elucidate the complex interplay of mechanisms that fungi employ to overcome the action of echinocandin antifungals. This knowledge is fundamental to monitoring the evolution of clinical resistance and designing next-generation therapeutic strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Echinocandin Resistance in Aspergillus fumigatus Has Broad Implications for Membrane Lipid Perturbations That Influence Drug-Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Assessing Resistance to the Echinocandin Antifungal Drug this compound in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
- 9. Resilience in Resistance: The Role of Cell Wall Integrity in Multidrug-Resistant Candida [mdpi.com]
- 10. Roles for Stress Response and Cell Wall Biosynthesis Pathways in this compound Tolerance in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical Assessment of Cell Wall Integrity Factors Contributing to in vivo Echinocandin Tolerance and Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Susceptibility Testing Methods for this compound against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 19. microbenotes.com [microbenotes.com]
- 20. dalynn.com [dalynn.com]
Application Notes and Protocols for Inducing and Studying Caspofungin Resistance in Laboratory Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the induction and characterization of caspofungin resistance in common laboratory fungal strains such as Candida albicans, Aspergillus fumigatus, and the model yeast Saccharomyces cerevisiae.
Introduction
This compound, an echinocandin antifungal agent, inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2][3] The emergence of resistance to this frontline antifungal poses a significant clinical challenge. Understanding the mechanisms of resistance is crucial for the development of new therapeutic strategies. The primary mechanism of high-level this compound resistance involves mutations in the FKS1 gene, which encodes the catalytic subunit of the β-(1,3)-D-glucan synthase.[4][5][6][7] However, other mechanisms, including the activation of cell wall integrity (CWI) and other stress response pathways, also contribute to reduced susceptibility and tolerance.[1][8][9][10][11]
This document outlines methods to generate this compound-resistant mutants in the laboratory and to analyze the phenotypic and genotypic changes associated with resistance.
Part 1: Induction of this compound Resistance
Two primary methods are employed to induce this compound resistance in vitro: direct selection and experimental evolution.
Protocol 1.1: Induction of Resistance by Direct Selection
This method isolates spontaneous mutants with high-level resistance in a single step.
Objective: To isolate spontaneous this compound-resistant mutants.
Materials:
-
Fungal strain of interest (e.g., Candida albicans SC5314)
-
Yeast Extract-Peptone-Dextrose (YPD) agar and broth
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
Sterile petri dishes, spreaders, and culture tubes
-
Incubator (30°C or 37°C depending on the organism)
-
Spectrophotometer
Procedure:
-
Prepare an overnight culture: Inoculate a single colony of the fungal strain into 5 mL of YPD broth and incubate overnight at 30°C with shaking.
-
Determine cell concentration: Measure the optical density (OD) of the overnight culture and/or perform cell counting using a hemocytometer to determine the cell concentration.
-
Prepare selective plates: Prepare YPD agar plates containing a high concentration of this compound. A typical concentration is 40 times the Minimum Inhibitory Concentration (MIC) of the parental strain (e.g., 4 µg/mL for C. albicans SC5314).[4]
-
Plate the culture: Spread a high density of cells (approximately 10⁸ cells) onto each selective plate.[4] Also, plate serial dilutions of the culture on non-selective YPD plates to determine the initial viable cell count.
-
Incubate: Incubate the plates at 30°C for 10-14 days.[4]
-
Isolate and confirm resistant colonies: Pick individual colonies that appear on the selective plates. To confirm the resistant phenotype, re-streak each colony on a fresh YPD plate containing the same concentration of this compound and on a non-selective YPD plate. Incubate and verify growth.
-
Calculate mutation frequency: The frequency of spontaneous resistance can be estimated by dividing the number of confirmed resistant colonies by the total number of viable cells plated. This is often a rare event, with frequencies reported to be less than 10⁻⁸ mutants per viable cell.[4]
Protocol 1.2: Induction of Resistance by Experimental Evolution
This method involves serially passaging the fungal population in the presence of gradually increasing concentrations of this compound, which can select for mutations conferring lower levels of resistance or tolerance.
Objective: To generate strains with adapted resistance to this compound over time.
Materials:
-
Fungal strain of interest
-
YPD broth
-
This compound stock solution
-
96-well microtiter plates or culture tubes
-
Incubator with shaking capabilities
Procedure:
-
Initial Susceptibility: Determine the baseline MIC of the parental strain to this compound using a standard broth microdilution assay (see Protocol 2.1).
-
Initiate Culture: Inoculate the fungal strain into YPD broth containing a sub-inhibitory concentration of this compound (e.g., 0.25x or 0.5x the MIC).
-
Serial Passage: Incubate the culture until it reaches a desired growth phase (e.g., stationary phase). Then, dilute the culture into fresh YPD broth with a slightly increased concentration of this compound.
-
Stepwise Increase: Repeat the passage every 24-48 hours, gradually increasing the this compound concentration. The increments can be arithmetic or geometric.
-
Monitor for Resistance: Periodically, isolate single colonies from the evolving population and determine their MIC to this compound to monitor the development of resistance.
-
Isolate Resistant Strains: Once a population demonstrates a significant and stable increase in MIC, isolate single colonies for further characterization.
Part 2: Characterization of this compound-Resistant Strains
Protocol 2.1: Antifungal Susceptibility Testing
Determining the MIC is the standard method for quantifying the level of resistance.
Objective: To determine the MIC of this compound for parental and resistant strains.
Materials:
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or plate reader
Procedure: This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document for yeasts.
-
Prepare Inoculum: Grow the fungal isolates on YPD agar for 24 hours. Prepare a cell suspension in sterile water and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.[12]
-
Prepare Drug Dilutions: Perform serial twofold dilutions of this compound in RPMI 1640 in the 96-well plate. The final concentration range should typically span from 0.015 to 16 µg/mL.[13] Include a drug-free well as a growth control.
-
Inoculate Plate: Add the standardized fungal inoculum to each well.
-
Incubate: Incubate the plate at 35°C for 24 hours.[12]
-
Read MIC: The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (at least 50% growth inhibition) compared to the drug-free growth control.[12][13] For Aspergillus species, a Minimum Effective Concentration (MEC), the lowest drug concentration causing abnormal hyphal growth, may be determined microscopically.[14]
| Table 1: Example MIC Data for Parental and Resistant Strains | |
| Strain | This compound MIC (µg/mL) |
| C. albicans SC5314 (Parental) | 0.125 |
| C. albicans R1 (Direct Selection) | >16 |
| C. albicans R2 (Experimental Evolution) | 4 |
Protocol 2.2: Genotypic Analysis of FKS1
Mutations in the FKS1 gene are the most common cause of high-level this compound resistance.
Objective: To amplify and sequence the "hot spot" regions of the FKS1 gene.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the FKS1 hot spot regions (typically two regions)
-
Taq DNA polymerase and PCR buffer
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the parental and resistant fungal strains.
-
PCR Amplification: Design primers to amplify the conserved "hot spot" regions of the FKS1 gene. For C. albicans, these regions often include codons around Ser645.[4][5] Perform PCR using standard protocols.
-
Verify Amplicon: Run the PCR products on an agarose gel to confirm the correct size of the amplified fragments.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the resistant strains with the parental (wild-type) sequence to identify any nucleotide changes. Translate the nucleotide sequences to identify amino acid substitutions.
| Table 2: Common FKS1 Mutations Conferring this compound Resistance in C. albicans | |
| Amino Acid Substitution | Frequency in Resistant Mutants |
| S645P | 62% |
| S645Y | 22% |
| S645F | 8% |
| F641S | Newly identified |
| L644F | Newly identified |
| Data derived from a study of 85 spontaneous resistant mutants.[5][7] |
Part 3: Investigating Mechanisms of Resistance and Tolerance
Beyond FKS1 mutations, changes in cell wall composition and stress response signaling are key to understanding this compound resistance and tolerance.
Protocol 3.1: Assessment of Cell Wall Chitin Content
This compound-induced cell wall stress often triggers a compensatory increase in chitin synthesis.[15][16]
Objective: To visualize and quantify changes in cell wall chitin.
Materials:
-
Parental and resistant fungal strains
-
Calcofluor White M2R stain (e.g., 1 g/L solution)[17]
-
(Optional) Evans Blue counterstain (e.g., 0.5 g/L)[17]
-
Microscope slides and coverslips
-
Fluorescence microscope with a UV filter set (Excitation ~355-380 nm)[17][18]
Procedure:
-
Prepare Cell Suspension: Grow fungal strains to the mid-log phase in YPD broth. Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Staining:
-
Microscopy: Observe the slide under a fluorescence microscope. Chitin-rich structures will fluoresce brightly (apple-green to blue), while other material will appear reddish-orange if a counterstain is used.[17][20]
-
Analysis: Compare the fluorescence intensity and localization between parental and resistant strains. Resistant or tolerant strains often show increased fluorescence, particularly at septa and bud scars, indicating higher chitin content.[16][18]
Visualization of Key Pathways and Workflows
Cell Wall Integrity (CWI) Pathway Activation
This compound-induced cell wall damage is a potent activator of the CWI pathway, a conserved signaling cascade that orchestrates a compensatory response to maintain cellular integrity.
Caption: this compound inhibition of glucan synthesis activates the Cell Wall Integrity (CWI) pathway.
Experimental Workflow for Resistance Characterization
This workflow outlines the key steps from isolating a mutant to characterizing its resistance mechanism.
Caption: A typical workflow for isolating and characterizing this compound-resistant mutants.
Concluding Remarks
The protocols and information provided here offer a robust framework for inducing and investigating this compound resistance in a laboratory setting. By combining methods for resistance induction with detailed phenotypic and genotypic characterization, researchers can elucidate the complex interplay of mechanisms that fungi employ to overcome the action of echinocandin antifungals. This knowledge is fundamental to monitoring the evolution of clinical resistance and designing next-generation therapeutic strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Echinocandin Resistance in Aspergillus fumigatus Has Broad Implications for Membrane Lipid Perturbations That Influence Drug-Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Assessing Resistance to the Echinocandin Antifungal Drug this compound in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
- 9. Resilience in Resistance: The Role of Cell Wall Integrity in Multidrug-Resistant Candida [mdpi.com]
- 10. Roles for Stress Response and Cell Wall Biosynthesis Pathways in this compound Tolerance in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical Assessment of Cell Wall Integrity Factors Contributing to in vivo Echinocandin Tolerance and Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Susceptibility Testing Methods for this compound against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]
- 19. microbenotes.com [microbenotes.com]
- 20. dalynn.com [dalynn.com]
Application of caspofungin in a central venous catheter-associated biofilm model
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing caspofungin in the study of central venous catheter (CVC)-associated biofilms, primarily focusing on Candida species. These guidelines are intended to assist in the establishment and validation of in vitro and in vivo models to assess the efficacy of this compound as a treatment and preventative agent against fungal biofilms on medical devices.
Introduction
Central venous catheters are indispensable in modern medicine but are also a major risk factor for bloodstream infections, often due to the formation of microbial biofilms. Candida species, particularly Candida albicans, are notorious for their ability to form robust biofilms on catheter surfaces, which are inherently resistant to conventional antifungal therapies. This compound, an echinocandin antifungal agent, has shown significant promise in combating these biofilms. It acts by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall and the extracellular matrix of the biofilm.[1][2] This document outlines detailed methodologies for modeling CVC-associated Candida biofilms and for evaluating the anti-biofilm activity of this compound.
Mechanism of Action of this compound on Fungal Biofilms
This compound's primary mechanism of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[2][3] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall that is absent in mammalian cells. By disrupting glucan synthesis, this compound compromises the structural integrity of the fungal cell wall, leading to osmotic instability and cell death. In the context of biofilms, β-(1,3)-D-glucan is also a key component of the extracellular matrix that encases the fungal cells, providing structural support and protection. This compound's ability to inhibit glucan production therefore not only affects individual fungal cells but also disrupts the integrity of the biofilm matrix, enhancing its efficacy against these sessile communities.[2]
Quantitative Data Summary
The following tables summarize the efficacy of this compound against Candida biofilms from various studies.
Table 1: In Vitro Efficacy of this compound Against Candida albicans Biofilms
| Candida albicans Strain | Biofilm Age | This compound Concentration | Effect | Reference |
| ATCC 3153 & ATCC 66396 | 12 hours & 5 days | 2 mg/L | Significant reduction in metabolic activity.[3][4] | [3][4] |
| 3153A | 48 hours | 0.0625 µg/mL | 50% inhibition of sessile cells (MIC50).[1] | [1] |
| 3153A | 48 hours | 0.125 µg/mL | >97% reduction in metabolic activity.[1] | [1] |
| IAL-40 | 24 hours | ≥2 µg/mL | Significant decrease in total biofilm biomass.[5] | [5] |
| IAL-40 | 24 hours | 32-128 µg/mL | Reduction in microbial viability.[5] | [5] |
Table 2: In Vivo Efficacy of this compound in a Murine CVC Model with Candida albicans
| Treatment Modality | This compound Concentration | Outcome | Reference |
| Treatment of pre-formed biofilm | 0.25 µg/mL (instilled in catheter) | ~4 log10 reduction in biofilm fungal load; >99% reduction in kidney dissemination.[6] | [6] |
| Prevention of biofilm formation | 60 µg/mL (catheter lock solution for 24h prior to infection) | Significant reduction in biofilm fungal load and dissemination to kidneys.[6][7] | [6][7] |
Table 3: Efficacy of this compound Lock Therapy Against Non-albicans Candida Species Biofilms
| Candida Species | This compound Concentration Range | Outcome | Reference |
| C. lusitaniae & C. guilliermondii | 512-2,048 mg/L | Complete and persistent eradication of mature biofilms.[8][9] | [8][9] |
| C. auris (14 isolates) | 32 to >32 mg/L (sMIC) | Median sessile MICs.[10] | [10] |
| C. auris (in combination with isavuconazole) | sMIC decreased 0-128-fold | Synergistic interaction observed in 12 out of 14 isolates.[10][11] | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Candida albicans Biofilm Formation on Silicone Catheter Segments
This protocol describes the formation of C. albicans biofilms on silicone catheter material, mimicking the surface of a CVC.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Broth (SDB)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
RPMI 1640 medium
-
Silicone catheter segments (1 cm)
-
Sterile 24-well plates
-
Orbital shaker
Procedure:
-
Yeast Cell Preparation: Inoculate C. albicans into SDB and incubate overnight at 37°C. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI 1640 medium to a final concentration of 1 x 106 cells/mL.
-
Catheter Segment Preparation: Sterilize 1 cm segments of silicone catheter by autoclaving.
-
Biofilm Adhesion Phase: Place one sterile catheter segment into each well of a 24-well plate. Add 1 mL of the standardized C. albicans suspension to each well. Incubate at 37°C for 90 minutes on an orbital shaker at a low speed to allow for initial cell adherence.
-
Biofilm Growth Phase: After the adhesion phase, gently wash each catheter segment with PBS to remove non-adherent cells. Transfer the segments to new wells containing 1 mL of fresh RPMI 1640 medium. Incubate for 24-48 hours at 37°C to allow for biofilm maturation.
Protocol 2: Evaluation of this compound Efficacy Against Pre-formed In Vitro Biofilms
This protocol details the method to assess the activity of this compound against mature Candida biofilms.
Materials:
-
Pre-formed Candida biofilms on catheter segments (from Protocol 1)
-
This compound stock solution (prepare fresh)
-
RPMI 1640 medium
-
Sterile 24-well plates
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay kit
-
Spectrophotometer (plate reader)
Procedure:
-
This compound Treatment: Prepare serial dilutions of this compound in RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.03 to 2,048 mg/L).[8][9]
-
Remove the growth medium from the wells containing the biofilm-coated catheter segments.
-
Add 1 mL of the this compound dilutions to the respective wells. Include a drug-free control (RPMI 1640 only).
-
Incubate for 24 hours at 37°C.
-
Assessment of Biofilm Viability (XTT Assay):
-
Wash the catheter segments with PBS to remove this compound and non-adherent cells.
-
Prepare the XTT solution according to the manufacturer's instructions.
-
Transfer the catheter segments to a new 24-well plate containing the XTT solution.
-
Incubate in the dark at 37°C for 2-3 hours.
-
Measure the colorimetric change at 492 nm using a spectrophotometer. A decrease in absorbance indicates a reduction in metabolic activity and thus biofilm viability.[4]
-
Protocol 3: In Vivo Murine Model of CVC-Associated Biofilm Infection
This protocol outlines a murine model to study CVC-associated Candida biofilms and the efficacy of this compound in a living host.[6][7]
Materials:
-
Catheterized mice (commercially available or surgically implanted)
-
Candida albicans strain
-
This compound solution
-
Sterile saline
-
Anesthesia
Procedure:
-
Animal Acclimatization: Acclimate catheterized mice to the laboratory environment according to institutional guidelines.
-
Biofilm Formation:
-
Anesthetize the mouse.
-
Instill a suspension of C. albicans (e.g., 1 x 106 cells in sterile saline) into the lumen of the central venous catheter.
-
Allow the biofilm to form in vivo for a specified period (e.g., 24 hours).
-
-
This compound Treatment (Therapeutic Model):
-
After biofilm formation, instill a solution of this compound (e.g., 0.25 µg/mL) into the infected catheter.[6]
-
Leave the this compound solution in the catheter for a defined duration.
-
-
This compound Prophylaxis (Lock Therapy Model):
-
Endpoint Analysis:
-
After the treatment or prophylactic period, euthanize the mice.
-
Aseptically remove the catheter and relevant organs (e.g., kidneys).
-
To quantify the biofilm fungal burden, sonicate the catheter in sterile saline to dislodge the biofilm, and plate serial dilutions onto appropriate agar (B569324) plates for colony forming unit (CFU) counting.
-
Homogenize the kidneys and plate for CFU counting to assess fungal dissemination.
-
Conclusion
The protocols and data presented herein provide a comprehensive framework for investigating the application of this compound against CVC-associated Candida biofilms. Both in vitro and in vivo models consistently demonstrate the potent activity of this compound in reducing biofilm viability and preventing its formation.[1][4][6][7] The use of this compound in a "lock therapy" approach shows particular promise as a strategy to salvage infected catheters, especially for non-albicansCandida species that may be resistant to other antifungals.[8][9][12] These methodologies can be adapted to explore the efficacy of novel antifungal agents, combination therapies, and various treatment regimens in the ongoing effort to combat biofilm-related medical device infections.
References
- 1. In Vitro Activity of this compound against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biofilm Formation and Effect of this compound on Biofilm Structure of Candida Species Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Inhibits Mixed Biofilms of Candida albicans and Methicillin-Resistant Staphylococcus aureus and Displays Effectiveness in Coinfected Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Treatment and prevention of Candida albicans biofilms with this compound in a novel central venous catheter murine model of candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound at Catheter Lock Concentrations Eradicates Mature Biofilms of Candida lusitaniae and Candida guilliermondii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro and in vivo interaction of this compound with isavuconazole against Candida auris planktonic cells and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo interaction of this compound with isavuconazole against Candida auris planktonic cells and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caybdergi.com [caybdergi.com]
Application of caspofungin in a central venous catheter-associated biofilm model
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing caspofungin in the study of central venous catheter (CVC)-associated biofilms, primarily focusing on Candida species. These guidelines are intended to assist in the establishment and validation of in vitro and in vivo models to assess the efficacy of this compound as a treatment and preventative agent against fungal biofilms on medical devices.
Introduction
Central venous catheters are indispensable in modern medicine but are also a major risk factor for bloodstream infections, often due to the formation of microbial biofilms. Candida species, particularly Candida albicans, are notorious for their ability to form robust biofilms on catheter surfaces, which are inherently resistant to conventional antifungal therapies. This compound, an echinocandin antifungal agent, has shown significant promise in combating these biofilms. It acts by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall and the extracellular matrix of the biofilm.[1][2] This document outlines detailed methodologies for modeling CVC-associated Candida biofilms and for evaluating the anti-biofilm activity of this compound.
Mechanism of Action of this compound on Fungal Biofilms
This compound's primary mechanism of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[2][3] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall that is absent in mammalian cells. By disrupting glucan synthesis, this compound compromises the structural integrity of the fungal cell wall, leading to osmotic instability and cell death. In the context of biofilms, β-(1,3)-D-glucan is also a key component of the extracellular matrix that encases the fungal cells, providing structural support and protection. This compound's ability to inhibit glucan production therefore not only affects individual fungal cells but also disrupts the integrity of the biofilm matrix, enhancing its efficacy against these sessile communities.[2]
Quantitative Data Summary
The following tables summarize the efficacy of this compound against Candida biofilms from various studies.
Table 1: In Vitro Efficacy of this compound Against Candida albicans Biofilms
| Candida albicans Strain | Biofilm Age | This compound Concentration | Effect | Reference |
| ATCC 3153 & ATCC 66396 | 12 hours & 5 days | 2 mg/L | Significant reduction in metabolic activity.[3][4] | [3][4] |
| 3153A | 48 hours | 0.0625 µg/mL | 50% inhibition of sessile cells (MIC50).[1] | [1] |
| 3153A | 48 hours | 0.125 µg/mL | >97% reduction in metabolic activity.[1] | [1] |
| IAL-40 | 24 hours | ≥2 µg/mL | Significant decrease in total biofilm biomass.[5] | [5] |
| IAL-40 | 24 hours | 32-128 µg/mL | Reduction in microbial viability.[5] | [5] |
Table 2: In Vivo Efficacy of this compound in a Murine CVC Model with Candida albicans
| Treatment Modality | This compound Concentration | Outcome | Reference |
| Treatment of pre-formed biofilm | 0.25 µg/mL (instilled in catheter) | ~4 log10 reduction in biofilm fungal load; >99% reduction in kidney dissemination.[6] | [6] |
| Prevention of biofilm formation | 60 µg/mL (catheter lock solution for 24h prior to infection) | Significant reduction in biofilm fungal load and dissemination to kidneys.[6][7] | [6][7] |
Table 3: Efficacy of this compound Lock Therapy Against Non-albicans Candida Species Biofilms
| Candida Species | This compound Concentration Range | Outcome | Reference |
| C. lusitaniae & C. guilliermondii | 512-2,048 mg/L | Complete and persistent eradication of mature biofilms.[8][9] | [8][9] |
| C. auris (14 isolates) | 32 to >32 mg/L (sMIC) | Median sessile MICs.[10] | [10] |
| C. auris (in combination with isavuconazole) | sMIC decreased 0-128-fold | Synergistic interaction observed in 12 out of 14 isolates.[10][11] | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Candida albicans Biofilm Formation on Silicone Catheter Segments
This protocol describes the formation of C. albicans biofilms on silicone catheter material, mimicking the surface of a CVC.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Broth (SDB)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
RPMI 1640 medium
-
Silicone catheter segments (1 cm)
-
Sterile 24-well plates
-
Orbital shaker
Procedure:
-
Yeast Cell Preparation: Inoculate C. albicans into SDB and incubate overnight at 37°C. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI 1640 medium to a final concentration of 1 x 106 cells/mL.
-
Catheter Segment Preparation: Sterilize 1 cm segments of silicone catheter by autoclaving.
-
Biofilm Adhesion Phase: Place one sterile catheter segment into each well of a 24-well plate. Add 1 mL of the standardized C. albicans suspension to each well. Incubate at 37°C for 90 minutes on an orbital shaker at a low speed to allow for initial cell adherence.
-
Biofilm Growth Phase: After the adhesion phase, gently wash each catheter segment with PBS to remove non-adherent cells. Transfer the segments to new wells containing 1 mL of fresh RPMI 1640 medium. Incubate for 24-48 hours at 37°C to allow for biofilm maturation.
Protocol 2: Evaluation of this compound Efficacy Against Pre-formed In Vitro Biofilms
This protocol details the method to assess the activity of this compound against mature Candida biofilms.
Materials:
-
Pre-formed Candida biofilms on catheter segments (from Protocol 1)
-
This compound stock solution (prepare fresh)
-
RPMI 1640 medium
-
Sterile 24-well plates
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay kit
-
Spectrophotometer (plate reader)
Procedure:
-
This compound Treatment: Prepare serial dilutions of this compound in RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.03 to 2,048 mg/L).[8][9]
-
Remove the growth medium from the wells containing the biofilm-coated catheter segments.
-
Add 1 mL of the this compound dilutions to the respective wells. Include a drug-free control (RPMI 1640 only).
-
Incubate for 24 hours at 37°C.
-
Assessment of Biofilm Viability (XTT Assay):
-
Wash the catheter segments with PBS to remove this compound and non-adherent cells.
-
Prepare the XTT solution according to the manufacturer's instructions.
-
Transfer the catheter segments to a new 24-well plate containing the XTT solution.
-
Incubate in the dark at 37°C for 2-3 hours.
-
Measure the colorimetric change at 492 nm using a spectrophotometer. A decrease in absorbance indicates a reduction in metabolic activity and thus biofilm viability.[4]
-
Protocol 3: In Vivo Murine Model of CVC-Associated Biofilm Infection
This protocol outlines a murine model to study CVC-associated Candida biofilms and the efficacy of this compound in a living host.[6][7]
Materials:
-
Catheterized mice (commercially available or surgically implanted)
-
Candida albicans strain
-
This compound solution
-
Sterile saline
-
Anesthesia
Procedure:
-
Animal Acclimatization: Acclimate catheterized mice to the laboratory environment according to institutional guidelines.
-
Biofilm Formation:
-
Anesthetize the mouse.
-
Instill a suspension of C. albicans (e.g., 1 x 106 cells in sterile saline) into the lumen of the central venous catheter.
-
Allow the biofilm to form in vivo for a specified period (e.g., 24 hours).
-
-
This compound Treatment (Therapeutic Model):
-
After biofilm formation, instill a solution of this compound (e.g., 0.25 µg/mL) into the infected catheter.[6]
-
Leave the this compound solution in the catheter for a defined duration.
-
-
This compound Prophylaxis (Lock Therapy Model):
-
Endpoint Analysis:
-
After the treatment or prophylactic period, euthanize the mice.
-
Aseptically remove the catheter and relevant organs (e.g., kidneys).
-
To quantify the biofilm fungal burden, sonicate the catheter in sterile saline to dislodge the biofilm, and plate serial dilutions onto appropriate agar plates for colony forming unit (CFU) counting.
-
Homogenize the kidneys and plate for CFU counting to assess fungal dissemination.
-
Conclusion
The protocols and data presented herein provide a comprehensive framework for investigating the application of this compound against CVC-associated Candida biofilms. Both in vitro and in vivo models consistently demonstrate the potent activity of this compound in reducing biofilm viability and preventing its formation.[1][4][6][7] The use of this compound in a "lock therapy" approach shows particular promise as a strategy to salvage infected catheters, especially for non-albicansCandida species that may be resistant to other antifungals.[8][9][12] These methodologies can be adapted to explore the efficacy of novel antifungal agents, combination therapies, and various treatment regimens in the ongoing effort to combat biofilm-related medical device infections.
References
- 1. In Vitro Activity of this compound against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biofilm Formation and Effect of this compound on Biofilm Structure of Candida Species Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Inhibits Mixed Biofilms of Candida albicans and Methicillin-Resistant Staphylococcus aureus and Displays Effectiveness in Coinfected Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Treatment and prevention of Candida albicans biofilms with this compound in a novel central venous catheter murine model of candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound at Catheter Lock Concentrations Eradicates Mature Biofilms of Candida lusitaniae and Candida guilliermondii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro and in vivo interaction of this compound with isavuconazole against Candida auris planktonic cells and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo interaction of this compound with isavuconazole against Candida auris planktonic cells and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caybdergi.com [caybdergi.com]
Application Notes and Protocols for Time-Kill Kinetic Assays to Assess Caspofungin Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting time-kill kinetic assays to evaluate the pharmacodynamic properties of caspofungin, a potent antifungal agent.
Introduction
This compound is an echinocandin antifungal drug that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the cell wall in many pathogenic fungi, including Candida and Aspergillus species.[1][2][3] This targeted mechanism of action makes it a valuable therapeutic agent.[2][3] Time-kill kinetic assays are crucial in vitro pharmacodynamic studies that provide valuable insights into the concentration-dependent and time-dependent killing activity of an antimicrobial agent against a specific pathogen.[4] These assays are instrumental in the preclinical and clinical development of antifungal drugs like this compound, helping to determine optimal dosing regimens and predict clinical efficacy.[5][6]
The primary objective of a time-kill assay is to characterize the rate and extent of fungal killing over time at various concentrations of the antifungal agent.[4] The data generated from these studies, often plotted as log10 colony-forming units per milliliter (CFU/mL) versus time, are used to assess fungicidal or fungistatic activity. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Mechanism of Action of this compound
This compound exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[2][3] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall.[2] The inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis and death.[2] A key advantage of this compound is its selective toxicity, as mammalian cells lack a cell wall and β-(1,3)-D-glucan.[1][3]
Caption: this compound's inhibition of β-(1,3)-D-glucan synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for conducting time-kill kinetic assays with this compound.
Materials and Reagents
-
Fungal Isolate: A well-characterized clinical or reference strain of Candida spp. or Aspergillus spp.
-
This compound: Analytical grade powder.
-
Growth Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0.
-
Plating Medium: Sabouraud Dextrose Agar (SDA).
-
Solvent for this compound: Sterile distilled water or dimethyl sulfoxide (B87167) (DMSO), depending on solubility.
-
Sterile Saline: 0.9% NaCl solution.
-
Spectrophotometer
-
Incubator: Set at 35°C.
-
Shaking Incubator
-
Sterile test tubes, flasks, and pipettes.
-
Micropipettes and sterile tips.
-
Spiral plater or sterile spreaders.
-
Colony counter.
Inoculum Preparation
-
From a fresh 24-48 hour culture on an SDA plate, select several distinct colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 106 CFU/mL for yeast).
-
Further dilute the standardized suspension in the test medium (RPMI-1640) to achieve a starting inoculum concentration of approximately 1-5 x 105 CFU/mL.
Time-Kill Assay Procedure
-
Prepare serial dilutions of this compound in RPMI-1640 to achieve final concentrations that typically range from 0.25x to 64x the Minimum Inhibitory Concentration (MIC) of the test organism. Include a growth control tube with no drug.
-
Dispense the fungal inoculum into each test tube containing the different this compound concentrations and the growth control.
-
Incubate all tubes at 35°C in a shaking incubator to ensure aeration and prevent cell sedimentation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[7][8][9]
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline to reduce the cell concentration to a countable number.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and this compound concentration. The lower limit of detection should be clearly defined.[10]
Caption: Workflow of a time-kill kinetic assay.
Data Presentation and Analysis
The results of the time-kill assay are typically presented in both tabular and graphical formats for clear interpretation.
Quantitative Data Summary
The following table provides an example of how to summarize the quantitative data from a time-kill assay for this compound against a hypothetical Candida albicans isolate with an MIC of 0.25 µg/mL.
| This compound Concentration (µg/mL) | 0h (log10 CFU/mL) | 2h (log10 CFU/mL) | 4h (log10 CFU/mL) | 8h (log10 CFU/mL) | 24h (log10 CFU/mL) | 48h (log10 CFU/mL) |
| Growth Control (0) | 5.0 | 5.3 | 5.8 | 6.5 | 7.8 | 8.2 |
| 0.0625 (0.25x MIC) | 5.0 | 4.9 | 4.8 | 4.6 | 5.2 | 6.0 |
| 0.25 (1x MIC) | 5.0 | 4.5 | 4.0 | 3.5 | 3.0 | 3.1 |
| 1.0 (4x MIC) | 5.0 | 4.0 | 3.2 | 2.5 | <2.0 | <2.0 |
| 4.0 (16x MIC) | 5.0 | 3.5 | 2.5 | <2.0 | <2.0 | <2.0 |
Data Analysis and Interpretation
The primary method for analyzing time-kill data is to plot the mean log10 CFU/mL against time for each this compound concentration and the growth control. These plots, known as time-kill curves, visually represent the antifungal effect.
-
Fungistatic Activity: A reduction of <3-log10 in CFU/mL from the initial inoculum.
-
Fungicidal Activity: A reduction of ≥3-log10 in CFU/mL from the initial inoculum.
-
Concentration-Dependent Killing: An increasing rate and extent of killing with increasing drug concentrations.
-
Paradoxical Effect (Eagle Effect): In some cases, a reduced antifungal effect may be observed at very high concentrations of this compound.[11]
Further analysis can be performed by fitting the data to a pharmacodynamic model, such as the sigmoid Emax model, to quantify the relationship between drug concentration and the rate of fungal killing.[12]
Conclusion
Time-kill kinetic assays are an indispensable tool for characterizing the pharmacodynamics of this compound.[13][14] The detailed protocols and data analysis methods outlined in these application notes provide a standardized approach for researchers to obtain reliable and reproducible data. This information is critical for understanding the antifungal activity of this compound, optimizing dosing strategies, and ultimately improving patient outcomes in the treatment of invasive fungal infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. Pharmacodynamics of this compound in a murine model of systemic candidiasis: importance of persistence of this compound in tissues to understanding drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of this compound in a Murine Model of Systemic Candidiasis: Importance of Persistence of this compound in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances the potency of rifampin against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal Activity of this compound in Combination with Amphotericin B against Candida glabrata: Comparison of Disk Diffusion, Etest, and Time-Kill Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Killing kinetics of anidulafungin, this compound and micafungin against Candida parapsilosis species complex: Evaluation of the fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Kill Kinetic Assays to Assess Caspofungin Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting time-kill kinetic assays to evaluate the pharmacodynamic properties of caspofungin, a potent antifungal agent.
Introduction
This compound is an echinocandin antifungal drug that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the cell wall in many pathogenic fungi, including Candida and Aspergillus species.[1][2][3] This targeted mechanism of action makes it a valuable therapeutic agent.[2][3] Time-kill kinetic assays are crucial in vitro pharmacodynamic studies that provide valuable insights into the concentration-dependent and time-dependent killing activity of an antimicrobial agent against a specific pathogen.[4] These assays are instrumental in the preclinical and clinical development of antifungal drugs like this compound, helping to determine optimal dosing regimens and predict clinical efficacy.[5][6]
The primary objective of a time-kill assay is to characterize the rate and extent of fungal killing over time at various concentrations of the antifungal agent.[4] The data generated from these studies, often plotted as log10 colony-forming units per milliliter (CFU/mL) versus time, are used to assess fungicidal or fungistatic activity. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Mechanism of Action of this compound
This compound exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[2][3] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall.[2] The inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis and death.[2] A key advantage of this compound is its selective toxicity, as mammalian cells lack a cell wall and β-(1,3)-D-glucan.[1][3]
Caption: this compound's inhibition of β-(1,3)-D-glucan synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for conducting time-kill kinetic assays with this compound.
Materials and Reagents
-
Fungal Isolate: A well-characterized clinical or reference strain of Candida spp. or Aspergillus spp.
-
This compound: Analytical grade powder.
-
Growth Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0.
-
Plating Medium: Sabouraud Dextrose Agar (SDA).
-
Solvent for this compound: Sterile distilled water or dimethyl sulfoxide (DMSO), depending on solubility.
-
Sterile Saline: 0.9% NaCl solution.
-
Spectrophotometer
-
Incubator: Set at 35°C.
-
Shaking Incubator
-
Sterile test tubes, flasks, and pipettes.
-
Micropipettes and sterile tips.
-
Spiral plater or sterile spreaders.
-
Colony counter.
Inoculum Preparation
-
From a fresh 24-48 hour culture on an SDA plate, select several distinct colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 106 CFU/mL for yeast).
-
Further dilute the standardized suspension in the test medium (RPMI-1640) to achieve a starting inoculum concentration of approximately 1-5 x 105 CFU/mL.
Time-Kill Assay Procedure
-
Prepare serial dilutions of this compound in RPMI-1640 to achieve final concentrations that typically range from 0.25x to 64x the Minimum Inhibitory Concentration (MIC) of the test organism. Include a growth control tube with no drug.
-
Dispense the fungal inoculum into each test tube containing the different this compound concentrations and the growth control.
-
Incubate all tubes at 35°C in a shaking incubator to ensure aeration and prevent cell sedimentation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[7][8][9]
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline to reduce the cell concentration to a countable number.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and this compound concentration. The lower limit of detection should be clearly defined.[10]
Caption: Workflow of a time-kill kinetic assay.
Data Presentation and Analysis
The results of the time-kill assay are typically presented in both tabular and graphical formats for clear interpretation.
Quantitative Data Summary
The following table provides an example of how to summarize the quantitative data from a time-kill assay for this compound against a hypothetical Candida albicans isolate with an MIC of 0.25 µg/mL.
| This compound Concentration (µg/mL) | 0h (log10 CFU/mL) | 2h (log10 CFU/mL) | 4h (log10 CFU/mL) | 8h (log10 CFU/mL) | 24h (log10 CFU/mL) | 48h (log10 CFU/mL) |
| Growth Control (0) | 5.0 | 5.3 | 5.8 | 6.5 | 7.8 | 8.2 |
| 0.0625 (0.25x MIC) | 5.0 | 4.9 | 4.8 | 4.6 | 5.2 | 6.0 |
| 0.25 (1x MIC) | 5.0 | 4.5 | 4.0 | 3.5 | 3.0 | 3.1 |
| 1.0 (4x MIC) | 5.0 | 4.0 | 3.2 | 2.5 | <2.0 | <2.0 |
| 4.0 (16x MIC) | 5.0 | 3.5 | 2.5 | <2.0 | <2.0 | <2.0 |
Data Analysis and Interpretation
The primary method for analyzing time-kill data is to plot the mean log10 CFU/mL against time for each this compound concentration and the growth control. These plots, known as time-kill curves, visually represent the antifungal effect.
-
Fungistatic Activity: A reduction of <3-log10 in CFU/mL from the initial inoculum.
-
Fungicidal Activity: A reduction of ≥3-log10 in CFU/mL from the initial inoculum.
-
Concentration-Dependent Killing: An increasing rate and extent of killing with increasing drug concentrations.
-
Paradoxical Effect (Eagle Effect): In some cases, a reduced antifungal effect may be observed at very high concentrations of this compound.[11]
Further analysis can be performed by fitting the data to a pharmacodynamic model, such as the sigmoid Emax model, to quantify the relationship between drug concentration and the rate of fungal killing.[12]
Conclusion
Time-kill kinetic assays are an indispensable tool for characterizing the pharmacodynamics of this compound.[13][14] The detailed protocols and data analysis methods outlined in these application notes provide a standardized approach for researchers to obtain reliable and reproducible data. This information is critical for understanding the antifungal activity of this compound, optimizing dosing strategies, and ultimately improving patient outcomes in the treatment of invasive fungal infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. Pharmacodynamics of this compound in a murine model of systemic candidiasis: importance of persistence of this compound in tissues to understanding drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of this compound in a Murine Model of Systemic Candidiasis: Importance of Persistence of this compound in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances the potency of rifampin against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal Activity of this compound in Combination with Amphotericin B against Candida glabrata: Comparison of Disk Diffusion, Etest, and Time-Kill Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Killing kinetics of anidulafungin, this compound and micafungin against Candida parapsilosis species complex: Evaluation of the fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Galleria mellonella Model for Caspofungin Antifungal Screening
Introduction
The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial agents.[1][2][3] Its innate immune system shares structural and functional similarities with that of mammals, making it a suitable alternative to vertebrate models for preliminary drug screening.[1][4] Furthermore, G. mellonella larvae can be incubated at 37°C, a critical factor for studying human pathogens like Candida albicans.[2][5] This document provides detailed protocols for establishing a G. mellonella infection model to screen the antifungal activity of caspofungin against C. albicans.
This compound, an echinocandin antifungal agent, functions by inhibiting the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall.[6][7] Studies have demonstrated that this compound is effective in increasing the survival of G. mellonella larvae infected with C. albicans.[6][7] Interestingly, this compound not only exerts direct antifungal effects but also appears to prime the insect's immune response, leading to increased numbers of hemocytes (immune cells) and the expression of antimicrobial peptide genes.[6][7][8]
These application notes are intended for researchers, scientists, and drug development professionals seeking a reliable, cost-effective, and ethically sound model for the in vivo assessment of antifungal compounds.
Experimental Protocols
1. Standardization and Selection of Galleria mellonella Larvae
To ensure reproducibility, it is crucial to use standardized larvae.[1][9]
-
Source: Obtain larvae from a reputable supplier to minimize variability due to diet and rearing conditions.[10]
-
Selection Criteria:
-
Acclimatization: Upon arrival, store larvae in the dark at 15°C for up to one week.[14] This helps to standardize their metabolic state before experimentation.
2. Preparation of Candida albicans Inoculum
-
Culture: Streak C. albicans (e.g., SC5314 strain) on a Sabouraud Dextrose (SD) agar (B569324) plate and incubate at 30°C for 24-48 hours.
-
Inoculum Preparation:
-
Inoculate a single colony into 10 mL of SD broth and incubate overnight at 30°C with shaking.
-
Harvest the cells by centrifugation at 3000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS.
-
Determine the cell density using a hemocytometer.
-
Adjust the final concentration to 5 x 10^7 cells/mL in PBS. This will serve as the stock for a 5x10^5 CFU/larva inoculum.[5]
-
3. Galleria mellonella Infection and this compound Administration
-
Groups: Prepare the following experimental groups (n=16-20 larvae per group):
-
PBS control (no infection, no treatment)
-
C. albicans infection only
-
C. albicans infection + this compound treatment
-
This compound only (to assess toxicity)
-
-
Infection:
-
This compound Administration:
-
Incubation: Place the larvae in sterile Petri dishes and incubate at 37°C in the dark.
4. Survival Assay
-
Monitor the larvae for survival at 24-hour intervals for a period of 7 days.
-
Larvae are considered dead if they are non-responsive to touch.[14]
-
Record the number of surviving larvae in each group daily.
-
Plot the data as a Kaplan-Meier survival curve.
5. Hemolymph Collection and Analysis
-
Collection:
-
At predetermined time points (e.g., 24 hours post-infection), collect hemolymph from a subset of larvae (n=5 per group).
-
Chill the larvae on ice for 10 minutes to reduce mobility.
-
Puncture the larvae behind the first set of thoracic legs with a sterile needle.[15]
-
Collect the exuding hemolymph (approximately 5-10 µL per larva) with a sterile pipette tip.[15][16]
-
Pool the hemolymph from each group into a microcentrifuge tube containing a small amount of phenylthiourea (B91264) or an anticoagulant buffer to prevent melanization.[16][17]
-
-
Hemocyte Count:
-
Dilute the hemolymph 1:10 in PBS.
-
Load the diluted hemolymph onto a hemocytometer.
-
Count the number of hemocytes under a light microscope.
-
Calculate the hemocyte density (cells/mL).
-
-
Melanization Assessment:
-
Visually score the degree of melanization of the larvae on a scale (e.g., 0 = no melanization, 1 = localized spotting, 2 = extensive darkening).
-
Alternatively, the degree of melanization in collected hemolymph can be quantified spectrophotometrically by measuring the absorbance at 490 nm.
-
6. Fungal Burden Determination
-
Homogenization:
-
At selected time points, euthanize a subset of larvae (n=5 per group) by freezing.
-
Surface sterilize the larvae with 70% ethanol.
-
Homogenize each larva individually in 1 mL of sterile PBS using a tissue homogenizer.
-
-
Plating and CFU Counting:
-
Prepare serial dilutions of the homogenate in PBS.
-
Plate 100 µL of each dilution onto SD agar plates.
-
Incubate the plates at 30°C for 48 hours.
-
Count the number of colonies and calculate the colony-forming units (CFU) per larva.
-
Data Presentation
Table 1: Survival of G. mellonella Larvae Post-Infection and Treatment
| Group | Treatment | Inoculum (CFU/larva) | Number of Larvae | Survival Rate (%) at 72h | Median Survival (days) |
| 1 | PBS | 0 | 20 | 100 | >7 |
| 2 | C. albicans | 5 x 10^5 | 20 | 20 | 2 |
| 3 | C. albicans + this compound | 5 x 10^5 | 20 | 80 | 6 |
| 4 | This compound | 0 | 20 | 100 | >7 |
Table 2: Hemocyte Density and Fungal Burden at 24h Post-Infection
| Group | Treatment | Mean Hemocyte Density (cells/mL x 10^6) | Mean Fungal Burden (CFU/larva) |
| 1 | PBS | 2.5 ± 0.5 | 0 |
| 2 | C. albicans | 1.2 ± 0.3 | 4.8 x 10^4 |
| 3 | C. albicans + this compound | 3.1 ± 0.6 | 1.5 x 10^3 |
| 4 | This compound | 3.0 ± 0.4 | 0 |
Visualizations
Caption: Experimental workflow for this compound screening in G. mellonella.
Caption: Dual mechanism of this compound in the G. mellonella model.
Caption: Logical relationships in the G. mellonella infection model.
References
- 1. Standardization of G. mellonella Larvae to Provide Reliable and Reproducible Results in the Study of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. This compound primes the immune response of the larvae of Galleria mellonella and induces a non-specific antimicrobial response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Galleria mellonella Larvae to Identify Novel Antimicrobial Agents against Fungal Species of Medical Interest [mdpi.com]
- 9. Standardization of G. mellonella Larvae to Provide Reliable and Reproducible Results in the Study of Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Generous hosts: Why the larvae of greater wax moth, Galleria mellonella is a perfect infectious host model? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyberleninka.ru [cyberleninka.ru]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Galleria mellonella Model for Caspofungin Antifungal Screening
Introduction
The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for studying microbial pathogenesis and evaluating the efficacy of antimicrobial agents.[1][2][3] Its innate immune system shares structural and functional similarities with that of mammals, making it a suitable alternative to vertebrate models for preliminary drug screening.[1][4] Furthermore, G. mellonella larvae can be incubated at 37°C, a critical factor for studying human pathogens like Candida albicans.[2][5] This document provides detailed protocols for establishing a G. mellonella infection model to screen the antifungal activity of caspofungin against C. albicans.
This compound, an echinocandin antifungal agent, functions by inhibiting the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall.[6][7] Studies have demonstrated that this compound is effective in increasing the survival of G. mellonella larvae infected with C. albicans.[6][7] Interestingly, this compound not only exerts direct antifungal effects but also appears to prime the insect's immune response, leading to increased numbers of hemocytes (immune cells) and the expression of antimicrobial peptide genes.[6][7][8]
These application notes are intended for researchers, scientists, and drug development professionals seeking a reliable, cost-effective, and ethically sound model for the in vivo assessment of antifungal compounds.
Experimental Protocols
1. Standardization and Selection of Galleria mellonella Larvae
To ensure reproducibility, it is crucial to use standardized larvae.[1][9]
-
Source: Obtain larvae from a reputable supplier to minimize variability due to diet and rearing conditions.[10]
-
Selection Criteria:
-
Acclimatization: Upon arrival, store larvae in the dark at 15°C for up to one week.[14] This helps to standardize their metabolic state before experimentation.
2. Preparation of Candida albicans Inoculum
-
Culture: Streak C. albicans (e.g., SC5314 strain) on a Sabouraud Dextrose (SD) agar plate and incubate at 30°C for 24-48 hours.
-
Inoculum Preparation:
-
Inoculate a single colony into 10 mL of SD broth and incubate overnight at 30°C with shaking.
-
Harvest the cells by centrifugation at 3000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS.
-
Determine the cell density using a hemocytometer.
-
Adjust the final concentration to 5 x 10^7 cells/mL in PBS. This will serve as the stock for a 5x10^5 CFU/larva inoculum.[5]
-
3. Galleria mellonella Infection and this compound Administration
-
Groups: Prepare the following experimental groups (n=16-20 larvae per group):
-
PBS control (no infection, no treatment)
-
C. albicans infection only
-
C. albicans infection + this compound treatment
-
This compound only (to assess toxicity)
-
-
Infection:
-
This compound Administration:
-
Incubation: Place the larvae in sterile Petri dishes and incubate at 37°C in the dark.
4. Survival Assay
-
Monitor the larvae for survival at 24-hour intervals for a period of 7 days.
-
Larvae are considered dead if they are non-responsive to touch.[14]
-
Record the number of surviving larvae in each group daily.
-
Plot the data as a Kaplan-Meier survival curve.
5. Hemolymph Collection and Analysis
-
Collection:
-
At predetermined time points (e.g., 24 hours post-infection), collect hemolymph from a subset of larvae (n=5 per group).
-
Chill the larvae on ice for 10 minutes to reduce mobility.
-
Puncture the larvae behind the first set of thoracic legs with a sterile needle.[15]
-
Collect the exuding hemolymph (approximately 5-10 µL per larva) with a sterile pipette tip.[15][16]
-
Pool the hemolymph from each group into a microcentrifuge tube containing a small amount of phenylthiourea or an anticoagulant buffer to prevent melanization.[16][17]
-
-
Hemocyte Count:
-
Dilute the hemolymph 1:10 in PBS.
-
Load the diluted hemolymph onto a hemocytometer.
-
Count the number of hemocytes under a light microscope.
-
Calculate the hemocyte density (cells/mL).
-
-
Melanization Assessment:
-
Visually score the degree of melanization of the larvae on a scale (e.g., 0 = no melanization, 1 = localized spotting, 2 = extensive darkening).
-
Alternatively, the degree of melanization in collected hemolymph can be quantified spectrophotometrically by measuring the absorbance at 490 nm.
-
6. Fungal Burden Determination
-
Homogenization:
-
At selected time points, euthanize a subset of larvae (n=5 per group) by freezing.
-
Surface sterilize the larvae with 70% ethanol.
-
Homogenize each larva individually in 1 mL of sterile PBS using a tissue homogenizer.
-
-
Plating and CFU Counting:
-
Prepare serial dilutions of the homogenate in PBS.
-
Plate 100 µL of each dilution onto SD agar plates.
-
Incubate the plates at 30°C for 48 hours.
-
Count the number of colonies and calculate the colony-forming units (CFU) per larva.
-
Data Presentation
Table 1: Survival of G. mellonella Larvae Post-Infection and Treatment
| Group | Treatment | Inoculum (CFU/larva) | Number of Larvae | Survival Rate (%) at 72h | Median Survival (days) |
| 1 | PBS | 0 | 20 | 100 | >7 |
| 2 | C. albicans | 5 x 10^5 | 20 | 20 | 2 |
| 3 | C. albicans + this compound | 5 x 10^5 | 20 | 80 | 6 |
| 4 | This compound | 0 | 20 | 100 | >7 |
Table 2: Hemocyte Density and Fungal Burden at 24h Post-Infection
| Group | Treatment | Mean Hemocyte Density (cells/mL x 10^6) | Mean Fungal Burden (CFU/larva) |
| 1 | PBS | 2.5 ± 0.5 | 0 |
| 2 | C. albicans | 1.2 ± 0.3 | 4.8 x 10^4 |
| 3 | C. albicans + this compound | 3.1 ± 0.6 | 1.5 x 10^3 |
| 4 | This compound | 3.0 ± 0.4 | 0 |
Visualizations
Caption: Experimental workflow for this compound screening in G. mellonella.
Caption: Dual mechanism of this compound in the G. mellonella model.
Caption: Logical relationships in the G. mellonella infection model.
References
- 1. Standardization of G. mellonella Larvae to Provide Reliable and Reproducible Results in the Study of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. This compound primes the immune response of the larvae of Galleria mellonella and induces a non-specific antimicrobial response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Galleria mellonella Larvae to Identify Novel Antimicrobial Agents against Fungal Species of Medical Interest [mdpi.com]
- 9. Standardization of G. mellonella Larvae to Provide Reliable and Reproducible Results in the Study of Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Generous hosts: Why the larvae of greater wax moth, Galleria mellonella is a perfect infectious host model? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyberleninka.ru [cyberleninka.ru]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Investigating the paradoxical growth effect of caspofungin at high concentrations
Welcome to the technical support center for investigating the paradoxical growth effect (PGE) of caspofungin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to assist researchers, scientists, and drug development professionals in their studies of this complex phenomenon.
Troubleshooting Guides
This section addresses common issues encountered during the investigation of the this compound paradoxical effect.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no paradoxical growth observed | Strain variability: Not all fungal isolates exhibit a paradoxical effect. The effect is known to be strain-dependent.[1] Media composition: The composition of the culture medium significantly influences the paradoxical effect. For instance, paradoxical growth of C. albicans can be more pronounced in certain synthetic amino acid media compared to RPMI 1640.[1] Serum presence: The addition of serum to the culture medium can suppress or abolish the paradoxical effect.[1] Incorrect this compound concentration range: The paradoxical effect occurs within a specific range of high this compound concentrations, typically between 4 to 32 µg/mL.[1] | Strain Selection: Use a reference strain known to exhibit a robust paradoxical effect (e.g., Candida albicans SC5314). Media Optimization: Test different media (e.g., RPMI 1640, YPD) to determine the optimal conditions for your fungal isolate. Ensure consistent media formulation between experiments. Serum Exclusion: For in vitro studies aiming to observe the paradoxical effect, avoid the addition of serum to the culture medium. Concentration Gradient: Test a wide range of this compound concentrations, extending well above the minimum inhibitory concentration (MIC). A two-fold serial dilution from the MIC up to at least 64 µg/mL is recommended. |
| High variability between replicate experiments | Inoculum preparation: Inconsistent inoculum size or viability can lead to variable results. Incubation conditions: Fluctuations in temperature or incubation time can affect fungal growth and drug efficacy. Plate reading method: Subjective visual assessment of growth can introduce variability. | Standardized Inoculum: Prepare a standardized inoculum from a fresh culture and quantify cell density using a hemocytometer or spectrophotometer. Controlled Incubation: Ensure a stable and consistent incubation temperature (e.g., 37°C) and a fixed incubation period (e.g., 48 hours) for all experiments. Objective Measurement: Use a spectrophotometer to measure optical density (OD) for a quantitative assessment of growth. |
| Difficulty in interpreting MIC results | Trailing growth: Fungal growth may not be completely inhibited at concentrations above the MIC, making the endpoint difficult to determine. Subjective endpoint reading: Visual determination of 50% growth inhibition can be subjective. | Strict Endpoint Definition: Define the MIC as the lowest drug concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the drug-free control. For paradoxical effect observation, assess growth at all concentrations. Spectrophotometric Reading: Utilize a microplate reader to obtain quantitative growth data and calculate the precise percentage of growth inhibition. |
| Contamination of cultures | Non-sterile technique: Improper handling of cultures and reagents can introduce bacterial or fungal contaminants. | Aseptic Technique: Strictly adhere to aseptic techniques throughout all experimental procedures. Work in a laminar flow hood and use sterile reagents and equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the paradoxical growth effect of this compound?
A1: The paradoxical growth effect is a phenomenon where certain fungal strains, which are susceptible to low concentrations of this compound, exhibit renewed growth at high concentrations of the drug.[1] This effect is also sometimes referred to as the "Eagle effect".[2]
Q2: What is the proposed mechanism behind the paradoxical growth effect?
A2: The exact mechanism is not fully understood but is thought to involve a compensatory stress response. At high this compound concentrations, the inhibition of β-1,3-glucan synthesis triggers the activation of signaling pathways like the Cell Wall Integrity (CWI) pathway, the calcineurin pathway, and the heat shock protein 90 (Hsp90) response.[3][4] This leads to a remodeling of the cell wall, most notably a significant increase in chitin (B13524) synthesis, which is believed to provide structural integrity and allow for renewed growth.[5]
Q3: Which fungal species exhibit the paradoxical growth effect?
A3: The paradoxical effect has been observed in various fungal species, most notably in Candida albicans, Candida tropicalis, Candida parapsilosis, and Aspergillus fumigatus.[6][7] However, the occurrence and intensity of the effect are strain-dependent.
Q4: Does the paradoxical growth effect have clinical relevance?
A4: The clinical significance of the in vitro paradoxical growth effect is still under debate.[1] Some in vivo studies in animal models have shown a lack of a reproducible paradoxical effect, suggesting that host factors, such as the presence of serum, may suppress it.[8][9] However, the ability of a subpopulation of fungal cells to survive high drug concentrations could potentially have implications for treatment outcomes.
Q5: How can I confirm that the observed regrowth is due to the paradoxical effect and not drug degradation?
A5: To rule out drug degradation, you can perform a stability control experiment. Pre-incubate a microdilution plate with this compound at 35°C for the duration of your experiment (e.g., 120 hours) before inoculating it with a susceptible indicator strain. If the drug is still active, you should observe inhibition of the indicator strain, confirming that the regrowth in your primary experiment is not due to drug inactivation.[10]
Experimental Protocols
Broth Microdilution Assay for Observing the Paradoxical Effect
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications to facilitate the observation of the paradoxical effect.
Materials:
-
Fungal isolate
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer and microplate reader
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in RPMI 1640 medium in a separate 96-well plate or in tubes. The concentration range should typically span from 0.015 to 128 µg/mL.
-
Include a drug-free well as a positive growth control.
-
-
Plate Inoculation:
-
Add 100 µL of the appropriate this compound dilution to each well of the test plate.
-
Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 48 hours.
-
-
Reading the Results:
-
Visual Reading: Observe the wells for turbidity. The MIC is the lowest concentration showing significant growth inhibition (e.g., ≥50%) compared to the control. Paradoxical growth is noted as turbidity in wells with this compound concentrations higher than the MIC.
-
Spectrophotometric Reading: Measure the optical density at 600 nm (OD600) using a microplate reader. Calculate the percentage of growth relative to the drug-free control. Paradoxical growth is confirmed if there is a significant increase in growth at concentrations above the MIC.[11]
-
Chitin Staining with Calcofluor White
This protocol allows for the visualization of chitin in the fungal cell wall, which is typically upregulated during the paradoxical growth effect.
Materials:
-
Fungal cells grown under paradoxical effect-inducing conditions
-
Phosphate-buffered saline (PBS)
-
Calcofluor White (CFW) staining solution (10 mg/L in PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set (excitation ~365 nm, emission ~440 nm)
Procedure:
-
Cell Preparation:
-
Harvest fungal cells from cultures with and without high concentrations of this compound by centrifugation.
-
Wash the cells twice with PBS to remove residual medium.
-
-
Staining:
-
Microscopy:
-
Wash the cells twice with PBS to remove excess stain.
-
Resuspend the cells in a small volume of PBS and mount a drop on a microscope slide with a coverslip.
-
Observe the cells under a fluorescence microscope. Increased fluorescence intensity in cells grown with high this compound concentrations indicates a higher chitin content.
-
Quantitative Data Summary
| Organism | Parameter | Condition | Value | Reference |
| Candida albicans | This compound MIC | Standard conditions | ≤0.39 µg/mL | [6] |
| Candida albicans | This compound concentration for paradoxical growth | In vitro | 0.8 - 12.8 µg/mL | [11] |
| Aspergillus fumigatus | This compound concentration for paradoxical growth | In vitro | 4 µg/mL | [7] |
| Candida albicans | Chitin increase during paradoxical growth | In vitro | 898% | [5] |
| Aspergillus fumigatus | Chitin increase with this compound treatment (2 µg/mL) | In vitro | 2.5-fold | |
| Candida albicans | Frequency of paradoxical effect with this compound | Clinical isolates | 16% - 60% | [6][9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in the Paradoxical Growth Effect
The paradoxical growth of fungi in the presence of high this compound concentrations is a complex process involving the interplay of several stress response pathways. Below are diagrams illustrating the key signaling cascades.
Caption: Cell Wall Integrity (CWI) Pathway Activation.
Caption: Role of Calcineurin and Hsp90 in the Paradoxical Effect.
Experimental Workflow for Investigating the Paradoxical Growth Effect
Caption: Workflow for Paradoxical Growth Effect Investigation.
References
- 1. Recent Insights into the Paradoxical Effect of Echinocandins [mdpi.com]
- 2. Paradoxical effect of this compound: reduced activity against Candida albicans at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated Chitin Content Reduces the Susceptibility of Candida Species to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escape of Candida from this compound Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the Paradoxical Effect of this compound in Therapy of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical Effect of this compound against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical Growth of Candida albicans in the Presence of this compound Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in Cell Wall Synthesis and Ultrastructure during Paradoxical Growth Effect of this compound on Four Different Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the paradoxical growth effect of caspofungin at high concentrations
Welcome to the technical support center for investigating the paradoxical growth effect (PGE) of caspofungin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to assist researchers, scientists, and drug development professionals in their studies of this complex phenomenon.
Troubleshooting Guides
This section addresses common issues encountered during the investigation of the this compound paradoxical effect.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no paradoxical growth observed | Strain variability: Not all fungal isolates exhibit a paradoxical effect. The effect is known to be strain-dependent.[1] Media composition: The composition of the culture medium significantly influences the paradoxical effect. For instance, paradoxical growth of C. albicans can be more pronounced in certain synthetic amino acid media compared to RPMI 1640.[1] Serum presence: The addition of serum to the culture medium can suppress or abolish the paradoxical effect.[1] Incorrect this compound concentration range: The paradoxical effect occurs within a specific range of high this compound concentrations, typically between 4 to 32 µg/mL.[1] | Strain Selection: Use a reference strain known to exhibit a robust paradoxical effect (e.g., Candida albicans SC5314). Media Optimization: Test different media (e.g., RPMI 1640, YPD) to determine the optimal conditions for your fungal isolate. Ensure consistent media formulation between experiments. Serum Exclusion: For in vitro studies aiming to observe the paradoxical effect, avoid the addition of serum to the culture medium. Concentration Gradient: Test a wide range of this compound concentrations, extending well above the minimum inhibitory concentration (MIC). A two-fold serial dilution from the MIC up to at least 64 µg/mL is recommended. |
| High variability between replicate experiments | Inoculum preparation: Inconsistent inoculum size or viability can lead to variable results. Incubation conditions: Fluctuations in temperature or incubation time can affect fungal growth and drug efficacy. Plate reading method: Subjective visual assessment of growth can introduce variability. | Standardized Inoculum: Prepare a standardized inoculum from a fresh culture and quantify cell density using a hemocytometer or spectrophotometer. Controlled Incubation: Ensure a stable and consistent incubation temperature (e.g., 37°C) and a fixed incubation period (e.g., 48 hours) for all experiments. Objective Measurement: Use a spectrophotometer to measure optical density (OD) for a quantitative assessment of growth. |
| Difficulty in interpreting MIC results | Trailing growth: Fungal growth may not be completely inhibited at concentrations above the MIC, making the endpoint difficult to determine. Subjective endpoint reading: Visual determination of 50% growth inhibition can be subjective. | Strict Endpoint Definition: Define the MIC as the lowest drug concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the drug-free control. For paradoxical effect observation, assess growth at all concentrations. Spectrophotometric Reading: Utilize a microplate reader to obtain quantitative growth data and calculate the precise percentage of growth inhibition. |
| Contamination of cultures | Non-sterile technique: Improper handling of cultures and reagents can introduce bacterial or fungal contaminants. | Aseptic Technique: Strictly adhere to aseptic techniques throughout all experimental procedures. Work in a laminar flow hood and use sterile reagents and equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the paradoxical growth effect of this compound?
A1: The paradoxical growth effect is a phenomenon where certain fungal strains, which are susceptible to low concentrations of this compound, exhibit renewed growth at high concentrations of the drug.[1] This effect is also sometimes referred to as the "Eagle effect".[2]
Q2: What is the proposed mechanism behind the paradoxical growth effect?
A2: The exact mechanism is not fully understood but is thought to involve a compensatory stress response. At high this compound concentrations, the inhibition of β-1,3-glucan synthesis triggers the activation of signaling pathways like the Cell Wall Integrity (CWI) pathway, the calcineurin pathway, and the heat shock protein 90 (Hsp90) response.[3][4] This leads to a remodeling of the cell wall, most notably a significant increase in chitin synthesis, which is believed to provide structural integrity and allow for renewed growth.[5]
Q3: Which fungal species exhibit the paradoxical growth effect?
A3: The paradoxical effect has been observed in various fungal species, most notably in Candida albicans, Candida tropicalis, Candida parapsilosis, and Aspergillus fumigatus.[6][7] However, the occurrence and intensity of the effect are strain-dependent.
Q4: Does the paradoxical growth effect have clinical relevance?
A4: The clinical significance of the in vitro paradoxical growth effect is still under debate.[1] Some in vivo studies in animal models have shown a lack of a reproducible paradoxical effect, suggesting that host factors, such as the presence of serum, may suppress it.[8][9] However, the ability of a subpopulation of fungal cells to survive high drug concentrations could potentially have implications for treatment outcomes.
Q5: How can I confirm that the observed regrowth is due to the paradoxical effect and not drug degradation?
A5: To rule out drug degradation, you can perform a stability control experiment. Pre-incubate a microdilution plate with this compound at 35°C for the duration of your experiment (e.g., 120 hours) before inoculating it with a susceptible indicator strain. If the drug is still active, you should observe inhibition of the indicator strain, confirming that the regrowth in your primary experiment is not due to drug inactivation.[10]
Experimental Protocols
Broth Microdilution Assay for Observing the Paradoxical Effect
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications to facilitate the observation of the paradoxical effect.
Materials:
-
Fungal isolate
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer and microplate reader
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in RPMI 1640 medium in a separate 96-well plate or in tubes. The concentration range should typically span from 0.015 to 128 µg/mL.
-
Include a drug-free well as a positive growth control.
-
-
Plate Inoculation:
-
Add 100 µL of the appropriate this compound dilution to each well of the test plate.
-
Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 48 hours.
-
-
Reading the Results:
-
Visual Reading: Observe the wells for turbidity. The MIC is the lowest concentration showing significant growth inhibition (e.g., ≥50%) compared to the control. Paradoxical growth is noted as turbidity in wells with this compound concentrations higher than the MIC.
-
Spectrophotometric Reading: Measure the optical density at 600 nm (OD600) using a microplate reader. Calculate the percentage of growth relative to the drug-free control. Paradoxical growth is confirmed if there is a significant increase in growth at concentrations above the MIC.[11]
-
Chitin Staining with Calcofluor White
This protocol allows for the visualization of chitin in the fungal cell wall, which is typically upregulated during the paradoxical growth effect.
Materials:
-
Fungal cells grown under paradoxical effect-inducing conditions
-
Phosphate-buffered saline (PBS)
-
Calcofluor White (CFW) staining solution (10 mg/L in PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set (excitation ~365 nm, emission ~440 nm)
Procedure:
-
Cell Preparation:
-
Harvest fungal cells from cultures with and without high concentrations of this compound by centrifugation.
-
Wash the cells twice with PBS to remove residual medium.
-
-
Staining:
-
Microscopy:
-
Wash the cells twice with PBS to remove excess stain.
-
Resuspend the cells in a small volume of PBS and mount a drop on a microscope slide with a coverslip.
-
Observe the cells under a fluorescence microscope. Increased fluorescence intensity in cells grown with high this compound concentrations indicates a higher chitin content.
-
Quantitative Data Summary
| Organism | Parameter | Condition | Value | Reference |
| Candida albicans | This compound MIC | Standard conditions | ≤0.39 µg/mL | [6] |
| Candida albicans | This compound concentration for paradoxical growth | In vitro | 0.8 - 12.8 µg/mL | [11] |
| Aspergillus fumigatus | This compound concentration for paradoxical growth | In vitro | 4 µg/mL | [7] |
| Candida albicans | Chitin increase during paradoxical growth | In vitro | 898% | [5] |
| Aspergillus fumigatus | Chitin increase with this compound treatment (2 µg/mL) | In vitro | 2.5-fold | |
| Candida albicans | Frequency of paradoxical effect with this compound | Clinical isolates | 16% - 60% | [6][9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in the Paradoxical Growth Effect
The paradoxical growth of fungi in the presence of high this compound concentrations is a complex process involving the interplay of several stress response pathways. Below are diagrams illustrating the key signaling cascades.
Caption: Cell Wall Integrity (CWI) Pathway Activation.
Caption: Role of Calcineurin and Hsp90 in the Paradoxical Effect.
Experimental Workflow for Investigating the Paradoxical Growth Effect
Caption: Workflow for Paradoxical Growth Effect Investigation.
References
- 1. Recent Insights into the Paradoxical Effect of Echinocandins [mdpi.com]
- 2. Paradoxical effect of this compound: reduced activity against Candida albicans at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated Chitin Content Reduces the Susceptibility of Candida Species to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escape of Candida from this compound Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the Paradoxical Effect of this compound in Therapy of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical Effect of this compound against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical Growth of Candida albicans in the Presence of this compound Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in Cell Wall Synthesis and Ultrastructure during Paradoxical Growth Effect of this compound on Four Different Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Caspofungin Resistance in Candida Clinical Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on caspofungin resistance in clinical isolates of Candida.
Frequently Asked Questions (FAQs)
Q1: My Candida isolate shows a high Minimum Inhibitory Concentration (MIC) for this compound. What is the most likely mechanism of resistance?
A1: The most common and clinically significant mechanism of acquired this compound resistance in Candida species is the acquisition of mutations in the FKS1 gene (or FKS2 in C. glabrata).[1][2] These genes encode the catalytic subunit of β-(1,3)-D-glucan synthase, the target of this compound. Mutations, typically clustered in specific "hot spot" regions, reduce the sensitivity of the enzyme to the drug, leading to elevated MICs.[1][2]
Q2: I've sequenced the FKS1 gene in my resistant isolate but found no mutations. What are other possible resistance mechanisms?
A2: While FKS1 mutations are the primary cause of high-level resistance, other mechanisms can contribute to reduced susceptibility or tolerance:
-
Increased Chitin (B13524) Content: Candida can increase the chitin content in its cell wall as a compensatory mechanism.[1][3][4] This reinforces the cell wall when β-glucan synthesis is inhibited by this compound. This response is often mediated by the calcineurin and protein kinase C (PKC) signaling pathways.[3][4]
-
Stress Response Pathways: The Hsp90 and calcineurin signaling pathways play a crucial role in mediating tolerance to this compound.[5][6] Inhibition of these pathways can re-sensitize resistant strains to the drug.
-
Paradoxical Effect: Some Candida isolates exhibit a "paradoxical" growth at high this compound concentrations, while being inhibited at lower concentrations.[7][8] This is often associated with increased chitin synthesis and is a complex phenomenon that can be influenced by the specific echinocandin and testing conditions.[7][9]
Q3: How can I overcome this compound resistance in my experiments?
A3: Several strategies can be explored to overcome this compound resistance:
-
Combination Therapy: Using this compound in combination with other antifungal agents can be effective. Synergistic effects have been observed with:
-
Azoles (e.g., fluconazole (B54011), voriconazole): This combination can be particularly effective against C. glabrata with FKS mutations.[10]
-
Amphotericin B: This combination has shown positive interactive effects against azole-resistant C. albicans.[11][12]
-
Calcineurin Inhibitors (e.g., tacrolimus, cyclosporine): These agents can reverse this compound resistance by inhibiting the calcineurin stress response pathway.[13]
-
-
Inhibition of Compensatory Pathways: Targeting the pathways that the fungus uses to compensate for this compound-induced stress can be a viable strategy. This includes inhibiting chitin synthesis or the Hsp90 and calcineurin pathways.
Troubleshooting Guides
Problem 1: Inconsistent this compound MIC Results
-
Possible Cause: Variability in testing methodology. This compound MIC testing can be sensitive to the specific method used (e.g., broth microdilution vs. Etest), the type of media, and incubation time.[14]
-
Troubleshooting Steps:
-
Standardize Your Protocol: Strictly adhere to a standardized protocol, such as the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.[15]
-
Use Appropriate Media: For broth microdilution, RPMI medium is standard. However, some studies suggest that AM3 medium may provide better differentiation between wild-type and mutant isolates.[16]
-
Confirm with a Reference Strain: Always include a quality control strain with a known this compound MIC in your assays.
-
Consider Alternative Testing: If inconsistencies persist, consider using an alternative method like Etest on Mueller-Hinton agar (B569324) supplemented with glucose and methylene (B1212753) blue for comparison.[17]
-
Problem 2: Suspected FKS1 Mutation but Negative Sequencing Results
-
Possible Cause: The mutation may be present in a region not covered by your sequencing primers, or the resistance may be due to other mechanisms.
-
Troubleshooting Steps:
-
Verify Primer Design: Ensure your PCR primers for FKS1 sequencing amplify the known "hot spot" regions where resistance mutations are most commonly found.
-
Assess Chitin Content: Measure the chitin content of your isolate. A significant increase compared to a susceptible control strain suggests a compensatory mechanism is at play.
-
Investigate Stress Pathway Involvement: Test the effect of Hsp90 or calcineurin inhibitors (e.g., geldanamycin, tacrolimus) on the this compound MIC. A significant reduction in the MIC in the presence of these inhibitors points to the involvement of these stress response pathways.
-
Problem 3: Observation of Paradoxical Growth
-
Possible Cause: This is an intrinsic property of some Candida isolates when exposed to high concentrations of this compound.
-
Troubleshooting Steps:
-
Confirm the Phenomenon: Perform a detailed dose-response experiment with a wide range of this compound concentrations to confirm the paradoxical effect.
-
Test Other Echinocandins: The paradoxical effect is more commonly observed with this compound. Test the isolate's susceptibility to micafungin (B1204384) and anidulafungin, which may not exhibit the same effect.[7]
-
Investigate Chitin Synthesis: The paradoxical effect is often linked to an upregulation of chitin synthesis.[18] Consider measuring chitin levels at concentrations where paradoxical growth is observed.
-
Data Presentation
Table 1: this compound MICs for Candida Isolates with and without FKS Mutations
| Candida Species | FKS Genotype | This compound MIC Range (μg/mL) in RPMI | This compound MIC Range (μg/mL) in AM3 |
| C. albicans | Wild-Type | 0.25 - 2 | ≤ 0.25 |
| C. albicans | Mutant | 1 - 8 | ≥ 0.5 |
| C. tropicalis | Wild-Type | 0.25 - 2 | ≤ 0.25 |
| C. tropicalis | Mutant | ≥ 1 | ≥ 0.5 |
| C. krusei | Wild-Type | 0.25 - 2 | ≤ 0.25 |
| C. krusei | Mutant | ≥ 2 | ≥ 0.5 |
Data compiled from[16]
Table 2: Synergistic Effects of this compound in Combination with Other Antifungals
| Candida Species | Combination | Observation | Reference |
| C. glabrata with FKS mutation | This compound + Fluconazole | Synergy observed in 73% of isolates. | [10] |
| C. glabrata with FKS mutation | This compound + Voriconazole (B182144) | Synergy observed in 87-93% of isolates. | [10] |
| Azole-resistant C. albicans | This compound + Amphotericin B | Positive interactive effects in vitro (FICI = 0.75). | [11][12] |
| C. albicans | This compound + Fluconazole | Antagonistic effect against biofilms. | [19] |
Experimental Protocols
1. Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27-A3)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a Candida isolate.
-
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
This compound powder.
-
96-well microtiter plates.
-
Candida isolate and quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO and then dilute in RPMI to the desired starting concentration.
-
Perform serial two-fold dilutions of this compound in the 96-well plate.
-
Prepare an inoculum of the Candida isolate in RPMI, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Add the inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control.
-
2. FKS1 Hot Spot Sequencing
-
Objective: To identify mutations in the hot spot regions of the FKS1 gene.
-
Materials:
-
Genomic DNA extraction kit.
-
PCR primers flanking the FKS1 hot spot regions.
-
Taq polymerase and PCR reagents.
-
PCR purification kit.
-
Sanger sequencing reagents and access to a sequencer.
-
-
Procedure:
-
Extract genomic DNA from the Candida isolate.
-
Amplify the FKS1 hot spot regions using PCR with the designed primers. The cycling conditions would be an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[20]
-
Purify the PCR products.
-
Sequence the purified PCR products using Sanger sequencing.
-
Align the resulting sequences with the wild-type FKS1 sequence from a reference strain to identify any mutations.
-
3. Chitin Content Measurement (Calcofluor White Staining and Flow Cytometry)
-
Objective: To quantify the relative chitin content in the cell wall of a Candida isolate.
-
Materials:
-
Calcofluor White (CFW) stain.
-
Flow cytometer.
-
Candida isolate and control strains.
-
-
Procedure:
-
Grow the Candida isolate to the mid-log phase in a suitable liquid medium.
-
Harvest and wash the cells.
-
Resuspend the cells in a buffer and add CFW stain to a final concentration of 10 µg/mL.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence in the appropriate channel for CFW.
-
Compare the mean fluorescence intensity of the test isolate to that of a susceptible control strain to determine the relative change in chitin content.
-
Mandatory Visualizations
Caption: FKS1 Mutation-Mediated this compound Resistance.
Caption: Cell Wall Stress Response and Compensatory Chitin Synthesis.
Caption: Troubleshooting Workflow for this compound Resistance.
References
- 1. This compound resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Susceptibility to this compound is regulated by temperature and is dependent on calcineurin in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro synergistic antifungal activities of this compound in combination with fluconazole or voriconazole against Candida species determined by the Etest method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated this compound MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. himedialabs.com [himedialabs.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Synergistic Effect of Calcineurin Inhibitors and Fluconazole against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Caspofungin Resistance in Candida Clinical Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on caspofungin resistance in clinical isolates of Candida.
Frequently Asked Questions (FAQs)
Q1: My Candida isolate shows a high Minimum Inhibitory Concentration (MIC) for this compound. What is the most likely mechanism of resistance?
A1: The most common and clinically significant mechanism of acquired this compound resistance in Candida species is the acquisition of mutations in the FKS1 gene (or FKS2 in C. glabrata).[1][2] These genes encode the catalytic subunit of β-(1,3)-D-glucan synthase, the target of this compound. Mutations, typically clustered in specific "hot spot" regions, reduce the sensitivity of the enzyme to the drug, leading to elevated MICs.[1][2]
Q2: I've sequenced the FKS1 gene in my resistant isolate but found no mutations. What are other possible resistance mechanisms?
A2: While FKS1 mutations are the primary cause of high-level resistance, other mechanisms can contribute to reduced susceptibility or tolerance:
-
Increased Chitin Content: Candida can increase the chitin content in its cell wall as a compensatory mechanism.[1][3][4] This reinforces the cell wall when β-glucan synthesis is inhibited by this compound. This response is often mediated by the calcineurin and protein kinase C (PKC) signaling pathways.[3][4]
-
Stress Response Pathways: The Hsp90 and calcineurin signaling pathways play a crucial role in mediating tolerance to this compound.[5][6] Inhibition of these pathways can re-sensitize resistant strains to the drug.
-
Paradoxical Effect: Some Candida isolates exhibit a "paradoxical" growth at high this compound concentrations, while being inhibited at lower concentrations.[7][8] This is often associated with increased chitin synthesis and is a complex phenomenon that can be influenced by the specific echinocandin and testing conditions.[7][9]
Q3: How can I overcome this compound resistance in my experiments?
A3: Several strategies can be explored to overcome this compound resistance:
-
Combination Therapy: Using this compound in combination with other antifungal agents can be effective. Synergistic effects have been observed with:
-
Azoles (e.g., fluconazole, voriconazole): This combination can be particularly effective against C. glabrata with FKS mutations.[10]
-
Amphotericin B: This combination has shown positive interactive effects against azole-resistant C. albicans.[11][12]
-
Calcineurin Inhibitors (e.g., tacrolimus, cyclosporine): These agents can reverse this compound resistance by inhibiting the calcineurin stress response pathway.[13]
-
-
Inhibition of Compensatory Pathways: Targeting the pathways that the fungus uses to compensate for this compound-induced stress can be a viable strategy. This includes inhibiting chitin synthesis or the Hsp90 and calcineurin pathways.
Troubleshooting Guides
Problem 1: Inconsistent this compound MIC Results
-
Possible Cause: Variability in testing methodology. This compound MIC testing can be sensitive to the specific method used (e.g., broth microdilution vs. Etest), the type of media, and incubation time.[14]
-
Troubleshooting Steps:
-
Standardize Your Protocol: Strictly adhere to a standardized protocol, such as the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.[15]
-
Use Appropriate Media: For broth microdilution, RPMI medium is standard. However, some studies suggest that AM3 medium may provide better differentiation between wild-type and mutant isolates.[16]
-
Confirm with a Reference Strain: Always include a quality control strain with a known this compound MIC in your assays.
-
Consider Alternative Testing: If inconsistencies persist, consider using an alternative method like Etest on Mueller-Hinton agar supplemented with glucose and methylene blue for comparison.[17]
-
Problem 2: Suspected FKS1 Mutation but Negative Sequencing Results
-
Possible Cause: The mutation may be present in a region not covered by your sequencing primers, or the resistance may be due to other mechanisms.
-
Troubleshooting Steps:
-
Verify Primer Design: Ensure your PCR primers for FKS1 sequencing amplify the known "hot spot" regions where resistance mutations are most commonly found.
-
Assess Chitin Content: Measure the chitin content of your isolate. A significant increase compared to a susceptible control strain suggests a compensatory mechanism is at play.
-
Investigate Stress Pathway Involvement: Test the effect of Hsp90 or calcineurin inhibitors (e.g., geldanamycin, tacrolimus) on the this compound MIC. A significant reduction in the MIC in the presence of these inhibitors points to the involvement of these stress response pathways.
-
Problem 3: Observation of Paradoxical Growth
-
Possible Cause: This is an intrinsic property of some Candida isolates when exposed to high concentrations of this compound.
-
Troubleshooting Steps:
-
Confirm the Phenomenon: Perform a detailed dose-response experiment with a wide range of this compound concentrations to confirm the paradoxical effect.
-
Test Other Echinocandins: The paradoxical effect is more commonly observed with this compound. Test the isolate's susceptibility to micafungin and anidulafungin, which may not exhibit the same effect.[7]
-
Investigate Chitin Synthesis: The paradoxical effect is often linked to an upregulation of chitin synthesis.[18] Consider measuring chitin levels at concentrations where paradoxical growth is observed.
-
Data Presentation
Table 1: this compound MICs for Candida Isolates with and without FKS Mutations
| Candida Species | FKS Genotype | This compound MIC Range (μg/mL) in RPMI | This compound MIC Range (μg/mL) in AM3 |
| C. albicans | Wild-Type | 0.25 - 2 | ≤ 0.25 |
| C. albicans | Mutant | 1 - 8 | ≥ 0.5 |
| C. tropicalis | Wild-Type | 0.25 - 2 | ≤ 0.25 |
| C. tropicalis | Mutant | ≥ 1 | ≥ 0.5 |
| C. krusei | Wild-Type | 0.25 - 2 | ≤ 0.25 |
| C. krusei | Mutant | ≥ 2 | ≥ 0.5 |
Data compiled from[16]
Table 2: Synergistic Effects of this compound in Combination with Other Antifungals
| Candida Species | Combination | Observation | Reference |
| C. glabrata with FKS mutation | This compound + Fluconazole | Synergy observed in 73% of isolates. | [10] |
| C. glabrata with FKS mutation | This compound + Voriconazole | Synergy observed in 87-93% of isolates. | [10] |
| Azole-resistant C. albicans | This compound + Amphotericin B | Positive interactive effects in vitro (FICI = 0.75). | [11][12] |
| C. albicans | This compound + Fluconazole | Antagonistic effect against biofilms. | [19] |
Experimental Protocols
1. Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27-A3)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a Candida isolate.
-
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
This compound powder.
-
96-well microtiter plates.
-
Candida isolate and quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO and then dilute in RPMI to the desired starting concentration.
-
Perform serial two-fold dilutions of this compound in the 96-well plate.
-
Prepare an inoculum of the Candida isolate in RPMI, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Add the inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control.
-
2. FKS1 Hot Spot Sequencing
-
Objective: To identify mutations in the hot spot regions of the FKS1 gene.
-
Materials:
-
Genomic DNA extraction kit.
-
PCR primers flanking the FKS1 hot spot regions.
-
Taq polymerase and PCR reagents.
-
PCR purification kit.
-
Sanger sequencing reagents and access to a sequencer.
-
-
Procedure:
-
Extract genomic DNA from the Candida isolate.
-
Amplify the FKS1 hot spot regions using PCR with the designed primers. The cycling conditions would be an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[20]
-
Purify the PCR products.
-
Sequence the purified PCR products using Sanger sequencing.
-
Align the resulting sequences with the wild-type FKS1 sequence from a reference strain to identify any mutations.
-
3. Chitin Content Measurement (Calcofluor White Staining and Flow Cytometry)
-
Objective: To quantify the relative chitin content in the cell wall of a Candida isolate.
-
Materials:
-
Calcofluor White (CFW) stain.
-
Flow cytometer.
-
Candida isolate and control strains.
-
-
Procedure:
-
Grow the Candida isolate to the mid-log phase in a suitable liquid medium.
-
Harvest and wash the cells.
-
Resuspend the cells in a buffer and add CFW stain to a final concentration of 10 µg/mL.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence in the appropriate channel for CFW.
-
Compare the mean fluorescence intensity of the test isolate to that of a susceptible control strain to determine the relative change in chitin content.
-
Mandatory Visualizations
Caption: FKS1 Mutation-Mediated this compound Resistance.
Caption: Cell Wall Stress Response and Compensatory Chitin Synthesis.
Caption: Troubleshooting Workflow for this compound Resistance.
References
- 1. This compound resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Susceptibility to this compound is regulated by temperature and is dependent on calcineurin in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro synergistic antifungal activities of this compound in combination with fluconazole or voriconazole against Candida species determined by the Etest method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated this compound MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. himedialabs.com [himedialabs.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Synergistic Effect of Calcineurin Inhibitors and Fluconazole against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Caspofungin in Animal Models of Aspergillosis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing caspofungin in animal models of aspergillosis. The information is designed to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for a murine model of invasive pulmonary aspergillosis?
A1: A common starting point for this compound in murine models of invasive pulmonary aspergillosis is 1 mg/kg/day, administered intraperitoneally (IP) or intravenously (IV).[1][2] However, the optimal dose can be model-dependent. Dose-ranging studies have shown efficacy at doses from 0.125 mg/kg to 10 mg/kg.[3][4] It is crucial to perform a pilot study to determine the optimal dose for your specific animal strain, immunosuppression regimen, and Aspergillus isolate.
Q2: How should this compound be administered to animal models?
A2: this compound is administered intravenously in clinical practice. In animal models, both intravenous (IV) and intraperitoneal (IP) routes are commonly used.[2] The IP route is often chosen for convenience in rodents. It's important to note that the pharmacokinetic profiles may differ between administration routes, which could influence efficacy.
Q3: What is the paradoxical effect observed with this compound, and how can I avoid it?
A3: The paradoxical effect, also known as the "Eagle-like effect," refers to a phenomenon where higher doses of this compound can lead to a reduced antifungal effect, and in some cases, an increase in fungal burden.[1][4] This has been observed in both in vitro and in vivo studies.[1] To avoid this, it is recommended to perform dose-response studies. If a paradoxical effect is observed, lowering the dose may improve therapeutic outcomes. The Cmax:MEC ratio appears to be the pharmacokinetic/pharmacodynamic parameter most closely linked to this effect, with an optimal range of 10-20 suggested in one murine model.[5]
Q4: How does the pharmacokinetics of this compound in animal models compare to humans?
A4: There can be significant differences in the pharmacokinetics of this compound between animal models and humans. For instance, a 4 mg/kg dose in rats was found to produce a drug exposure comparable to the human clinical setting.[2] It is important to consider these differences when translating findings from animal studies to clinical applications. Pharmacokinetic studies in your specific animal model are recommended to ensure clinically relevant exposures are being achieved.
Q5: What are the most appropriate outcome measures to assess this compound efficacy?
A5: The most common outcome measures for assessing this compound efficacy in animal models of aspergillosis are survival and fungal burden in target organs (typically the lungs).[2][3] Fungal burden can be quantified by determining colony-forming units (CFU) or by using quantitative PCR (qPCR) to measure fungal DNA.[1][6] qPCR is often more sensitive than CFU enumeration.[6] Histopathological analysis of infected tissues can also provide valuable qualitative data on tissue damage and hyphal morphology.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High mortality in the this compound-treated group | Inadequate drug exposure. Paradoxical effect at high doses. The chosen dose is toxic in the specific animal model. | Verify the dose and administration route. Conduct a dose-response study to identify the optimal dose. Consider lowering the dose if a paradoxical effect is suspected. Review literature for toxicity data in your animal model. |
| No significant reduction in fungal burden | Suboptimal dosing regimen (dose or frequency). This compound may be fungistatic against Aspergillus, not fungicidal.[7][6] The Aspergillus strain may have reduced susceptibility. | Optimize the dosing regimen based on pharmacokinetic/pharmacodynamic principles (e.g., targeting a Cmax:MEC ratio of 10-20).[5] Assess the minimum effective concentration (MEC) of your Aspergillus isolate. Consider combination therapy with another antifungal agent. |
| High variability in experimental results | Inconsistent immunosuppression. Variation in inoculum size or preparation. Inconsistent drug administration. | Standardize the immunosuppression protocol and monitor immune cell counts. Ensure a consistent and well-characterized inoculum. Use precise techniques for drug administration. Increase the number of animals per group to improve statistical power. |
| Discrepancy between survival and fungal burden data | This compound may improve survival by reducing inflammation and tissue damage, even without complete fungal clearance.[8][9] Timing of endpoint assessment may be critical. | Include histopathology to assess tissue damage and inflammation. Consider multiple time points for assessing fungal burden to understand the dynamics of infection and treatment. |
Quantitative Data Summary
Table 1: this compound Dosages and Outcomes in Murine Models of Aspergillosis
| Mouse Strain | Immunosuppression | Aspergillus Strain | This compound Dose (mg/kg/day) | Administration Route | Key Outcomes | Reference |
| Immunosuppressed | Cyclophosphamide (B585) | A. fumigatus | 0.125 - 1.0 | Not Specified | Significant prolongation of survival at ≥0.125 mg/kg. | [3] |
| Immunosuppressed | Not Specified | A. fumigatus | 0.25, 1.0, 4.0 | Intraperitoneal | Concentration-dependent reduction in pulmonary fungal burden with 1 mg/kg. Paradoxical increase in fungal burden at 4 mg/kg. | [1][10] |
| Neutropenic | Not Specified | A. fumigatus | 4 - 10 | Not Specified | Dose-dependent reductions in fungal burden. | [4] |
| Immunosuppressed | Not Specified | A. fumigatus | 1, 5, 10 | Not Specified | Prolonged survival and reduced fungal burden in a CNS aspergillosis model. | [6] |
Table 2: this compound Dosages and Outcomes in Other Animal Models of Aspergillosis
| Animal Model | Immunosuppression | Aspergillus Strain | This compound Dose (mg/kg/day) | Administration Route | Key Outcomes | Reference |
| Neutropenic Rats | Not Specified | A. fumigatus | 1, 2, 3, 4 | Intraperitoneal | Dose-dependent increase in efficacy. 100% survival at 4 mg/kg. | [2] |
| Persistently Neutropenic Rabbits | Not Specified | A. fumigatus | 1, 3, 6 | Intravenous | Improved survival. Paradoxical trend toward increased residual fungal burden. | [8] |
| Infant Rats | Non-neutropenic | A. fumigatus | 1 | Intraperitoneal | Increased survival time in a cerebral aspergillosis model. | [11] |
Experimental Protocols
Protocol 1: Murine Model of Invasive Pulmonary Aspergillosis with this compound Treatment
-
Immunosuppression: Administer cyclophosphamide at a dose of 150-200 mg/kg intraperitoneally on days -2 and +3 relative to infection. Corticosteroids can also be used to induce immunosuppression.
-
Infection: On day 0, intranasally inoculate mice with a suspension of Aspergillus fumigatus conidia (e.g., 1x10^8 conidia in 20-30 µL of saline).
-
This compound Preparation: Reconstitute this compound powder with sterile saline to the desired stock concentration. Further dilute with saline to the final dosing concentration.
-
Treatment: Initiate this compound treatment 12-24 hours post-infection.[1] Administer the drug intraperitoneally or intravenously once daily for a specified duration (e.g., 4-10 days).[1][2]
-
Monitoring: Monitor animals daily for signs of morbidity and mortality.
-
Endpoint Analysis: At the end of the study, euthanize surviving animals. Harvest lungs for determination of fungal burden (CFU or qPCR) and histopathological examination.
Protocol 2: Fungal Burden Assessment by qPCR
-
Tissue Homogenization: Homogenize harvested lung tissue in a suitable buffer using a bead beater or other mechanical disruption method.
-
DNA Extraction: Extract total DNA from the tissue homogenate using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction: Set up a real-time qPCR reaction using primers and a probe specific for a conserved fungal gene (e.g., 18S rRNA or ITS region). Include a standard curve of known Aspergillus DNA concentrations to quantify the fungal load.
-
Data Analysis: Analyze the qPCR data to determine the number of fungal genome equivalents per gram of tissue.
Visualizations
Caption: Workflow for an in vivo this compound efficacy study.
Caption: Decision tree for troubleshooting poor this compound efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy of the Echinocandin this compound against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics of this compound acetate to guide optimal dosing in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound against Central Nervous System Aspergillus fumigatus Infection in Mice Determined by TaqMan PCR and CFU Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacodynamics of this compound in a murine model of invasive pulmonary aspergillosis: evidence of concentration-dependent activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Caspofungin in Animal Models of Aspergillosis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing caspofungin in animal models of aspergillosis. The information is designed to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for a murine model of invasive pulmonary aspergillosis?
A1: A common starting point for this compound in murine models of invasive pulmonary aspergillosis is 1 mg/kg/day, administered intraperitoneally (IP) or intravenously (IV).[1][2] However, the optimal dose can be model-dependent. Dose-ranging studies have shown efficacy at doses from 0.125 mg/kg to 10 mg/kg.[3][4] It is crucial to perform a pilot study to determine the optimal dose for your specific animal strain, immunosuppression regimen, and Aspergillus isolate.
Q2: How should this compound be administered to animal models?
A2: this compound is administered intravenously in clinical practice. In animal models, both intravenous (IV) and intraperitoneal (IP) routes are commonly used.[2] The IP route is often chosen for convenience in rodents. It's important to note that the pharmacokinetic profiles may differ between administration routes, which could influence efficacy.
Q3: What is the paradoxical effect observed with this compound, and how can I avoid it?
A3: The paradoxical effect, also known as the "Eagle-like effect," refers to a phenomenon where higher doses of this compound can lead to a reduced antifungal effect, and in some cases, an increase in fungal burden.[1][4] This has been observed in both in vitro and in vivo studies.[1] To avoid this, it is recommended to perform dose-response studies. If a paradoxical effect is observed, lowering the dose may improve therapeutic outcomes. The Cmax:MEC ratio appears to be the pharmacokinetic/pharmacodynamic parameter most closely linked to this effect, with an optimal range of 10-20 suggested in one murine model.[5]
Q4: How does the pharmacokinetics of this compound in animal models compare to humans?
A4: There can be significant differences in the pharmacokinetics of this compound between animal models and humans. For instance, a 4 mg/kg dose in rats was found to produce a drug exposure comparable to the human clinical setting.[2] It is important to consider these differences when translating findings from animal studies to clinical applications. Pharmacokinetic studies in your specific animal model are recommended to ensure clinically relevant exposures are being achieved.
Q5: What are the most appropriate outcome measures to assess this compound efficacy?
A5: The most common outcome measures for assessing this compound efficacy in animal models of aspergillosis are survival and fungal burden in target organs (typically the lungs).[2][3] Fungal burden can be quantified by determining colony-forming units (CFU) or by using quantitative PCR (qPCR) to measure fungal DNA.[1][6] qPCR is often more sensitive than CFU enumeration.[6] Histopathological analysis of infected tissues can also provide valuable qualitative data on tissue damage and hyphal morphology.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High mortality in the this compound-treated group | Inadequate drug exposure. Paradoxical effect at high doses. The chosen dose is toxic in the specific animal model. | Verify the dose and administration route. Conduct a dose-response study to identify the optimal dose. Consider lowering the dose if a paradoxical effect is suspected. Review literature for toxicity data in your animal model. |
| No significant reduction in fungal burden | Suboptimal dosing regimen (dose or frequency). This compound may be fungistatic against Aspergillus, not fungicidal.[7][6] The Aspergillus strain may have reduced susceptibility. | Optimize the dosing regimen based on pharmacokinetic/pharmacodynamic principles (e.g., targeting a Cmax:MEC ratio of 10-20).[5] Assess the minimum effective concentration (MEC) of your Aspergillus isolate. Consider combination therapy with another antifungal agent. |
| High variability in experimental results | Inconsistent immunosuppression. Variation in inoculum size or preparation. Inconsistent drug administration. | Standardize the immunosuppression protocol and monitor immune cell counts. Ensure a consistent and well-characterized inoculum. Use precise techniques for drug administration. Increase the number of animals per group to improve statistical power. |
| Discrepancy between survival and fungal burden data | This compound may improve survival by reducing inflammation and tissue damage, even without complete fungal clearance.[8][9] Timing of endpoint assessment may be critical. | Include histopathology to assess tissue damage and inflammation. Consider multiple time points for assessing fungal burden to understand the dynamics of infection and treatment. |
Quantitative Data Summary
Table 1: this compound Dosages and Outcomes in Murine Models of Aspergillosis
| Mouse Strain | Immunosuppression | Aspergillus Strain | This compound Dose (mg/kg/day) | Administration Route | Key Outcomes | Reference |
| Immunosuppressed | Cyclophosphamide | A. fumigatus | 0.125 - 1.0 | Not Specified | Significant prolongation of survival at ≥0.125 mg/kg. | [3] |
| Immunosuppressed | Not Specified | A. fumigatus | 0.25, 1.0, 4.0 | Intraperitoneal | Concentration-dependent reduction in pulmonary fungal burden with 1 mg/kg. Paradoxical increase in fungal burden at 4 mg/kg. | [1][10] |
| Neutropenic | Not Specified | A. fumigatus | 4 - 10 | Not Specified | Dose-dependent reductions in fungal burden. | [4] |
| Immunosuppressed | Not Specified | A. fumigatus | 1, 5, 10 | Not Specified | Prolonged survival and reduced fungal burden in a CNS aspergillosis model. | [6] |
Table 2: this compound Dosages and Outcomes in Other Animal Models of Aspergillosis
| Animal Model | Immunosuppression | Aspergillus Strain | This compound Dose (mg/kg/day) | Administration Route | Key Outcomes | Reference |
| Neutropenic Rats | Not Specified | A. fumigatus | 1, 2, 3, 4 | Intraperitoneal | Dose-dependent increase in efficacy. 100% survival at 4 mg/kg. | [2] |
| Persistently Neutropenic Rabbits | Not Specified | A. fumigatus | 1, 3, 6 | Intravenous | Improved survival. Paradoxical trend toward increased residual fungal burden. | [8] |
| Infant Rats | Non-neutropenic | A. fumigatus | 1 | Intraperitoneal | Increased survival time in a cerebral aspergillosis model. | [11] |
Experimental Protocols
Protocol 1: Murine Model of Invasive Pulmonary Aspergillosis with this compound Treatment
-
Immunosuppression: Administer cyclophosphamide at a dose of 150-200 mg/kg intraperitoneally on days -2 and +3 relative to infection. Corticosteroids can also be used to induce immunosuppression.
-
Infection: On day 0, intranasally inoculate mice with a suspension of Aspergillus fumigatus conidia (e.g., 1x10^8 conidia in 20-30 µL of saline).
-
This compound Preparation: Reconstitute this compound powder with sterile saline to the desired stock concentration. Further dilute with saline to the final dosing concentration.
-
Treatment: Initiate this compound treatment 12-24 hours post-infection.[1] Administer the drug intraperitoneally or intravenously once daily for a specified duration (e.g., 4-10 days).[1][2]
-
Monitoring: Monitor animals daily for signs of morbidity and mortality.
-
Endpoint Analysis: At the end of the study, euthanize surviving animals. Harvest lungs for determination of fungal burden (CFU or qPCR) and histopathological examination.
Protocol 2: Fungal Burden Assessment by qPCR
-
Tissue Homogenization: Homogenize harvested lung tissue in a suitable buffer using a bead beater or other mechanical disruption method.
-
DNA Extraction: Extract total DNA from the tissue homogenate using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction: Set up a real-time qPCR reaction using primers and a probe specific for a conserved fungal gene (e.g., 18S rRNA or ITS region). Include a standard curve of known Aspergillus DNA concentrations to quantify the fungal load.
-
Data Analysis: Analyze the qPCR data to determine the number of fungal genome equivalents per gram of tissue.
Visualizations
Caption: Workflow for an in vivo this compound efficacy study.
Caption: Decision tree for troubleshooting poor this compound efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy of the Echinocandin this compound against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics of this compound acetate to guide optimal dosing in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound against Central Nervous System Aspergillus fumigatus Infection in Mice Determined by TaqMan PCR and CFU Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacodynamics of this compound in a murine model of invasive pulmonary aspergillosis: evidence of concentration-dependent activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: Caspofungin Stability and Potency in Laboratory Media
Welcome to the Technical Support Center for caspofungin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when working with this compound in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound Minimum Inhibitory Concentration (MIC) values are inconsistent. What could be the cause?
A1: Inconsistent MIC values for this compound are a frequently reported issue and can stem from several factors:
-
Adsorption to Labware: this compound is known to adsorb to plastic and glass surfaces, which can significantly lower the effective concentration in your assay.[1][2] This is a critical factor, especially with plastic materials like polystyrene microtiter plates.[2][3]
-
Protein Binding: If your medium is supplemented with serum or plasma, the high protein binding of this compound (around 96%) will reduce its bioactivity.[4] The concentration of plasma proteins can alter the in vitro antifungal activity.[5][6]
-
Temperature: The incubation temperature can influence the susceptibility of fungi to this compound. For instance, Candida albicans has been shown to be more susceptible to this compound at 37°C than at 30°C.[7][8]
-
pH of the Medium: The pH of the aqueous solution can affect this compound's stability and its adsorption to surfaces.[1][2] The pH of a saturated aqueous solution of this compound acetate (B1210297) is approximately 6.6.[9]
-
Solvent Used for Stock Solution: The choice of solvent for the stock solution (e.g., water vs. DMSO) has been implicated in interlaboratory variability of MICs.[10]
Q2: How can I minimize this compound adsorption to my labware?
A2: To mitigate the issue of this compound adsorption, consider the following strategies:
-
Use of specific materials: While both plastic and glass can be problematic, the extent of adsorption can vary. It is crucial to be consistent with the type of labware used throughout an experiment.
-
Coating of surfaces: Treating labware, such as HPLC glass vials and 96-well plates, with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane has been shown to reduce adsorption.[1] Covalently grafting this compound to surfaces can also create an antifungal layer.[11]
-
Adjusting the solution's properties: Using an acidic pH for aqueous solutions or adding organic solvents like acetonitrile (B52724) (50%) or methanol (B129727) (70%) can effectively reduce adsorption to glassware.[1][2]
Q3: What is the stability of this compound in different laboratory media and conditions?
A3: this compound's stability is highly dependent on the storage conditions and the medium.
-
In RPMI-1640: this compound concentrations in RPMI-1640 medium have been found to be stable for up to 2 hours at room temperature.[12][13] However, a significant decrease of up to 70% in the available amount was observed over 24 hours.[13]
-
Reconstituted Solutions: The commercially available lyophilized powder (CANCIDAS®) should be stored at 2-8°C.[14] Once reconstituted, it is stable for up to 1 hour at ≤ 25°C.[14] For infusion, it can be stored for up to 24 hours at 25°C or 48 hours at 2-8°C.[15]
-
Temperature and pH: this compound undergoes degradation under heat and alkaline conditions.[16] Forced degradation studies showed significant degradation at 60°C and at a pH of 12.[16] The primary degradation route is hydrolysis.[14]
Troubleshooting Guides
Issue 1: Higher than expected MIC values for susceptible fungal isolates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Adsorption of this compound to microtiter plate wells. | Pre-treat plates with a blocking agent or use low-binding plates. Alternatively, consider using glassware treated to reduce adsorption.[1] | More consistent and lower MIC values that align with expected ranges for quality control strains. |
| Presence of serum in the test medium. | Reduce the percentage of serum or perform experiments in serum-free media if the experimental design allows. Be aware that reduced plasma protein levels can increase the antifungal activity of this compound.[5][6] | MIC values will more accurately reflect the intrinsic susceptibility of the fungal isolate without the confounding effect of protein binding. |
| Degradation of this compound during incubation. | Ensure fresh preparation of this compound solutions. If long incubation times are necessary, consider the stability data in your specific medium and temperature.[12][13] | Reduced variability in MICs, especially in experiments with extended endpoints. |
Issue 2: Poor reproducibility of results between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in incubation temperature. | Standardize and carefully monitor the incubation temperature. Be aware that even a few degrees difference can impact fungal susceptibility.[7][8] | Improved consistency of MIC and other susceptibility testing results. |
| Inconsistent preparation of this compound stock and working solutions. | Prepare a large batch of stock solution, aliquot, and store at -70°C or below for up to two months to ensure consistency across multiple experiments.[10][17][18] Use a validated method for preparing working solutions. | Minimized variability originating from the drug solutions. |
| Different sources or lots of laboratory media or supplements. | Record the lot numbers of all reagents. If variability is suspected, test different lots side-by-side. | Identification of any batch-to-batch variation in media components that may affect this compound activity. |
Quantitative Data Summary
Table 1: Stability of this compound in Different Storage Conditions
| Preparation | Storage Temperature | Duration of Stability (>90% initial concentration) | Reference |
| 0.5% this compound Eye Drops | 4.0 ± 1.0°C | 4 weeks | [16] |
| 0.5% this compound Eye Drops | 25.0 ± 1.0°C | 3 days | [16] |
| Reconstituted Solution (CANCIDAS®) | ≤ 25°C | 1 hour | [14] |
| Infusion Solution (in 0.9% NaCl) | 2-8°C | 4 weeks | [17][19] |
| Infusion Solution (in 0.9% NaCl) | 24°C | 120 hours | [17] |
| Stock Solution (aqueous) | -70°C | At least 2 months | [17][18] |
| In RPMI-1640 Medium | Room Temperature | 2 hours | [12][13] |
Table 2: In Vitro Activity of this compound Against Candida Species
| Organism | MIC90 (μg/mL) | Reference |
| Candida spp. (overall) | 1 | [20][21] |
| Candida albicans | 0.25 - 0.5 | [20][21] |
| Candida dubliniensis | 0.25 - 0.5 | [20][21] |
| Candida tropicalis | 0.25 - 0.5 | [20][21] |
| Candida glabrata | 0.25 - 0.5 | [20][21] |
| Candida guilliermondii | >8 | [20][21] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for this compound
This protocol is based on the CLSI M27 methodology.
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Reconstitute in an appropriate solvent (e.g., water or DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Aliquot and store at -70°C.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on Sabouraud dextrose agar (B569324) for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Assay Procedure:
-
Serially dilute the this compound working solution in a 96-well microtiter plate using RPMI-1640 medium.
-
Add the prepared fungal inoculum to each well.
-
Include a drug-free growth control and a sterility control.
-
Incubate the plates at a standardized temperature (e.g., 35°C or 37°C) for a defined period (e.g., 24 or 48 hours).
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth (e.g., 50% or 80%) compared to the drug-free control. For this compound, a paradoxical effect (continued growth at higher concentrations) can sometimes be observed and should be noted.
-
Visualizations
Caption: Factors influencing the stability and potency of this compound in laboratory settings.
References
- 1. Study of antifungal agent this compound adsorption to laboratory materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of this compound against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human plasma protein levels alter the in vitro antifungal activity of this compound: An explanation to the effect in critically ill? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human plasma protein levels alter the in vitro antifungal activity of this compound : An explanation to the effect in critically ill? [diva-portal.org]
- 7. Susceptibility to this compound is regulated by temperature and is dependent on calcineurin in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility to this compound is regulated by temperature and is dependent on calcineurin in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. addi.ehu.es [addi.ehu.es]
- 14. Assessment and Development of the Antifungal Agent this compound for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medsafe.govt.nz [medsafe.govt.nz]
- 16. Stability of Extemporaneously Prepared 0.5-Percent this compound Eye Drops: a Potential Cost-Savings Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound infusion solutions (50 mg/100 mL): chemical stability and antifungal activity against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Activities of this compound Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro activities of this compound compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Caspofungin Stability and Potency in Laboratory Media
Welcome to the Technical Support Center for caspofungin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when working with this compound in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound Minimum Inhibitory Concentration (MIC) values are inconsistent. What could be the cause?
A1: Inconsistent MIC values for this compound are a frequently reported issue and can stem from several factors:
-
Adsorption to Labware: this compound is known to adsorb to plastic and glass surfaces, which can significantly lower the effective concentration in your assay.[1][2] This is a critical factor, especially with plastic materials like polystyrene microtiter plates.[2][3]
-
Protein Binding: If your medium is supplemented with serum or plasma, the high protein binding of this compound (around 96%) will reduce its bioactivity.[4] The concentration of plasma proteins can alter the in vitro antifungal activity.[5][6]
-
Temperature: The incubation temperature can influence the susceptibility of fungi to this compound. For instance, Candida albicans has been shown to be more susceptible to this compound at 37°C than at 30°C.[7][8]
-
pH of the Medium: The pH of the aqueous solution can affect this compound's stability and its adsorption to surfaces.[1][2] The pH of a saturated aqueous solution of this compound acetate is approximately 6.6.[9]
-
Solvent Used for Stock Solution: The choice of solvent for the stock solution (e.g., water vs. DMSO) has been implicated in interlaboratory variability of MICs.[10]
Q2: How can I minimize this compound adsorption to my labware?
A2: To mitigate the issue of this compound adsorption, consider the following strategies:
-
Use of specific materials: While both plastic and glass can be problematic, the extent of adsorption can vary. It is crucial to be consistent with the type of labware used throughout an experiment.
-
Coating of surfaces: Treating labware, such as HPLC glass vials and 96-well plates, with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane has been shown to reduce adsorption.[1] Covalently grafting this compound to surfaces can also create an antifungal layer.[11]
-
Adjusting the solution's properties: Using an acidic pH for aqueous solutions or adding organic solvents like acetonitrile (50%) or methanol (70%) can effectively reduce adsorption to glassware.[1][2]
Q3: What is the stability of this compound in different laboratory media and conditions?
A3: this compound's stability is highly dependent on the storage conditions and the medium.
-
In RPMI-1640: this compound concentrations in RPMI-1640 medium have been found to be stable for up to 2 hours at room temperature.[12][13] However, a significant decrease of up to 70% in the available amount was observed over 24 hours.[13]
-
Reconstituted Solutions: The commercially available lyophilized powder (CANCIDAS®) should be stored at 2-8°C.[14] Once reconstituted, it is stable for up to 1 hour at ≤ 25°C.[14] For infusion, it can be stored for up to 24 hours at 25°C or 48 hours at 2-8°C.[15]
-
Temperature and pH: this compound undergoes degradation under heat and alkaline conditions.[16] Forced degradation studies showed significant degradation at 60°C and at a pH of 12.[16] The primary degradation route is hydrolysis.[14]
Troubleshooting Guides
Issue 1: Higher than expected MIC values for susceptible fungal isolates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Adsorption of this compound to microtiter plate wells. | Pre-treat plates with a blocking agent or use low-binding plates. Alternatively, consider using glassware treated to reduce adsorption.[1] | More consistent and lower MIC values that align with expected ranges for quality control strains. |
| Presence of serum in the test medium. | Reduce the percentage of serum or perform experiments in serum-free media if the experimental design allows. Be aware that reduced plasma protein levels can increase the antifungal activity of this compound.[5][6] | MIC values will more accurately reflect the intrinsic susceptibility of the fungal isolate without the confounding effect of protein binding. |
| Degradation of this compound during incubation. | Ensure fresh preparation of this compound solutions. If long incubation times are necessary, consider the stability data in your specific medium and temperature.[12][13] | Reduced variability in MICs, especially in experiments with extended endpoints. |
Issue 2: Poor reproducibility of results between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in incubation temperature. | Standardize and carefully monitor the incubation temperature. Be aware that even a few degrees difference can impact fungal susceptibility.[7][8] | Improved consistency of MIC and other susceptibility testing results. |
| Inconsistent preparation of this compound stock and working solutions. | Prepare a large batch of stock solution, aliquot, and store at -70°C or below for up to two months to ensure consistency across multiple experiments.[10][17][18] Use a validated method for preparing working solutions. | Minimized variability originating from the drug solutions. |
| Different sources or lots of laboratory media or supplements. | Record the lot numbers of all reagents. If variability is suspected, test different lots side-by-side. | Identification of any batch-to-batch variation in media components that may affect this compound activity. |
Quantitative Data Summary
Table 1: Stability of this compound in Different Storage Conditions
| Preparation | Storage Temperature | Duration of Stability (>90% initial concentration) | Reference |
| 0.5% this compound Eye Drops | 4.0 ± 1.0°C | 4 weeks | [16] |
| 0.5% this compound Eye Drops | 25.0 ± 1.0°C | 3 days | [16] |
| Reconstituted Solution (CANCIDAS®) | ≤ 25°C | 1 hour | [14] |
| Infusion Solution (in 0.9% NaCl) | 2-8°C | 4 weeks | [17][19] |
| Infusion Solution (in 0.9% NaCl) | 24°C | 120 hours | [17] |
| Stock Solution (aqueous) | -70°C | At least 2 months | [17][18] |
| In RPMI-1640 Medium | Room Temperature | 2 hours | [12][13] |
Table 2: In Vitro Activity of this compound Against Candida Species
| Organism | MIC90 (μg/mL) | Reference |
| Candida spp. (overall) | 1 | [20][21] |
| Candida albicans | 0.25 - 0.5 | [20][21] |
| Candida dubliniensis | 0.25 - 0.5 | [20][21] |
| Candida tropicalis | 0.25 - 0.5 | [20][21] |
| Candida glabrata | 0.25 - 0.5 | [20][21] |
| Candida guilliermondii | >8 | [20][21] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for this compound
This protocol is based on the CLSI M27 methodology.
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Reconstitute in an appropriate solvent (e.g., water or DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Aliquot and store at -70°C.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on Sabouraud dextrose agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Assay Procedure:
-
Serially dilute the this compound working solution in a 96-well microtiter plate using RPMI-1640 medium.
-
Add the prepared fungal inoculum to each well.
-
Include a drug-free growth control and a sterility control.
-
Incubate the plates at a standardized temperature (e.g., 35°C or 37°C) for a defined period (e.g., 24 or 48 hours).
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth (e.g., 50% or 80%) compared to the drug-free control. For this compound, a paradoxical effect (continued growth at higher concentrations) can sometimes be observed and should be noted.
-
Visualizations
Caption: Factors influencing the stability and potency of this compound in laboratory settings.
References
- 1. Study of antifungal agent this compound adsorption to laboratory materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of this compound against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human plasma protein levels alter the in vitro antifungal activity of this compound: An explanation to the effect in critically ill? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human plasma protein levels alter the in vitro antifungal activity of this compound : An explanation to the effect in critically ill? [diva-portal.org]
- 7. Susceptibility to this compound is regulated by temperature and is dependent on calcineurin in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility to this compound is regulated by temperature and is dependent on calcineurin in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. addi.ehu.es [addi.ehu.es]
- 14. Assessment and Development of the Antifungal Agent this compound for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medsafe.govt.nz [medsafe.govt.nz]
- 16. Stability of Extemporaneously Prepared 0.5-Percent this compound Eye Drops: a Potential Cost-Savings Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound infusion solutions (50 mg/100 mL): chemical stability and antifungal activity against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Activities of this compound Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro activities of this compound compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Caspofungin MIC Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in caspofungin Minimum Inhibitory Concentration (MIC) results between laboratories.
Frequently Asked Questions (FAQs)
Q1: We are observing significant discrepancies in our this compound MIC results for Candida species compared to a collaborating laboratory. What are the common causes for this inter-laboratory variability?
A1: Significant inter-laboratory variability in this compound MICs is a well-documented issue.[1][2][3][4][5] Studies have shown that species-specific modal MICs can vary across a wide range of dilutions for the same organism. For example, modes for C. albicans and C. tropicalis have been reported to range from 0.016 to 0.5 µg/ml, and for C. glabrata from 0.031 to 0.5 µg/ml across different laboratories.[1][2][3] While a single definitive cause has not been identified, several methodological factors are known to contribute to this variability.[1][2][3] These include the choice of growth medium, incubation conditions, and endpoint determination criteria.[4][6]
Q2: Can the type of growth medium used for susceptibility testing affect this compound MIC results?
A2: Yes, the growth medium is a critical factor.[6] While RPMI 1640 is the standard medium for antifungal susceptibility testing according to CLSI and EUCAST guidelines, it may not be optimal for all fungi, especially Aspergillus fumigatus, for which it can produce low growth yields.[1][5][6] For Candida species, both the medium composition and glucose concentration have been shown to significantly influence MIC results.[6] Some studies suggest that Antibiotic Medium 3 (AM3) may be superior to RPMI 1640 for testing both yeasts and filamentous fungi against this compound.[6] It is also important to note that variations in AM3 from different suppliers can affect control growth, although the impact on MICs may be less pronounced.[6]
Q3: How do incubation time and temperature impact this compound MICs?
A3: Incubation time and temperature are significant variables, particularly for Aspergillus fumigatus. For this species, incubation time (24 vs. 48 hours) and temperature (30°C vs. 35°C) have been shown to significantly affect control optical density values, which can in turn influence the MIC reading.[6] For Candida species, the most consistent data has been generated with a 24-hour incubation at 35°C.[4][5] Adherence to standardized protocols for these parameters is crucial for minimizing variability.
Q4: What is the "paradoxical effect" and how can it affect our this compound MIC readings?
A4: The paradoxical effect, also known as the "Eagle effect," is a phenomenon where some fungal isolates, particularly Candida albicans and Aspergillus fumigatus, show reduced susceptibility and are able to grow at high concentrations of this compound, while being inhibited at lower concentrations.[7][8][9][10] This can lead to difficulties in determining the true MIC and may result in misclassification of an isolate's susceptibility. The mechanism is not fully understood but is thought to involve the activation of stress response pathways, such as the calcineurin pathway, leading to increased chitin (B13524) synthesis in the cell wall.[9] Interestingly, the presence of human serum has been shown to eliminate or reduce this effect in vitro.[9][11]
Q5: Our laboratory uses a commercial automated system for susceptibility testing. Can this contribute to different results compared to the reference broth microdilution method?
A5: Yes, automated systems like VITEK 2 can produce results that differ from the reference broth microdilution (BMD) method.[12][13] This variability has been noted to be particularly high for this compound against Nakaseomyces glabrata (formerly Candida glabrata).[12][13] In some cases, automated systems may overestimate resistance.[13] It is important to be aware of the limitations of commercial systems and to consider confirmatory testing with a reference method for unexpected or critical results.
Troubleshooting Guides
Issue 1: Inconsistent MICs for Quality Control (QC) Strains
Symptom: Your this compound MICs for standard QC strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258) are frequently outside the acceptable range.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Improper Storage of this compound Powder | While one study found no direct link between storage temperature and MIC variability, it is best practice to store the powder at the manufacturer's recommended temperature (typically -70°C or below).[1] |
| Incorrect Preparation of Stock Solution | Ensure the correct solvent is used (DMSO or water) and that the stock solution is prepared to the correct concentration and stored appropriately. Note that some studies suggest lower MICs may be observed when DMSO is used as the solvent.[1] |
| Inaccurate Inoculum Preparation | Verify the inoculum density using a spectrophotometer or other standardized method. The final inoculum concentration in the wells should be within the recommended range of the testing standard (e.g., CLSI M27). |
| Contamination of Media or Reagents | Perform sterility checks on all media and reagents used in the assay. |
| Deviations from Standardized Protocol | Review your laboratory's standard operating procedure (SOP) against the latest CLSI or EUCAST guidelines to ensure strict adherence to all steps, including incubation time and temperature.[1][4] |
Issue 2: High Variability in MICs for Clinical Isolates of the Same Species
Symptom: You observe a wide range of this compound MICs for different clinical isolates of the same Candida or Aspergillus species, making interpretation difficult.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Subjective Endpoint Reading | The visual determination of "prominent growth reduction" (≥50% inhibition) is subjective and a major source of variability.[1][4][5] Consider using a spectrophotometer to read the optical density (OD) for a more objective endpoint determination.[14][15] |
| Presence of the Paradoxical Effect | For isolates showing growth at higher this compound concentrations, carefully inspect the entire range of dilutions. The true MIC should be read as the lowest concentration that shows significant growth inhibition before the paradoxical growth occurs.[7][9] |
| Inappropriate Growth Medium | For Aspergillus species, consider using Antibiotic Medium 3 (AM3) instead of RPMI 1640 to ensure adequate growth.[6] |
| Sub-optimal Incubation Conditions | Ensure that the incubation time and temperature are appropriate for the species being tested. For A. fumigatus, a minimum of 48 hours of incubation may be necessary.[6] |
Quantitative Data Summary
The following tables summarize the variability in this compound MICs observed in multi-center studies.
Table 1: Inter-laboratory Modal MIC Ranges for Candida Species (CLSI Method)
| Candida Species | Modal MIC Range (µg/ml) |
| C. albicans | 0.016 - 0.5 |
| C. tropicalis | 0.016 - 0.5 |
| C. glabrata | 0.031 - 0.5 |
| C. krusei | 0.063 - 1 |
| Data sourced from a study involving 17 laboratories.[1][2][3] |
Table 2: Inter-laboratory Modal MIC Ranges for Candida Species (EUCAST Method)
| Candida Species | Modal MIC Range (µg/ml) |
| C. albicans | 0.016 - 0.5 |
| C. glabrata | 0.063 - 0.5 |
| C. tropicalis | 0.031 - 0.5 |
| Data consistent with CLSI findings, from a multi-center EUCAST data review.[1] |
Experimental Protocols
CLSI M27 Broth Microdilution Method for Yeasts (Summarized)
This protocol is a summary of the reference method for antifungal susceptibility testing of yeasts. For complete details, refer to the official CLSI M27 documents.
-
Medium Preparation: Prepare RPMI 1640 broth with L-glutamine, without bicarbonate, and buffered with MOPS acid to a pH of 7.0.
-
Drug Dilution: Perform serial twofold dilutions of this compound in the microtiter plates to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar (B569324) for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/ml.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions.
-
Incubation: Incubate the plates at 35°C for 24 hours.[1]
-
Endpoint Reading: The MIC is read as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well.[1][16]
Visualizations
Caption: this compound mechanism and the paradoxical effect pathway.
References
- 1. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Interlaboratory Comparison of Results of Susceptibility Testing with this compound against Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Influences of Methodological Variables on Susceptibility Testing of this compound against Candida Species and Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Paradoxical Effect of this compound against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inter-laboratory variability of this compound MICs for Nakaseomyces glabrata isolates – an Irish tertiary hospital experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound MICs Correlate with Treatment Outcomes among Patients with Candida glabrata Invasive Candidiasis and Prior Echinocandin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Disk Diffusion Breakpoints and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Caspofungin MIC Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in caspofungin Minimum Inhibitory Concentration (MIC) results between laboratories.
Frequently Asked Questions (FAQs)
Q1: We are observing significant discrepancies in our this compound MIC results for Candida species compared to a collaborating laboratory. What are the common causes for this inter-laboratory variability?
A1: Significant inter-laboratory variability in this compound MICs is a well-documented issue.[1][2][3][4][5] Studies have shown that species-specific modal MICs can vary across a wide range of dilutions for the same organism. For example, modes for C. albicans and C. tropicalis have been reported to range from 0.016 to 0.5 µg/ml, and for C. glabrata from 0.031 to 0.5 µg/ml across different laboratories.[1][2][3] While a single definitive cause has not been identified, several methodological factors are known to contribute to this variability.[1][2][3] These include the choice of growth medium, incubation conditions, and endpoint determination criteria.[4][6]
Q2: Can the type of growth medium used for susceptibility testing affect this compound MIC results?
A2: Yes, the growth medium is a critical factor.[6] While RPMI 1640 is the standard medium for antifungal susceptibility testing according to CLSI and EUCAST guidelines, it may not be optimal for all fungi, especially Aspergillus fumigatus, for which it can produce low growth yields.[1][5][6] For Candida species, both the medium composition and glucose concentration have been shown to significantly influence MIC results.[6] Some studies suggest that Antibiotic Medium 3 (AM3) may be superior to RPMI 1640 for testing both yeasts and filamentous fungi against this compound.[6] It is also important to note that variations in AM3 from different suppliers can affect control growth, although the impact on MICs may be less pronounced.[6]
Q3: How do incubation time and temperature impact this compound MICs?
A3: Incubation time and temperature are significant variables, particularly for Aspergillus fumigatus. For this species, incubation time (24 vs. 48 hours) and temperature (30°C vs. 35°C) have been shown to significantly affect control optical density values, which can in turn influence the MIC reading.[6] For Candida species, the most consistent data has been generated with a 24-hour incubation at 35°C.[4][5] Adherence to standardized protocols for these parameters is crucial for minimizing variability.
Q4: What is the "paradoxical effect" and how can it affect our this compound MIC readings?
A4: The paradoxical effect, also known as the "Eagle effect," is a phenomenon where some fungal isolates, particularly Candida albicans and Aspergillus fumigatus, show reduced susceptibility and are able to grow at high concentrations of this compound, while being inhibited at lower concentrations.[7][8][9][10] This can lead to difficulties in determining the true MIC and may result in misclassification of an isolate's susceptibility. The mechanism is not fully understood but is thought to involve the activation of stress response pathways, such as the calcineurin pathway, leading to increased chitin synthesis in the cell wall.[9] Interestingly, the presence of human serum has been shown to eliminate or reduce this effect in vitro.[9][11]
Q5: Our laboratory uses a commercial automated system for susceptibility testing. Can this contribute to different results compared to the reference broth microdilution method?
A5: Yes, automated systems like VITEK 2 can produce results that differ from the reference broth microdilution (BMD) method.[12][13] This variability has been noted to be particularly high for this compound against Nakaseomyces glabrata (formerly Candida glabrata).[12][13] In some cases, automated systems may overestimate resistance.[13] It is important to be aware of the limitations of commercial systems and to consider confirmatory testing with a reference method for unexpected or critical results.
Troubleshooting Guides
Issue 1: Inconsistent MICs for Quality Control (QC) Strains
Symptom: Your this compound MICs for standard QC strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258) are frequently outside the acceptable range.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Improper Storage of this compound Powder | While one study found no direct link between storage temperature and MIC variability, it is best practice to store the powder at the manufacturer's recommended temperature (typically -70°C or below).[1] |
| Incorrect Preparation of Stock Solution | Ensure the correct solvent is used (DMSO or water) and that the stock solution is prepared to the correct concentration and stored appropriately. Note that some studies suggest lower MICs may be observed when DMSO is used as the solvent.[1] |
| Inaccurate Inoculum Preparation | Verify the inoculum density using a spectrophotometer or other standardized method. The final inoculum concentration in the wells should be within the recommended range of the testing standard (e.g., CLSI M27). |
| Contamination of Media or Reagents | Perform sterility checks on all media and reagents used in the assay. |
| Deviations from Standardized Protocol | Review your laboratory's standard operating procedure (SOP) against the latest CLSI or EUCAST guidelines to ensure strict adherence to all steps, including incubation time and temperature.[1][4] |
Issue 2: High Variability in MICs for Clinical Isolates of the Same Species
Symptom: You observe a wide range of this compound MICs for different clinical isolates of the same Candida or Aspergillus species, making interpretation difficult.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Subjective Endpoint Reading | The visual determination of "prominent growth reduction" (≥50% inhibition) is subjective and a major source of variability.[1][4][5] Consider using a spectrophotometer to read the optical density (OD) for a more objective endpoint determination.[14][15] |
| Presence of the Paradoxical Effect | For isolates showing growth at higher this compound concentrations, carefully inspect the entire range of dilutions. The true MIC should be read as the lowest concentration that shows significant growth inhibition before the paradoxical growth occurs.[7][9] |
| Inappropriate Growth Medium | For Aspergillus species, consider using Antibiotic Medium 3 (AM3) instead of RPMI 1640 to ensure adequate growth.[6] |
| Sub-optimal Incubation Conditions | Ensure that the incubation time and temperature are appropriate for the species being tested. For A. fumigatus, a minimum of 48 hours of incubation may be necessary.[6] |
Quantitative Data Summary
The following tables summarize the variability in this compound MICs observed in multi-center studies.
Table 1: Inter-laboratory Modal MIC Ranges for Candida Species (CLSI Method)
| Candida Species | Modal MIC Range (µg/ml) |
| C. albicans | 0.016 - 0.5 |
| C. tropicalis | 0.016 - 0.5 |
| C. glabrata | 0.031 - 0.5 |
| C. krusei | 0.063 - 1 |
| Data sourced from a study involving 17 laboratories.[1][2][3] |
Table 2: Inter-laboratory Modal MIC Ranges for Candida Species (EUCAST Method)
| Candida Species | Modal MIC Range (µg/ml) |
| C. albicans | 0.016 - 0.5 |
| C. glabrata | 0.063 - 0.5 |
| C. tropicalis | 0.031 - 0.5 |
| Data consistent with CLSI findings, from a multi-center EUCAST data review.[1] |
Experimental Protocols
CLSI M27 Broth Microdilution Method for Yeasts (Summarized)
This protocol is a summary of the reference method for antifungal susceptibility testing of yeasts. For complete details, refer to the official CLSI M27 documents.
-
Medium Preparation: Prepare RPMI 1640 broth with L-glutamine, without bicarbonate, and buffered with MOPS acid to a pH of 7.0.
-
Drug Dilution: Perform serial twofold dilutions of this compound in the microtiter plates to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/ml.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions.
-
Incubation: Incubate the plates at 35°C for 24 hours.[1]
-
Endpoint Reading: The MIC is read as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well.[1][16]
Visualizations
Caption: this compound mechanism and the paradoxical effect pathway.
References
- 1. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Interlaboratory Comparison of Results of Susceptibility Testing with this compound against Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Influences of Methodological Variables on Susceptibility Testing of this compound against Candida Species and Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Paradoxical Effect of this compound against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inter-laboratory variability of this compound MICs for Nakaseomyces glabrata isolates – an Irish tertiary hospital experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound MICs Correlate with Treatment Outcomes among Patients with Candida glabrata Invasive Candidiasis and Prior Echinocandin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Disk Diffusion Breakpoints and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on Caspofungin In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro activity of caspofungin in the presence of serum proteins.
Frequently Asked Questions (FAQs)
Q1: How does the presence of human serum in culture media affect the in vitro activity of this compound?
A1: The presence of human serum can have variable effects on the in vitro activity of this compound. Generally, the addition of serum has been observed to modestly affect the Minimum Inhibitory Concentration (MIC) of this compound, in some cases causing a slight increase.[1][2] However, for certain fungal species like Aspergillus, serum, and specifically albumin, has been shown to enhance this compound's activity.[3][4] This is in contrast to other echinocandins, such as anidulafungin (B1665494) and micafungin (B1204384), where the addition of serum often leads to a more pronounced increase in their MICs.[1][2][5] The unbound fraction of this compound in human plasma is approximately 3.5%.[6]
Q2: What is the "paradoxical effect" of this compound and how is it influenced by serum?
A2: The "paradoxical effect," also known as the Eagle effect, is an in vitro phenomenon where some fungal isolates, particularly Candida albicans, show renewed growth at high concentrations of this compound, above the MIC.[7][8][9] Interestingly, the presence of 50% human serum has been shown to eliminate this paradoxical effect at clinically relevant this compound concentrations.[7][10][11] While the exact clinical significance of the paradoxical effect is not fully understood, its elimination in the presence of serum suggests it may not be a major factor in treatment outcomes.[11]
Q3: Which serum proteins are primarily responsible for interacting with this compound?
A3: this compound is known to be highly protein-bound.[12] The primary serum proteins that bind to this compound are human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AAG).[13] Studies have shown that this compound binds strongly to a single site on both HSA and AAG.[13] For Aspergillus species, albumin has been identified as a key factor that can enhance this compound's activity by potentially acting as a carrier molecule to facilitate drug delivery to the fungal hyphae.[3][4]
Q4: How do variations in serum protein concentrations, such as in critically ill patients, impact this compound's effectiveness?
A4: Reduced levels of human plasma proteins, which can occur in critically ill patients, have been shown to increase the in vitro antifungal activity of this compound.[12][14] This is likely due to an increase in the free, unbound concentration of the drug, which is the pharmacologically active fraction.[12][14] Consequently, lower plasma protein levels might lead to a better than expected clinical response to this compound in these patients.[12]
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected this compound MIC values when testing in the presence of serum.
-
Possible Cause: The concentration and source of the serum can significantly impact the results. Different batches of pooled human serum can have varying protein compositions.
-
Troubleshooting Steps:
-
Standardize Serum Source and Concentration: Whenever possible, use a consistent source and lot of pooled human serum for all experiments. A common concentration used in studies is 50%.[1][5]
-
Pre-screen Serum: If possible, pre-screen different lots of serum to assess for lot-to-lot variability in their effect on this compound's MIC against a reference strain.
-
Consider Albumin Supplementation: For mechanistic studies, consider supplementing the base medium with purified human serum albumin to assess its specific contribution.[3]
-
Problem 2: Observation of the paradoxical growth of Candida species at high this compound concentrations.
-
Possible Cause: This is a known in vitro phenomenon for this compound.[8][9]
-
Troubleshooting Steps:
-
Incorporate Serum in the Assay: To better mimic in vivo conditions and potentially eliminate the paradoxical effect, perform susceptibility testing in media supplemented with 50% human serum.[7][10][11]
-
Extend Incubation Time: The paradoxical effect can become more apparent with longer incubation times.[8] Be consistent with your incubation periods as per standardized protocols (e.g., 24 or 48 hours).
-
Confirm with Time-Kill Assays: To further investigate the dynamics of the paradoxical effect, perform time-kill studies at various this compound concentrations.[10]
-
Data Presentation
Table 1: Effect of Human Serum on this compound MICs against Candida and Aspergillus Species
| Fungal Species | Medium | This compound MIC Range (µg/mL) | Fold Change in MIC with Serum | Reference |
| Candida spp. | RPMI 1640 | 0.25 - 2 | - | [15] |
| Candida spp. | RPMI 1640 + 50% Human Serum | Modestly affected | - | [1][2] |
| Aspergillus spp. | RPMI 1640 | - | - | - |
| Aspergillus spp. | Cell Culture Medium with Albumin | - | ≥4-fold decrease | [3][4] |
Table 2: Binding Parameters of this compound to Human Serum Proteins
| Protein | Number of Binding Sites (n) | Association Constant (K) (M⁻¹) | Reference |
| Human Serum Albumin (HSA) | 1.26 | 0.45 x 10⁶ | [13] |
| α1-Acid Glycoprotein (AAG) | 0.99 | 0.29 x 10⁶ | [13] |
Experimental Protocols
1. Broth Microdilution Susceptibility Testing with Serum Supplementation
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines with modifications for serum addition.[1]
-
Materials:
-
This compound powder
-
Sterile water or appropriate solvent for stock solution
-
RPMI 1640 medium buffered with MOPS
-
Pooled human serum (e.g., Sigma-Aldrich)
-
96-well microdilution plates
-
Fungal inoculum standardized spectrophotometrically
-
-
Procedure:
-
Prepare a stock solution of this compound.
-
Create serial dilutions of this compound in double-strength RPMI 1640 medium.
-
Dispense 100 µL of each serially diluted drug concentration into the wells of a 96-well plate.
-
Prepare the fungal inoculum to the desired concentration. Dilute the standardized inoculum in either sterile water (for control) or 100% pooled human serum to achieve a final serum concentration of 50% in the assay.
-
Add 100 µL of the fungal inoculum (with or without serum) to the corresponding wells containing the this compound dilutions.
-
Incubate the plates at 35°C for 24 to 48 hours.
-
Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or complete inhibition, depending on the endpoint) compared to the drug-free control well.
-
2. Time-Kill Studies in the Presence of Human Plasma
This method is based on protocols used to assess the fungicidal activity of this compound over time.[12]
-
Materials:
-
This compound
-
Human plasma (or diluted plasma)
-
Fungal culture in logarithmic growth phase
-
Sterile tubes or flasks
-
Sabouraud Dextrose Agar (SDA) plates
-
-
Procedure:
-
Prepare a standardized fungal inoculum.
-
In sterile tubes, add the desired concentration of this compound to human plasma (e.g., 100%, 50%, or 25% plasma).
-
Add the fungal inoculum to each tube to achieve a starting concentration of approximately 1 x 10⁵ CFU/mL.
-
Include a drug-free control tube.
-
Incubate the tubes at 37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto SDA plates.
-
Incubate the plates at 37°C for 24 to 48 hours, until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and treatment condition to determine the rate of fungal killing.
-
Mandatory Visualizations
Caption: Workflow for in vitro this compound susceptibility testing.
Caption: this compound interaction with serum proteins and fungal cells.
References
- 1. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Albumin Enhances this compound Activity against Aspergillus Species by Facilitating Drug Delivery to Germinating Hyphae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Albumin Enhances this compound Activity against Aspergillus Species by Facilitating Drug Delivery to Germinating Hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Differentially Alters the Antifungal Properties of Echinocandin Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition of this compound: Role of Distribution in Determining Pharmacokinetics in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical effect of this compound against Candida bloodstream isolates is mediated by multiple pathways but eliminated in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paradoxical Growth of Candida albicans in the Presence of this compound Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Paradoxical Effect of this compound against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human plasma protein levels alter the in vitro antifungal activity of this compound: An explanation to the effect in critically ill? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in-vitro comparative study of the binding of this compound and micafungin to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Activity of this compound (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on Caspofungin In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro activity of caspofungin in the presence of serum proteins.
Frequently Asked Questions (FAQs)
Q1: How does the presence of human serum in culture media affect the in vitro activity of this compound?
A1: The presence of human serum can have variable effects on the in vitro activity of this compound. Generally, the addition of serum has been observed to modestly affect the Minimum Inhibitory Concentration (MIC) of this compound, in some cases causing a slight increase.[1][2] However, for certain fungal species like Aspergillus, serum, and specifically albumin, has been shown to enhance this compound's activity.[3][4] This is in contrast to other echinocandins, such as anidulafungin and micafungin, where the addition of serum often leads to a more pronounced increase in their MICs.[1][2][5] The unbound fraction of this compound in human plasma is approximately 3.5%.[6]
Q2: What is the "paradoxical effect" of this compound and how is it influenced by serum?
A2: The "paradoxical effect," also known as the Eagle effect, is an in vitro phenomenon where some fungal isolates, particularly Candida albicans, show renewed growth at high concentrations of this compound, above the MIC.[7][8][9] Interestingly, the presence of 50% human serum has been shown to eliminate this paradoxical effect at clinically relevant this compound concentrations.[7][10][11] While the exact clinical significance of the paradoxical effect is not fully understood, its elimination in the presence of serum suggests it may not be a major factor in treatment outcomes.[11]
Q3: Which serum proteins are primarily responsible for interacting with this compound?
A3: this compound is known to be highly protein-bound.[12] The primary serum proteins that bind to this compound are human serum albumin (HSA) and α1-acid glycoprotein (AAG).[13] Studies have shown that this compound binds strongly to a single site on both HSA and AAG.[13] For Aspergillus species, albumin has been identified as a key factor that can enhance this compound's activity by potentially acting as a carrier molecule to facilitate drug delivery to the fungal hyphae.[3][4]
Q4: How do variations in serum protein concentrations, such as in critically ill patients, impact this compound's effectiveness?
A4: Reduced levels of human plasma proteins, which can occur in critically ill patients, have been shown to increase the in vitro antifungal activity of this compound.[12][14] This is likely due to an increase in the free, unbound concentration of the drug, which is the pharmacologically active fraction.[12][14] Consequently, lower plasma protein levels might lead to a better than expected clinical response to this compound in these patients.[12]
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected this compound MIC values when testing in the presence of serum.
-
Possible Cause: The concentration and source of the serum can significantly impact the results. Different batches of pooled human serum can have varying protein compositions.
-
Troubleshooting Steps:
-
Standardize Serum Source and Concentration: Whenever possible, use a consistent source and lot of pooled human serum for all experiments. A common concentration used in studies is 50%.[1][5]
-
Pre-screen Serum: If possible, pre-screen different lots of serum to assess for lot-to-lot variability in their effect on this compound's MIC against a reference strain.
-
Consider Albumin Supplementation: For mechanistic studies, consider supplementing the base medium with purified human serum albumin to assess its specific contribution.[3]
-
Problem 2: Observation of the paradoxical growth of Candida species at high this compound concentrations.
-
Possible Cause: This is a known in vitro phenomenon for this compound.[8][9]
-
Troubleshooting Steps:
-
Incorporate Serum in the Assay: To better mimic in vivo conditions and potentially eliminate the paradoxical effect, perform susceptibility testing in media supplemented with 50% human serum.[7][10][11]
-
Extend Incubation Time: The paradoxical effect can become more apparent with longer incubation times.[8] Be consistent with your incubation periods as per standardized protocols (e.g., 24 or 48 hours).
-
Confirm with Time-Kill Assays: To further investigate the dynamics of the paradoxical effect, perform time-kill studies at various this compound concentrations.[10]
-
Data Presentation
Table 1: Effect of Human Serum on this compound MICs against Candida and Aspergillus Species
| Fungal Species | Medium | This compound MIC Range (µg/mL) | Fold Change in MIC with Serum | Reference |
| Candida spp. | RPMI 1640 | 0.25 - 2 | - | [15] |
| Candida spp. | RPMI 1640 + 50% Human Serum | Modestly affected | - | [1][2] |
| Aspergillus spp. | RPMI 1640 | - | - | - |
| Aspergillus spp. | Cell Culture Medium with Albumin | - | ≥4-fold decrease | [3][4] |
Table 2: Binding Parameters of this compound to Human Serum Proteins
| Protein | Number of Binding Sites (n) | Association Constant (K) (M⁻¹) | Reference |
| Human Serum Albumin (HSA) | 1.26 | 0.45 x 10⁶ | [13] |
| α1-Acid Glycoprotein (AAG) | 0.99 | 0.29 x 10⁶ | [13] |
Experimental Protocols
1. Broth Microdilution Susceptibility Testing with Serum Supplementation
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines with modifications for serum addition.[1]
-
Materials:
-
This compound powder
-
Sterile water or appropriate solvent for stock solution
-
RPMI 1640 medium buffered with MOPS
-
Pooled human serum (e.g., Sigma-Aldrich)
-
96-well microdilution plates
-
Fungal inoculum standardized spectrophotometrically
-
-
Procedure:
-
Prepare a stock solution of this compound.
-
Create serial dilutions of this compound in double-strength RPMI 1640 medium.
-
Dispense 100 µL of each serially diluted drug concentration into the wells of a 96-well plate.
-
Prepare the fungal inoculum to the desired concentration. Dilute the standardized inoculum in either sterile water (for control) or 100% pooled human serum to achieve a final serum concentration of 50% in the assay.
-
Add 100 µL of the fungal inoculum (with or without serum) to the corresponding wells containing the this compound dilutions.
-
Incubate the plates at 35°C for 24 to 48 hours.
-
Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or complete inhibition, depending on the endpoint) compared to the drug-free control well.
-
2. Time-Kill Studies in the Presence of Human Plasma
This method is based on protocols used to assess the fungicidal activity of this compound over time.[12]
-
Materials:
-
This compound
-
Human plasma (or diluted plasma)
-
Fungal culture in logarithmic growth phase
-
Sterile tubes or flasks
-
Sabouraud Dextrose Agar (SDA) plates
-
-
Procedure:
-
Prepare a standardized fungal inoculum.
-
In sterile tubes, add the desired concentration of this compound to human plasma (e.g., 100%, 50%, or 25% plasma).
-
Add the fungal inoculum to each tube to achieve a starting concentration of approximately 1 x 10⁵ CFU/mL.
-
Include a drug-free control tube.
-
Incubate the tubes at 37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto SDA plates.
-
Incubate the plates at 37°C for 24 to 48 hours, until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and treatment condition to determine the rate of fungal killing.
-
Mandatory Visualizations
Caption: Workflow for in vitro this compound susceptibility testing.
Caption: this compound interaction with serum proteins and fungal cells.
References
- 1. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Albumin Enhances this compound Activity against Aspergillus Species by Facilitating Drug Delivery to Germinating Hyphae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Albumin Enhances this compound Activity against Aspergillus Species by Facilitating Drug Delivery to Germinating Hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Differentially Alters the Antifungal Properties of Echinocandin Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition of this compound: Role of Distribution in Determining Pharmacokinetics in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical effect of this compound against Candida bloodstream isolates is mediated by multiple pathways but eliminated in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paradoxical Growth of Candida albicans in the Presence of this compound Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Paradoxical Effect of this compound against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human plasma protein levels alter the in vitro antifungal activity of this compound: An explanation to the effect in critically ill? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in-vitro comparative study of the binding of this compound and micafungin to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Activity of this compound (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Caspofungin Eagle Effect in Susceptibility Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the caspofungin Eagle effect (also known as the paradoxical effect) in antifungal susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the this compound Eagle effect?
A1: The this compound Eagle effect, or paradoxical effect, is an in vitro phenomenon where a fungal isolate shows susceptibility to this compound at lower concentrations, but exhibits renewed growth at higher concentrations. This can lead to a quadriphasic growth pattern in a dilution series, with inhibition at the MIC, paradoxical growth at higher concentrations, and sometimes a return to inhibition at very high concentrations.[1][2] This effect has been observed in various fungal species, including Candida albicans and Aspergillus fumigatus.[1][3]
Q2: What is the underlying mechanism of the Eagle effect?
A2: The precise mechanism is not fully elucidated but is strongly linked to a cellular stress response. When this compound inhibits β-1,3-glucan synthesis in the fungal cell wall, some fungi compensate by increasing the production of chitin (B13524), another key cell wall polymer.[1] This compensatory mechanism is regulated by several signaling pathways, primarily the calcineurin, protein kinase C (PKC), and Hsp90 pathways, which upregulate chitin synthase gene expression.[4][5]
Q3: Is the Eagle effect observed with other echinocandins?
A3: The paradoxical effect is most frequently reported with this compound. While it has been observed with micafungin (B1204384) and anidulafungin, it is generally less common and less pronounced.[2][6]
Q4: Does the Eagle effect impact the clinical efficacy of this compound?
A4: The clinical relevance of the in vitro Eagle effect is still a subject of debate. Some in vivo studies have shown that this compound remains efficacious even against isolates that exhibit a paradoxical effect in vitro.[7] The presence of serum in the body is thought to mitigate or eliminate this effect.[2][8] However, the phenomenon is crucial to understand for accurate in vitro susceptibility testing and for studying fungal stress responses.
Troubleshooting Guide
Issue 1: I am observing paradoxical growth in my susceptibility assay. How can I confirm it is the Eagle effect?
Troubleshooting Steps:
-
Review your concentration range: The Eagle effect typically appears at this compound concentrations significantly above the minimal inhibitory concentration (MIC). For Candida albicans, this can be in the range of 2 µg/mL to 32 µg/mL, while for Aspergillus fumigatus, it might be around 4 µg/mL.[2][3]
-
Check for reproducibility: Repeat the assay to ensure the paradoxical growth is not due to experimental artifacts like contamination or inoculum inconsistencies. The Eagle effect should be a reproducible phenomenon for a given isolate under specific conditions.[6]
-
Subculture the growth: Take a sample from the wells showing paradoxical growth and re-test its susceptibility to this compound. If it is the Eagle effect, the subcultured isolate will show the same susceptibility profile as the parent strain and will not be resistant.[9]
Issue 2: The Eagle effect is interfering with the determination of my MIC endpoint. How can I mitigate this?
Mitigation Strategies:
-
Supplement the medium with serum: The addition of human serum to the testing medium can eliminate the paradoxical effect. A concentration of 50% human serum has been shown to be effective.[2][8]
-
Use a chitin synthase inhibitor: Since the Eagle effect is linked to increased chitin synthesis, co-incubation with a chitin synthase inhibitor like nikkomycin (B1203212) Z can abolish paradoxical growth.
-
Use a calcineurin inhibitor: Calcineurin inhibitors, such as cyclosporine and tacrolimus, can also mitigate the Eagle effect by blocking one of the key signaling pathways involved in the stress response.
Issue 3: My results for the Eagle effect are not consistent between experiments.
Troubleshooting Steps:
-
Standardize your inoculum: The density of the initial fungal inoculum can influence the observation of the paradoxical effect. Ensure you are using a standardized and consistent inoculum preparation method for each experiment, as specified in protocols like CLSI M27 or EUCAST E.Def 7.3.2.[10][11]
-
Control the medium and pH: The Eagle effect is medium-dependent. Ensure you are using the same batch and formulation of RPMI 1640 medium, buffered to a stable pH, for all experiments.[1]
-
Verify incubation conditions: Consistent incubation time and temperature are critical for reproducible results. Adhere strictly to the recommended incubation parameters of the chosen susceptibility testing protocol.[10][11]
Data on Mitigation Strategies
The following tables summarize quantitative data for mitigating the this compound Eagle effect.
Table 1: Effect of Human Serum on this compound Paradoxical Growth in Candida albicans
| Serum Concentration | Effect on this compound MIC | Effect on Paradoxical Growth | This compound Concentration for Paradoxical Growth |
| 0% | Baseline | Observed | 2 µg/mL (median) |
| 10% | No significant change | Still evident | Shifted to 32 µg/mL (median) |
| 50% | 2-fold increase (median) | Eliminated | Not observed up to 64 µg/mL |
Data synthesized from Shields et al. (2011).[8]
Table 2: Concentrations of Inhibitors Used to Mitigate the this compound Eagle Effect
| Mitigating Agent | Target | Organism(s) | Effective Concentration Range | Reference(s) |
| Nikkomycin Z | Chitin Synthase | Candida spp. | Synergistic effects observed with this compound, with significant MIC reduction at various concentrations. | [12][13] |
| Cyclosporine | Calcineurin | Aspergillus fumigatus | 0.012 to 50 µg/mL (in combination studies) | [14] |
| Tacrolimus | Calcineurin | Aspergillus fumigatus | 0.012 to 50 µg/mL (in combination studies) | [14] |
Experimental Protocols
Protocol 1: Standard Broth Microdilution Susceptibility Testing for Yeasts (Adapted from CLSI M27)
This protocol is a general guideline for observing the this compound Eagle effect.
-
Prepare Inoculum:
-
From a 24-hour culture on Sabouraud dextrose agar, select several colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to cover a range that includes the expected MIC and concentrations where the Eagle effect may occur (e.g., 0.03 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading Results:
-
Read the MIC as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.
-
Observe for any renewed growth at concentrations above the MIC, which indicates the Eagle effect.
-
Protocol 2: Mitigation of the Eagle Effect using Serum Supplementation
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare Serum-Supplemented Medium:
-
Prepare RPMI 1640 medium containing the desired final concentration of heat-inactivated human serum (e.g., 10% or 50%).
-
Use this serum-supplemented medium for the dilution of this compound and the fungal inoculum.
-
-
Proceed with steps 3 and 4 from Protocol 1, using the serum-supplemented medium throughout the assay.
Protocol 3: Mitigation of the Eagle Effect using Chitin Synthase or Calcineurin Inhibitors
-
Follow step 1 from Protocol 1.
-
Prepare Drug Plates:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound as described in Protocol 1.
-
To each well, add a fixed concentration of the mitigating agent (Nikkomycin Z, cyclosporine, or tacrolimus) to achieve the desired final concentration.
-
-
Proceed with steps 3 and 4 from Protocol 1.
Visualizations
Caption: Workflow for identifying and mitigating the this compound Eagle effect.
Caption: Signaling pathways involved in the this compound Eagle effect.
References
- 1. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Governing the this compound Paradoxical Effect in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Assessment of the Paradoxical Effect of this compound in Therapy of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical Effect of this compound against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical effect of this compound: reduced activity against Candida albicans at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Synergistic effect of nikkomycin Z with this compound and micafungin against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Interactions between Antifungals and Immunosuppressants against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Caspofungin Eagle Effect in Susceptibility Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the caspofungin Eagle effect (also known as the paradoxical effect) in antifungal susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the this compound Eagle effect?
A1: The this compound Eagle effect, or paradoxical effect, is an in vitro phenomenon where a fungal isolate shows susceptibility to this compound at lower concentrations, but exhibits renewed growth at higher concentrations. This can lead to a quadriphasic growth pattern in a dilution series, with inhibition at the MIC, paradoxical growth at higher concentrations, and sometimes a return to inhibition at very high concentrations.[1][2] This effect has been observed in various fungal species, including Candida albicans and Aspergillus fumigatus.[1][3]
Q2: What is the underlying mechanism of the Eagle effect?
A2: The precise mechanism is not fully elucidated but is strongly linked to a cellular stress response. When this compound inhibits β-1,3-glucan synthesis in the fungal cell wall, some fungi compensate by increasing the production of chitin, another key cell wall polymer.[1] This compensatory mechanism is regulated by several signaling pathways, primarily the calcineurin, protein kinase C (PKC), and Hsp90 pathways, which upregulate chitin synthase gene expression.[4][5]
Q3: Is the Eagle effect observed with other echinocandins?
A3: The paradoxical effect is most frequently reported with this compound. While it has been observed with micafungin and anidulafungin, it is generally less common and less pronounced.[2][6]
Q4: Does the Eagle effect impact the clinical efficacy of this compound?
A4: The clinical relevance of the in vitro Eagle effect is still a subject of debate. Some in vivo studies have shown that this compound remains efficacious even against isolates that exhibit a paradoxical effect in vitro.[7] The presence of serum in the body is thought to mitigate or eliminate this effect.[2][8] However, the phenomenon is crucial to understand for accurate in vitro susceptibility testing and for studying fungal stress responses.
Troubleshooting Guide
Issue 1: I am observing paradoxical growth in my susceptibility assay. How can I confirm it is the Eagle effect?
Troubleshooting Steps:
-
Review your concentration range: The Eagle effect typically appears at this compound concentrations significantly above the minimal inhibitory concentration (MIC). For Candida albicans, this can be in the range of 2 µg/mL to 32 µg/mL, while for Aspergillus fumigatus, it might be around 4 µg/mL.[2][3]
-
Check for reproducibility: Repeat the assay to ensure the paradoxical growth is not due to experimental artifacts like contamination or inoculum inconsistencies. The Eagle effect should be a reproducible phenomenon for a given isolate under specific conditions.[6]
-
Subculture the growth: Take a sample from the wells showing paradoxical growth and re-test its susceptibility to this compound. If it is the Eagle effect, the subcultured isolate will show the same susceptibility profile as the parent strain and will not be resistant.[9]
Issue 2: The Eagle effect is interfering with the determination of my MIC endpoint. How can I mitigate this?
Mitigation Strategies:
-
Supplement the medium with serum: The addition of human serum to the testing medium can eliminate the paradoxical effect. A concentration of 50% human serum has been shown to be effective.[2][8]
-
Use a chitin synthase inhibitor: Since the Eagle effect is linked to increased chitin synthesis, co-incubation with a chitin synthase inhibitor like nikkomycin Z can abolish paradoxical growth.
-
Use a calcineurin inhibitor: Calcineurin inhibitors, such as cyclosporine and tacrolimus, can also mitigate the Eagle effect by blocking one of the key signaling pathways involved in the stress response.
Issue 3: My results for the Eagle effect are not consistent between experiments.
Troubleshooting Steps:
-
Standardize your inoculum: The density of the initial fungal inoculum can influence the observation of the paradoxical effect. Ensure you are using a standardized and consistent inoculum preparation method for each experiment, as specified in protocols like CLSI M27 or EUCAST E.Def 7.3.2.[10][11]
-
Control the medium and pH: The Eagle effect is medium-dependent. Ensure you are using the same batch and formulation of RPMI 1640 medium, buffered to a stable pH, for all experiments.[1]
-
Verify incubation conditions: Consistent incubation time and temperature are critical for reproducible results. Adhere strictly to the recommended incubation parameters of the chosen susceptibility testing protocol.[10][11]
Data on Mitigation Strategies
The following tables summarize quantitative data for mitigating the this compound Eagle effect.
Table 1: Effect of Human Serum on this compound Paradoxical Growth in Candida albicans
| Serum Concentration | Effect on this compound MIC | Effect on Paradoxical Growth | This compound Concentration for Paradoxical Growth |
| 0% | Baseline | Observed | 2 µg/mL (median) |
| 10% | No significant change | Still evident | Shifted to 32 µg/mL (median) |
| 50% | 2-fold increase (median) | Eliminated | Not observed up to 64 µg/mL |
Data synthesized from Shields et al. (2011).[8]
Table 2: Concentrations of Inhibitors Used to Mitigate the this compound Eagle Effect
| Mitigating Agent | Target | Organism(s) | Effective Concentration Range | Reference(s) |
| Nikkomycin Z | Chitin Synthase | Candida spp. | Synergistic effects observed with this compound, with significant MIC reduction at various concentrations. | [12][13] |
| Cyclosporine | Calcineurin | Aspergillus fumigatus | 0.012 to 50 µg/mL (in combination studies) | [14] |
| Tacrolimus | Calcineurin | Aspergillus fumigatus | 0.012 to 50 µg/mL (in combination studies) | [14] |
Experimental Protocols
Protocol 1: Standard Broth Microdilution Susceptibility Testing for Yeasts (Adapted from CLSI M27)
This protocol is a general guideline for observing the this compound Eagle effect.
-
Prepare Inoculum:
-
From a 24-hour culture on Sabouraud dextrose agar, select several colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to cover a range that includes the expected MIC and concentrations where the Eagle effect may occur (e.g., 0.03 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading Results:
-
Read the MIC as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.
-
Observe for any renewed growth at concentrations above the MIC, which indicates the Eagle effect.
-
Protocol 2: Mitigation of the Eagle Effect using Serum Supplementation
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare Serum-Supplemented Medium:
-
Prepare RPMI 1640 medium containing the desired final concentration of heat-inactivated human serum (e.g., 10% or 50%).
-
Use this serum-supplemented medium for the dilution of this compound and the fungal inoculum.
-
-
Proceed with steps 3 and 4 from Protocol 1, using the serum-supplemented medium throughout the assay.
Protocol 3: Mitigation of the Eagle Effect using Chitin Synthase or Calcineurin Inhibitors
-
Follow step 1 from Protocol 1.
-
Prepare Drug Plates:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound as described in Protocol 1.
-
To each well, add a fixed concentration of the mitigating agent (Nikkomycin Z, cyclosporine, or tacrolimus) to achieve the desired final concentration.
-
-
Proceed with steps 3 and 4 from Protocol 1.
Visualizations
Caption: Workflow for identifying and mitigating the this compound Eagle effect.
Caption: Signaling pathways involved in the this compound Eagle effect.
References
- 1. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Governing the this compound Paradoxical Effect in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Assessment of the Paradoxical Effect of this compound in Therapy of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical Effect of this compound against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical effect of this compound: reduced activity against Candida albicans at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Synergistic effect of nikkomycin Z with this compound and micafungin against Candida albicans and Candida parapsilosis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Interactions between Antifungals and Immunosuppressants against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FKS1 Gene Mutations and Caspofungin Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of FKS1 gene mutations in caspofungin resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance related to the FKS1 gene?
A1: The primary mechanism of this compound resistance is the acquisition of point mutations in the FKS1 gene. This gene encodes the catalytic subunit of β-1,3-D-glucan synthase, the enzymatic target of echinocandin drugs like this compound. These mutations are typically clustered in specific "hot spot" regions (primarily HS1 and HS2), altering the enzyme's structure and reducing its sensitivity to this compound.[1][2][3][4]
Q2: Are FKS1 mutations the only cause of this compound resistance?
A2: While mutations in FKS1 are the most common and clinically significant cause of high-level this compound resistance, other mechanisms can contribute to reduced susceptibility. These can include mutations in other related genes like FKS2 (especially in Candida glabrata), as well as mechanisms independent of FKS mutations that lead to drug tolerance.[1][3]
Q3: How do specific FKS1 mutations correlate with the level of this compound resistance?
A3: The specific amino acid substitution in the Fks1 protein and its location within the hot spot regions directly impact the level of this compound resistance, as measured by the minimum inhibitory concentration (MIC). For instance, mutations at serine 645 in Candida albicans (e.g., S645P, S645Y, S645F) are known to confer high-level resistance.[3][5] The quantitative impact of various mutations is summarized in the data tables below.
Q4: What are the "hot spot" regions in the FKS1 gene?
A4: The "hot spot" regions are highly conserved areas within the FKS1 gene where resistance-conferring mutations are most frequently found. In Candida albicans, these are typically located at amino acid positions 640 to 650 (HS1) and 1345 to 1365 (HS2).[4]
Troubleshooting Guides
Fungal DNA Extraction and PCR Amplification of FKS1
Q5: I am getting low yields or poor quality fungal DNA. What could be the issue?
A5: This is a common issue due to the robust fungal cell wall. Consider the following troubleshooting steps:
-
Inadequate Cell Lysis: Ensure your protocol includes a robust mechanical disruption step (e.g., bead beating, liquid nitrogen grinding) in addition to enzymatic lysis (e.g., lyticase, zymolyase).
-
PCR Inhibitors: Fungal cultures can contain polysaccharides and other metabolites that inhibit PCR. Ensure your DNA purification method effectively removes these inhibitors. Consider using a commercial fungal DNA extraction kit designed to handle these challenges.
-
Starting Material: Using fresh, actively growing fungal cultures generally yields better quality DNA.
Q6: My PCR amplification of the FKS1 gene is failing or showing non-specific bands. What should I do?
A6: PCR failure or non-specific amplification can be due to several factors:
-
Primer Design: Verify that your primers are specific to the FKS1 gene of your target species and that they flank the hot spot regions of interest. Check for potential primer-dimers or secondary structures.
-
Annealing Temperature: Optimize the annealing temperature using a gradient PCR. An incorrect annealing temperature can lead to no amplification or non-specific products.
-
Template Quality: As mentioned above, poor quality DNA with PCR inhibitors can prevent amplification. Try diluting your DNA template to reduce the concentration of inhibitors.
-
Magnesium Concentration: The concentration of MgCl₂ is critical for polymerase activity. Optimize this in your PCR reaction.
FKS1 Gene Sequencing and Data Interpretation
Q7: My Sanger sequencing results for the FKS1 gene are of poor quality (e.g., weak signals, messy chromatogram). How can I troubleshoot this?
A7: Poor sequencing results can stem from issues with the PCR product or the sequencing reaction itself:
-
PCR Product Purity: Ensure your PCR product is clean and free of residual primers and dNTPs. Use a reliable PCR purification kit. Running an aliquot on an agarose (B213101) gel can confirm a single, specific band.
-
Template and Primer Concentration: The ratio of DNA template to sequencing primer is crucial. Too much or too little template can lead to poor signal quality. Follow the sequencing facility's guidelines for sample submission.
-
Secondary Structures: GC-rich regions within the FKS1 gene can form secondary structures that terminate the sequencing reaction prematurely. Some sequencing facilities offer alternative protocols for difficult templates.
Q8: I am having trouble interpreting heterozygous mutations in my FKS1 sequencing chromatogram. What should I look for?
A8: Heterozygous mutations will appear as two overlapping peaks of different colors at a single nucleotide position. The base-calling software may label this as 'N'. It is important to manually inspect the chromatogram to identify these double peaks, as they indicate that the isolate has both a wild-type and a mutant allele of the FKS1 gene.
This compound Susceptibility Testing
Q9: My this compound MIC results are inconsistent or difficult to read. What are the common pitfalls?
A9: this compound susceptibility testing can be challenging. Here are some common issues and solutions:
-
Paradoxical Effect (Eagle Effect): Some Candida isolates exhibit a "paradoxical effect" where they show growth at high this compound concentrations but are inhibited at lower concentrations. This can make endpoint determination difficult. It is important to read the MIC as the lowest concentration that causes a significant decrease in growth compared to the growth control.
-
Endpoint Reading: The recommended endpoint for this compound according to CLSI guidelines is a significant decrease in turbidity (≥50% inhibition) compared to the growth control, not complete growth inhibition. Visual reading should be performed carefully and consistently.
-
Medium and Incubation: Use the standardized medium (e.g., RPMI-1640) and incubation conditions (temperature and duration) as specified in the CLSI or EUCAST guidelines to ensure reproducibility.
Data Presentation
Table 1: this compound MICs for Candida albicans with FKS1 Mutations
| FKS1 Mutation | Amino Acid Change | This compound MIC Range (µg/mL) |
| Wild-Type | None | ≤0.25 |
| T1922C | F641S | >16 |
| G1932T | L644F | >16 |
| T1933C | S645P | >16[3] |
| C1934A | S645Y | >16[3] |
| C1934T | S645F | >16[3] |
| C1934G | S645C | >16 |
Table 2: this compound MICs for Candida glabrata with FKS1/FKS2 Mutations
| Gene | Mutation | Amino Acid Change | This compound MIC Range (µg/mL) |
| Wild-Type | None | ≤0.12 | |
| FKS1 | T1892G | R631G | 0.25 - 0.5 |
| FKS2 | G1987C | S663P | 0.25 - 2 |
| FKS2 | C1994G | R665G | 0.125 - 0.25 |
Table 3: this compound MICs for Candida auris with FKS1 Mutations
| FKS1 Mutation | Amino Acid Change | This compound MIC Range (µg/mL) |
| Wild-Type | None | 0.25 - 0.5 |
| T1904A | F635Y | 4 - 16[6] |
| T1904C | F635L | Elevated |
| C1916T | S639F | Elevated[6] |
| G4061A | R1354H | 4- to 16-fold increase[7] |
| G4061T | R1354S | 16 |
Experimental Protocols
Protocol 1: FKS1 Hot Spot Sequencing
-
DNA Extraction:
-
Culture the fungal isolate on appropriate agar (B569324) medium.
-
Harvest a small amount of yeast cells and transfer to a microcentrifuge tube.
-
Perform enzymatic lysis of the cell wall using lyticase or zymolyase.
-
Mechanically disrupt the cells by bead beating with glass beads.
-
Extract genomic DNA using a commercial fungal DNA purification kit, following the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer.
-
-
PCR Amplification:
-
Set up a PCR reaction using primers that flank the FKS1 hot spot regions.
-
Use a high-fidelity DNA polymerase.
-
Perform PCR with an optimized annealing temperature (determined by gradient PCR).
-
Verify the PCR product by running an aliquot on an agarose gel. A single, sharp band of the expected size should be visible.
-
Purify the PCR product using a PCR clean-up kit.
-
-
Sanger Sequencing:
-
Submit the purified PCR product and sequencing primers to a sequencing facility.
-
Analyze the resulting chromatograms for mutations, paying close attention to any heterozygous positions.
-
Protocol 2: this compound Broth Microdilution Susceptibility Testing (CLSI M27-A4)
-
Inoculum Preparation:
-
Subculture the yeast isolate onto potato dextrose agar and incubate for 24 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve the final inoculum concentration.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound.
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared yeast suspension.
-
Include a drug-free growth control well and a sterility control well.
-
Incubate the plate at 35°C for 24 hours.
-
-
MIC Determination:
-
Read the plate visually.
-
The MIC is the lowest concentration of this compound that produces a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control.
-
Mandatory Visualizations
Caption: Experimental workflow for identifying FKS1 mutations.
Caption: Workflow for this compound MIC determination.
Caption: Troubleshooting logic for common experimental failures.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Resistance to the Echinocandin Antifungal Drug this compound in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated this compound MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of FKS1 Genotype on Echinocandin In Vitro Susceptibility in Candida auris and In Vivo Response in a Murine Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a Novel FKS1 R1354H Mutation Associated with this compound Resistance in Candida auris Using the CRISPR-Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FKS1 Gene Mutations and Caspofungin Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of FKS1 gene mutations in caspofungin resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance related to the FKS1 gene?
A1: The primary mechanism of this compound resistance is the acquisition of point mutations in the FKS1 gene. This gene encodes the catalytic subunit of β-1,3-D-glucan synthase, the enzymatic target of echinocandin drugs like this compound. These mutations are typically clustered in specific "hot spot" regions (primarily HS1 and HS2), altering the enzyme's structure and reducing its sensitivity to this compound.[1][2][3][4]
Q2: Are FKS1 mutations the only cause of this compound resistance?
A2: While mutations in FKS1 are the most common and clinically significant cause of high-level this compound resistance, other mechanisms can contribute to reduced susceptibility. These can include mutations in other related genes like FKS2 (especially in Candida glabrata), as well as mechanisms independent of FKS mutations that lead to drug tolerance.[1][3]
Q3: How do specific FKS1 mutations correlate with the level of this compound resistance?
A3: The specific amino acid substitution in the Fks1 protein and its location within the hot spot regions directly impact the level of this compound resistance, as measured by the minimum inhibitory concentration (MIC). For instance, mutations at serine 645 in Candida albicans (e.g., S645P, S645Y, S645F) are known to confer high-level resistance.[3][5] The quantitative impact of various mutations is summarized in the data tables below.
Q4: What are the "hot spot" regions in the FKS1 gene?
A4: The "hot spot" regions are highly conserved areas within the FKS1 gene where resistance-conferring mutations are most frequently found. In Candida albicans, these are typically located at amino acid positions 640 to 650 (HS1) and 1345 to 1365 (HS2).[4]
Troubleshooting Guides
Fungal DNA Extraction and PCR Amplification of FKS1
Q5: I am getting low yields or poor quality fungal DNA. What could be the issue?
A5: This is a common issue due to the robust fungal cell wall. Consider the following troubleshooting steps:
-
Inadequate Cell Lysis: Ensure your protocol includes a robust mechanical disruption step (e.g., bead beating, liquid nitrogen grinding) in addition to enzymatic lysis (e.g., lyticase, zymolyase).
-
PCR Inhibitors: Fungal cultures can contain polysaccharides and other metabolites that inhibit PCR. Ensure your DNA purification method effectively removes these inhibitors. Consider using a commercial fungal DNA extraction kit designed to handle these challenges.
-
Starting Material: Using fresh, actively growing fungal cultures generally yields better quality DNA.
Q6: My PCR amplification of the FKS1 gene is failing or showing non-specific bands. What should I do?
A6: PCR failure or non-specific amplification can be due to several factors:
-
Primer Design: Verify that your primers are specific to the FKS1 gene of your target species and that they flank the hot spot regions of interest. Check for potential primer-dimers or secondary structures.
-
Annealing Temperature: Optimize the annealing temperature using a gradient PCR. An incorrect annealing temperature can lead to no amplification or non-specific products.
-
Template Quality: As mentioned above, poor quality DNA with PCR inhibitors can prevent amplification. Try diluting your DNA template to reduce the concentration of inhibitors.
-
Magnesium Concentration: The concentration of MgCl₂ is critical for polymerase activity. Optimize this in your PCR reaction.
FKS1 Gene Sequencing and Data Interpretation
Q7: My Sanger sequencing results for the FKS1 gene are of poor quality (e.g., weak signals, messy chromatogram). How can I troubleshoot this?
A7: Poor sequencing results can stem from issues with the PCR product or the sequencing reaction itself:
-
PCR Product Purity: Ensure your PCR product is clean and free of residual primers and dNTPs. Use a reliable PCR purification kit. Running an aliquot on an agarose gel can confirm a single, specific band.
-
Template and Primer Concentration: The ratio of DNA template to sequencing primer is crucial. Too much or too little template can lead to poor signal quality. Follow the sequencing facility's guidelines for sample submission.
-
Secondary Structures: GC-rich regions within the FKS1 gene can form secondary structures that terminate the sequencing reaction prematurely. Some sequencing facilities offer alternative protocols for difficult templates.
Q8: I am having trouble interpreting heterozygous mutations in my FKS1 sequencing chromatogram. What should I look for?
A8: Heterozygous mutations will appear as two overlapping peaks of different colors at a single nucleotide position. The base-calling software may label this as 'N'. It is important to manually inspect the chromatogram to identify these double peaks, as they indicate that the isolate has both a wild-type and a mutant allele of the FKS1 gene.
This compound Susceptibility Testing
Q9: My this compound MIC results are inconsistent or difficult to read. What are the common pitfalls?
A9: this compound susceptibility testing can be challenging. Here are some common issues and solutions:
-
Paradoxical Effect (Eagle Effect): Some Candida isolates exhibit a "paradoxical effect" where they show growth at high this compound concentrations but are inhibited at lower concentrations. This can make endpoint determination difficult. It is important to read the MIC as the lowest concentration that causes a significant decrease in growth compared to the growth control.
-
Endpoint Reading: The recommended endpoint for this compound according to CLSI guidelines is a significant decrease in turbidity (≥50% inhibition) compared to the growth control, not complete growth inhibition. Visual reading should be performed carefully and consistently.
-
Medium and Incubation: Use the standardized medium (e.g., RPMI-1640) and incubation conditions (temperature and duration) as specified in the CLSI or EUCAST guidelines to ensure reproducibility.
Data Presentation
Table 1: this compound MICs for Candida albicans with FKS1 Mutations
| FKS1 Mutation | Amino Acid Change | This compound MIC Range (µg/mL) |
| Wild-Type | None | ≤0.25 |
| T1922C | F641S | >16 |
| G1932T | L644F | >16 |
| T1933C | S645P | >16[3] |
| C1934A | S645Y | >16[3] |
| C1934T | S645F | >16[3] |
| C1934G | S645C | >16 |
Table 2: this compound MICs for Candida glabrata with FKS1/FKS2 Mutations
| Gene | Mutation | Amino Acid Change | This compound MIC Range (µg/mL) |
| Wild-Type | None | ≤0.12 | |
| FKS1 | T1892G | R631G | 0.25 - 0.5 |
| FKS2 | G1987C | S663P | 0.25 - 2 |
| FKS2 | C1994G | R665G | 0.125 - 0.25 |
Table 3: this compound MICs for Candida auris with FKS1 Mutations
| FKS1 Mutation | Amino Acid Change | This compound MIC Range (µg/mL) |
| Wild-Type | None | 0.25 - 0.5 |
| T1904A | F635Y | 4 - 16[6] |
| T1904C | F635L | Elevated |
| C1916T | S639F | Elevated[6] |
| G4061A | R1354H | 4- to 16-fold increase[7] |
| G4061T | R1354S | 16 |
Experimental Protocols
Protocol 1: FKS1 Hot Spot Sequencing
-
DNA Extraction:
-
Culture the fungal isolate on appropriate agar medium.
-
Harvest a small amount of yeast cells and transfer to a microcentrifuge tube.
-
Perform enzymatic lysis of the cell wall using lyticase or zymolyase.
-
Mechanically disrupt the cells by bead beating with glass beads.
-
Extract genomic DNA using a commercial fungal DNA purification kit, following the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer.
-
-
PCR Amplification:
-
Set up a PCR reaction using primers that flank the FKS1 hot spot regions.
-
Use a high-fidelity DNA polymerase.
-
Perform PCR with an optimized annealing temperature (determined by gradient PCR).
-
Verify the PCR product by running an aliquot on an agarose gel. A single, sharp band of the expected size should be visible.
-
Purify the PCR product using a PCR clean-up kit.
-
-
Sanger Sequencing:
-
Submit the purified PCR product and sequencing primers to a sequencing facility.
-
Analyze the resulting chromatograms for mutations, paying close attention to any heterozygous positions.
-
Protocol 2: this compound Broth Microdilution Susceptibility Testing (CLSI M27-A4)
-
Inoculum Preparation:
-
Subculture the yeast isolate onto potato dextrose agar and incubate for 24 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve the final inoculum concentration.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound.
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared yeast suspension.
-
Include a drug-free growth control well and a sterility control well.
-
Incubate the plate at 35°C for 24 hours.
-
-
MIC Determination:
-
Read the plate visually.
-
The MIC is the lowest concentration of this compound that produces a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control.
-
Mandatory Visualizations
Caption: Experimental workflow for identifying FKS1 mutations.
Caption: Workflow for this compound MIC determination.
Caption: Troubleshooting logic for common experimental failures.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Resistance to the Echinocandin Antifungal Drug this compound in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated this compound MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of FKS1 Genotype on Echinocandin In Vitro Susceptibility in Candida auris and In Vivo Response in a Murine Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a Novel FKS1 R1354H Mutation Associated with this compound Resistance in Candida auris Using the CRISPR-Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Caspofungin Efficacy Against Cryptococcus neoformans
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the activity of caspofungin against Cryptococcus neoformans. It provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenges and unexpected results encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show poor efficacy against Cryptococcus neoformans in our experiments, despite being a potent antifungal?
A1: The limited activity of this compound against C. neoformans is a known phenomenon attributed to the fungus's intrinsic resistance mechanisms.[1][2][3][4][5][6] Unlike many other pathogenic fungi, C. neoformans can tolerate this compound even though its target enzyme, β-1,3-glucan synthase (encoded by FKS1), is susceptible to the drug in vitro.[7][8][9][10] Several factors contribute to this resistance:
-
Cell Wall Remodeling: C. neoformans can alter its cell wall composition to compensate for the inhibition of β-1,3-glucan synthesis. This includes increasing the production of chitin (B13524) and chitosan, which provides structural integrity.[8][11][12]
-
Stress Response Pathways: The calcineurin signaling pathway plays a crucial role in mediating tolerance to this compound.[7][8][10][13] Inhibition of this pathway can render the fungus more susceptible to the drug.
-
Membrane Integrity: Alterations in the plasma membrane composition, particularly ergosterol (B1671047) levels, can affect the cell's susceptibility to this compound.[1][9]
-
Post-transcriptional Regulation: The RNA-binding protein Puf4 regulates the expression of cell wall biosynthesis genes, including FKS1, contributing to this compound resistance.[4][11][12]
Q2: We are observing a "paradoxical effect" where higher concentrations of this compound seem to have less of an inhibitory effect on C. neoformans growth. Is this a common finding?
A2: Yes, the paradoxical effect, where fungal growth resumes at higher antifungal concentrations after being inhibited at lower concentrations, has been observed with this compound against various fungi, including some Candida species.[14][15][16] While the exact mechanisms are still under investigation, it is thought to be related to the activation of stress response pathways at high drug concentrations, leading to cell wall remodeling and tolerance.[14]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) values of this compound against C. neoformans?
A3: The MICs of this compound against C. neoformans are generally high and often exceed clinically achievable concentrations.[7][8] The table below summarizes typical MIC ranges reported in the literature.
Troubleshooting Guide
Issue 1: High variability in this compound MIC results between experiments.
-
Possible Cause 1: Inconsistent Inoculum Preparation.
-
Troubleshooting Step: Ensure a standardized inoculum is prepared for each experiment. Follow a consistent protocol for cell counting (e.g., hemocytometer) or spectrophotometric measurement (OD600) to achieve a uniform starting cell density.
-
-
Possible Cause 2: Variation in Media Composition.
-
Troubleshooting Step: Use the same batch of media for all related experiments. If preparing media in-house, ensure all components are accurately measured and the pH is consistent.
-
-
Possible Cause 3: Differences in Incubation Conditions.
-
Troubleshooting Step: Maintain consistent incubation temperature and duration. Shaking conditions (if any) should also be standardized.
-
Issue 2: No synergistic effect observed when combining this compound with a calcineurin inhibitor (e.g., FK506).
-
Possible Cause 1: Suboptimal Concentration of the Synergistic Agent.
-
Troubleshooting Step: Perform a checkerboard titration to determine the optimal concentrations of both this compound and the calcineurin inhibitor that result in a synergistic interaction.
-
-
Possible Cause 2: Inactivation of the Synergistic Agent.
-
Troubleshooting Step: Verify the stability and activity of the calcineurin inhibitor under your experimental conditions. Prepare fresh solutions for each experiment.
-
Issue 3: Unexpectedly low this compound efficacy in an animal model of cryptococcosis.
-
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch.
-
Troubleshooting Step: Review the dosing regimen and route of administration. This compound has specific PK/PD properties, and the dosing schedule may need to be optimized for the animal model being used.
-
-
Possible Cause 2: Host Factors.
-
Troubleshooting Step: Consider the immune status of the animal model. The efficacy of this compound can be influenced by the host's immune response.
-
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Cryptococcus neoformans
| Strain | MIC Range (µg/mL) | Method | Reference |
| Wild-Type | 16 - >64 | Broth Microdilution | [7] |
| cna1Δ (calcineurin A mutant) | 2 | Broth Microdilution | [7] |
| cnb1Δ (calcineurin B mutant) | 2 | Broth Microdilution | [7] |
| Wild-Type | >32 | Broth Microdilution | [9] |
| Wild-Type + Brilacidin | 0.25 | Broth Microdilution | [9] |
Experimental Protocols
1. Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Inoculum Preparation:
-
Culture C. neoformans on Sabouraud dextrose agar (B569324) for 48 hours at 35°C.
-
Suspend several colonies in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum of 1-5 x 10^3 CFU/mL.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal suspension to each well of the microtiter plate containing the serially diluted drug.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
2. Checkerboard Synergy Assay
This assay is used to assess the interaction between two antimicrobial agents.
-
Plate Setup:
-
Prepare a 96-well microtiter plate.
-
In the horizontal direction, serially dilute this compound.
-
In the vertical direction, serially dilute the second agent (e.g., FK506).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared C. neoformans suspension as described in the broth microdilution protocol.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizations
Caption: this compound resistance mechanisms in C. neoformans.
Caption: Workflow for antifungal susceptibility and synergy testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Unraveling this compound Resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling this compound Resistance in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles for Stress Response and Cell Wall Biosynthesis Pathways in this compound Tolerance in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Rise and fall of this compound: the current status of this compound as a treatment for Cryptococcus neoformans infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. repositorio.usp.br [repositorio.usp.br]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Caspofungin Efficacy Against Cryptococcus neoformans
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the activity of caspofungin against Cryptococcus neoformans. It provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenges and unexpected results encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show poor efficacy against Cryptococcus neoformans in our experiments, despite being a potent antifungal?
A1: The limited activity of this compound against C. neoformans is a known phenomenon attributed to the fungus's intrinsic resistance mechanisms.[1][2][3][4][5][6] Unlike many other pathogenic fungi, C. neoformans can tolerate this compound even though its target enzyme, β-1,3-glucan synthase (encoded by FKS1), is susceptible to the drug in vitro.[7][8][9][10] Several factors contribute to this resistance:
-
Cell Wall Remodeling: C. neoformans can alter its cell wall composition to compensate for the inhibition of β-1,3-glucan synthesis. This includes increasing the production of chitin and chitosan, which provides structural integrity.[8][11][12]
-
Stress Response Pathways: The calcineurin signaling pathway plays a crucial role in mediating tolerance to this compound.[7][8][10][13] Inhibition of this pathway can render the fungus more susceptible to the drug.
-
Membrane Integrity: Alterations in the plasma membrane composition, particularly ergosterol levels, can affect the cell's susceptibility to this compound.[1][9]
-
Post-transcriptional Regulation: The RNA-binding protein Puf4 regulates the expression of cell wall biosynthesis genes, including FKS1, contributing to this compound resistance.[4][11][12]
Q2: We are observing a "paradoxical effect" where higher concentrations of this compound seem to have less of an inhibitory effect on C. neoformans growth. Is this a common finding?
A2: Yes, the paradoxical effect, where fungal growth resumes at higher antifungal concentrations after being inhibited at lower concentrations, has been observed with this compound against various fungi, including some Candida species.[14][15][16] While the exact mechanisms are still under investigation, it is thought to be related to the activation of stress response pathways at high drug concentrations, leading to cell wall remodeling and tolerance.[14]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) values of this compound against C. neoformans?
A3: The MICs of this compound against C. neoformans are generally high and often exceed clinically achievable concentrations.[7][8] The table below summarizes typical MIC ranges reported in the literature.
Troubleshooting Guide
Issue 1: High variability in this compound MIC results between experiments.
-
Possible Cause 1: Inconsistent Inoculum Preparation.
-
Troubleshooting Step: Ensure a standardized inoculum is prepared for each experiment. Follow a consistent protocol for cell counting (e.g., hemocytometer) or spectrophotometric measurement (OD600) to achieve a uniform starting cell density.
-
-
Possible Cause 2: Variation in Media Composition.
-
Troubleshooting Step: Use the same batch of media for all related experiments. If preparing media in-house, ensure all components are accurately measured and the pH is consistent.
-
-
Possible Cause 3: Differences in Incubation Conditions.
-
Troubleshooting Step: Maintain consistent incubation temperature and duration. Shaking conditions (if any) should also be standardized.
-
Issue 2: No synergistic effect observed when combining this compound with a calcineurin inhibitor (e.g., FK506).
-
Possible Cause 1: Suboptimal Concentration of the Synergistic Agent.
-
Troubleshooting Step: Perform a checkerboard titration to determine the optimal concentrations of both this compound and the calcineurin inhibitor that result in a synergistic interaction.
-
-
Possible Cause 2: Inactivation of the Synergistic Agent.
-
Troubleshooting Step: Verify the stability and activity of the calcineurin inhibitor under your experimental conditions. Prepare fresh solutions for each experiment.
-
Issue 3: Unexpectedly low this compound efficacy in an animal model of cryptococcosis.
-
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch.
-
Troubleshooting Step: Review the dosing regimen and route of administration. This compound has specific PK/PD properties, and the dosing schedule may need to be optimized for the animal model being used.
-
-
Possible Cause 2: Host Factors.
-
Troubleshooting Step: Consider the immune status of the animal model. The efficacy of this compound can be influenced by the host's immune response.
-
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Cryptococcus neoformans
| Strain | MIC Range (µg/mL) | Method | Reference |
| Wild-Type | 16 - >64 | Broth Microdilution | [7] |
| cna1Δ (calcineurin A mutant) | 2 | Broth Microdilution | [7] |
| cnb1Δ (calcineurin B mutant) | 2 | Broth Microdilution | [7] |
| Wild-Type | >32 | Broth Microdilution | [9] |
| Wild-Type + Brilacidin | 0.25 | Broth Microdilution | [9] |
Experimental Protocols
1. Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Inoculum Preparation:
-
Culture C. neoformans on Sabouraud dextrose agar for 48 hours at 35°C.
-
Suspend several colonies in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum of 1-5 x 10^3 CFU/mL.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal suspension to each well of the microtiter plate containing the serially diluted drug.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
2. Checkerboard Synergy Assay
This assay is used to assess the interaction between two antimicrobial agents.
-
Plate Setup:
-
Prepare a 96-well microtiter plate.
-
In the horizontal direction, serially dilute this compound.
-
In the vertical direction, serially dilute the second agent (e.g., FK506).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared C. neoformans suspension as described in the broth microdilution protocol.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizations
Caption: this compound resistance mechanisms in C. neoformans.
Caption: Workflow for antifungal susceptibility and synergy testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Unraveling this compound Resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling this compound Resistance in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles for Stress Response and Cell Wall Biosynthesis Pathways in this compound Tolerance in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Rise and fall of this compound: the current status of this compound as a treatment for Cryptococcus neoformans infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. repositorio.usp.br [repositorio.usp.br]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Caspofungin and Micafungin Against Candida auris: A Guide for Researchers and Drug Development Professionals
Published: November 5, 2025
This guide provides a comprehensive comparison of the efficacy of two frontline echinocandin antifungals, caspofungin and micafungin (B1204384), against the multidrug-resistant pathogen Candida auris. The content is intended for researchers, scientists, and drug development professionals, offering a synthesis of in vitro, in vivo, and clinical data to inform research and therapeutic development.
Executive Summary
Candida auris is a globally emerging fungal pathogen that poses a significant public health threat due to its propensity for causing healthcare-associated outbreaks and its frequent resistance to multiple classes of antifungal drugs. Echinocandins, including this compound and micafungin, are recommended as first-line therapy for invasive C. auris infections. This guide presents a comparative analysis of their efficacy, drawing upon experimental data.
Overall, both this compound and micafungin demonstrate potent in vitro activity against wild-type C. auris. However, micafungin often exhibits lower minimum inhibitory concentrations (MICs) and a lower incidence of the paradoxical "Eagle effect" sometimes observed with this compound. In vivo studies in murine models generally show comparable efficacy in reducing fungal burden in key organs, although some studies suggest potential differences in activity depending on the specific C. auris clade and the murine model used. Clinical data from a retrospective study indicates comparable outcomes between the two agents when used to treat C. auris candidemia. Resistance to both drugs is emerging and is primarily associated with mutations in the hot-spot regions of the FKS1 gene.
In Vitro Efficacy
The in vitro activity of this compound and micafungin against C. auris is typically determined by broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary
| Antifungal Agent | C. auris Clade(s) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |
| This compound | I, II, III, IV | 0.25 - 0.5 | 0.5 - 1 | 0.125 - >2 | [1][2] |
| Micafungin | I, II, III, IV | 0.125 - 0.25 | 0.25 - 0.5 | 0.06 - >4 | [1][2] |
Note: MIC values can vary between studies depending on the specific isolates tested and the methodology used (CLSI vs. EUCAST). The paradoxical effect, characterized by continued fungal growth at higher concentrations of this compound, can complicate the interpretation of MICs for this agent[1][3].
In Vivo Efficacy
Animal models, primarily neutropenic murine models of disseminated candidiasis, provide valuable insights into the in vivo efficacy of this compound and micafungin.
Quantitative Data Summary
| Antifungal Agent | Murine Model | C. auris Strain(s) | Outcome Measure | Key Findings | Reference(s) |
| This compound | Neutropenic BALB/c | Wild-type and FKS1 mutants | Kidney fungal burden (log CFU/g) | Significant reduction in fungal burden with wild-type strains; reduced efficacy against FKS1 mutants. | [4][5] |
| Micafungin | Neutropenic BALB/c | Wild-type and FKS1 mutants | Kidney fungal burden (log CFU/g) | Significant reduction in fungal burden with wild-type strains; reduced efficacy against FKS1 mutants. | [4][5] |
| This compound vs. Micafungin | Neutropenic | Multiple clades | Survival and fungal burden (kidney, heart, brain) | Both drugs improved survival and reduced fungal burden in kidneys and heart; clade-dependent differences in efficacy were observed. | [6][7] |
Clinical Efficacy
Clinical data directly comparing this compound and micafungin for the treatment of C. auris infections are limited. A retrospective study provides the most direct comparison to date.
Clinical Study Summary
| Study Design | Patient Population | Interventions | Key Outcomes | Conclusion | Reference(s) |
| Retrospective analysis | 82 episodes of C. auris candidemia | This compound (n=15), Micafungin (n=55), Anidulafungin (B1665494) (n=12) | Clinical cure, microbiological cure, mortality | When a susceptible echinocandin was used, the choice of agent did not significantly affect clinical outcomes. Micafungin and anidulafungin had lower resistance rates than this compound in this cohort. | [8][9] |
Mechanism of Action and Resistance
Signaling Pathway of Echinocandin Action
Echinocandins, including this compound and micafungin, are non-competitive inhibitors of the β-1,3-D-glucan synthase enzyme complex, which is essential for fungal cell wall synthesis. This inhibition leads to a loss of cell wall integrity, osmotic instability, and ultimately, fungal cell death.
Caption: Mechanism of action of echinocandins against Candida auris.
Mechanism of Resistance
The primary mechanism of acquired resistance to echinocandins in C. auris is the development of mutations in the FKS1 gene, which encodes the catalytic subunit of the β-1,3-D-glucan synthase enzyme. These mutations, typically occurring in specific "hot-spot" regions, reduce the binding affinity of the echinocandin to its target.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural and mechanistic insights into fungal β-1,3-glucan synthase FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Caspofungin and Micafungin Against Candida auris: A Guide for Researchers and Drug Development Professionals
Published: November 5, 2025
This guide provides a comprehensive comparison of the efficacy of two frontline echinocandin antifungals, caspofungin and micafungin, against the multidrug-resistant pathogen Candida auris. The content is intended for researchers, scientists, and drug development professionals, offering a synthesis of in vitro, in vivo, and clinical data to inform research and therapeutic development.
Executive Summary
Candida auris is a globally emerging fungal pathogen that poses a significant public health threat due to its propensity for causing healthcare-associated outbreaks and its frequent resistance to multiple classes of antifungal drugs. Echinocandins, including this compound and micafungin, are recommended as first-line therapy for invasive C. auris infections. This guide presents a comparative analysis of their efficacy, drawing upon experimental data.
Overall, both this compound and micafungin demonstrate potent in vitro activity against wild-type C. auris. However, micafungin often exhibits lower minimum inhibitory concentrations (MICs) and a lower incidence of the paradoxical "Eagle effect" sometimes observed with this compound. In vivo studies in murine models generally show comparable efficacy in reducing fungal burden in key organs, although some studies suggest potential differences in activity depending on the specific C. auris clade and the murine model used. Clinical data from a retrospective study indicates comparable outcomes between the two agents when used to treat C. auris candidemia. Resistance to both drugs is emerging and is primarily associated with mutations in the hot-spot regions of the FKS1 gene.
In Vitro Efficacy
The in vitro activity of this compound and micafungin against C. auris is typically determined by broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary
| Antifungal Agent | C. auris Clade(s) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |
| This compound | I, II, III, IV | 0.25 - 0.5 | 0.5 - 1 | 0.125 - >2 | [1][2] |
| Micafungin | I, II, III, IV | 0.125 - 0.25 | 0.25 - 0.5 | 0.06 - >4 | [1][2] |
Note: MIC values can vary between studies depending on the specific isolates tested and the methodology used (CLSI vs. EUCAST). The paradoxical effect, characterized by continued fungal growth at higher concentrations of this compound, can complicate the interpretation of MICs for this agent[1][3].
In Vivo Efficacy
Animal models, primarily neutropenic murine models of disseminated candidiasis, provide valuable insights into the in vivo efficacy of this compound and micafungin.
Quantitative Data Summary
| Antifungal Agent | Murine Model | C. auris Strain(s) | Outcome Measure | Key Findings | Reference(s) |
| This compound | Neutropenic BALB/c | Wild-type and FKS1 mutants | Kidney fungal burden (log CFU/g) | Significant reduction in fungal burden with wild-type strains; reduced efficacy against FKS1 mutants. | [4][5] |
| Micafungin | Neutropenic BALB/c | Wild-type and FKS1 mutants | Kidney fungal burden (log CFU/g) | Significant reduction in fungal burden with wild-type strains; reduced efficacy against FKS1 mutants. | [4][5] |
| This compound vs. Micafungin | Neutropenic | Multiple clades | Survival and fungal burden (kidney, heart, brain) | Both drugs improved survival and reduced fungal burden in kidneys and heart; clade-dependent differences in efficacy were observed. | [6][7] |
Clinical Efficacy
Clinical data directly comparing this compound and micafungin for the treatment of C. auris infections are limited. A retrospective study provides the most direct comparison to date.
Clinical Study Summary
| Study Design | Patient Population | Interventions | Key Outcomes | Conclusion | Reference(s) |
| Retrospective analysis | 82 episodes of C. auris candidemia | This compound (n=15), Micafungin (n=55), Anidulafungin (n=12) | Clinical cure, microbiological cure, mortality | When a susceptible echinocandin was used, the choice of agent did not significantly affect clinical outcomes. Micafungin and anidulafungin had lower resistance rates than this compound in this cohort. | [8][9] |
Mechanism of Action and Resistance
Signaling Pathway of Echinocandin Action
Echinocandins, including this compound and micafungin, are non-competitive inhibitors of the β-1,3-D-glucan synthase enzyme complex, which is essential for fungal cell wall synthesis. This inhibition leads to a loss of cell wall integrity, osmotic instability, and ultimately, fungal cell death.
Caption: Mechanism of action of echinocandins against Candida auris.
Mechanism of Resistance
The primary mechanism of acquired resistance to echinocandins in C. auris is the development of mutations in the FKS1 gene, which encodes the catalytic subunit of the β-1,3-D-glucan synthase enzyme. These mutations, typically occurring in specific "hot-spot" regions, reduce the binding affinity of the echinocandin to its target.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural and mechanistic insights into fungal β-1,3-glucan synthase FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
Caspofungin Demonstrates Potent Activity Against Fluconazole-Resistant Candida Isolates
A comprehensive analysis of in vitro studies confirms caspofungin's efficacy against Candida strains that have developed resistance to fluconazole (B54011), offering a critical alternative for treating invasive candidiasis.
For researchers, scientists, and drug development professionals grappling with the challenge of antifungal resistance, the data consistently show that this compound maintains high potency against fluconazole-resistant Candida species. This guide provides a comparative summary of key experimental findings, detailed methodologies for susceptibility testing, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Antifungal Activity
Extensive in vitro studies have demonstrated that this compound is highly effective against a broad range of fluconazole-resistant Candida isolates. The minimum inhibitory concentration (MIC) at which 90% of isolates are inhibited (MIC90) for this compound is consistently low, even for isolates with high fluconazole MICs.
A pivotal study evaluated 7,837 clinical Candida isolates and identified 351 as resistant to fluconazole (MIC ≥ 64 μg/ml)[1][2][3][4]. Remarkably, 99% of these fluconazole-resistant isolates were inhibited by this compound at a concentration of ≤2 μg/ml, with an MIC90 of 1 μg/ml[1][2][3][4]. This demonstrates a lack of cross-resistance between the azole and echinocandin classes of antifungals[5].
The potent activity of this compound extends across various Candida species known for intrinsic or acquired fluconazole resistance, such as Candida glabrata and Candida krusei[4][6]. Even in species that are typically susceptible to fluconazole, acquired resistance does not appear to diminish the effectiveness of this compound[5][6].
| Antifungal Agent | Fluconazole-Resistant Candida spp. (MIC90 in μg/ml) | Reference |
| This compound | 1 | [1][2][3] |
| Fluconazole | ≥ 64 | [1][2][3] |
| Candida Species (Fluconazole-Resistant) | This compound MIC90 (μg/ml) | Reference |
| Candida albicans | 0.25 - 0.5 | [5] |
| Candida glabrata | 0.25 - 0.5 | [5] |
| Candida tropicalis | 0.25 - 0.5 | [5] |
| Candida krusei | ≤ 2 | [5] |
Experimental Protocols
The validation of this compound's activity against fluconazole-resistant Candida isolates relies on standardized antifungal susceptibility testing methods. The most frequently cited protocol is the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), in document M27-A2.
CLSI/NCCLS M27-A2 Broth Microdilution Method
This reference method provides a quantitative measure of the in vitro activity of an antifungal agent against yeast isolates.
1. Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.
-
The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/ml.
2. Antifungal Agent Preparation:
-
This compound and fluconazole powders are reconstituted with an appropriate solvent (e.g., sterile water for this compound, water or dimethyl sulfoxide (B87167) for fluconazole).
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates. The typical final concentration range for this compound is 0.007 to 8 μg/ml, and for fluconazole, it is 0.12 to 128 μg/ml[4].
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared yeast suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at 35°C for 48 hours[4].
4. MIC Endpoint Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
For fluconazole, the endpoint is typically read as the concentration that produces at least a 50% reduction in turbidity.
-
For this compound, a more conservative endpoint of complete growth inhibition is often used, reflecting its fungicidal activity[4]. However, a partial inhibition endpoint (prominent decrease in turbidity) is also utilized[7].
5. Quality Control:
-
Reference strains with known MIC values, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, are tested concurrently to ensure the accuracy and reproducibility of the results[1][8].
Visualizing the Mechanisms and Workflow
To better understand the underlying biological principles and the experimental process, the following diagrams illustrate the relevant signaling pathway and the susceptibility testing workflow.
Caption: Antifungal mechanisms of action and resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound activity against clinical isolates of fluconazole-resistant Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Activity against Clinical Isolates of Fluconazole-Resistant Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Activity of this compound Against Fluconazole-Resistant Candida Species Isolated From Clinical Samples in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Caspofungin Demonstrates Potent Activity Against Fluconazole-Resistant Candida Isolates
A comprehensive analysis of in vitro studies confirms caspofungin's efficacy against Candida strains that have developed resistance to fluconazole, offering a critical alternative for treating invasive candidiasis.
For researchers, scientists, and drug development professionals grappling with the challenge of antifungal resistance, the data consistently show that this compound maintains high potency against fluconazole-resistant Candida species. This guide provides a comparative summary of key experimental findings, detailed methodologies for susceptibility testing, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Antifungal Activity
Extensive in vitro studies have demonstrated that this compound is highly effective against a broad range of fluconazole-resistant Candida isolates. The minimum inhibitory concentration (MIC) at which 90% of isolates are inhibited (MIC90) for this compound is consistently low, even for isolates with high fluconazole MICs.
A pivotal study evaluated 7,837 clinical Candida isolates and identified 351 as resistant to fluconazole (MIC ≥ 64 μg/ml)[1][2][3][4]. Remarkably, 99% of these fluconazole-resistant isolates were inhibited by this compound at a concentration of ≤2 μg/ml, with an MIC90 of 1 μg/ml[1][2][3][4]. This demonstrates a lack of cross-resistance between the azole and echinocandin classes of antifungals[5].
The potent activity of this compound extends across various Candida species known for intrinsic or acquired fluconazole resistance, such as Candida glabrata and Candida krusei[4][6]. Even in species that are typically susceptible to fluconazole, acquired resistance does not appear to diminish the effectiveness of this compound[5][6].
| Antifungal Agent | Fluconazole-Resistant Candida spp. (MIC90 in μg/ml) | Reference |
| This compound | 1 | [1][2][3] |
| Fluconazole | ≥ 64 | [1][2][3] |
| Candida Species (Fluconazole-Resistant) | This compound MIC90 (μg/ml) | Reference |
| Candida albicans | 0.25 - 0.5 | [5] |
| Candida glabrata | 0.25 - 0.5 | [5] |
| Candida tropicalis | 0.25 - 0.5 | [5] |
| Candida krusei | ≤ 2 | [5] |
Experimental Protocols
The validation of this compound's activity against fluconazole-resistant Candida isolates relies on standardized antifungal susceptibility testing methods. The most frequently cited protocol is the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), in document M27-A2.
CLSI/NCCLS M27-A2 Broth Microdilution Method
This reference method provides a quantitative measure of the in vitro activity of an antifungal agent against yeast isolates.
1. Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.
-
The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/ml.
2. Antifungal Agent Preparation:
-
This compound and fluconazole powders are reconstituted with an appropriate solvent (e.g., sterile water for this compound, water or dimethyl sulfoxide for fluconazole).
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates. The typical final concentration range for this compound is 0.007 to 8 μg/ml, and for fluconazole, it is 0.12 to 128 μg/ml[4].
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared yeast suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at 35°C for 48 hours[4].
4. MIC Endpoint Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
For fluconazole, the endpoint is typically read as the concentration that produces at least a 50% reduction in turbidity.
-
For this compound, a more conservative endpoint of complete growth inhibition is often used, reflecting its fungicidal activity[4]. However, a partial inhibition endpoint (prominent decrease in turbidity) is also utilized[7].
5. Quality Control:
-
Reference strains with known MIC values, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, are tested concurrently to ensure the accuracy and reproducibility of the results[1][8].
Visualizing the Mechanisms and Workflow
To better understand the underlying biological principles and the experimental process, the following diagrams illustrate the relevant signaling pathway and the susceptibility testing workflow.
Caption: Antifungal mechanisms of action and resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound activity against clinical isolates of fluconazole-resistant Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Activity against Clinical Isolates of Fluconazole-Resistant Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Activity of this compound Against Fluconazole-Resistant Candida Species Isolated From Clinical Samples in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In vivo comparison of pharmacodynamic targets for different echinocandins
This guide provides a detailed comparison of the in vivo pharmacodynamic targets for three major echinocandin antifungal agents: anidulafungin, caspofungin, and micafungin (B1204384). The data presented is primarily derived from murine models of disseminated candidiasis, a standard preclinical model for evaluating antifungal efficacy. This information is intended for researchers, scientists, and drug development professionals working in the field of antifungal pharmacology.
Executive Summary
Echinocandins exhibit concentration-dependent fungicidal activity against most Candida species.[1] The primary pharmacodynamic (PD) index that correlates with their efficacy is the ratio of the free-drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[2][3][4][5] While the absolute dosage required for therapeutic effect may differ between the drugs, the fAUC/MIC targets are remarkably similar across the echinocandin class when accounting for differences in protein binding.[2][3][4] This suggests that plasma protein binding is a critical determinant of in vivo activity. Notably, pharmacodynamic targets can vary significantly depending on the infecting Candida species.[2][3]
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Echinocandins target a crucial enzyme in the fungal cell wall biosynthesis pathway, β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall. By inhibiting this enzyme, echinocandins disrupt cell wall integrity, leading to osmotic instability and ultimately cell death. This mechanism is specific to fungi, contributing to the favorable safety profile of this drug class.
Caption: Mechanism of action of echinocandins.
Comparative Pharmacodynamic Target Data
The following tables summarize the in vivo pharmacodynamic targets for anidulafungin, this compound, and micafungin against key Candida species. The data is based on a neutropenic murine model of disseminated candidiasis, with drug efficacy determined by the reduction in fungal burden in the kidneys.[2][3][4] The PD target is expressed as the fAUC/MIC required for a stasis endpoint (no net change in fungal growth over 24 hours).
Table 1: Plasma Protein Binding of Echinocandins
| Echinocandin | Protein Binding (%) |
| Anidulafungin | 99% |
| This compound | 97% |
| Micafungin | 99.75% |
| Source: Data compiled from multiple in vivo studies.[4][5] |
Table 2: In Vivo fAUC/MIC Pharmacodynamic Targets for a Stasis Endpoint
| Candida Species | Anidulafungin (fAUC/MIC) | This compound (fAUC/MIC) | Micafungin (fAUC/MIC) | Mean Target (± SD) |
| C. albicans | 20.6 ± 32 | 20.6 ± 32 | 20.6 ± 32 | 20[2][3] |
| C. glabrata | 7.0 ± 8.3 | 7.0 ± 8.3 | 7.0 ± 8.3 | 7[2][3] |
| C. parapsilosis | 7.6 ± 7.1 | 6.0 | 7.6 ± 7.1 | 7[2][3][4] |
| Source: Andes D, et al. 2010. Antimicrobial Agents and Chemotherapy.[2][3][4] |
These data illustrate that while this compound requires a lower total drug dose on a mg/kg basis for efficacy, the fAUC/MIC targets are similar across the three echinocandins.[2][3] This underscores the importance of considering the free, unbound drug concentration when comparing the potency of these highly protein-bound antifungals. The pharmacodynamic targets for C. glabrata and C. parapsilosis were found to be significantly lower than those for C. albicans.[2][3]
Experimental Protocols
The presented data was generated using a standardized neutropenic murine model of disseminated candidiasis. The key steps of the experimental protocol are outlined below.
Caption: Experimental workflow for in vivo PD studies.
1. Animal Model and Immunosuppression:
-
Specific pathogen-free, female ICR mice are typically used.
-
Mice are rendered neutropenic (polymorphonuclear cell counts <100/mm³) through the administration of cyclophosphamide.[6] This is usually done with injections 4 days and 1 day prior to infection.[6]
2. Fungal Isolates and Inoculum Preparation:
-
A diverse panel of clinical Candida isolates with varying MICs are used.
-
Organisms are subcultured on Sabouraud dextrose agar (B569324) (SDA).[4][7]
-
The inoculum is prepared by suspending colonies in sterile saline to a specific transmittance at 530 nm, corresponding to a known CFU/ml concentration.[4][7]
3. Infection:
-
A disseminated infection is established by injecting a 0.1 ml volume of the fungal inoculum into the lateral tail vein of the mice.[6][7]
4. Antifungal Therapy:
-
Treatment with anidulafungin, this compound, or micafungin is initiated 2 hours post-infection.
-
The drugs are administered, typically via intraperitoneal injection, once daily for a duration of 96 hours.[2][6]
-
A range of dose levels are used to generate a full dose-response curve.[6]
5. Pharmacokinetic Analysis:
-
Blood samples are collected from groups of mice at multiple time points after drug administration to determine serum drug concentrations.[5]
-
The area under the concentration-time curve (AUC) is calculated using the trapezoidal rule.[5]
-
Free drug concentrations are calculated based on known protein binding percentages.[5]
6. Pharmacodynamic Analysis:
-
At the end of the treatment period (e.g., 96 hours), mice are euthanized.
-
Kidneys are aseptically removed, homogenized, and serially diluted.[8]
-
Aliquots are plated on SDA to determine the number of viable colony-forming units (CFU) per gram of tissue.
-
The change in log10 CFU/kidney compared to the start of therapy is used as the measure of antifungal effect.
-
The relationship between the fAUC/MIC and the antifungal effect is modeled using a sigmoid Emax model to determine the PD targets for endpoints such as stasis and 1-log kill.[2]
Logical Framework for Pharmacodynamic Target Determination
The determination of in vivo pharmacodynamic targets involves integrating pharmacokinetic and pharmacodynamic data. The ultimate goal is to establish a quantitative relationship between drug exposure and the resulting antifungal effect.
Caption: Relationship between PK/PD parameters.
Conclusion
In vivo studies in murine models of disseminated candidiasis have established that the fAUC/MIC is the most reliable pharmacodynamic index for predicting the efficacy of echinocandins. While the three primary echinocandins—anidulafungin, this compound, and micafungin—differ in their required dosages and degrees of plasma protein binding, their free-drug pharmacodynamic targets are comparable.[2][3][4] These findings highlight the critical importance of considering protein binding in preclinical and clinical evaluations of these antifungal agents. Furthermore, the variation in PD targets among different Candida species suggests that species-specific considerations may be necessary for optimizing dosing regimens.[2][3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo comparison of the pharmacodynamic targets for echinocandin drugs against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vivo Pharmacodynamic Target Investigation for Micafungin against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of a Long-Acting Echinocandin, CD101, in a Neutropenic Invasive-Candidiasis Murine Model Using an Extended-Interval Dosing Design - PMC [pmc.ncbi.nlm.nih.gov]
In vivo comparison of pharmacodynamic targets for different echinocandins
This guide provides a detailed comparison of the in vivo pharmacodynamic targets for three major echinocandin antifungal agents: anidulafungin, caspofungin, and micafungin. The data presented is primarily derived from murine models of disseminated candidiasis, a standard preclinical model for evaluating antifungal efficacy. This information is intended for researchers, scientists, and drug development professionals working in the field of antifungal pharmacology.
Executive Summary
Echinocandins exhibit concentration-dependent fungicidal activity against most Candida species.[1] The primary pharmacodynamic (PD) index that correlates with their efficacy is the ratio of the free-drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[2][3][4][5] While the absolute dosage required for therapeutic effect may differ between the drugs, the fAUC/MIC targets are remarkably similar across the echinocandin class when accounting for differences in protein binding.[2][3][4] This suggests that plasma protein binding is a critical determinant of in vivo activity. Notably, pharmacodynamic targets can vary significantly depending on the infecting Candida species.[2][3]
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Echinocandins target a crucial enzyme in the fungal cell wall biosynthesis pathway, β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall. By inhibiting this enzyme, echinocandins disrupt cell wall integrity, leading to osmotic instability and ultimately cell death. This mechanism is specific to fungi, contributing to the favorable safety profile of this drug class.
Caption: Mechanism of action of echinocandins.
Comparative Pharmacodynamic Target Data
The following tables summarize the in vivo pharmacodynamic targets for anidulafungin, this compound, and micafungin against key Candida species. The data is based on a neutropenic murine model of disseminated candidiasis, with drug efficacy determined by the reduction in fungal burden in the kidneys.[2][3][4] The PD target is expressed as the fAUC/MIC required for a stasis endpoint (no net change in fungal growth over 24 hours).
Table 1: Plasma Protein Binding of Echinocandins
| Echinocandin | Protein Binding (%) |
| Anidulafungin | 99% |
| This compound | 97% |
| Micafungin | 99.75% |
| Source: Data compiled from multiple in vivo studies.[4][5] |
Table 2: In Vivo fAUC/MIC Pharmacodynamic Targets for a Stasis Endpoint
| Candida Species | Anidulafungin (fAUC/MIC) | This compound (fAUC/MIC) | Micafungin (fAUC/MIC) | Mean Target (± SD) |
| C. albicans | 20.6 ± 32 | 20.6 ± 32 | 20.6 ± 32 | 20[2][3] |
| C. glabrata | 7.0 ± 8.3 | 7.0 ± 8.3 | 7.0 ± 8.3 | 7[2][3] |
| C. parapsilosis | 7.6 ± 7.1 | 6.0 | 7.6 ± 7.1 | 7[2][3][4] |
| Source: Andes D, et al. 2010. Antimicrobial Agents and Chemotherapy.[2][3][4] |
These data illustrate that while this compound requires a lower total drug dose on a mg/kg basis for efficacy, the fAUC/MIC targets are similar across the three echinocandins.[2][3] This underscores the importance of considering the free, unbound drug concentration when comparing the potency of these highly protein-bound antifungals. The pharmacodynamic targets for C. glabrata and C. parapsilosis were found to be significantly lower than those for C. albicans.[2][3]
Experimental Protocols
The presented data was generated using a standardized neutropenic murine model of disseminated candidiasis. The key steps of the experimental protocol are outlined below.
Caption: Experimental workflow for in vivo PD studies.
1. Animal Model and Immunosuppression:
-
Specific pathogen-free, female ICR mice are typically used.
-
Mice are rendered neutropenic (polymorphonuclear cell counts <100/mm³) through the administration of cyclophosphamide.[6] This is usually done with injections 4 days and 1 day prior to infection.[6]
2. Fungal Isolates and Inoculum Preparation:
-
A diverse panel of clinical Candida isolates with varying MICs are used.
-
Organisms are subcultured on Sabouraud dextrose agar (SDA).[4][7]
-
The inoculum is prepared by suspending colonies in sterile saline to a specific transmittance at 530 nm, corresponding to a known CFU/ml concentration.[4][7]
3. Infection:
-
A disseminated infection is established by injecting a 0.1 ml volume of the fungal inoculum into the lateral tail vein of the mice.[6][7]
4. Antifungal Therapy:
-
Treatment with anidulafungin, this compound, or micafungin is initiated 2 hours post-infection.
-
The drugs are administered, typically via intraperitoneal injection, once daily for a duration of 96 hours.[2][6]
-
A range of dose levels are used to generate a full dose-response curve.[6]
5. Pharmacokinetic Analysis:
-
Blood samples are collected from groups of mice at multiple time points after drug administration to determine serum drug concentrations.[5]
-
The area under the concentration-time curve (AUC) is calculated using the trapezoidal rule.[5]
-
Free drug concentrations are calculated based on known protein binding percentages.[5]
6. Pharmacodynamic Analysis:
-
At the end of the treatment period (e.g., 96 hours), mice are euthanized.
-
Kidneys are aseptically removed, homogenized, and serially diluted.[8]
-
Aliquots are plated on SDA to determine the number of viable colony-forming units (CFU) per gram of tissue.
-
The change in log10 CFU/kidney compared to the start of therapy is used as the measure of antifungal effect.
-
The relationship between the fAUC/MIC and the antifungal effect is modeled using a sigmoid Emax model to determine the PD targets for endpoints such as stasis and 1-log kill.[2]
Logical Framework for Pharmacodynamic Target Determination
The determination of in vivo pharmacodynamic targets involves integrating pharmacokinetic and pharmacodynamic data. The ultimate goal is to establish a quantitative relationship between drug exposure and the resulting antifungal effect.
Caption: Relationship between PK/PD parameters.
Conclusion
In vivo studies in murine models of disseminated candidiasis have established that the fAUC/MIC is the most reliable pharmacodynamic index for predicting the efficacy of echinocandins. While the three primary echinocandins—anidulafungin, this compound, and micafungin—differ in their required dosages and degrees of plasma protein binding, their free-drug pharmacodynamic targets are comparable.[2][3][4] These findings highlight the critical importance of considering protein binding in preclinical and clinical evaluations of these antifungal agents. Furthermore, the variation in PD targets among different Candida species suggests that species-specific considerations may be necessary for optimizing dosing regimens.[2][3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo comparison of the pharmacodynamic targets for echinocandin drugs against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vivo Pharmacodynamic Target Investigation for Micafungin against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of a Long-Acting Echinocandin, CD101, in a Neutropenic Invasive-Candidiasis Murine Model Using an Extended-Interval Dosing Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Between Caspofungin, Anidulafungin, and Micafungin
A detailed guide for researchers and drug development professionals on the cross-resistance profiles of three key echinocandin antifungal agents. This document provides a comprehensive overview of the mechanisms of resistance, comparative in vitro activity, and the standardized methodologies for susceptibility testing.
The echinocandins—caspofungin, anidulafungin (B1665494), and micafungin (B1204384)—represent a cornerstone in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. These drugs share a common mechanism of action, inhibiting the β-1,3-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1][2] However, the emergence of resistance, and critically, cross-resistance among these agents, poses a significant challenge to their clinical utility. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Mechanisms of Echinocandin Cross-Resistance
The primary mechanism of acquired resistance to echinocandins is the development of mutations in the FKS genes (FKS1, FKS2, and FKS3) which encode the catalytic subunits of the β-1,3-D-glucan synthase enzyme.[3][4][5] These mutations typically occur in specific "hot spot" regions of the genes and reduce the binding affinity of the echinocandins to their target.[3][6] Generally, mutations in the FKS genes confer cross-resistance to all three echinocandin drugs, though the degree of resistance can vary.[3][7]
While less common, other mechanisms, such as the role of drug efflux pumps, have also been suggested to contribute to reduced susceptibility.[8] Furthermore, cellular stress response pathways, including the calcineurin and Hsp90 pathways, can lead to drug tolerance, a phenomenon that may precede the development of stable resistance.
Comparative In Vitro Activity and Cross-Resistance Data
The in vitro activity of this compound, anidulafungin, and micafungin is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible fungal growth. The following tables summarize MIC data for various Candida species, including both wild-type (susceptible) isolates and those with documented FKS mutations.
Table 1: In Vitro Susceptibility of Wild-Type Candida Species to Echinocandins
| Candida Species | Anidulafungin MIC (μg/mL) | This compound MIC (μg/mL) | Micafungin MIC (μg/mL) |
| C. albicans | 0.06 | 0.03 | 0.015 |
| C. glabrata | 0.06 | 0.03 | 0.015 |
| C. tropicalis | 0.06 | 0.03 | 0.015 |
| C. parapsilosis | 2 | 1 | 1 |
| C. krusei | 0.12 | 0.25 | 0.06 |
| C. guilliermondii | 2 | 2 | 2 |
Note: Data represents MIC50 values, which is the MIC required to inhibit 50% of the isolates. Data compiled from multiple sources.[9]
Table 2: Echinocandin MICs for Candida Isolates with FKS Mutations
| FKS Mutation | Candida Species | Anidulafungin MIC (μg/mL) | This compound MIC (μg/mL) | Micafungin MIC (μg/mL) |
| FKS1 S645F | C. albicans | 2 | 4 | 1 to 16 |
| FKS2 S663P | C. glabrata | ≥0.25 | ≥0.25 | ≥0.25 |
| FKS1 R647G | C. krusei | >8 | >8 | >8 |
Note: MIC values can vary depending on the specific mutation and the testing methodology. Data compiled from multiple sources.[3][10][11]
These tables illustrate that while all three echinocandins are highly active against most wild-type Candida species, the presence of FKS mutations leads to a significant increase in MIC values, indicating cross-resistance.[3] It is noteworthy that Candida parapsilosis and Candida guilliermondii often exhibit naturally higher MICs to all three echinocandins due to polymorphisms in their FKS1 gene.[2][7]
Experimental Protocols
Accurate and reproducible susceptibility testing is crucial for evaluating cross-resistance. The two most widely recognized standardized methods are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method (M27-A3/M27-S4)
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The echinocandins are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24 hours.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a prominent decrease in turbidity (for this compound) or a 50% reduction in growth (for anidulafungin and micafungin) compared to the growth control. The reading is performed visually.[12]
EUCAST Broth Microdilution Method (E.Def 7.1)
-
Inoculum Preparation: A fungal suspension is prepared and diluted in RPMI 1640 medium supplemented with 2% glucose to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ cells/mL.[12]
-
Drug Dilution: Serial dilutions of the antifungal agents are prepared in the same medium within flat-bottomed 96-well microtiter plates.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
Endpoint Reading: The MIC is determined spectrophotometrically as the lowest concentration that results in a 50% reduction in absorbance compared to the drug-free control well.[12]
The main differences between the CLSI and EUCAST methods lie in the inoculum size, glucose concentration in the medium, the shape of the microtiter wells, and the method of endpoint reading (visual vs. spectrophotometric).[12]
Visualizing Resistance Pathways and Experimental Workflows
To better understand the complex processes involved in echinocandin resistance, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for assessing cross-resistance.
Caption: Echinocandin resistance and tolerance pathways in fungal cells.
References
- 1. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. FKS2 and FKS3 Genes of Opportunistic Human Pathogen Candida albicans Influence Echinocandin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Fks Hot Spot for Acquired Echinocandin Resistance in Saccharomyces cerevisiae and Its Contribution to Intrinsic Resistance of Scedosporium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echinocandin resistance: an emerging clinical problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and metabolism of anidulafungin, this compound and micafungin in the treatment of invasive candidosis - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. FKS Mutations and Elevated Echinocandin MIC Values among Candida glabrata Isolates from U.S. Population-Based Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Development of Candida krusei Echinocandin Resistance during this compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Susceptibility to echinocandins of Candida spp. strains isolated in Italy assessed by European Committee for Antimicrobial Susceptibility Testing and Clinical Laboratory Standards Institute broth microdilution methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Between Caspofungin, Anidulafungin, and Micafungin
A detailed guide for researchers and drug development professionals on the cross-resistance profiles of three key echinocandin antifungal agents. This document provides a comprehensive overview of the mechanisms of resistance, comparative in vitro activity, and the standardized methodologies for susceptibility testing.
The echinocandins—caspofungin, anidulafungin, and micafungin—represent a cornerstone in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. These drugs share a common mechanism of action, inhibiting the β-1,3-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1][2] However, the emergence of resistance, and critically, cross-resistance among these agents, poses a significant challenge to their clinical utility. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Mechanisms of Echinocandin Cross-Resistance
The primary mechanism of acquired resistance to echinocandins is the development of mutations in the FKS genes (FKS1, FKS2, and FKS3) which encode the catalytic subunits of the β-1,3-D-glucan synthase enzyme.[3][4][5] These mutations typically occur in specific "hot spot" regions of the genes and reduce the binding affinity of the echinocandins to their target.[3][6] Generally, mutations in the FKS genes confer cross-resistance to all three echinocandin drugs, though the degree of resistance can vary.[3][7]
While less common, other mechanisms, such as the role of drug efflux pumps, have also been suggested to contribute to reduced susceptibility.[8] Furthermore, cellular stress response pathways, including the calcineurin and Hsp90 pathways, can lead to drug tolerance, a phenomenon that may precede the development of stable resistance.
Comparative In Vitro Activity and Cross-Resistance Data
The in vitro activity of this compound, anidulafungin, and micafungin is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible fungal growth. The following tables summarize MIC data for various Candida species, including both wild-type (susceptible) isolates and those with documented FKS mutations.
Table 1: In Vitro Susceptibility of Wild-Type Candida Species to Echinocandins
| Candida Species | Anidulafungin MIC (μg/mL) | This compound MIC (μg/mL) | Micafungin MIC (μg/mL) |
| C. albicans | 0.06 | 0.03 | 0.015 |
| C. glabrata | 0.06 | 0.03 | 0.015 |
| C. tropicalis | 0.06 | 0.03 | 0.015 |
| C. parapsilosis | 2 | 1 | 1 |
| C. krusei | 0.12 | 0.25 | 0.06 |
| C. guilliermondii | 2 | 2 | 2 |
Note: Data represents MIC50 values, which is the MIC required to inhibit 50% of the isolates. Data compiled from multiple sources.[9]
Table 2: Echinocandin MICs for Candida Isolates with FKS Mutations
| FKS Mutation | Candida Species | Anidulafungin MIC (μg/mL) | This compound MIC (μg/mL) | Micafungin MIC (μg/mL) |
| FKS1 S645F | C. albicans | 2 | 4 | 1 to 16 |
| FKS2 S663P | C. glabrata | ≥0.25 | ≥0.25 | ≥0.25 |
| FKS1 R647G | C. krusei | >8 | >8 | >8 |
Note: MIC values can vary depending on the specific mutation and the testing methodology. Data compiled from multiple sources.[3][10][11]
These tables illustrate that while all three echinocandins are highly active against most wild-type Candida species, the presence of FKS mutations leads to a significant increase in MIC values, indicating cross-resistance.[3] It is noteworthy that Candida parapsilosis and Candida guilliermondii often exhibit naturally higher MICs to all three echinocandins due to polymorphisms in their FKS1 gene.[2][7]
Experimental Protocols
Accurate and reproducible susceptibility testing is crucial for evaluating cross-resistance. The two most widely recognized standardized methods are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method (M27-A3/M27-S4)
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The echinocandins are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24 hours.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a prominent decrease in turbidity (for this compound) or a 50% reduction in growth (for anidulafungin and micafungin) compared to the growth control. The reading is performed visually.[12]
EUCAST Broth Microdilution Method (E.Def 7.1)
-
Inoculum Preparation: A fungal suspension is prepared and diluted in RPMI 1640 medium supplemented with 2% glucose to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ cells/mL.[12]
-
Drug Dilution: Serial dilutions of the antifungal agents are prepared in the same medium within flat-bottomed 96-well microtiter plates.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
Endpoint Reading: The MIC is determined spectrophotometrically as the lowest concentration that results in a 50% reduction in absorbance compared to the drug-free control well.[12]
The main differences between the CLSI and EUCAST methods lie in the inoculum size, glucose concentration in the medium, the shape of the microtiter wells, and the method of endpoint reading (visual vs. spectrophotometric).[12]
Visualizing Resistance Pathways and Experimental Workflows
To better understand the complex processes involved in echinocandin resistance, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for assessing cross-resistance.
Caption: Echinocandin resistance and tolerance pathways in fungal cells.
References
- 1. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. FKS2 and FKS3 Genes of Opportunistic Human Pathogen Candida albicans Influence Echinocandin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Fks Hot Spot for Acquired Echinocandin Resistance in Saccharomyces cerevisiae and Its Contribution to Intrinsic Resistance of Scedosporium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echinocandin resistance: an emerging clinical problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and metabolism of anidulafungin, this compound and micafungin in the treatment of invasive candidosis - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. FKS Mutations and Elevated Echinocandin MIC Values among Candida glabrata Isolates from U.S. Population-Based Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Development of Candida krusei Echinocandin Resistance during this compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Susceptibility to echinocandins of Candida spp. strains isolated in Italy assessed by European Committee for Antimicrobial Susceptibility Testing and Clinical Laboratory Standards Institute broth microdilution methods - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of caspofungin and anidulafungin in a neutropenic mouse model
In the landscape of antifungal therapeutics, the echinocandins, caspofungin and anidulafungin (B1665494), stand as critical options for treating invasive fungal infections, particularly in immunocompromised individuals. This guide provides a detailed, data-driven comparison of their efficacy in neutropenic mouse models, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance.
Efficacy Against Invasive Candidiasis
A study comparing this compound and anidulafungin in a neutropenic murine model of candidiasis caused by Candida glabrata demonstrated that this compound was the most active drug in terms of both time and dose effectiveness. The lowest effective doses after six days of treatment were 0.25 mg/kg/day for this compound, while anidulafungin required a higher dose of 5 mg/kg/day to show activity[1].
Another investigation involving a non-neutropenic mouse model of candidiasis with Candida parapsilosis isolates showed that a this compound-susceptible isolate was more virulent, with a 100% mortality rate, compared to isolates with reduced susceptibility[2]. Treatment with both this compound and anidulafungin at doses of 1 and 10 mg/kg of body weight was administered once daily for 7 days[2].
In a more recent study using a neutropenic mouse model of bloodstream infection with various clades of Candida auris, both this compound (3 mg/kg) and anidulafungin (5 mg/kg) administered once daily for 6 days significantly improved survival after 21 days[3]. For some isolates, this compound resulted in higher survival rates (80-90%) compared to anidulafungin (20%)[4]. However, for other isolates, another echinocandin, rezafungin, showed the highest survival rates[4]. Both drugs led to significant reductions of over 3-log mean CFU/g in the fungal burden in the kidneys and heart[3].
| Parameter | This compound | Anidulafungin | Fungal Species | Reference |
| Lowest Effective Dose (Kidney Burden) | 0.25 mg/kg/day | 5 mg/kg/day | Candida glabrata | [1] |
| Survival Rate (C. auris Isolate 12373) | 80-90% | 20% | Candida auris | [4] |
| Fungal Burden Reduction (Kidney & Heart) | >3-log mean CFU/g | >3-log mean CFU/g | Candida auris | [3] |
Efficacy Against Invasive Aspergillosis
In a neutropenic murine model of invasive pulmonary aspergillosis caused by an echinocandin-susceptible Aspergillus fumigatus strain, both anidulafungin and this compound, at doses greater than 0.5 mg/kg/day, were effective in reducing the lung fungal burden[5]. Interestingly, this study did not find significant dose-dependent differences between the two drugs against the susceptible strain[5]. However, against a resistant strain, anidulafungin showed a modest reduction in lung fungal burden at higher doses (>4 mg/kg/day), whereas this compound was only effective at lower doses (<1 mg/kg/day)[5].
| Parameter | This compound | Anidulafungin | Fungal Species | Reference |
| Effective Dose (Lung Fungal Burden - Susceptible Strain) | >0.5 mg/kg/day | >0.5 mg/kg/day | Aspergillus fumigatus | [5] |
| Effective Dose (Lung Fungal Burden - Resistant Strain) | <1 mg/kg/day | >4 mg/kg/day | Aspergillus fumigatus | [5] |
Experimental Protocols
The following provides a generalized experimental protocol based on the methodologies described in the cited studies.
Murine Model of Invasive Candidiasis
-
Animal Model: Male BALB/c mice are commonly used[3].
-
Immunosuppression: Neutropenia is typically induced by intraperitoneal injections of cyclophosphamide[3].
-
Infection: Mice are infected intravenously with a suspension of Candida species (e.g., 10^7 CFU/mouse)[3].
-
Antifungal Treatment: Treatment is initiated 24 hours post-infection. This compound (e.g., 3 mg/kg) or anidulafungin (e.g., 5 mg/kg) is administered once daily for a specified duration (e.g., 6 days)[3].
-
Outcome Measures: Efficacy is assessed by survival rates over a period (e.g., 21 days) and by determining the fungal burden (CFU/g) in target organs such as the kidneys, heart, and brain through homogenization and plating of tissue samples[3].
Murine Model of Invasive Aspergillosis
-
Animal Model: Neutropenic mice are utilized[5].
-
Infection: Mice are infected with conidia of Aspergillus fumigatus[5].
-
Antifungal Treatment: Varying doses of this compound or anidulafungin are administered.
-
Outcome Measures: The primary endpoint is the fungal burden in the lungs, which is quantified to assess treatment efficacy[5].
Visualizing the Experimental Workflow
Caption: Generalized experimental workflow for comparing antifungal efficacy in a neutropenic mouse model.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Anidulafungin versus this compound in a Mouse Model of Candidiasis Caused by Anidulafungin-Susceptible Candida parapsilosis Isolates with Different Degrees of this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of Rezafungin, Anidulafungin, this compound, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy of Rezafungin, Anidulafungin, this compound, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
Head-to-head comparison of caspofungin and anidulafungin in a neutropenic mouse model
In the landscape of antifungal therapeutics, the echinocandins, caspofungin and anidulafungin, stand as critical options for treating invasive fungal infections, particularly in immunocompromised individuals. This guide provides a detailed, data-driven comparison of their efficacy in neutropenic mouse models, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance.
Efficacy Against Invasive Candidiasis
A study comparing this compound and anidulafungin in a neutropenic murine model of candidiasis caused by Candida glabrata demonstrated that this compound was the most active drug in terms of both time and dose effectiveness. The lowest effective doses after six days of treatment were 0.25 mg/kg/day for this compound, while anidulafungin required a higher dose of 5 mg/kg/day to show activity[1].
Another investigation involving a non-neutropenic mouse model of candidiasis with Candida parapsilosis isolates showed that a this compound-susceptible isolate was more virulent, with a 100% mortality rate, compared to isolates with reduced susceptibility[2]. Treatment with both this compound and anidulafungin at doses of 1 and 10 mg/kg of body weight was administered once daily for 7 days[2].
In a more recent study using a neutropenic mouse model of bloodstream infection with various clades of Candida auris, both this compound (3 mg/kg) and anidulafungin (5 mg/kg) administered once daily for 6 days significantly improved survival after 21 days[3]. For some isolates, this compound resulted in higher survival rates (80-90%) compared to anidulafungin (20%)[4]. However, for other isolates, another echinocandin, rezafungin, showed the highest survival rates[4]. Both drugs led to significant reductions of over 3-log mean CFU/g in the fungal burden in the kidneys and heart[3].
| Parameter | This compound | Anidulafungin | Fungal Species | Reference |
| Lowest Effective Dose (Kidney Burden) | 0.25 mg/kg/day | 5 mg/kg/day | Candida glabrata | [1] |
| Survival Rate (C. auris Isolate 12373) | 80-90% | 20% | Candida auris | [4] |
| Fungal Burden Reduction (Kidney & Heart) | >3-log mean CFU/g | >3-log mean CFU/g | Candida auris | [3] |
Efficacy Against Invasive Aspergillosis
In a neutropenic murine model of invasive pulmonary aspergillosis caused by an echinocandin-susceptible Aspergillus fumigatus strain, both anidulafungin and this compound, at doses greater than 0.5 mg/kg/day, were effective in reducing the lung fungal burden[5]. Interestingly, this study did not find significant dose-dependent differences between the two drugs against the susceptible strain[5]. However, against a resistant strain, anidulafungin showed a modest reduction in lung fungal burden at higher doses (>4 mg/kg/day), whereas this compound was only effective at lower doses (<1 mg/kg/day)[5].
| Parameter | This compound | Anidulafungin | Fungal Species | Reference |
| Effective Dose (Lung Fungal Burden - Susceptible Strain) | >0.5 mg/kg/day | >0.5 mg/kg/day | Aspergillus fumigatus | [5] |
| Effective Dose (Lung Fungal Burden - Resistant Strain) | <1 mg/kg/day | >4 mg/kg/day | Aspergillus fumigatus | [5] |
Experimental Protocols
The following provides a generalized experimental protocol based on the methodologies described in the cited studies.
Murine Model of Invasive Candidiasis
-
Animal Model: Male BALB/c mice are commonly used[3].
-
Immunosuppression: Neutropenia is typically induced by intraperitoneal injections of cyclophosphamide[3].
-
Infection: Mice are infected intravenously with a suspension of Candida species (e.g., 10^7 CFU/mouse)[3].
-
Antifungal Treatment: Treatment is initiated 24 hours post-infection. This compound (e.g., 3 mg/kg) or anidulafungin (e.g., 5 mg/kg) is administered once daily for a specified duration (e.g., 6 days)[3].
-
Outcome Measures: Efficacy is assessed by survival rates over a period (e.g., 21 days) and by determining the fungal burden (CFU/g) in target organs such as the kidneys, heart, and brain through homogenization and plating of tissue samples[3].
Murine Model of Invasive Aspergillosis
-
Animal Model: Neutropenic mice are utilized[5].
-
Infection: Mice are infected with conidia of Aspergillus fumigatus[5].
-
Antifungal Treatment: Varying doses of this compound or anidulafungin are administered.
-
Outcome Measures: The primary endpoint is the fungal burden in the lungs, which is quantified to assess treatment efficacy[5].
Visualizing the Experimental Workflow
Caption: Generalized experimental workflow for comparing antifungal efficacy in a neutropenic mouse model.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Anidulafungin versus this compound in a Mouse Model of Candidiasis Caused by Anidulafungin-Susceptible Candida parapsilosis Isolates with Different Degrees of this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of Rezafungin, Anidulafungin, this compound, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy of Rezafungin, Anidulafungin, this compound, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of Caspofungin and Amphotericin B in Preclinical Models of Invasive Aspergillosis
In the landscape of antifungal therapeutics, caspofungin and amphotericin B represent two distinct classes of drugs frequently employed in the management of invasive aspergillosis, a life-threatening infection predominantly affecting immunocompromised individuals. This guide provides a comparative overview of their efficacy as demonstrated in various animal models, supported by experimental data on survival rates and fungal burden. Detailed methodologies of key experiments are presented to aid researchers in the critical appraisal and potential replication of these studies.
Mechanism of Action: A Tale of Two Targets
The divergent mechanisms of action of this compound and amphotericin B underpin their differing pharmacological profiles. This compound, an echinocandin, selectively targets the fungal cell wall, a structure absent in mammalian cells, leading to a high therapeutic index.[1][2] Conversely, amphotericin B, a polyene, interacts with ergosterol (B1671047) in the fungal cell membrane, which can lead to cross-reactivity with cholesterol in host cell membranes and associated toxicities.[3][4][5][6]
Figure 1: Mechanisms of Action of this compound and Amphotericin B.
Efficacy in Animal Models: Survival and Fungal Burden
Preclinical studies in various animal models of invasive aspergillosis have demonstrated that this compound has comparable, and in some instances superior, efficacy to amphotericin B.[1][2] These studies are crucial for establishing proof-of-concept and guiding clinical trial design.
Survival Outcomes
A key metric in evaluating antifungal efficacy is the prolongation of survival in infected animals. Across different models, this compound has shown a dose-dependent increase in survival rates.
| Animal Model | Aspergillus Species | This compound Dose | Amphotericin B Dose | Survival Rate (this compound) | Survival Rate (Amphotericin B) | Reference |
| Neutropenic Rat | A. fumigatus | 1 mg/kg/day | 1 mg/kg/day | Modest prolongation | Modest prolongation | [7] |
| Neutropenic Rat | A. fumigatus | 4 mg/kg/day | 1 mg/kg/day | 100% | 27% | [8] |
| Guinea Pig | A. fumigatus | 1 mg/kg/day | 1.25 mg/kg/day | 67% (4/12 mortality) | 75% (3/12 mortality) | [9] |
| Guinea Pig | A. fumigatus | 2.5 mg/kg/day | 1.25 mg/kg/day | 50% (6/12 mortality) | 75% (3/12 mortality) | [9] |
| Persistently Neutropenic Rabbit | A. fumigatus | 1, 3, or 6 mg/kg/day | 1 mg/kg/day | Significant improvement | Significant improvement | [10] |
Fungal Burden
Reducing the fungal burden in target organs is another critical indicator of antifungal efficacy. Studies have shown that this compound can significantly decrease the amount of Aspergillus in tissues, although this effect can sometimes be paradoxical at higher concentrations.
| Animal Model | Aspergillus Species | This compound Dose | Amphotericin B Dose | Fungal Burden Reduction (this compound) | Fungal Burden Reduction (Amphotericin B) | Reference |
| Neutropenic Rat | A. fumigatus | 4 mg/kg/day | 1 mg/kg/day | Significant decrease in galactomannan (B225805) and DNA | Not specified | [7] |
| Guinea Pig | A. fumigatus | 1 mg/kg/day | 1.25 mg/kg/day | >10-fold reduction in brain and liver | Significant reduction | [9] |
| Persistently Neutropenic Rabbit | A. fumigatus | 1, 3, or 6 mg/kg/day | 1 mg/kg/day | Paradoxical trend toward increased residual fungal burden | Significant reduction | [10] |
| Murine Model | A. fumigatus | Dose-dependent | Not applicable | Concentration-dependent reduction (paradoxical increase at highest doses) | Not applicable | [11] |
Experimental Protocols
The following sections detail the methodologies employed in key comparative studies, providing a framework for understanding the experimental context of the presented data.
Figure 2: Generalized Experimental Workflow.
Neutropenic Rat Model of Invasive Pulmonary Aspergillosis
-
Animal Model: Neutropenic rats.
-
Aspergillus Strain: Aspergillus fumigatus.
-
Immunosuppression: Details on the specific agent used for inducing neutropenia were not provided in the abstract.
-
Inoculation: Inhalation model of infection.[7]
-
Treatment Initiation: Therapy began 16 hours after fungal inoculation.[7]
-
Drug Administration:
-
Duration of Therapy: 10 days.[7]
-
Endpoints: Animal survival and fungal burden (measured by galactomannan levels in serum and lung tissue, and quantification of A. fumigatus DNA in lung tissue).[7]
Guinea Pig Model of Invasive Aspergillosis
-
Animal Model: Immunosuppressed, transiently neutropenic guinea pigs.[9]
-
Aspergillus Strain: Aspergillus fumigatus.
-
Immunosuppression: Triamcinolone (20 mg/kg/day, subcutaneously) and cyclophosphamide (150 mg/kg, intraperitoneally).[9]
-
Inoculation: 10^6 conidia administered intravenously.[9]
-
Treatment Initiation: 24 hours after challenge.[9]
-
Drug Administration:
-
Duration of Therapy: 5 days.[9]
-
Endpoints: Mortality and colony counts in tissues.[9]
Persistently Neutropenic Rabbit Model of Experimental Pulmonary Aspergillosis
-
Animal Model: Persistently neutropenic rabbits.[10]
-
Aspergillus Strain: Aspergillus fumigatus.
-
Immunosuppression: Details on the specific agent used for inducing neutropenia were not provided in the abstract.
-
Inoculation: Endotracheal inoculation.[10]
-
Treatment Initiation: 24 hours after endotracheal inoculation.[10]
-
Drug Administration:
-
Duration of Therapy: 12 days.[10]
-
Endpoints: Survival, organism-mediated pulmonary injury (pulmonary infarct score and total lung weight), residual fungal burden (log CFU per gram), and serum galactomannan antigen index.[10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Amphotericin B - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Efficacy of this compound Alone and in Combination with Voriconazole in a Guinea Pig Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Efficacy of this compound (MK-0991) in Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits: Pharmacokinetics, Drug Disposition, and Relationship to Galactomannan Antigenemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of Caspofungin and Amphotericin B in Preclinical Models of Invasive Aspergillosis
In the landscape of antifungal therapeutics, caspofungin and amphotericin B represent two distinct classes of drugs frequently employed in the management of invasive aspergillosis, a life-threatening infection predominantly affecting immunocompromised individuals. This guide provides a comparative overview of their efficacy as demonstrated in various animal models, supported by experimental data on survival rates and fungal burden. Detailed methodologies of key experiments are presented to aid researchers in the critical appraisal and potential replication of these studies.
Mechanism of Action: A Tale of Two Targets
The divergent mechanisms of action of this compound and amphotericin B underpin their differing pharmacological profiles. This compound, an echinocandin, selectively targets the fungal cell wall, a structure absent in mammalian cells, leading to a high therapeutic index.[1][2] Conversely, amphotericin B, a polyene, interacts with ergosterol in the fungal cell membrane, which can lead to cross-reactivity with cholesterol in host cell membranes and associated toxicities.[3][4][5][6]
Figure 1: Mechanisms of Action of this compound and Amphotericin B.
Efficacy in Animal Models: Survival and Fungal Burden
Preclinical studies in various animal models of invasive aspergillosis have demonstrated that this compound has comparable, and in some instances superior, efficacy to amphotericin B.[1][2] These studies are crucial for establishing proof-of-concept and guiding clinical trial design.
Survival Outcomes
A key metric in evaluating antifungal efficacy is the prolongation of survival in infected animals. Across different models, this compound has shown a dose-dependent increase in survival rates.
| Animal Model | Aspergillus Species | This compound Dose | Amphotericin B Dose | Survival Rate (this compound) | Survival Rate (Amphotericin B) | Reference |
| Neutropenic Rat | A. fumigatus | 1 mg/kg/day | 1 mg/kg/day | Modest prolongation | Modest prolongation | [7] |
| Neutropenic Rat | A. fumigatus | 4 mg/kg/day | 1 mg/kg/day | 100% | 27% | [8] |
| Guinea Pig | A. fumigatus | 1 mg/kg/day | 1.25 mg/kg/day | 67% (4/12 mortality) | 75% (3/12 mortality) | [9] |
| Guinea Pig | A. fumigatus | 2.5 mg/kg/day | 1.25 mg/kg/day | 50% (6/12 mortality) | 75% (3/12 mortality) | [9] |
| Persistently Neutropenic Rabbit | A. fumigatus | 1, 3, or 6 mg/kg/day | 1 mg/kg/day | Significant improvement | Significant improvement | [10] |
Fungal Burden
Reducing the fungal burden in target organs is another critical indicator of antifungal efficacy. Studies have shown that this compound can significantly decrease the amount of Aspergillus in tissues, although this effect can sometimes be paradoxical at higher concentrations.
| Animal Model | Aspergillus Species | This compound Dose | Amphotericin B Dose | Fungal Burden Reduction (this compound) | Fungal Burden Reduction (Amphotericin B) | Reference |
| Neutropenic Rat | A. fumigatus | 4 mg/kg/day | 1 mg/kg/day | Significant decrease in galactomannan and DNA | Not specified | [7] |
| Guinea Pig | A. fumigatus | 1 mg/kg/day | 1.25 mg/kg/day | >10-fold reduction in brain and liver | Significant reduction | [9] |
| Persistently Neutropenic Rabbit | A. fumigatus | 1, 3, or 6 mg/kg/day | 1 mg/kg/day | Paradoxical trend toward increased residual fungal burden | Significant reduction | [10] |
| Murine Model | A. fumigatus | Dose-dependent | Not applicable | Concentration-dependent reduction (paradoxical increase at highest doses) | Not applicable | [11] |
Experimental Protocols
The following sections detail the methodologies employed in key comparative studies, providing a framework for understanding the experimental context of the presented data.
Figure 2: Generalized Experimental Workflow.
Neutropenic Rat Model of Invasive Pulmonary Aspergillosis
-
Animal Model: Neutropenic rats.
-
Aspergillus Strain: Aspergillus fumigatus.
-
Immunosuppression: Details on the specific agent used for inducing neutropenia were not provided in the abstract.
-
Inoculation: Inhalation model of infection.[7]
-
Treatment Initiation: Therapy began 16 hours after fungal inoculation.[7]
-
Drug Administration:
-
Duration of Therapy: 10 days.[7]
-
Endpoints: Animal survival and fungal burden (measured by galactomannan levels in serum and lung tissue, and quantification of A. fumigatus DNA in lung tissue).[7]
Guinea Pig Model of Invasive Aspergillosis
-
Animal Model: Immunosuppressed, transiently neutropenic guinea pigs.[9]
-
Aspergillus Strain: Aspergillus fumigatus.
-
Immunosuppression: Triamcinolone (20 mg/kg/day, subcutaneously) and cyclophosphamide (150 mg/kg, intraperitoneally).[9]
-
Inoculation: 10^6 conidia administered intravenously.[9]
-
Treatment Initiation: 24 hours after challenge.[9]
-
Drug Administration:
-
Duration of Therapy: 5 days.[9]
-
Endpoints: Mortality and colony counts in tissues.[9]
Persistently Neutropenic Rabbit Model of Experimental Pulmonary Aspergillosis
-
Animal Model: Persistently neutropenic rabbits.[10]
-
Aspergillus Strain: Aspergillus fumigatus.
-
Immunosuppression: Details on the specific agent used for inducing neutropenia were not provided in the abstract.
-
Inoculation: Endotracheal inoculation.[10]
-
Treatment Initiation: 24 hours after endotracheal inoculation.[10]
-
Drug Administration:
-
Duration of Therapy: 12 days.[10]
-
Endpoints: Survival, organism-mediated pulmonary injury (pulmonary infarct score and total lung weight), residual fungal burden (log CFU per gram), and serum galactomannan antigen index.[10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Amphotericin B - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Efficacy of this compound Alone and in Combination with Voriconazole in a Guinea Pig Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Efficacy of this compound (MK-0991) in Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits: Pharmacokinetics, Drug Disposition, and Relationship to Galactomannan Antigenemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Post-Antifungal Effect of Caspofungin and Other Echinocandins
This guide provides a comprehensive evaluation of the post-antifungal effect (PAFE) of caspofungin in comparison to other members of the echinocandin class of antifungal agents, namely anidulafungin (B1665494) and micafungin (B1204384). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the experimental data and methodologies that underpin our current understanding of the persistent antifungal activity of these critical drugs.
Echinocandins represent a vital class of antifungal drugs that target the fungal cell wall by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex.[1] This action disrupts the synthesis of β-1,3-D-glucan, a crucial component for maintaining the structural integrity of the fungal cell wall, ultimately leading to cell lysis and death.[1][2] Beyond their direct fungicidal or fungistatic activity, echinocandins exhibit a prolonged post-antifungal effect, where fungal growth remains suppressed even after the removal of the drug from the environment.[3][4] This sustained effect is a significant pharmacodynamic parameter that can influence dosing regimens and clinical efficacy.
Comparative Post-Antifungal Effect (PAFE) Data
The following table summarizes the quantitative data on the PAFE of this compound, anidulafungin, and micafungin against various Candida species. The data is compiled from multiple in vitro studies and presented to facilitate a direct comparison of their persistent antifungal activities.
| Antifungal Agent | Fungal Species | Drug Concentration | Exposure Time | Post-Antifungal Effect (PAFE) | Reference(s) |
| This compound | Candida albicans | 4x and 16x MIC | 1 hour | Regrowth inhibited for at least 24 hours. A 1-hour exposure accounted for 37% to 100% of the killing observed with continuous 24-hour exposure. | [3] |
| Candida albicans | 8 µg/ml | 5 minutes | Mean log10 reduction of 2.48 in starting inocula. | [5] | |
| Candida parapsilosis | 4x and 16x MIC | 1 hour | Significant reductions in colony counts that persisted for the 24-hour testing period. | [3] | |
| Candida glabrata | 4x and 16x MIC | 1 hour | Regrowth inhibited for at least 24 hours. | [3] | |
| Candida albicans | 4, 16, and 32 mg/L | 1 hour | In RPMI-1640 media, PAFEs were 1.5 - >19.4 hours. In 50% serum, PAFEs were sharply decreased to 0 - 1.7 hours. | [6] | |
| Anidulafungin | C. albicans, C. glabrata, C. parapsilosis, C. krusei | 4x and 16x MIC | 1 hour | Regrowth of all 12 isolates was inhibited for ≥12 hours after drug washout. | [7] |
| Micafungin | Various Candida spp. | 4x MIC | Not specified | PAFE of >9.8 hours for 5 of 10 isolates tested (range: 0.9 to ≥20.1 hours). | [8] |
| C. albicans complex | 4, 16, and 32 mg/L | 1 hour | In RPMI-1640, PAFEs were 1.5 - >19.4 hours for C. albicans, 9.7 - >20.1 hours for C. africana, and 15.9 - >18.5 hours for C. dubliniensis. In 50% serum, PAFEs decreased significantly. | [6] |
Experimental Protocols
The determination of the post-antifungal effect is conducted through a standardized set of in vitro experiments. The following protocol outlines the key steps involved in a PAFE assay.
1. Inoculum Preparation:
-
Fungal strains are subcultured on an appropriate agar (B569324) medium, such as Sabouraud Dextrose Agar (SDA), and incubated at 35-37°C for 24 hours prior to testing.[9]
-
A fungal suspension is prepared in a liquid medium like RPMI 1640 to achieve a starting inoculum of approximately 10⁵ to 10⁶ Colony Forming Units (CFU)/mL.[9]
2. Drug Exposure:
-
The fungal suspension is divided into test and control groups. The test groups are exposed to the antifungal agent at various concentrations (often multiples of the Minimum Inhibitory Concentration, MIC).
-
The exposure duration is typically set for a defined period, commonly 1 hour, but can range from 5 minutes to several hours.[5][9]
3. Drug Removal:
-
Following the exposure period, the antifungal drug is removed from the test suspension. This is typically achieved by centrifuging the suspension, removing the supernatant, and washing the fungal pellet multiple times with a sterile buffer solution like Phosphate Buffered Saline (PBS).[3][9]
4. Regrowth Monitoring:
-
After the final wash, the fungal pellet is resuspended in fresh, drug-free medium and incubated under optimal growth conditions.
-
Samples are taken from both the test and control cultures at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[3]
-
The number of viable fungal cells in each sample is quantified by serially diluting the samples and plating them on agar plates to determine the CFU/mL.
5. PAFE Calculation:
-
The PAFE is calculated using the formula: PAFE = T - C , where:
-
T is the time required for the CFU count in the drug-treated culture to increase by 1 log₁₀ above the count observed immediately after drug removal.
-
C is the time required for the CFU count in the control culture to increase by 1 log₁₀ above the initial count after the washing process.[4]
-
Visualizations: Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining the Post-Antifungal Effect (PAFE).
Caption: Echinocandin mechanism of action and induced signaling pathways.
Caption: Comparative logic of the PAFE characteristics of echinocandins.
References
- 1. Echinocandin - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Characterizing the Effects of this compound on Candida albicans, Candida parapsilosis, and Candida glabrata Isolates by Simultaneous Time-Kill and Postantifungal-Effect Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Five-Minute Exposure to this compound Results in Prolonged Postantifungal Effects and Eliminates the Paradoxical Growth of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anidulafungin Is Fungicidal and Exerts a Variety of Postantifungal Effects against Candida albicans, C. glabrata, C. parapsilosis, and C. krusei isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antifungal Effect of Caspofungin and Other Echinocandins
This guide provides a comprehensive evaluation of the post-antifungal effect (PAFE) of caspofungin in comparison to other members of the echinocandin class of antifungal agents, namely anidulafungin and micafungin. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the experimental data and methodologies that underpin our current understanding of the persistent antifungal activity of these critical drugs.
Echinocandins represent a vital class of antifungal drugs that target the fungal cell wall by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex.[1] This action disrupts the synthesis of β-1,3-D-glucan, a crucial component for maintaining the structural integrity of the fungal cell wall, ultimately leading to cell lysis and death.[1][2] Beyond their direct fungicidal or fungistatic activity, echinocandins exhibit a prolonged post-antifungal effect, where fungal growth remains suppressed even after the removal of the drug from the environment.[3][4] This sustained effect is a significant pharmacodynamic parameter that can influence dosing regimens and clinical efficacy.
Comparative Post-Antifungal Effect (PAFE) Data
The following table summarizes the quantitative data on the PAFE of this compound, anidulafungin, and micafungin against various Candida species. The data is compiled from multiple in vitro studies and presented to facilitate a direct comparison of their persistent antifungal activities.
| Antifungal Agent | Fungal Species | Drug Concentration | Exposure Time | Post-Antifungal Effect (PAFE) | Reference(s) |
| This compound | Candida albicans | 4x and 16x MIC | 1 hour | Regrowth inhibited for at least 24 hours. A 1-hour exposure accounted for 37% to 100% of the killing observed with continuous 24-hour exposure. | [3] |
| Candida albicans | 8 µg/ml | 5 minutes | Mean log10 reduction of 2.48 in starting inocula. | [5] | |
| Candida parapsilosis | 4x and 16x MIC | 1 hour | Significant reductions in colony counts that persisted for the 24-hour testing period. | [3] | |
| Candida glabrata | 4x and 16x MIC | 1 hour | Regrowth inhibited for at least 24 hours. | [3] | |
| Candida albicans | 4, 16, and 32 mg/L | 1 hour | In RPMI-1640 media, PAFEs were 1.5 - >19.4 hours. In 50% serum, PAFEs were sharply decreased to 0 - 1.7 hours. | [6] | |
| Anidulafungin | C. albicans, C. glabrata, C. parapsilosis, C. krusei | 4x and 16x MIC | 1 hour | Regrowth of all 12 isolates was inhibited for ≥12 hours after drug washout. | [7] |
| Micafungin | Various Candida spp. | 4x MIC | Not specified | PAFE of >9.8 hours for 5 of 10 isolates tested (range: 0.9 to ≥20.1 hours). | [8] |
| C. albicans complex | 4, 16, and 32 mg/L | 1 hour | In RPMI-1640, PAFEs were 1.5 - >19.4 hours for C. albicans, 9.7 - >20.1 hours for C. africana, and 15.9 - >18.5 hours for C. dubliniensis. In 50% serum, PAFEs decreased significantly. | [6] |
Experimental Protocols
The determination of the post-antifungal effect is conducted through a standardized set of in vitro experiments. The following protocol outlines the key steps involved in a PAFE assay.
1. Inoculum Preparation:
-
Fungal strains are subcultured on an appropriate agar medium, such as Sabouraud Dextrose Agar (SDA), and incubated at 35-37°C for 24 hours prior to testing.[9]
-
A fungal suspension is prepared in a liquid medium like RPMI 1640 to achieve a starting inoculum of approximately 10⁵ to 10⁶ Colony Forming Units (CFU)/mL.[9]
2. Drug Exposure:
-
The fungal suspension is divided into test and control groups. The test groups are exposed to the antifungal agent at various concentrations (often multiples of the Minimum Inhibitory Concentration, MIC).
-
The exposure duration is typically set for a defined period, commonly 1 hour, but can range from 5 minutes to several hours.[5][9]
3. Drug Removal:
-
Following the exposure period, the antifungal drug is removed from the test suspension. This is typically achieved by centrifuging the suspension, removing the supernatant, and washing the fungal pellet multiple times with a sterile buffer solution like Phosphate Buffered Saline (PBS).[3][9]
4. Regrowth Monitoring:
-
After the final wash, the fungal pellet is resuspended in fresh, drug-free medium and incubated under optimal growth conditions.
-
Samples are taken from both the test and control cultures at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[3]
-
The number of viable fungal cells in each sample is quantified by serially diluting the samples and plating them on agar plates to determine the CFU/mL.
5. PAFE Calculation:
-
The PAFE is calculated using the formula: PAFE = T - C , where:
-
T is the time required for the CFU count in the drug-treated culture to increase by 1 log₁₀ above the count observed immediately after drug removal.
-
C is the time required for the CFU count in the control culture to increase by 1 log₁₀ above the initial count after the washing process.[4]
-
Visualizations: Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining the Post-Antifungal Effect (PAFE).
Caption: Echinocandin mechanism of action and induced signaling pathways.
Caption: Comparative logic of the PAFE characteristics of echinocandins.
References
- 1. Echinocandin - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Characterizing the Effects of this compound on Candida albicans, Candida parapsilosis, and Candida glabrata Isolates by Simultaneous Time-Kill and Postantifungal-Effect Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Five-Minute Exposure to this compound Results in Prolonged Postantifungal Effects and Eliminates the Paradoxical Growth of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anidulafungin Is Fungicidal and Exerts a Variety of Postantifungal Effects against Candida albicans, C. glabrata, C. parapsilosis, and C. krusei isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Echinocandins: Caspofungin, Micafungin, and Anidulafungin
For Researchers, Scientists, and Drug Development Professionals
The echinocandins—caspofungin, micafungin (B1204384), and anidulafungin (B1665494)—represent a cornerstone in the management of invasive fungal infections, primarily due to their potent efficacy and favorable safety profiles compared to older antifungal agents. While all three drugs share a common mechanism of action through the inhibition of β-(1,3)-D-glucan synthesis, crucial for fungal cell wall integrity, they exhibit distinct pharmacokinetic and metabolic profiles that influence their safety and tolerability. This guide provides a comparative analysis of the safety profiles of this compound and other echinocandins, supported by experimental data, to inform research and clinical development.
Comparative Safety Data
The following table summarizes the incidence of key adverse events associated with this compound, micafungin, and anidulafungin, based on findings from comparative clinical studies.
| Adverse Event | This compound | Micafungin | Anidulafungin | Citation |
| Hepatotoxicity | ||||
| Severe Hepatotoxicity (Grade ≥3 LFT Elevation) | 21.1% (in patients with abnormal baseline LFTs) | 10.7% (in patients with abnormal baseline LFTs) | Not directly compared in this study | [1] |
| Adjusted Incidence Rate of Severe Hepatotoxicity | 0.41 per 1000 person-days | 0.45 per 1000 person-days | 0.47 per 1000 person-days | [1] |
| Infusion-Related Reactions | ||||
| Infusion-related pain and phlebitis | Higher frequency reported | Lower frequency reported | Lower frequency reported | [2] |
| Histamine-mediated symptoms (e.g., rash, flushing, hypotension) | Reported | Reported | More frequently associated, managed by slowing infusion | [2] |
| Drug-related adverse events leading to withdrawal | 3.6% | 2.5% - 3.0% | Not directly compared in this study | [3] |
Experimental Protocols
The assessment of safety profiles in clinical trials of echinocandins involves rigorous monitoring and standardized criteria for defining and grading adverse events.
Hepatotoxicity Assessment
A common methodology for evaluating hepatotoxicity involves monitoring liver function tests (LFTs) and grading abnormalities according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Study Design: A retrospective cohort study analyzed data from large hospital electronic medical record databases.[1]
-
Patient Population: Hospitalized adult patients treated with anidulafungin, this compound, or micafungin.[1]
-
Data Collection: Baseline and post-treatment LFTs (AST, ALT, total bilirubin) were collected.
-
Definition of Severe Hepatotoxicity: A Grade ≥ 3 LFT elevation post-echinocandin initiation, as defined by the CTCAE.[1]
-
Statistical Analysis: Adjusted incidence rate ratios (IRRs) were calculated to compare the risk of severe hepatotoxicity between the different echinocandins, accounting for baseline patient characteristics and comorbidities.[1]
Infusion-Related Reaction Assessment
The evaluation of infusion-related reactions (IRRs) is a critical component of safety monitoring in clinical trials involving intravenously administered drugs.
-
Definition: IRRs are typically defined as adverse events that occur during the infusion or within 24 hours of its completion.[4]
-
Data Collection: The incidence, severity, and nature of signs and symptoms associated with the infusion are meticulously recorded. These can include local reactions at the infusion site (pain, phlebitis) and systemic reactions (fever, chills, rash, flushing, hypotension).
-
Severity Grading: The severity of IRRs is graded using standardized scales, such as the CTCAE, which categorizes reactions from mild (Grade 1) to life-threatening (Grade 4).
-
Causality Assessment: The relationship between the administered drug and the observed reaction is systematically assessed using established algorithms like the Naranjo scale or the WHO causality assessment scale.
Signaling Pathways and Metabolic Profiles
The differences in the safety profiles of the echinocandins can be partly attributed to their distinct metabolic pathways.
Echinocandin Metabolism and Degradation
Caption: Metabolic pathways of this compound, micafungin, and anidulafungin.
This compound undergoes slow metabolism in the liver via hydrolysis and N-acetylation.[5] Micafungin is metabolized by arylsulfatase and catechol-O-methyltransferase. In contrast, anidulafungin does not undergo enzymatic metabolism but is slowly degraded chemically in the plasma.[6][7] This lack of hepatic metabolism for anidulafungin may contribute to its perceived lower risk of drug-drug interactions and hepatotoxicity.
Histamine (B1213489) Release and Infusion-Related Reactions
Caption: General mechanism of histamine-mediated infusion reactions.
Infusion-related reactions to echinocandins, particularly the histamine-like symptoms associated with anidulafungin, are thought to be due to the direct degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[2] This is a non-allergic mechanism. The rate of infusion appears to be a critical factor, with slower infusion rates reducing the incidence and severity of these reactions.
Conclusion
The echinocandins as a class are well-tolerated antifungal agents. However, subtle differences in their safety profiles exist, largely influenced by their distinct metabolic pathways. This compound has been associated with a slightly higher incidence of side effects and potential for drug-drug interactions.[8][9] Anidulafungin's unique chemical degradation pathway may offer a safety advantage, particularly in patients with hepatic impairment, although it is more frequently associated with manageable histamine-related infusion reactions.[2] Micafungin generally exhibits a safety profile similar to this compound with very few obvious differences.[8][10] A thorough understanding of these comparative safety profiles is essential for optimizing therapeutic choices and guiding future drug development in the field of antifungal therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Echinocandins: Clinicians' Guide | The AFWG [afwgonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical development methodology for infusion-related reactions with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coagulation dysfunction events associated with echinocandins: a real-world study from FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment and prophylaxis of invasive candidiasis with anidulafungin, this compound and micafungin and its impact on use and costs - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Drug Monitoring of the Echinocandin Antifungal Agents: Is There a Role in Clinical Practice? A Position Statement of the Anti-Infective Drugs Committee of the International Association of Therapeutic Drug Monitoring and Clinical Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of echinocandin antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Echinocandins: Caspofungin, Micafungin, and Anidulafungin
For Researchers, Scientists, and Drug Development Professionals
The echinocandins—caspofungin, micafungin, and anidulafungin—represent a cornerstone in the management of invasive fungal infections, primarily due to their potent efficacy and favorable safety profiles compared to older antifungal agents. While all three drugs share a common mechanism of action through the inhibition of β-(1,3)-D-glucan synthesis, crucial for fungal cell wall integrity, they exhibit distinct pharmacokinetic and metabolic profiles that influence their safety and tolerability. This guide provides a comparative analysis of the safety profiles of this compound and other echinocandins, supported by experimental data, to inform research and clinical development.
Comparative Safety Data
The following table summarizes the incidence of key adverse events associated with this compound, micafungin, and anidulafungin, based on findings from comparative clinical studies.
| Adverse Event | This compound | Micafungin | Anidulafungin | Citation |
| Hepatotoxicity | ||||
| Severe Hepatotoxicity (Grade ≥3 LFT Elevation) | 21.1% (in patients with abnormal baseline LFTs) | 10.7% (in patients with abnormal baseline LFTs) | Not directly compared in this study | [1] |
| Adjusted Incidence Rate of Severe Hepatotoxicity | 0.41 per 1000 person-days | 0.45 per 1000 person-days | 0.47 per 1000 person-days | [1] |
| Infusion-Related Reactions | ||||
| Infusion-related pain and phlebitis | Higher frequency reported | Lower frequency reported | Lower frequency reported | [2] |
| Histamine-mediated symptoms (e.g., rash, flushing, hypotension) | Reported | Reported | More frequently associated, managed by slowing infusion | [2] |
| Drug-related adverse events leading to withdrawal | 3.6% | 2.5% - 3.0% | Not directly compared in this study | [3] |
Experimental Protocols
The assessment of safety profiles in clinical trials of echinocandins involves rigorous monitoring and standardized criteria for defining and grading adverse events.
Hepatotoxicity Assessment
A common methodology for evaluating hepatotoxicity involves monitoring liver function tests (LFTs) and grading abnormalities according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Study Design: A retrospective cohort study analyzed data from large hospital electronic medical record databases.[1]
-
Patient Population: Hospitalized adult patients treated with anidulafungin, this compound, or micafungin.[1]
-
Data Collection: Baseline and post-treatment LFTs (AST, ALT, total bilirubin) were collected.
-
Definition of Severe Hepatotoxicity: A Grade ≥ 3 LFT elevation post-echinocandin initiation, as defined by the CTCAE.[1]
-
Statistical Analysis: Adjusted incidence rate ratios (IRRs) were calculated to compare the risk of severe hepatotoxicity between the different echinocandins, accounting for baseline patient characteristics and comorbidities.[1]
Infusion-Related Reaction Assessment
The evaluation of infusion-related reactions (IRRs) is a critical component of safety monitoring in clinical trials involving intravenously administered drugs.
-
Definition: IRRs are typically defined as adverse events that occur during the infusion or within 24 hours of its completion.[4]
-
Data Collection: The incidence, severity, and nature of signs and symptoms associated with the infusion are meticulously recorded. These can include local reactions at the infusion site (pain, phlebitis) and systemic reactions (fever, chills, rash, flushing, hypotension).
-
Severity Grading: The severity of IRRs is graded using standardized scales, such as the CTCAE, which categorizes reactions from mild (Grade 1) to life-threatening (Grade 4).
-
Causality Assessment: The relationship between the administered drug and the observed reaction is systematically assessed using established algorithms like the Naranjo scale or the WHO causality assessment scale.
Signaling Pathways and Metabolic Profiles
The differences in the safety profiles of the echinocandins can be partly attributed to their distinct metabolic pathways.
Echinocandin Metabolism and Degradation
Caption: Metabolic pathways of this compound, micafungin, and anidulafungin.
This compound undergoes slow metabolism in the liver via hydrolysis and N-acetylation.[5] Micafungin is metabolized by arylsulfatase and catechol-O-methyltransferase. In contrast, anidulafungin does not undergo enzymatic metabolism but is slowly degraded chemically in the plasma.[6][7] This lack of hepatic metabolism for anidulafungin may contribute to its perceived lower risk of drug-drug interactions and hepatotoxicity.
Histamine Release and Infusion-Related Reactions
Caption: General mechanism of histamine-mediated infusion reactions.
Infusion-related reactions to echinocandins, particularly the histamine-like symptoms associated with anidulafungin, are thought to be due to the direct degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[2] This is a non-allergic mechanism. The rate of infusion appears to be a critical factor, with slower infusion rates reducing the incidence and severity of these reactions.
Conclusion
The echinocandins as a class are well-tolerated antifungal agents. However, subtle differences in their safety profiles exist, largely influenced by their distinct metabolic pathways. This compound has been associated with a slightly higher incidence of side effects and potential for drug-drug interactions.[8][9] Anidulafungin's unique chemical degradation pathway may offer a safety advantage, particularly in patients with hepatic impairment, although it is more frequently associated with manageable histamine-related infusion reactions.[2] Micafungin generally exhibits a safety profile similar to this compound with very few obvious differences.[8][10] A thorough understanding of these comparative safety profiles is essential for optimizing therapeutic choices and guiding future drug development in the field of antifungal therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Echinocandins: Clinicians' Guide | The AFWG [afwgonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical development methodology for infusion-related reactions with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coagulation dysfunction events associated with echinocandins: a real-world study from FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment and prophylaxis of invasive candidiasis with anidulafungin, this compound and micafungin and its impact on use and costs - review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Drug Monitoring of the Echinocandin Antifungal Agents: Is There a Role in Clinical Practice? A Position Statement of the Anti-Infective Drugs Committee of the International Association of Therapeutic Drug Monitoring and Clinical Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of echinocandin antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the clinical and economic impact of caspofungin versus generic alternatives
A Comparative Guide for Researchers and Drug Development Professionals
The introduction of generic alternatives to the pioneer echinocandin antifungal, caspofungin, has presented new considerations for clinicians, researchers, and pharmaceutical developers. This guide provides an objective comparison of the clinical and economic impacts of branded this compound and its generic counterparts, supported by available data and established regulatory principles.
Clinical Impact Assessment
The clinical utility of an antifungal agent is determined by its efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile. For generic drugs, the cornerstone of clinical comparability is the principle of bioequivalence.
Bioequivalence and Therapeutic Equivalence
Generic drug approvals are predicated on the demonstration of bioequivalence to the reference-listed drug (RLD), in this case, branded this compound.[1][2][3][4] Bioequivalence studies ensure that the generic product delivers the same amount of active ingredient to the site of action at the same rate and to the same extent as the original drug.[2] The U.S. Food and Drug Administration (FDA) provides specific guidance for establishing the bioequivalence of this compound acetate (B1210297) for injection, which may include a waiver for in vivo studies if the generic product is qualitatively and quantitatively the same as the RLD.[5]
Once bioequivalence is established, therapeutic equivalence is inferred. This means the generic drug is expected to have the same clinical effect and safety profile as the branded product when administered to patients under the conditions specified in the labeling.[2][3]
A comparative study of two commercial this compound products, a generic and the brand name, found no significant differences in their in vitro antifungal activity against various fungal organisms, including Candida auris.[6] The Minimum Inhibitory Concentration (MIC) values for both products were identical, indicating comparable in vitro performance.[6]
Efficacy and Safety Profile
Numerous clinical trials and meta-analyses have established the efficacy and safety of this compound in treating a range of fungal infections, primarily invasive candidiasis and aspergillosis.[7][8][9][10]
Efficacy:
-
A meta-analysis of nine randomized controlled trials (RCTs) showed that this compound had a favorable response rate comparable to other antifungal agents in the treatment and prophylaxis of fungal infections, particularly those caused by Candida.[8][10]
-
The microbiological response rate, mortality rate, and relapse rate were also similar between this compound and comparator antifungals.[8][10]
Safety:
-
This compound is generally well-tolerated.[7]
-
A meta-analysis indicated that this compound is associated with fewer clinical and laboratory adverse events compared to other antifungal agents.[8][10]
-
Common side effects include gastrointestinal issues (nausea, vomiting, abdominal pain, diarrhea), headache, fever, and phlebitis at the injection site.[7]
Given the principle of therapeutic equivalence, the extensive clinical data supporting the efficacy and safety of branded this compound can be extrapolated to its bioequivalent generic alternatives.
Pharmacokinetics and Pharmacodynamics
The mechanism of action and PK/PD properties are fundamental to an antifungal's performance.
Mechanism of Action
This compound is an echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[11] This disruption of cell wall integrity leads to cell lysis and death.[12] This target is specific to fungi, contributing to this compound's favorable safety profile in humans.[12]
Pharmacokinetic and Pharmacodynamic Parameters
The PK/PD profile of this compound is well-characterized. As bioequivalent generics are expected to have the same PK profile as the branded drug, these parameters are applicable to both.
| Parameter | Branded this compound | Generic this compound (Expected) |
| Route of Administration | Intravenous[11] | Intravenous |
| Protein Binding | ~97% | ~97% |
| Metabolism | Slow hydrolysis and N-acetylation[13] | Slow hydrolysis and N-acetylation |
| Half-life | 9-11 hours | 9-11 hours |
| Excretion | Urine and feces[11] | Urine and feces |
Economic Impact Assessment
The primary driver for the adoption of generic drugs is the potential for significant cost savings.[14] While direct cost-effectiveness studies comparing branded and generic this compound are limited, the economic impact can be inferred from existing analyses and general market principles.
Cost-Effectiveness
Studies comparing this compound to other antifungals, such as liposomal amphotericin B and micafungin (B1204384), have demonstrated its cost-effectiveness in various clinical settings.[15][16] For instance, a UK-based study found this compound to be economically superior to liposomal amphotericin B for suspected fungal infections in neutropenic patients.[15] Another analysis showed that the total medical treatment costs for micafungin were similar to those for this compound.[16]
Generic drugs are typically introduced at a lower price point than their branded counterparts, leading to reduced acquisition costs.[14] This price reduction can translate into substantial savings for healthcare systems, making antifungal therapy more accessible.
Experimental Protocols
Bioequivalence Study Design (General Protocol):
The following outlines a typical two-way crossover design for a bioequivalence study, which would be adapted based on specific FDA guidance for this compound.
-
Subject Selection: A cohort of healthy adult volunteers is recruited.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences.
-
Treatment Periods:
-
Period 1: One group receives a single dose of the generic this compound, while the other receives the branded drug.
-
Washout Period: A sufficient time is allowed for the complete elimination of the drug from the body.
-
Period 2: The groups are crossed over, with the first group receiving the branded drug and the second receiving the generic.
-
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined intervals after each drug administration to measure the concentration of this compound in the plasma.
-
Data Analysis: Key pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are calculated for both formulations. The 90% confidence intervals for the ratio of the geometric means (generic/branded) for AUC and Cmax must fall within the range of 80.00% to 125.00% to establish bioequivalence.
Conclusion
Based on the principle of bioequivalence, generic alternatives to this compound are expected to offer the same clinical efficacy and safety as the branded product. The availability of these generics presents a significant opportunity for cost savings in the treatment of invasive fungal infections, thereby increasing patient access to essential antifungal therapy. For researchers and drug development professionals, the established clinical profile of this compound provides a robust foundation for the development and evaluation of new antifungal agents and formulations. Future research should focus on post-market surveillance and real-world evidence to confirm the long-term clinical and economic benefits of generic this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Clinical Development and Therapeutic Equivalence of Generic Drugs and Biosimilar Products | Shargel and Yu's Applied Biopharmaceutics and Pharmacokinetics, 8e | AccessPharmacy | McGraw Hill Medical [accesspharmacy.mhmedical.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. jocpr.com [jocpr.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound for prophylaxis and treatment of fungal infections in adolescents and adults: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound in children: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 13. Randomized Comparison of Safety and Pharmacokinetics of this compound, Liposomal Amphotericin B, and the Combination of Both in Allogeneic Hematopoietic Stem Cell Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fm.formularynavigator.com [fm.formularynavigator.com]
- 15. A cost-effectiveness analysis of this compound vs. liposomal amphotericin B for treatment of suspected fungal infections in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cost-effectiveness analysis of micafungin versus this compound for treatment of systemic Candida infections in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the clinical and economic impact of caspofungin versus generic alternatives
A Comparative Guide for Researchers and Drug Development Professionals
The introduction of generic alternatives to the pioneer echinocandin antifungal, caspofungin, has presented new considerations for clinicians, researchers, and pharmaceutical developers. This guide provides an objective comparison of the clinical and economic impacts of branded this compound and its generic counterparts, supported by available data and established regulatory principles.
Clinical Impact Assessment
The clinical utility of an antifungal agent is determined by its efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile. For generic drugs, the cornerstone of clinical comparability is the principle of bioequivalence.
Bioequivalence and Therapeutic Equivalence
Generic drug approvals are predicated on the demonstration of bioequivalence to the reference-listed drug (RLD), in this case, branded this compound.[1][2][3][4] Bioequivalence studies ensure that the generic product delivers the same amount of active ingredient to the site of action at the same rate and to the same extent as the original drug.[2] The U.S. Food and Drug Administration (FDA) provides specific guidance for establishing the bioequivalence of this compound acetate for injection, which may include a waiver for in vivo studies if the generic product is qualitatively and quantitatively the same as the RLD.[5]
Once bioequivalence is established, therapeutic equivalence is inferred. This means the generic drug is expected to have the same clinical effect and safety profile as the branded product when administered to patients under the conditions specified in the labeling.[2][3]
A comparative study of two commercial this compound products, a generic and the brand name, found no significant differences in their in vitro antifungal activity against various fungal organisms, including Candida auris.[6] The Minimum Inhibitory Concentration (MIC) values for both products were identical, indicating comparable in vitro performance.[6]
Efficacy and Safety Profile
Numerous clinical trials and meta-analyses have established the efficacy and safety of this compound in treating a range of fungal infections, primarily invasive candidiasis and aspergillosis.[7][8][9][10]
Efficacy:
-
A meta-analysis of nine randomized controlled trials (RCTs) showed that this compound had a favorable response rate comparable to other antifungal agents in the treatment and prophylaxis of fungal infections, particularly those caused by Candida.[8][10]
-
The microbiological response rate, mortality rate, and relapse rate were also similar between this compound and comparator antifungals.[8][10]
Safety:
-
This compound is generally well-tolerated.[7]
-
A meta-analysis indicated that this compound is associated with fewer clinical and laboratory adverse events compared to other antifungal agents.[8][10]
-
Common side effects include gastrointestinal issues (nausea, vomiting, abdominal pain, diarrhea), headache, fever, and phlebitis at the injection site.[7]
Given the principle of therapeutic equivalence, the extensive clinical data supporting the efficacy and safety of branded this compound can be extrapolated to its bioequivalent generic alternatives.
Pharmacokinetics and Pharmacodynamics
The mechanism of action and PK/PD properties are fundamental to an antifungal's performance.
Mechanism of Action
This compound is an echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[11] This disruption of cell wall integrity leads to cell lysis and death.[12] This target is specific to fungi, contributing to this compound's favorable safety profile in humans.[12]
Pharmacokinetic and Pharmacodynamic Parameters
The PK/PD profile of this compound is well-characterized. As bioequivalent generics are expected to have the same PK profile as the branded drug, these parameters are applicable to both.
| Parameter | Branded this compound | Generic this compound (Expected) |
| Route of Administration | Intravenous[11] | Intravenous |
| Protein Binding | ~97% | ~97% |
| Metabolism | Slow hydrolysis and N-acetylation[13] | Slow hydrolysis and N-acetylation |
| Half-life | 9-11 hours | 9-11 hours |
| Excretion | Urine and feces[11] | Urine and feces |
Economic Impact Assessment
The primary driver for the adoption of generic drugs is the potential for significant cost savings.[14] While direct cost-effectiveness studies comparing branded and generic this compound are limited, the economic impact can be inferred from existing analyses and general market principles.
Cost-Effectiveness
Studies comparing this compound to other antifungals, such as liposomal amphotericin B and micafungin, have demonstrated its cost-effectiveness in various clinical settings.[15][16] For instance, a UK-based study found this compound to be economically superior to liposomal amphotericin B for suspected fungal infections in neutropenic patients.[15] Another analysis showed that the total medical treatment costs for micafungin were similar to those for this compound.[16]
Generic drugs are typically introduced at a lower price point than their branded counterparts, leading to reduced acquisition costs.[14] This price reduction can translate into substantial savings for healthcare systems, making antifungal therapy more accessible.
Experimental Protocols
Bioequivalence Study Design (General Protocol):
The following outlines a typical two-way crossover design for a bioequivalence study, which would be adapted based on specific FDA guidance for this compound.
-
Subject Selection: A cohort of healthy adult volunteers is recruited.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences.
-
Treatment Periods:
-
Period 1: One group receives a single dose of the generic this compound, while the other receives the branded drug.
-
Washout Period: A sufficient time is allowed for the complete elimination of the drug from the body.
-
Period 2: The groups are crossed over, with the first group receiving the branded drug and the second receiving the generic.
-
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined intervals after each drug administration to measure the concentration of this compound in the plasma.
-
Data Analysis: Key pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) and the maximum plasma concentration (Cmax), are calculated for both formulations. The 90% confidence intervals for the ratio of the geometric means (generic/branded) for AUC and Cmax must fall within the range of 80.00% to 125.00% to establish bioequivalence.
Conclusion
Based on the principle of bioequivalence, generic alternatives to this compound are expected to offer the same clinical efficacy and safety as the branded product. The availability of these generics presents a significant opportunity for cost savings in the treatment of invasive fungal infections, thereby increasing patient access to essential antifungal therapy. For researchers and drug development professionals, the established clinical profile of this compound provides a robust foundation for the development and evaluation of new antifungal agents and formulations. Future research should focus on post-market surveillance and real-world evidence to confirm the long-term clinical and economic benefits of generic this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Clinical Development and Therapeutic Equivalence of Generic Drugs and Biosimilar Products | Shargel and Yu's Applied Biopharmaceutics and Pharmacokinetics, 8e | AccessPharmacy | McGraw Hill Medical [accesspharmacy.mhmedical.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. jocpr.com [jocpr.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound for prophylaxis and treatment of fungal infections in adolescents and adults: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound in children: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 13. Randomized Comparison of Safety and Pharmacokinetics of this compound, Liposomal Amphotericin B, and the Combination of Both in Allogeneic Hematopoietic Stem Cell Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fm.formularynavigator.com [fm.formularynavigator.com]
- 15. A cost-effectiveness analysis of this compound vs. liposomal amphotericin B for treatment of suspected fungal infections in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cost-effectiveness analysis of micafungin versus this compound for treatment of systemic Candida infections in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Caspofungin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory management. Caspofungin, an echinocandin antifungal agent, requires specific handling and disposal procedures due to its environmental persistence and potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (powder, reconstituted solution, or waste).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.
-
Hand Protection: Wear nitrile or latex gloves to prevent skin contact.
-
Lab Coat: A lab coat should be worn to protect clothing and skin from contamination.
In the event of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
II. Step-by-Step this compound Disposal Protocol
This compound is known to be susceptible to chemical degradation through hydrolysis, particularly at elevated temperatures and alkaline pH. This property can be utilized for its inactivation in a laboratory setting before final disposal as hazardous waste.
Experimental Protocol for this compound Inactivation via Hydrolysis:
This protocol is designed for the chemical degradation of small quantities of this compound waste typically generated in a research laboratory.
Materials:
-
This compound waste solution or residue
-
Sodium hydroxide (B78521) (NaOH) solution (1N)
-
pH indicator strips or a calibrated pH meter
-
Heat-resistant, sealed container (e.g., borosilicate glass bottle with a screw cap)
-
Water bath or heating block capable of maintaining 60°C
-
Appropriate secondary containment for the heating process
Procedure:
-
Preparation of Waste Solution:
-
If the this compound waste is in solid form (e.g., residual powder in a vial), dissolve it in a minimal amount of water to create an aqueous solution.
-
For liquid waste, proceed to the next step.
-
-
pH Adjustment:
-
Carefully add 1N sodium hydroxide (NaOH) solution to the this compound waste solution.
-
Monitor the pH using pH indicator strips or a pH meter.
-
Continue adding NaOH dropwise until the pH of the solution reaches 12. Exercise caution as this is a highly alkaline condition.
-
-
Heat-Induced Hydrolysis:
-
Securely seal the heat-resistant container containing the alkaline this compound solution.
-
Place the container in a water bath or on a heating block pre-heated to 60°C.
-
Ensure the container is placed within secondary containment to prevent spills in case of breakage.
-
Heat the solution for a minimum of 24 hours to facilitate degradation. Studies have shown that these conditions significantly reduce the concentration of intact this compound[1].
-
-
Cooling and Neutralization:
-
After the 24-hour heating period, carefully remove the container from the heat source and allow it to cool to room temperature.
-
Once cooled, neutralize the solution by adding an appropriate acid (e.g., 1N hydrochloric acid - HCl) until the pH is between 6 and 8. Monitor the pH carefully during this process.
-
-
Final Disposal:
-
The treated and neutralized this compound waste must be disposed of as hazardous chemical waste.
-
Transfer the solution to a properly labeled hazardous waste container. The label should clearly indicate the contents (e.g., "Treated this compound Waste, Neutralized").
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service. Do not pour the treated or untreated solution down the drain. [2][3][4]
-
III. Quantitative Data on this compound Stability
The stability of this compound is highly dependent on temperature and pH. The following table summarizes key stability data, underscoring the rationale for the recommended disposal protocol.
| Condition | Stability of this compound | Reference |
| Refrigerated (2-8°C) | Reconstituted solutions are stable for up to 48 hours. | [5] |
| Room Temperature (25°C) | Reconstituted solutions are stable for only a few hours. | [2] |
| Elevated Temperature (60°C) & pH 12 | Significant degradation occurs, with a reduction in this compound concentration by 48.9% to 78.1% in forced degradation studies. | [1] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the inactivation and disposal of this compound waste.
By adhering to these detailed procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
- 1. Stability of Extemporaneously Prepared 0.5-Percent this compound Eye Drops: a Potential Cost-Savings Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment and Development of the Antifungal Agent this compound for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. medsafe.govt.nz [medsafe.govt.nz]
Safeguarding Your Laboratory: Proper Disposal Procedures for Caspofungin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory management. Caspofungin, an echinocandin antifungal agent, requires specific handling and disposal procedures due to its environmental persistence and potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (powder, reconstituted solution, or waste).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.
-
Hand Protection: Wear nitrile or latex gloves to prevent skin contact.
-
Lab Coat: A lab coat should be worn to protect clothing and skin from contamination.
In the event of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
II. Step-by-Step this compound Disposal Protocol
This compound is known to be susceptible to chemical degradation through hydrolysis, particularly at elevated temperatures and alkaline pH. This property can be utilized for its inactivation in a laboratory setting before final disposal as hazardous waste.
Experimental Protocol for this compound Inactivation via Hydrolysis:
This protocol is designed for the chemical degradation of small quantities of this compound waste typically generated in a research laboratory.
Materials:
-
This compound waste solution or residue
-
Sodium hydroxide (NaOH) solution (1N)
-
pH indicator strips or a calibrated pH meter
-
Heat-resistant, sealed container (e.g., borosilicate glass bottle with a screw cap)
-
Water bath or heating block capable of maintaining 60°C
-
Appropriate secondary containment for the heating process
Procedure:
-
Preparation of Waste Solution:
-
If the this compound waste is in solid form (e.g., residual powder in a vial), dissolve it in a minimal amount of water to create an aqueous solution.
-
For liquid waste, proceed to the next step.
-
-
pH Adjustment:
-
Carefully add 1N sodium hydroxide (NaOH) solution to the this compound waste solution.
-
Monitor the pH using pH indicator strips or a pH meter.
-
Continue adding NaOH dropwise until the pH of the solution reaches 12. Exercise caution as this is a highly alkaline condition.
-
-
Heat-Induced Hydrolysis:
-
Securely seal the heat-resistant container containing the alkaline this compound solution.
-
Place the container in a water bath or on a heating block pre-heated to 60°C.
-
Ensure the container is placed within secondary containment to prevent spills in case of breakage.
-
Heat the solution for a minimum of 24 hours to facilitate degradation. Studies have shown that these conditions significantly reduce the concentration of intact this compound[1].
-
-
Cooling and Neutralization:
-
After the 24-hour heating period, carefully remove the container from the heat source and allow it to cool to room temperature.
-
Once cooled, neutralize the solution by adding an appropriate acid (e.g., 1N hydrochloric acid - HCl) until the pH is between 6 and 8. Monitor the pH carefully during this process.
-
-
Final Disposal:
-
The treated and neutralized this compound waste must be disposed of as hazardous chemical waste.
-
Transfer the solution to a properly labeled hazardous waste container. The label should clearly indicate the contents (e.g., "Treated this compound Waste, Neutralized").
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service. Do not pour the treated or untreated solution down the drain. [2][3][4]
-
III. Quantitative Data on this compound Stability
The stability of this compound is highly dependent on temperature and pH. The following table summarizes key stability data, underscoring the rationale for the recommended disposal protocol.
| Condition | Stability of this compound | Reference |
| Refrigerated (2-8°C) | Reconstituted solutions are stable for up to 48 hours. | [5] |
| Room Temperature (25°C) | Reconstituted solutions are stable for only a few hours. | [2] |
| Elevated Temperature (60°C) & pH 12 | Significant degradation occurs, with a reduction in this compound concentration by 48.9% to 78.1% in forced degradation studies. | [1] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the inactivation and disposal of this compound waste.
By adhering to these detailed procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
- 1. Stability of Extemporaneously Prepared 0.5-Percent this compound Eye Drops: a Potential Cost-Savings Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment and Development of the Antifungal Agent this compound for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. medsafe.govt.nz [medsafe.govt.nz]
Personal protective equipment for handling Caspofungin
Essential Safety and Handling Guide for Caspofungin
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.
Hazard Identification and Occupational Exposure Limits
This compound, in its powdered form, presents several hazards. It is crucial to handle it with care to avoid exposure. Key hazards include:
-
Serious Eye Damage: The substance can cause severe and irreversible damage to the eyes upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may be corrosive to the respiratory tract.[1][4]
-
Skin Irritation: Contact with the dust can lead to mechanical irritation or drying of the skin.[1][2]
-
Reproductive Toxicity: May cause harm to breast-fed children.[1][2][3]
-
Combustible Dust: Fine dust, when dispersed in the air in sufficient concentrations and near an ignition source, can pose a potential dust explosion hazard.[1][2]
To mitigate these risks, specific occupational exposure limits have been established.
| Component | Type | Value | Basis |
| This compound | TWA (OEB 2) | 140 µg/m³ | Internal |
Table 1: Occupational Exposure Limits for this compound. TWA (Time-Weighted Average), OEB (Occupational Exposure Band).[4]
Operational and Disposal Plan
A systematic approach is essential for safely handling and disposing of this compound. The following workflow outlines the critical steps from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Safety Procedures
Engineering Controls and Workspace Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. Use a local exhaust ventilation system (e.g., a chemical fume hood) to minimize workplace exposure concentrations.[1][4]
-
Dust Prevention: Ensure that any dust-handling systems, such as exhaust ducts and collectors, are designed to prevent dust from escaping into the work area.[1][2]
-
Static Control: To prevent the risk of a dust explosion, provide adequate precautions against static electricity, such as electrical grounding and bonding.[1][2][4]
-
Safety Stations: Ensure that eye flushing systems and safety showers are readily accessible near the workstation.[1]
Required Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure.
-
Eye and Face Protection:
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves. Breakthrough time for the specific gloves used should be determined with the manufacturer, especially for special applications. Change gloves frequently.[1]
-
Protective Clothing: Use impervious protective clothing, such as lab coats, aprons, or boots, to prevent any possibility of skin contact.[1]
-
-
Respiratory Protection:
-
If ventilation is insufficient or exposure assessment indicates that limits may be exceeded, wear a NIOSH/MSHA-approved respirator.[1]
-
For situations with potential for uncontrolled release, unknown exposure levels, or other circumstances where air-purifying respirators may not provide adequate protection, use a positive-pressure, air-supplied respirator.[1]
-
Safe Handling Protocols
-
Minimize the generation and accumulation of dust during handling.[1][2]
-
Do not eat, drink, or smoke in the area where this compound is handled or stored.[1][2]
-
Wash hands and skin thoroughly after handling the material.[1][2]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash the affected area with soap and water. Get medical attention if irritation develops.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.[6]
Disposal Plan
-
Waste Disposal: Dispose of all this compound waste, including contaminated PPE and empty containers, at an approved waste disposal facility.[2] Follow all applicable local, state, and federal regulations.
-
Environmental Precautions: Avoid releasing the substance into the environment. Collect any spillage to prevent it from entering drains or waterways.[2][6] Do not dispose of via wastewater.[7][8]
References
Personal protective equipment for handling Caspofungin
Essential Safety and Handling Guide for Caspofungin
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.
Hazard Identification and Occupational Exposure Limits
This compound, in its powdered form, presents several hazards. It is crucial to handle it with care to avoid exposure. Key hazards include:
-
Serious Eye Damage: The substance can cause severe and irreversible damage to the eyes upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may be corrosive to the respiratory tract.[1][4]
-
Skin Irritation: Contact with the dust can lead to mechanical irritation or drying of the skin.[1][2]
-
Reproductive Toxicity: May cause harm to breast-fed children.[1][2][3]
-
Combustible Dust: Fine dust, when dispersed in the air in sufficient concentrations and near an ignition source, can pose a potential dust explosion hazard.[1][2]
To mitigate these risks, specific occupational exposure limits have been established.
| Component | Type | Value | Basis |
| This compound | TWA (OEB 2) | 140 µg/m³ | Internal |
Table 1: Occupational Exposure Limits for this compound. TWA (Time-Weighted Average), OEB (Occupational Exposure Band).[4]
Operational and Disposal Plan
A systematic approach is essential for safely handling and disposing of this compound. The following workflow outlines the critical steps from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Safety Procedures
Engineering Controls and Workspace Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. Use a local exhaust ventilation system (e.g., a chemical fume hood) to minimize workplace exposure concentrations.[1][4]
-
Dust Prevention: Ensure that any dust-handling systems, such as exhaust ducts and collectors, are designed to prevent dust from escaping into the work area.[1][2]
-
Static Control: To prevent the risk of a dust explosion, provide adequate precautions against static electricity, such as electrical grounding and bonding.[1][2][4]
-
Safety Stations: Ensure that eye flushing systems and safety showers are readily accessible near the workstation.[1]
Required Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure.
-
Eye and Face Protection:
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves. Breakthrough time for the specific gloves used should be determined with the manufacturer, especially for special applications. Change gloves frequently.[1]
-
Protective Clothing: Use impervious protective clothing, such as lab coats, aprons, or boots, to prevent any possibility of skin contact.[1]
-
-
Respiratory Protection:
-
If ventilation is insufficient or exposure assessment indicates that limits may be exceeded, wear a NIOSH/MSHA-approved respirator.[1]
-
For situations with potential for uncontrolled release, unknown exposure levels, or other circumstances where air-purifying respirators may not provide adequate protection, use a positive-pressure, air-supplied respirator.[1]
-
Safe Handling Protocols
-
Minimize the generation and accumulation of dust during handling.[1][2]
-
Do not eat, drink, or smoke in the area where this compound is handled or stored.[1][2]
-
Wash hands and skin thoroughly after handling the material.[1][2]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash the affected area with soap and water. Get medical attention if irritation develops.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.[6]
Disposal Plan
-
Waste Disposal: Dispose of all this compound waste, including contaminated PPE and empty containers, at an approved waste disposal facility.[2] Follow all applicable local, state, and federal regulations.
-
Environmental Precautions: Avoid releasing the substance into the environment. Collect any spillage to prevent it from entering drains or waterways.[2][6] Do not dispose of via wastewater.[7][8]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
